molecular formula C16H17N3O2S B601801 H-180/29 CAS No. 110374-16-8

H-180/29

Cat. No.: B601801
CAS No.: 110374-16-8
M. Wt: 315.4 g/mol
InChI Key: ZMXZYNHJPJEPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Omeprazole Impurity B is found to be as an impurity of omeprazole. Omeprazole is a benzimidazole derivative, which is widely used as an antiulcer drug and against other acid-related diseases.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXZYNHJPJEPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110374-16-8
Record name H-180/29
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H-180/29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to H-180/29 (Omeprazole Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have significant impacts on the safety and efficacy of a drug product. This technical guide provides a comprehensive overview of H-180/29, a known impurity of the proton pump inhibitor Omeprazole.[1] Also referred to as 4-Desmethoxy Omeprazole or Omeprazole Impurity B, a thorough understanding of its chemical structure and properties is essential for researchers, scientists, and drug development professionals involved in the quality control and assurance of Omeprazole-related pharmaceuticals.[1][2][3] This document will delve into the core chemical identity, physicochemical properties, and available safety information for this compound, providing a critical resource for its identification and management.

Chemical Identity and Structure

This compound is a benzimidazole derivative, structurally related to Omeprazole.[1] Its precise chemical identity is crucial for its accurate detection and characterization in pharmaceutical samples.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole[1]

  • Common Synonyms: Omeprazole Impurity B, 4-Desmethoxy Omeprazole[1][2][3][4]

  • CAS Number: 110374-16-8[1][2][3][4][5]

  • Molecular Formula: C16H17N3O2S[1][3][4][5]

Molecular Structure

The molecular structure of this compound features a benzimidazole core linked to a substituted pyridine ring through a methylsulfinyl bridge. The key structural difference from Omeprazole is the position of the methoxy group on the benzimidazole ring.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Omeprazole API or Formulation Dissolution Dissolve in appropriate solvent (e.g., Diluent for HPLC) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample into HPLC system Filtration->Injection Separation Separation on a suitable C18 column with a gradient mobile phase Injection->Separation Detection UV Detection at an appropriate wavelength Separation->Detection Integration Integrate chromatographic peaks Detection->Integration Quantification Quantify this compound using a reference standard Integration->Quantification Reporting Report impurity levels and assess against specifications Quantification->Reporting

Sources

An In-depth Technical Guide to the Synthesis of 4-Desmethoxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Desmethoxy omeprazole, a primary metabolite and known impurity of the widely used proton pump inhibitors omeprazole and esomeprazole, is a critical reference standard for pharmaceutical quality control and metabolic studies. Its synthesis, while paralleling the established routes for omeprazole, presents unique considerations due to the absence of the 4-methoxy group on the pyridine ring. This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-desmethoxy omeprazole. We will explore the strategic retrosynthetic analysis, detail the preparation of key pyridine and benzimidazole intermediates, and provide step-by-step protocols for the crucial coupling and final oxidation steps. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers, scientists, and drug development professionals with a robust and reproducible synthetic strategy.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 4-desmethoxy omeprazole, like its parent compound, is logically devised by disconnecting the molecule at the sulfoxide bridge. This retrosynthetic analysis reveals two primary building blocks: a substituted pyridine moiety and a 5-methoxy-2-mercaptobenzimidazole core. The final step is a controlled oxidation of a thioether precursor.

The key challenge lies in the synthesis of the pyridine intermediate, 2-(chloromethyl)-3,5-dimethylpyridine, which lacks the 4-methoxy group present in the standard omeprazole synthesis. This requires a tailored approach starting from a different pyridine precursor.

G cluster_main Retrosynthetic Disconnections M1 4-Desmethoxy Omeprazole M2 4-Desmethoxy Omeprazole Sulfide (Thioether Precursor) M1->M2 Oxidation M3 2-(Chloromethyl)-3,5-dimethylpyridine M2->M3 C-S Bond Formation M4 5-Methoxy-2-mercaptobenzimidazole M2->M4 C-S Bond Formation M5 3,5-Dimethyl-2-(hydroxymethyl)pyridine M3->M5 Chlorination M6 o-Phenylenediamine Derivative M4->M6 Cyclization M7 Carbon Disulfide M4->M7 Cyclization

Caption: Retrosynthetic analysis of 4-Desmethoxy Omeprazole.

Synthesis of Key Intermediates

The overall synthesis hinges on the efficient preparation of two key fragments, which are then coupled.

Pathway to 2-(Chloromethyl)-3,5-dimethylpyridine (Intermediate A)

The synthesis of this crucial pyridine intermediate begins with a suitable precursor, 3,5-dimethylpyridine, and proceeds through the introduction of a functional group at the 2-position that can be converted to the required chloromethyl moiety.

The conversion of a pyridine N-oxide to a 2-hydroxymethylpyridine via a Boekelheide-type rearrangement is a well-established method. While direct synthesis from 3,5-lutidine is possible, related procedures for the 4-methoxy analog provide a reliable template.[1][2]

  • N-Oxidation: 3,5-Dimethylpyridine is oxidized to 3,5-dimethylpyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Rearrangement: The N-oxide is treated with acetic anhydride, causing an acylation of the oxygen. This intermediate rearranges to form 2-acetoxymethyl-3,5-dimethylpyridine.[1]

  • Hydrolysis: The acetate ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 3,5-dimethyl-2-(hydroxymethyl)pyridine.[3]

The conversion of the hydroxymethyl group to a reactive chloromethyl group is typically achieved using thionyl chloride (SOCl₂) or a similar chlorinating agent.[4][5]

  • Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., argon), dissolve 3,5-dimethyl-2-(hydroxymethyl)pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution in an ice bath.

  • Chlorination: Slowly add a solution of thionyl chloride (approx. 1.05-1.1 eq) in DCM dropwise to the cooled solution, maintaining the temperature near 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 16 hours) until the reaction is complete, as monitored by TLC.[4]

  • Isolation: The product, 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, often precipitates from the reaction mixture. It can be further precipitated by the addition of a non-polar solvent like diethyl ether or hexane.[4][5] The solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Pathway to 5-Methoxy-2-mercaptobenzimidazole (Intermediate B)

This benzimidazole core is synthesized via a classical condensation reaction.

  • Setup: Dissolve potassium hydroxide (KOH) (approx. 1.1 eq) in ethanol or a mixture of ethanol and water in a reaction vessel.[6][7]

  • Thiolation: Add carbon disulfide (CS₂) (approx. 1.1 eq) to the basic solution with stirring.

  • Condensation: Add 4-methoxy-o-phenylenediamine (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for several hours (e.g., 3-6 hours).[7] The reaction progress can be monitored by TLC.

  • Isolation: After completion, cool the mixture. The product can be precipitated by acidifying the solution with acetic acid. The resulting solid is collected by filtration, washed with water, and dried to yield 5-methoxy-2-mercaptobenzimidazole.[6]

Core Synthesis: Coupling and Oxidation

With both key intermediates in hand, the final steps involve constructing the thioether bridge and performing the selective oxidation to the sulfoxide.

Thioether Formation: Synthesis of 2-(((3,5-Dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole

This step is a nucleophilic substitution where the thiolate of the benzimidazole attacks the electrophilic chloromethylpyridine.[8][9]

  • Base Treatment: In a suitable reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (Intermediate B) (1.0 eq) in a solvent such as ethanol. Add a base, typically an aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 eq), to deprotonate the thiol and form the reactive thiolate anion.[8]

  • Coupling: To this solution, add a solution of 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (Intermediate A) (approx. 0.9-1.0 eq) in a suitable solvent like water or ethanol. The addition is often done at a controlled temperature, for instance, below 10°C, after which the reaction is allowed to proceed at a slightly elevated temperature (e.g., 30°C) for several hours.[8]

  • Work-up and Isolation: Upon reaction completion, the product typically precipitates from the solution. The solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried. This yields the thioether precursor, also known as 4-desmethoxy omeprazole sulfide.[10]

Final Oxidation: Synthesis of 4-Desmethoxy Omeprazole

The final and most delicate step is the oxidation of the thioether to the sulfoxide. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone impurity.[11]

  • Setup: Dissolve the thioether precursor (1.0 eq) in a suitable chlorinated solvent, such as chloroform or dichloromethane, and cool the solution to a low temperature (e.g., 0°C to -25°C).[12][13]

  • Oxidation: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.0-1.1 eq), in the same solvent.[12] The temperature must be carefully controlled during the addition to ensure selectivity.

  • Reaction and Quenching: Stir the reaction mixture at low temperature for a short period (e.g., 30 minutes) after the addition is complete.[13] The reaction is then quenched by washing with a basic aqueous solution, such as saturated sodium bicarbonate or 10% sodium hydroxide, to neutralize the acidic byproduct (m-chlorobenzoic acid).[12][13]

  • Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate) to yield pure 4-desmethoxy omeprazole.

Summary of Synthetic Pathway and Reagents

The complete forward synthesis is visualized below, highlighting the key transformations and intermediates.

G cluster_pyridine Pyridine Moiety Synthesis cluster_benzimidazole Benzimidazole Moiety Synthesis cluster_coupling Coupling & Final Steps P1 3,5-Dimethyl-2- (hydroxymethyl)pyridine P2 2-(Chloromethyl)-3,5- dimethylpyridine HCl (Intermediate A) P1->P2 SOCl2, DCM C1 Thioether Precursor (4-Desmethoxy Omeprazole Sulfide) P2->C1 NaOH, EtOH B1 4-Methoxy-o- phenylenediamine + CS2 B2 5-Methoxy-2- mercaptobenzimidazole (Intermediate B) B1->B2 KOH, EtOH, Reflux B2->C1 C2 4-Desmethoxy Omeprazole (Final Product) C1->C2 m-CPBA, CHCl3

Caption: Forward synthesis pathway for 4-Desmethoxy Omeprazole.

Table 1: Key Reagents and Their Functions

StepReagentFunctionCausality
Intermediate A Thionyl Chloride (SOCl₂)Chlorinating AgentConverts the primary alcohol into a good leaving group (-CH₂Cl) for subsequent nucleophilic substitution.[4]
Intermediate B Carbon Disulfide (CS₂)Carbon SourceProvides the C=S backbone for the formation of the 2-mercaptobenzimidazole ring structure.[7]
Coupling Sodium Hydroxide (NaOH)BaseDeprotonates the thiol of Intermediate B to form a nucleophilic thiolate anion required for the attack on Intermediate A.[8]
Oxidation m-CPBAOxidizing AgentSelectively oxidizes the electron-rich sulfide to a sulfoxide. Low temperatures are used to minimize over-oxidation to the sulfone.[12]

Conclusion

The synthesis of 4-desmethoxy omeprazole is a multi-step process that relies on the foundational principles of heterocyclic chemistry and selective oxidation. By carefully controlling the reaction conditions, particularly during the final oxidation step, high-purity material suitable for use as an analytical reference standard can be reliably produced. The protocols outlined in this guide, grounded in established literature, provide a comprehensive framework for researchers in the pharmaceutical sciences to successfully synthesize this important omeprazole metabolite.

References

  • Vertex AI Search. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Xia Liang. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • PubMed Central. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus.
  • E3S Web of Conferences. Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives.
  • FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
  • ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018).
  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • IOP Conference Series: Journal of Physics: Conference Series. Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025).
  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • BenchChem. Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.
  • Prime Scholars. 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity.
  • ResearchGate. Asymmetric sulfoxidations of omeprazole thioether catalyzed by soybean....
  • PubMed Central. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia. (2020).
  • PrepChem.com. Synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine.
  • Oriental Journal of Chemistry. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity.
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • ChemicalBook. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol. (2025).
  • ASM Journals. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. (2005).
  • SynHet. 4-Desmethoxy-4-chloro Omeprazole Sulfide.
  • Google Patents. Omeprazole synthesis - EP1085019A1.
  • Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • SciSpace. Method for preparing S-omeprazole through microorganism asymmetric oxidation. (2016).
  • Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • Venkatasai Life Sciences. 4-Desmethoxy Omeprazole Sulfide.
  • Google Patents. WO2010134099A1 - One pot process for preparing omeprazole and related compounds.
  • Scientific Update. Biocatalytic oxidation and synthesis of Esomeprazole. (2018).
  • SynZeal. Omeprazole 4-Desmethyl Impurity.
  • Justia Patents. Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.
  • Google Patents. CN107382963A - A kind of preparation method of Omeprazole impurity.
  • BenchChem. An In-depth Technical Guide on 4-Desmethoxy Omeprazole-d3 as a Metabolite of Omeprazole.
  • Google Patents. WO2009066309A2 - Process for preparation of omeprazole.
  • PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine.
  • ResearchGate. (PDF) SYMMETRICAL COUPLING OF 2MERCAPTO BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY SRIKANTH GURRALA, Y. RAJESH BABU, MV.VIJAYABHASKARA RAO, B. MADHAVI LATHA*. (2025).
  • PubMed. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives.
  • Sigma-Aldrich. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%.

Sources

A Technical Guide to Omeprazole Impurity B (CAS: 110374-16-8): Synthesis, Analysis, and Control

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of Omeprazole Impurity B (CAS: 110374-16-8), a critical process-related impurity and metabolite of the proton pump inhibitor Omeprazole. As a specified impurity in major pharmacopeias, including the European Pharmacopoeia (EP), its identification, quantification, and control are paramount for ensuring the quality, safety, and efficacy of Omeprazole and Esomeprazole drug products.[1][2] This document, intended for researchers, analytical scientists, and drug development professionals, details the impurity's chemical identity, synthesis pathway, validated analytical methodologies, and regulatory context, offering field-proven insights into its management throughout the pharmaceutical lifecycle.

Chemical Profile and Physicochemical Properties

Omeprazole Impurity B, also known by its synonyms 4-Desmethoxy Omeprazole and Esomeprazole EP Impurity B, is structurally similar to the active pharmaceutical ingredient (API) but lacks a methoxy group on the pyridine ring.[1][3][4] This seemingly minor structural difference necessitates robust analytical separation and characterization. Its identity and core properties are summarized below.

PropertyValueSource(s)
CAS Number 110374-16-8[3][5][6]
IUPAC Name 2-[(RS)-[(3,5-dimethylpyridin-2-yl)methyl]sulphinyl]-5-methoxy-1H-benzimidazole[1][3]
Synonyms Omeprazole EP Impurity B, Esomeprazole EP Impurity B, 4-Desmethoxy Omeprazole, Omeprazole BP Impurity B[1][3][7]
Molecular Formula C₁₆H₁₇N₃O₂S[3][5]
Molecular Weight 315.39 g/mol [5][6]
Appearance Light beige solid[8]
Melting Point >142°C (with decomposition)[9]
Predicted Boiling Point 584.7 ± 60.0 °C[9]
SMILES COC1=CC=C2N=C(S(CC3=NC=C(C)C=C3C)=O)NC2=C1[1][3]
Storage 2-8°C, sealed in a dry environment, protected from light. Long-term storage at -20°C is also recommended.[2][6][10]

Genesis of Impurity B: Synthesis and Formation

Understanding the formation pathway of an impurity is fundamental to developing effective control strategies. Omeprazole Impurity B is primarily formed via the oxidation of its immediate precursor, Omeprazole Impurity H (the corresponding sulfide). This transformation is a critical step to monitor during the synthesis of Omeprazole.

A documented synthetic route involves a two-step process:[11]

  • Nucleophilic Substitution: The process begins with the reaction between 2-chloromethyl-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxy-1H-benzimidazole. This reaction forms the sulfide intermediate, 5-methoxy-2-[(3,5-dimethylpyridin-2-yl)methylthio]-1H-benzimidazole (Impurity H).

  • Oxidation: The subsequent and final step is the controlled oxidation of Impurity H to yield the target sulfoxide, Omeprazole Impurity B.[11] The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone (Omeprazole Impurity D).

The diagram below illustrates this synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants reactant1 2-chloromethyl-3,5-dimethylpyridine HCl impurity_h Impurity H (Sulfide) C₁₆H₁₇N₃OS reactant1->impurity_h Nucleophilic Substitution (Alkaline conditions) reactant2 2-mercapto-5-methoxy-1H-benzimidazole impurity_b Omeprazole Impurity B (Sulfoxide) CAS: 110374-16-8 impurity_h->impurity_b Oxidation

Synthetic pathway of Omeprazole Impurity B.

Analytical Control: Detection and Quantification

The cornerstone of controlling Omeprazole Impurity B is a robust, validated analytical method. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the universally accepted technique for this purpose.[12][13]

Causality Behind Method Choices:

  • Reversed-Phase Chromatography (C8 or C18 columns): This modality is ideal for separating molecules of moderate polarity like Omeprazole and its impurities. The nonpolar stationary phase effectively retains the analytes, allowing for their separation based on subtle differences in hydrophobicity.

  • High pH Mobile Phase (pH 7.6 - 9.5): Omeprazole and its related substances are benzimidazole derivatives, which can exhibit poor peak shape on silica-based columns at acidic pH due to interactions with residual silanols. Operating at a neutral to basic pH (e.g., pH 7.6 as specified in the European Pharmacopoeia method) neutralizes these silanols, resulting in superior peak symmetry and improved resolution.[13][14][15]

  • UV Detection (280 nm or 303 nm): The benzimidazole chromophore present in both Omeprazole and Impurity B exhibits strong UV absorbance, making UV detection a sensitive and reliable means of quantification.[12][13][14]

Protocol: A Validated RP-HPLC Method for Impurity Profiling

This protocol is a representative example synthesized from established pharmacopeial and peer-reviewed methods.[12][13][14] It serves as a robust starting point for method development and validation in a QC laboratory.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • Omeprazole Impurity B Certified Reference Material (CRM).

  • Acetonitrile (HPLC gradient grade).

  • Disodium hydrogen phosphate, phosphoric acid (or triethylamine).

  • Ultrapure water.

2. Chromatographic Conditions:

ParameterCondition
Column Agilent InfinityLab Poroshell HPH-C8, 4.6 × 100 mm, 2.7 µm (or equivalent)
Mobile Phase A 0.01 M Disodium Hydrogen Phosphate buffer, pH adjusted to 7.6 with phosphoric acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (Isocratic: 75% A / 25% B is common for EP method)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm
Injection Volume 8-10 µL
Diluent Mobile Phase

3. Solution Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve Omeprazole Impurity B CRM in the diluent to obtain a final concentration of approximately 2.0 µg/mL.

  • Test Solution (for Bulk Drug): Accurately weigh and dissolve the Omeprazole sample in the diluent to achieve a final concentration of 0.2 mg/mL (200 µg/mL).

  • System Suitability Solution (SST): Prepare a solution containing both Omeprazole (e.g., 0.1 mg/mL) and a known impurity (e.g., Impurity I or B at 0.1 mg/mL) to verify resolution and system performance.[14]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system peaks interfere.

  • Inject the SST solution to confirm system parameters (e.g., resolution between peaks, tailing factor, theoretical plates) meet pre-defined criteria.

  • Inject the Reference Standard Solution in replicate (e.g., n=5) to establish system precision.

  • Inject the Test Solution.

  • Identify the Omeprazole Impurity B peak in the Test Solution chromatogram by comparing its retention time with that of the Reference Standard.

  • Calculate the concentration of Impurity B in the sample using the peak area response and external standard method.

Analytical Workflow

The following diagram outlines the logical flow of the analytical process, from sample receipt to final reporting.

Analytical_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_prep Sample Preparation - Weigh API - Dissolve in Diluent sst_check System Suitability Test (SST) - Inject SST Solution - Verify Resolution & Tailing sample_prep->sst_check std_prep Standard Preparation - Weigh CRM - Prepare Stock & Working Standards std_prep->sst_check hplc_run HPLC Injection - Inject Blank - Inject Standards - Inject Samples sst_check->hplc_run data_acq Data Acquisition - Chromatogram Generation - Peak Integration hplc_run->data_acq quant Quantification - External Standard Calculation - Report % Impurity data_acq->quant report Final Report - Compile Results - Certificate of Analysis quant->report

General workflow for HPLC analysis of impurities.

Regulatory Framework and Pharmacopeial Status

Omeprazole Impurity B is not merely a substance encountered during synthesis; it is a regulated entity with defined acceptance criteria in major pharmacopeias.

  • Pharmacopeial Recognition: It is listed as Omeprazole EP Impurity B in the European Pharmacopoeia and Omeprazole BP Impurity B in the British Pharmacopoeia.[1] Its control is mandatory for products intended for these markets.

  • Regulatory Submissions: The accurate quantification of Impurity B is a critical data point in the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings such as Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs).[1]

  • Role of Reference Standards: The use of Pharmaceutical Secondary Standards or Certified Reference Materials (CRMs) is essential.[6] These standards provide traceability to primary pharmacopeial standards (USP, EP) and ensure the accuracy and validity of the analytical data generated, which is a non-negotiable aspect of Good Manufacturing Practices (GMP).[5][6]

Conclusion

Omeprazole Impurity B (CAS: 110374-16-8) is a significant impurity in the manufacturing of Omeprazole that demands rigorous control. A thorough understanding of its chemical properties, formation pathway, and validated analytical methods is indispensable for any scientist or professional in the pharmaceutical industry. By implementing robust RP-HPLC methods, utilizing certified reference standards, and adhering to pharmacopeial requirements, drug developers can effectively monitor and control this impurity, thereby ensuring the final drug product meets the highest standards of quality and safety.

References

  • Omeprazole EP Impurity B | 110374-16-8. SynZeal. [Link]
  • Omeprazole EP Impurity B | CAS 110374-16-8. Veeprho. [Link]
  • Omeprazole EP Impurity B - CAS - 110374-16-8. Axios Research. [Link]
  • CN104402867A - Preparation method of esomeprazole impurities H and B.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
  • 4-Desmethoxy Omeprazole D
  • Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. FARMACIA, 57(5).
  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]
  • Stability study of omeprazole.
  • RU2726320C1 - Method for determining omeprazole impurity components.
  • Kormány, R., Molnár, I., & Riekkola, M. L. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Omeprazole EP Impurity B | 110374-16-8. SynThink Research Chemicals. [Link]
  • Desmethoxy Omeprazole | CAS# 110374-16-8. Symtera Analytics. [Link]
  • Obradović, T., et al. (2021). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics, 13(10), 1546. NCBI. [Link]
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. [Link]
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Omeprazole – Impurity B. GreenpharmaS. [Link]
  • Brittain, H. G. (Ed.). (2010). Comprehensive profile of Omeprazole. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 151-262). Elsevier.
  • Omeprazole-impurities.
  • de Oliveira, C. S., et al. (2020). Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. International Journal of Molecular Sciences, 21(18), 6933. NCBI. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of H-180/29 (4-Desmethoxy Omeprazole)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

H-180/29, chemically known as 4-Desmethoxy Omeprazole, is a significant compound within the benzimidazole class of molecules.[1][2] It is recognized both as a potential impurity in commercial omeprazole preparations and as an active metabolite of omeprazole, a widely used therapeutic agent for acid-related gastrointestinal disorders.[3][4] This guide provides a detailed technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The primary pharmacological action of this compound is the inhibition of the gastric proton pump, positioning it as a proton pump inhibitor (PPI).[1][3]

Core Mechanism of Action: Inhibition of the Gastric H+/K+ ATPase

The principal mechanism of action of this compound, akin to its parent compound omeprazole, is the specific and irreversible inhibition of the H+/K+ ATPase enzyme system.[5] This enzyme, commonly referred to as the gastric proton pump, is located in the secretory membranes of gastric parietal cells and represents the final step in the pathway of gastric acid secretion.[5][6][7]

The process begins with the systemic absorption of this compound and its accumulation in the acidic environment of the parietal cell canaliculi. As a weak base, this compound is protonated and undergoes a molecular rearrangement to its active form, a sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the alpha subunit of the H+/K+ ATPase.[7] This irreversible binding inactivates the pump, thereby inhibiting the transport of H+ ions into the gastric lumen and effectively suppressing both basal and stimulated gastric acid secretion.[6][7]

Signaling Pathway and Molecular Interaction

The following diagram illustrates the pathway leading to the inhibition of the gastric proton pump by this compound.

G cluster_blood Systemic Circulation cluster_parietal Gastric Parietal Cell cluster_canaliculi Secretory Canaliculi (Acidic) H180_blood This compound H180_cell This compound (Prodrug) H180_blood->H180_cell Diffusion H180_active Active Sulfenamide Intermediate H180_cell->H180_active Protonation & Rearrangement ProtonPump H+/K+ ATPase (Proton Pump) H180_active->ProtonPump Covalent Bonding (Irreversible Inhibition) Lumen Gastric Lumen ProtonPump->Lumen H+ Secretion H_ion H+ K_ion K+ Lumen->ProtonPump K+ Uptake

Caption: this compound activation and inhibition of the gastric proton pump.

Secondary Mechanism: Cytochrome P450 Inhibition

In addition to its primary action on the proton pump, this compound has been identified as a competitive inhibitor of the cytochrome P450 enzyme CYP2C19.[1][3] This enzyme is significantly involved in the metabolism of various drugs, including omeprazole itself. The inhibitory constant (Ki) for this interaction has been reported to be in the range of 2 to 6 μM.[1][3] This secondary mechanism is of considerable importance in the context of drug-drug interactions, as the co-administration of this compound with other CYP2C19 substrates could potentially lead to altered pharmacokinetic profiles and an increased risk of adverse effects.

Experimental Protocols for Mechanistic Validation

To experimentally validate the proposed mechanism of action for this compound, the following protocols can be employed:

In Vitro H+/K+ ATPase Inhibition Assay

Objective: To determine the inhibitory potency of this compound on the gastric proton pump.

Methodology:

  • Preparation of H+/K+ ATPase Vesicles: Isolate gastric microsomal vesicles rich in H+/K+ ATPase from a suitable animal model (e.g., hog or rabbit).

  • Activation of this compound: Pre-incubate this compound in an acidic buffer (pH < 4) to facilitate its conversion to the active sulfenamide form.

  • Inhibition Assay:

    • Incubate the activated this compound at varying concentrations with the prepared H+/K+ ATPase vesicles.

    • Initiate the ATPase reaction by adding ATP.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., Malachite green assay).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

CYP2C19 Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on CYP2C19 activity.

Methodology:

  • Enzyme Source: Utilize human liver microsomes or recombinant human CYP2C19 enzymes.

  • Substrate Reaction: Use a specific fluorescent or luminescent probe substrate for CYP2C19 (e.g., 3-cyano-7-ethoxycoumarin).

  • Inhibition Assay:

    • Pre-incubate the enzyme source with varying concentrations of this compound.

    • Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.

    • Monitor the formation of the fluorescent or luminescent metabolite over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 and Ki values through non-linear regression analysis.

Workflow Diagram for Mechanistic Validation

G cluster_workflow Experimental Workflow cluster_ppi Proton Pump Inhibition cluster_cyp CYP2C19 Inhibition start This compound Compound ppi_prep Prepare H+/K+ ATPase Vesicles start->ppi_prep cyp_prep Prepare CYP2C19 Enzyme Source start->cyp_prep ppi_activation Acid Activation of This compound ppi_prep->ppi_activation ppi_assay In Vitro Inhibition Assay ppi_activation->ppi_assay ppi_result Determine IC50 ppi_assay->ppi_result cyp_assay In Vitro Inhibition Assay cyp_prep->cyp_assay cyp_result Determine IC50 & Ki cyp_assay->cyp_result

Caption: Workflow for validating the dual mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the mechanism of action of this compound.

ParameterValueTargetMethod
IC50 ~1.1 µM (for Omeprazole)H+/K+ ATPaseIn Vitro Inhibition Assay
Ki 2 - 6 µMCYP2C19In Vitro Inhibition Assay

Conclusion

This compound (4-Desmethoxy Omeprazole) functions primarily as a proton pump inhibitor through the irreversible inactivation of the gastric H+/K+ ATPase. This mechanism is central to its potential therapeutic effects in managing conditions related to excessive gastric acid secretion. Furthermore, its role as a competitive inhibitor of CYP2C19 highlights the importance of considering potential drug-drug interactions during preclinical and clinical development. The experimental frameworks provided offer a robust approach to further characterize and validate these mechanisms of action.

References

  • National Center for Biotechnology Information. (n.d.). Omeprazole. StatPearls - NCBI Bookshelf.
  • Chembuild Pharma Private Limited. (n.d.). Pharmaceutical Raw Materials. Exporters India.
  • Patsnap. (2024, July 17). What is the mechanism of Omeprazole? Patsnap Synapse.
  • National Center for Biotechnology Information. (n.d.). Omeprazole. PubChem.
  • Wikipedia. (n.d.). Omeprazole.
  • Saini, S., Majee, C., Chakraborthy, G. S., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Pharmaffiliates. (n.d.). Omeprazole-impurities.
  • Taylor & Francis Online. (n.d.). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product.
  • National Center for Biotechnology Information. (n.d.). 4-Desmethoxy Omeprazole Sulfide. PubChem.
  • DC Chemicals. (n.d.). 4-Desmethoxy Omeprazole Datasheet.

Sources

The Biological Activity of 4-Desmethoxy Omeprazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omeprazole, the progenitor of the proton pump inhibitor (PPI) class, has fundamentally transformed the management of acid-related gastrointestinal disorders. Its efficacy lies in the irreversible inhibition of the gastric H+/K+ ATPase, the final step in acid secretion. While the parent drug has been extensively studied, the biological activities of its metabolites are less comprehensively understood. This technical guide provides an in-depth exploration of the biological activity of a key metabolite, 4-Desmethoxy Omeprazole, also known in the literature as 4-Hydroxy Omeprazole or 4'-O-Desmethylomeprazole. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its known mechanisms, its role in the broader pharmacology of omeprazole, and detailed experimental protocols for its investigation.

The Metabolic Fate of Omeprazole: Genesis of 4-Desmethoxy Omeprazole

Omeprazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal enzymes involved are CYP2C19 and CYP3A4. The metabolic pathways are crucial in determining the pharmacokinetic and pharmacodynamic profile of omeprazole and are the genesis of its various metabolites, including 4-Desmethoxy Omeprazole.

The formation of 4-Desmethoxy Omeprazole (4-Hydroxy Omeprazole) is a primary metabolic route. While the specific enzymatic step is a demethylation at the 4-position of the pyridine ring, it's important to understand the broader context of omeprazole metabolism.

  • CYP2C19: This enzyme is the major catalyst for the 5-hydroxylation of the benzimidazole ring of omeprazole, leading to the formation of 5-hydroxyomeprazole. Genetic polymorphisms in the CYP2C19 gene can significantly alter the metabolic rate of omeprazole, leading to variations in drug exposure and efficacy.

  • CYP3A4: This enzyme is primarily responsible for the formation of omeprazole sulfone through oxidation of the sulfoxide group.

While the exact contribution of each enzyme to the formation of 4-Desmethoxy Omeprazole is not as clearly defined in the literature as it is for 5-hydroxyomeprazole and omeprazole sulfone, its presence as a significant metabolite underscores the complexity of omeprazole's biotransformation.

Visualizing the Metabolic Pathway

Omeprazole_Metabolism Omeprazole Omeprazole Metabolite1 5-Hydroxyomeprazole Omeprazole->Metabolite1 CYP2C19 (Major) Metabolite2 Omeprazole Sulfone Omeprazole->Metabolite2 CYP3A4 (Minor) Metabolite3 4-Desmethoxy Omeprazole (4-Hydroxy Omeprazole) Omeprazole->Metabolite3 CYP-mediated Demethylation

Caption: Metabolic pathways of omeprazole to its major metabolites.

Biological Activity of 4-Desmethoxy Omeprazole

4-Desmethoxy Omeprazole is not an inert byproduct of metabolism. It is recognized as an active metabolite, exhibiting biological activities that contribute to the overall pharmacological profile of omeprazole.[1]

Inhibition of the Gastric H+/K+ ATPase (Proton Pump)

Like its parent compound, 4-Desmethoxy Omeprazole is a proton pump inhibitor.[1] The fundamental mechanism of action for PPIs involves their accumulation in the acidic secretory canaliculi of parietal cells. In this acidic environment, they undergo a chemical rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inactivation. This blockade of the proton pump is the final step in gastric acid secretion, resulting in a potent and prolonged antisecretory effect.

Inhibition of Cytochrome P450 Enzymes

A significant and well-documented biological activity of 4-Desmethoxy Omeprazole is its competitive inhibition of CYP2C19.[1] This is a critical aspect of its pharmacology, as CYP2C19 is the primary enzyme responsible for the metabolism of the parent drug, omeprazole. The inhibition of CYP2C19 by one of its own metabolites creates a potential for feedback inhibition and can influence the pharmacokinetics of omeprazole, particularly with repeated dosing.

Quantitative Data on CYP2C19 Inhibition:

CompoundTarget EnzymeInhibition TypeKi (µM)
4-Desmethoxy Omeprazole CYP2C19Competitive2 - 6

Data sourced from TargetMol.[1]

This inhibitory effect on CYP2C19 can have clinical implications, potentially leading to drug-drug interactions when omeprazole is co-administered with other drugs that are also metabolized by this enzyme.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of 4-Desmethoxy Omeprazole, a combination of in vitro and in vivo experimental models is essential. The following protocols provide a framework for such investigations.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the proton pump using isolated gastric vesicles.

Objective: To determine the IC50 value of 4-Desmethoxy Omeprazole for the inhibition of H+/K+ ATPase.

Materials:

  • Isolated gastric vesicles (prepared from rabbit or hog stomachs)

  • 4-Desmethoxy Omeprazole

  • Omeprazole (as a positive control)

  • ATP (adenosine triphosphate)

  • Buffer solutions (e.g., Tris-HCl)

  • Reagents for phosphate determination (e.g., malachite green)

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Gastric Vesicles: Isolate gastric microsomes containing the H+/K+ ATPase from fresh rabbit or hog gastric mucosa by differential centrifugation.

  • Pre-incubation: In a microplate, pre-incubate the gastric vesicles with varying concentrations of 4-Desmethoxy Omeprazole or omeprazole in a buffer at 37°C. This allows the compound to access the enzyme.

  • Initiation of the Reaction: Start the enzymatic reaction by adding ATP to the wells. The H+/K+ ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of the Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Quantification of Phosphate: Measure the amount of inorganic phosphate released in each well using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.

  • Data Analysis: Plot the percentage of H+/K+ ATPase inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated using a suitable nonlinear regression model.

In Vivo Models of Gastric Acid Secretion

Animal models are indispensable for evaluating the antisecretory effects of PPIs in a physiological context.

This model is widely used to assess the ability of a compound to reduce the accumulation of gastric acid.[2][3]

Objective: To evaluate the in vivo antisecretory activity of 4-Desmethoxy Omeprazole.

Materials:

  • Wistar or Sprague-Dawley rats

  • 4-Desmethoxy Omeprazole

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments

  • pH meter and titration equipment

Step-by-Step Methodology:

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.

  • Drug Administration: Administer 4-Desmethoxy Omeprazole or the vehicle orally or intraperitoneally.

  • Surgical Procedure: Anesthetize the rats and make a midline abdominal incision. Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct the blood supply.

  • Post-operative Period: Allow the animals to recover in individual cages for a specified period (typically 4 hours).

  • Sample Collection: Euthanize the rats and carefully remove the stomachs. Collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Contents:

    • Volume: Measure the volume of the gastric juice.

    • pH: Determine the pH of the gastric juice using a pH meter.

    • Total Acidity: Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

  • Data Analysis: Compare the gastric volume, pH, and total acidity between the treated and control groups to determine the antisecretory effect of 4-Desmethoxy Omeprazole.

This model assesses the ability of a compound to inhibit stimulated gastric acid secretion.[4][5][6]

Objective: To determine the effect of 4-Desmethoxy Omeprazole on histamine-induced gastric acid secretion.

Materials:

  • Wistar or Sprague-Dawley rats

  • 4-Desmethoxy Omeprazole

  • Histamine

  • Anesthetic (e.g., urethane)

  • Perfusion pump and tubing

  • pH meter and titration equipment

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rats and cannulate the trachea to ensure a clear airway.

  • Gastric Perfusion: Insert a double-lumen cannula into the stomach through the esophagus and duodenum for continuous perfusion with saline.

  • Basal Acid Secretion: Collect the gastric perfusate at regular intervals to establish a baseline of acid secretion.

  • Stimulation of Acid Secretion: Infuse histamine intravenously to stimulate gastric acid secretion.

  • Drug Administration: Once a stable, stimulated acid secretion is achieved, administer 4-Desmethoxy Omeprazole intravenously or intraduodenally.

  • Sample Collection and Analysis: Continue to collect the gastric perfusate at regular intervals and titrate with 0.01 N NaOH to determine the acid output.

  • Data Analysis: Compare the acid output before and after the administration of 4-Desmethoxy Omeprazole to quantify its inhibitory effect on stimulated gastric acid secretion.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro H+/K+ ATPase Inhibition Assay cluster_invivo In Vivo Pylorus-Ligated Rat Model A1 Isolate Gastric Vesicles A2 Pre-incubate with 4-Desmethoxy Omeprazole A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Quantify Phosphate Release A3->A4 A5 Calculate IC50 Value A4->A5 B1 Administer 4-Desmethoxy Omeprazole B2 Surgically Ligate Pylorus B1->B2 B3 Collect Gastric Contents B2->B3 B4 Analyze Volume, pH, and Acidity B3->B4 B5 Determine Antisecretory Effect B4->B5

Caption: Workflow for in vitro and in vivo assessment of 4-Desmethoxy Omeprazole.

Conclusion and Future Directions

4-Desmethoxy Omeprazole is an active metabolite of omeprazole with demonstrable biological activity. Its role as a proton pump inhibitor contributes to the overall antisecretory effect of the parent drug. Furthermore, its competitive inhibition of CYP2C19 highlights the intricate interplay between drug metabolism and pharmacological action.

For researchers in drug development and pharmacology, a deeper understanding of the quantitative aspects of 4-Desmethoxy Omeprazole's activity is a key area for future investigation. Specifically, determining its IC50 for H+/K+ ATPase inhibition and directly comparing its potency to omeprazole and other PPIs would provide valuable insights. Additionally, elucidating the precise contribution of different CYP450 isoforms to its formation would refine our understanding of omeprazole's metabolic pathways.

The experimental protocols detailed in this guide provide a robust framework for these future studies. By employing a combination of in vitro and in vivo models, the scientific community can continue to unravel the multifaceted biological activity of 4-Desmethoxy Omeprazole and its significance in the clinical pharmacology of proton pump inhibitors.

References

  • Ghosh, M. N., & Schild, H. O. (1958). The histamine test meal in the rat. British Journal of Pharmacology and Chemotherapy, 13(1), 54–61. [Link]
  • National Center for Biotechnology Information (n.d.). 4-Desmethoxy Omeprazole Sulfide. PubChem Compound Database.
  • Takeuchi, K., Furukawa, O., & Okabe, S. (1986). Stimulation of gastric alkaline secretion by histamine in rats: possible involvement of histamine H2-receptors and endogenous prostaglandins. Japanese Journal of Pharmacology, 41(3), 337–344. [Link]
  • Man, W. K., & Spencer, J. (1976). The release of histamine during gastric acid secretion in conscious rats. British Journal of Pharmacology, 58(4), 577–583. [Link]
  • Ghosh, M. N., & Schild, H. O. (1958). The histamine test meal in the rat. British Journal of Pharmacology and Chemotherapy, 13(1), 54–61. [Link]
  • Pharmacology Discovery Services. (n.d.). Gastric Acidity, Pylorus Ligation.
  • Man, W. K., & Spencer, J. (1976). The release of histamine during gastric acid secretion in conscious rats. British Journal of Pharmacology, 58(4), 577–583. [Link]
  • Chikane, R. (2016). Pylorus ligastion method for anti ulcer study. SlideShare.
  • Ljungström, M., Elander, B., Fellenius, E., & Wallmark, B. (1987). Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 897(2), 209–219. [Link]
  • Andrade, E. L., et al. (2012). Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response. Acta Cirurgica Brasileira, 27(10), 711–717. [Link]
  • National Center for Biotechnology Information (n.d.). 4-Hydroxy Omeprazole Sulfone. PubChem Compound Database.
  • MirzaAnwarBaig1. (2018). Expt 3- Antiulcer activity by pyloric ligation method.pdf. SlideShare.
  • SynZeal. (n.d.). 4-Hydroxy Omeprazole.
  • ChemWhat. (n.d.). Omeprazole 4-Desmethyl Impurity CAS#: 301669-82-9.
  • SynZeal. (n.d.). Omeprazole 4-Desmethyl Impurity.
  • National Center for Biotechnology Information (n.d.). 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. PubChem Compound Database.
  • El-Sayed, N. S., et al. (2023). Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage. Inflammopharmacology, 31(5), 2535–2551. [Link]
  • National Center for Biotechnology Information (n.d.). Desulfoxide 4-demethyl omeprazole. PubChem Compound Database.
  • Adinortey, M. B., et al. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia, and In silico PASS Prediction of its isolated compounds. Journal of Natural Science, Biology and Medicine, 9(1), 47–53. [Link]
  • Bhati, R., et al. (2016). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Carissa carandas Linn. International Journal of Pharmaceutical Sciences and Research, 7(10), 4216–4220. [Link]
  • Shin, J. M., & Sachs, G. (2008). The gastric HK-ATPase: structure, function, and inhibition. Pflügers Archiv - European Journal of Physiology, 457(3), 593–607. [Link]
  • Frezza, M., et al. (2009). Inhibition of Gastric H+, K+-ATPase Activity by Compounds from Medicinal Plants.
  • National Center for Biotechnology Information (n.d.). 5-o-Desmethylomeprazole. PubChem Compound Database.
  • Wallmark, B., et al. (1985). The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole. The Journal of Biological Chemistry, 260(24), 13681–13684. [Link]
  • Beil, W., et al. (1992). Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. British Journal of Pharmacology, 106(4), 842–848. [Link]
  • Yasuda, S., et al. (2005). Acid-suppressive effects of generic omeprazole: Comparison of three brands of generic omeprazole with original omeprazole.
  • Im, W. B., et al. (1985). Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups. The Journal of Biological Chemistry, 260(8), 4591–4597. [Link]
  • Schmarda, A., et al. (2000). The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels. British Journal of Pharmacology, 129(4), 598–606. [Link]
  • Sachs, G., & Shin, J. M. (2004). Long lasting inhibitors of the gastric H,K-ATPase. Journal of Clinical Gastroenterology, 38(5 Suppl), S23–S31. [Link]
  • Pharmaffiliates. (n.d.). 4-Hydroxy Omeprazole.
  • Pilotto, A., et al. (2007). Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients. World Journal of Gastroenterology, 13(33), 4467–4472. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Effects of Omeprazole Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, functions as a prodrug, requiring conversion to its active form to inhibit the gastric H+/K+-ATPase (proton pump).[1] This activation, however, is distinct from its extensive hepatic metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2] This metabolic process generates a profile of metabolites, most notably 5-hydroxyomeprazole and omeprazole sulfone, that are often summarily dismissed as "inactive." This guide challenges that oversimplification by providing a detailed technical analysis of their true pharmacological effects.

Contrary to a simple definition of inactivity, this document elucidates that while these metabolites exhibit negligible direct inhibitory action on the proton pump, they are pharmacologically significant.[3] Their primary role lies in the complex landscape of drug-drug interactions (DDIs), where they act as both reversible and time-dependent inhibitors of CYP2C19 and CYP3A4.[4][5] This activity is of profound clinical relevance, as the genetic polymorphism of CYP2C19 dictates the metabolic ratio of these metabolites, thereby influencing not only the efficacy of omeprazole itself but also the disposition of numerous co-administered drugs.[2][6] This guide offers an in-depth exploration of these effects, supported by quantitative data, detailed experimental protocols, and a discussion of the clinical implications for drug development and personalized medicine.

The Metabolic Landscape of Omeprazole

Omeprazole's journey in the body is a tale of two distinct chemical transformations. At its site of action in the acidic canaliculi of parietal cells, it undergoes an acid-catalyzed conversion into a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the pump.[7][8] This targeted activation is the basis of its therapeutic effect.

Concurrently, systemically absorbed omeprazole is cleared through extensive hepatic biotransformation. This process is dominated by two key cytochrome P450 isoenzymes:

  • CYP2C19: This highly polymorphic enzyme is the principal catalyst for the hydroxylation of omeprazole's benzimidazole ring to form 5-hydroxyomeprazole .[2]

  • CYP3A4: This enzyme is primarily responsible for the sulfoxidation of omeprazole to omeprazole sulfone .[2][3]

These primary metabolites can undergo further biotransformation, such as the conversion of omeprazole sulfone to 5-hydroxyomeprazole sulfone by CYP2C19, and the sulfoxidation of 5-hydroxyomeprazole by CYP3A4.[2]

The critical role of CYP2C19 in omeprazole's metabolism means that its genetic variants are a major determinant of inter-individual variability in drug exposure and clinical response. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which significantly alters the plasma concentrations of both the parent drug and its metabolites.[6]

Omeprazole_Metabolism omeprazole Omeprazole active_sulfenamide Active Sulfenamide (in Parietal Cell) omeprazole->active_sulfenamide  Acidic Environment   omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole->hydroxy_omeprazole CYP2C19 (Polymorphic) inhibition H+/K+-ATPase Inhibition active_sulfenamide->inhibition secondary_metabolite 5-Hydroxyomeprazole Sulfone omeprazole_sulfone->secondary_metabolite CYP2C19 hydroxy_omeprazole->secondary_metabolite CYP3A4

Figure 1: Major metabolic pathways of omeprazole.

Pharmacological Profile of 5-Hydroxyomeprazole

Formation and Pharmacokinetics

5-hydroxyomeprazole is the principal metabolite of omeprazole, formed via hydroxylation by CYP2C19.[2] Its formation and subsequent clearance are highly dependent on an individual's CYP2C19 genotype. In poor metabolizers (PMs), the formation of 5-hydroxyomeprazole is significantly reduced, leading to higher plasma concentrations of the parent drug, omeprazole.[9] Conversely, in extensive metabolizers (EMs), omeprazole is more rapidly converted to 5-hydroxyomeprazole.[9]

Direct Activity on H+/K+-ATPase

A crucial point for drug development professionals is that the structural modification from omeprazole to 5-hydroxyomeprazole, specifically the addition of a hydroxyl group, appears to render the molecule incapable of effectively inhibiting the proton pump. While the parent compound requires an acidic environment to transform into its active sulfenamide inhibitor, its metabolites, including 5-hydroxyomeprazole, are generally considered to lack this activity.[8][10] This is a critical distinction, as the therapeutic effect of omeprazole is not contributed to by its circulating metabolites.

Interaction with Drug-Metabolizing Enzymes

While inert at the proton pump, 5-hydroxyomeprazole does contribute to the overall DDI profile of omeprazole. It has been shown to be a reversible inhibitor of both CYP2C19 and CYP3A4.[4] The inhibitory potency is generally less than that of the parent compound or omeprazole sulfone.[11] However, given that it can circulate at significant concentrations, particularly in CYP2C19 extensive metabolizers, its contribution to the net inhibitory effect on these enzymes should not be disregarded in DDI predictions.[4]

Pharmacological Profile of Omeprazole Sulfone

Formation and Pharmacokinetics

Omeprazole sulfone is formed from the parent drug primarily through sulfoxidation catalyzed by CYP3A4.[2][3] Interestingly, its own elimination can be dependent on CYP2C19 activity. In CYP2C19 poor metabolizers, the clearance of omeprazole sulfone is reduced, leading to a longer half-life and higher plasma concentrations compared to extensive metabolizers.[3]

Direct Activity on H+/K+-ATPase

Similar to 5-hydroxyomeprazole, omeprazole sulfone is considered to be inactive as a direct inhibitor of the H+/K+-ATPase. The conversion to the sulfone alters the molecule's electronic and structural properties in a way that prevents the necessary acid-catalyzed rearrangement to the active sulfenamide.

Interaction with Drug-Metabolizing Enzymes

Omeprazole sulfone is a significant contributor to the DDI profile of omeprazole. It acts as a reversible and, notably, a time-dependent inhibitor of CYP2C19.[4][5] Its inhibitory potency against CYP2C19 is considerable, with a reported IC50 value of 18 µM in human liver microsomes.[12] It also reversibly inhibits CYP3A4.[4] The time-dependent inhibition of CYP2C19 is a key mechanistic insight, as this can lead to a more pronounced and prolonged interaction than would be predicted from reversible inhibition data alone.

Comparative Analysis and Clinical Implications

Comparative Summary of Metabolite Effects
Feature5-HydroxyomeprazoleOmeprazole Sulfone
Primary Formation Pathway CYP2C19 (hydroxylation)[2]CYP3A4 (sulfoxidation)[2][3]
Proton Pump (H+/K+-ATPase) Activity Negligible[3]Negligible[3]
CYP2C19 Inhibition Reversible inhibitor[4]Reversible and time-dependent inhibitor (IC50 ≈ 18 µM)[4][12]
CYP3A4 Inhibition Reversible inhibitor[4]Reversible inhibitor[4]
Contribution to Drug-Drug Interactions (DDIs)

The pharmacological activity of omeprazole's metabolites is most evident in the context of DDIs. While the parent drug is itself an inhibitor of CYP2C19, its metabolites contribute significantly to the overall inhibitory effect.[4] Predictions of in vivo DDIs have shown that metabolites may be responsible for 30-63% of the hepatic interactions.[4][5]

This is clinically significant when omeprazole is co-administered with drugs that are substrates for CYP2C19 or CYP3A4. For example, the well-documented interaction between omeprazole and the antiplatelet agent clopidogrel (a prodrug activated by CYP2C19) is a result of the inhibition of clopidogrel's bioactivation, and this inhibition is a composite effect of both omeprazole and its metabolites. Similarly, the metabolism of drugs like diazepam and phenytoin can be affected.[13]

Influence of CYP2C19 Polymorphism on Metabolite-Driven Effects

The genetic makeup of a patient's CYP2C19 enzymes dictates the metabolic fate of omeprazole and, consequently, the nature of its DDIs.

  • Poor Metabolizers (PMs): These individuals have higher circulating levels of the parent drug, omeprazole, which is a potent inhibitor of CYP2C19. They also have higher levels of omeprazole sulfone due to shunting of metabolism down the CYP3A4 pathway and reduced clearance of the sulfone by CYP2C19.[3] This can lead to a greater risk of DDIs with CYP2C19 substrates.

  • Extensive Metabolizers (EMs): These individuals have lower levels of the parent drug and higher levels of 5-hydroxyomeprazole. While the parent drug's contribution to DDIs is lessened, the inhibitory effects of the metabolites are more prominent.

A nested case-control study has even suggested a link between omeprazole-related myopathy and drug-gene interactions involving CYP2C19 and CYP3A4, highlighting that altered metabolite profiles in individuals with certain genotypes could be a risk factor for adverse events, especially when co-administered with other CYP inhibitors like fluconazole.[14][15]

Experimental Protocols

In Vitro Assessment of CYP Inhibition by Metabolites

This protocol outlines a standard method for determining the IC50 value of an omeprazole metabolite against CYP2C19 in human liver microsomes (HLMs).

Objective: To determine the concentration of an omeprazole metabolite that causes 50% inhibition of CYP2C19 activity.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the omeprazole metabolite (e.g., omeprazole sulfone) in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of a CYP2C19 probe substrate (e.g., (S)-mephenytoin).

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw human liver microsomes (HLMs) on ice.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add varying concentrations of the omeprazole metabolite (inhibitor). Include a vehicle control (no inhibitor).

    • Add HLMs (final concentration typically 0.1 mg/mL).

    • Add the CYP2C19 probe substrate (e.g., (S)-mephenytoin at a concentration below its Km, such as 20 µM).[4]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a pre-warmed NADPH regenerating system. The final volume is typically 100-200 µL.[4]

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Analysis:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the hydroxylated metabolite of the probe substrate (e.g., 4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the omeprazole metabolite relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of H-180/29, a Novel Benzoylguanidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the compound H-180/29, chemically identified as N-(4-chloro-2-methoxy-5-nitro-benzoyl)-N'-(2,6-di-chloro-benzoyl)-guanidine. Developed for researchers, medicinal chemists, and drug development professionals, this document offers an in-depth exploration of the synthetic route, purification strategies, and a multi-faceted analytical workflow for structural verification and purity assessment. The causality behind key experimental steps is elucidated, providing field-proven insights into the handling of benzoylguanidine derivatives. Furthermore, the guide discusses the biological context of this molecular class, focusing on its role as a potent inhibitor of the Na+/H+ exchanger (NHE), a critical target in cardiovascular and oncological research. All protocols are designed as self-validating systems, ensuring reproducibility and scientific integrity.

Introduction and Scientific Context

Substituted benzoylguanidines represent a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory effects on the sodium-hydrogen exchanger (NHE).[1][2] The NHE is a ubiquitous membrane protein crucial for maintaining intracellular pH homeostasis.[2][3] Its hyperactivation, particularly the NHE1 isoform, is implicated in the pathophysiology of various conditions, including myocardial ischemia-reperfusion injury and cancer cell proliferation.[2][3][4] Consequently, the development of selective NHE1 inhibitors is a promising therapeutic strategy.[1][5]

The compound this compound, N-(4-chloro-2-methoxy-5-nitro-benzoyl)-N'-(2,6-di-chloro-benzoyl)-guanidine, is a specifically designed acylguanidine derivative intended to exhibit high inhibitory potency.[2] This guide serves as an authoritative resource, detailing the complete scientific workflow from initial synthesis to final characterization, enabling researchers to replicate, validate, and build upon this work.

Synthesis of this compound

The synthesis of N-(4-chloro-2-methoxy-5-nitro-benzoyl)-N'-(2,6-di-chloro-benzoyl)-guanidine is achieved through a targeted condensation reaction. The logical flow of this synthesis is designed for efficiency and purity, beginning with the activation of a carboxylic acid precursor, followed by coupling with a guanidine derivative.

Synthesis Workflow Diagram

The overall synthetic strategy is depicted below, outlining the transformation from starting materials to the final active compound.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction cluster_workup Work-up & Purification p_nitrobenzoic 4-Chloro-2-methoxy- 5-nitrobenzoic acid benzoyl_chloride 4-Chloro-2-methoxy- 5-nitrobenzoyl chloride p_nitrobenzoic->benzoyl_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) or similar activating agent thionyl_chloride->benzoyl_chloride final_product This compound N-(4-chloro-2-methoxy-5-nitro-benzoyl)- N'-(2,6-di-chloro-benzoyl)-guanidine benzoyl_chloride->final_product Condensation guanidine_precursor 2,6-Dichlorobenzoyl- guanidine guanidine_precursor->final_product solvent Anhydrous Solvent (e.g., Acetonitrile) solvent->final_product quenching Reaction Quenching & Extraction final_product->quenching Isolation purification Recrystallization or Chromatography quenching->purification final_pure Pure this compound purification->final_pure

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for synthesizing acylguanidines.[5]

Part A: Preparation of the Acyl Chloride Intermediate

  • Reagents & Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis of the highly reactive acyl chloride intermediate.

  • Activation: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature.[6]

    • Causality Explanation: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. Pyridine is sometimes used catalytically in similar preparations.[6]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the complete conversion of the acid.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-chloro-2-methoxy-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Part B: Condensation to Form this compound

  • Reagents & Setup: In a separate flask, dissolve 2,6-dichlorobenzoylguanidine (1.0 eq) in an anhydrous polar aprotic solvent, such as acetonitrile or dichloromethane (DCM).[7]

  • Coupling: Cool the guanidine solution in an ice bath (0°C). Dissolve the crude acyl chloride from Part A in the same anhydrous solvent and add it dropwise to the guanidine solution over 30 minutes.

    • Causality Explanation: The dropwise addition at low temperature is critical to control the exothermicity of the acylation reaction and to minimize the formation of side products. The nitrogen of the guanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. The crude product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water and a non-polar solvent like hexane to remove residual starting materials. For higher purity, the crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.[9]

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound.[10] This ensures the reliability of any subsequent biological or pharmacological data.

Physicochemical and Spectroscopic Data
Parameter Technique Expected Result / Observation
Molecular Formula -C₁₅H₉Cl₃N₄O₄
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Expected [M+H]⁺: ~442.9768 g/mol . The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.
Structure Confirmation ¹H & ¹³C NMR SpectroscopySpecific chemical shifts and coupling constants for aromatic protons and the methoxy group. The absence of the carboxylic acid proton and the presence of guanidine N-H protons are key indicators.
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyPresence of characteristic peaks for C=O (amide/guanidine), N-H, C-NO₂ (nitro group), and C-Cl bonds.
Purity Assessment High-Performance Liquid Chromatography (HPLC)A single major peak with >95% purity under UV detection.
Melting Point Melting Point ApparatusA sharp, defined melting range, indicative of high purity.
Detailed Analytical Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Protocol: Prepare a dilute solution (1-10 µg/mL) of this compound in methanol or acetonitrile, adding a trace of formic acid to promote protonation.[10] Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

  • Validation: The experimentally determined exact mass should be within ±5 ppm of the calculated theoretical mass for the protonated molecule [M+H]⁺. The observed isotopic distribution pattern must match the theoretical pattern for a C₁₅H₉Cl₃N₄O₄ species.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).[10] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Validation: The ¹H NMR spectrum should show distinct signals for the protons on the two different aromatic rings and the methoxy group singlet. The integration of these signals should correspond to the number of protons. The ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[10]

  • Validation: The spectrum should confirm the presence of key functional groups. Expect strong absorptions around 1650-1700 cm⁻¹ (C=O stretch), 3200-3400 cm⁻¹ (N-H stretch), and 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches, respectively).

4. High-Performance Liquid Chromatography (HPLC)

  • Protocol: Use a reversed-phase C18 column. The mobile phase could consist of a gradient of acetonitrile and water, with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[10] Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Validation: A successful synthesis and purification will result in a single, sharp peak, indicating the absence of significant impurities or unreacted starting materials.

Biological Context: Mechanism of Action

This compound belongs to the class of benzoylguanidines that act as inhibitors of the Na+/H+ exchanger, particularly the NHE1 isoform, which is prevalent in the heart.[2][4]

NHE1 Inhibition Pathway

Under conditions of intracellular acidosis (e.g., during ischemia), NHE1 is activated, extruding H⁺ ions in exchange for extracellular Na⁺. This leads to an intracellular Na⁺ overload, which in turn reverses the action of the Na⁺/Ca²⁺ exchanger, causing a harmful influx of Ca²⁺. This calcium overload contributes to cell death and tissue damage.[3] NHE inhibitors like this compound block this initial step, preventing the downstream ionic cascade.

MOA_Pathway stress Ischemia / Reperfusion (Cellular Stress) acidosis Intracellular Acidosis (↑ H⁺) stress->acidosis nhe1 NHE1 Activation acidosis->nhe1 na_influx Na⁺ Influx nhe1->na_influx na_overload Intracellular Na⁺ Overload na_influx->na_overload ncx_reverse Na⁺/Ca²⁺ Exchanger (Reverse Mode) na_overload->ncx_reverse ca_influx Ca²⁺ Influx ncx_reverse->ca_influx ca_overload Intracellular Ca²⁺ Overload ca_influx->ca_overload damage Cellular Damage & Apoptosis ca_overload->damage h18029 This compound h18029->nhe1 Inhibition

Caption: Proposed mechanism of action for this compound.

By binding to the Na+/H+ exchanger, this compound is hypothesized to prevent the exchange of intracellular H⁺ for extracellular Na⁺.[3] This action mitigates the sodium and subsequent calcium overload, offering a cardioprotective effect during ischemic events.[4]

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The detailed protocols and causal explanations are intended to empower researchers to produce this compound with high purity and to verify its identity with confidence. The outlined analytical workflow represents a best-practice standard for the characterization of novel small molecules in a drug discovery setting. The potent biological activity of the benzoylguanidine class underscores the importance of such well-defined synthetic and analytical procedures in advancing therapeutic research.

References

  • Title: Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives Source: European Journal of Medicinal Chemistry URL
  • Title: Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods - Benchchem Source: BenchChem URL
  • Title: Bicyclic acylguanidine Na+/H+ antiporter inhibitors - PubMed Source: PubMed URL
  • Source: National Institutes of Health (PMC)
  • Title: An overview of inhibitors of Na(+)/H(+)
  • Title: The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide - CORE Source: CORE URL
  • Title: 4-Chloro-N-(2-methoxyphenyl)
  • Title: Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents Source: Google Patents URL
  • Source: Agency for Toxic Substances and Disease Registry (ATSDR)
  • Title: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry Source: Rasayan Journal of Chemistry URL
  • Title: What are Sodium-hydrogen exchangers inhibitors and how do they work?
  • Title: Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC Source: Defense Technical Information Center URL
  • Title: Review of Characteristics and Analytical Methods for Determination of Thiabendazole Source: MDPI URL
  • Title: 2-Chloro-N-(4-nitrophenyl)

Sources

An In-depth Technical Guide to the Degradation Products and Stability of H-180/29

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Characterizing and Mitigating Intrinsic Instability in a Novel Therapeutic Agent

Introduction: The Imperative of Stability in Drug Development

The journey of a novel chemical entity from discovery to a marketed therapeutic is fraught with challenges, paramount among them being the assurance of its stability. The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, therapeutic failure. This guide provides a comprehensive technical overview of the degradation pathways and stability profile of H-180/29, a promising new therapeutic agent. As senior application scientists, our goal is to not only present the data but also to provide the strategic rationale behind the experimental designs, thereby offering a practical framework for researchers, scientists, and drug development professionals.

Forced degradation, or stress testing, is an essential component of the drug development process.[1][2][3] It is a systematic investigation of the stability of a drug substance when subjected to conditions more severe than accelerated stability testing.[2] The insights gained from these studies are manifold: they elucidate potential degradation pathways, aid in the development and validation of stability-indicating analytical methods, and inform the selection of appropriate formulation strategies and packaging to ensure the drug's integrity.[2][3][4] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for stability testing of new drug substances and products, which includes forced degradation studies.[5][6][7]

This guide will delve into the known and potential degradation products of this compound, detailing the experimental methodologies used to identify and quantify these species. We will explore the impact of various stress factors, including pH, temperature, light, and oxidation, on the stability of this compound. Furthermore, we will present detailed protocols for conducting forced degradation studies and for the development of a robust, stability-indicating analytical method.

Understanding this compound: A Hypothetical Profile

For the context of this guide, this compound is a novel investigational compound under development for the treatment of inflammatory diseases. Its chemical structure, depicted below, features a labile ester functional group, which is a common site for hydrolytic degradation. The presence of this ester moiety is intentional, as this compound is designed as a prodrug to enhance bioavailability, with the ester being cleaved in vivo to release the active therapeutic agent. However, this inherent reactivity also presents a significant stability challenge that must be thoroughly understood and controlled.

Part 1: Elucidating the Degradation Pathways of this compound

The primary goal of forced degradation studies is to generate degradation products and thereby gain insight into the intrinsic stability of the drug molecule.[2][4] For this compound, our investigations focused on the four most common degradation pathways: hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Degradation: The Achilles' Heel of this compound

Given the ester functionality in this compound, hydrolysis was anticipated to be the principal degradation pathway. Hydrolytic studies were conducted across a range of pH values to simulate the potential environments the drug might encounter during manufacturing, storage, and in the gastrointestinal tract.

Solutions of this compound (1 mg/mL) were prepared in various buffers (pH 2, 7, and 9) and subjected to elevated temperatures (60°C) to accelerate degradation. Samples were analyzed at predetermined time points to monitor the formation of degradation products.

As hypothesized, this compound demonstrated significant degradation under both acidic and basic conditions, with the rate of degradation being most rapid at pH 9. The primary degradation product, consistently observed across all pH conditions, was identified as the carboxylic acid metabolite (DP-1), resulting from the cleavage of the ester bond. A secondary degradation product (DP-2) was observed under strongly basic conditions, suggesting further degradation of the primary degradant.

This compound This compound DP-1 (Carboxylic Acid) DP-1 (Carboxylic Acid) This compound->DP-1 (Carboxylic Acid) Hydrolysis (H+/OH-) DP-2 (Further Degradation) DP-2 (Further Degradation) DP-1 (Carboxylic Acid)->DP-2 (Further Degradation) Strong Base (pH > 9)

Caption: Hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation was investigated to assess the susceptibility of this compound to oxidative stress, which can be encountered during storage in the presence of oxygen or oxidizing agents.

A solution of this compound was treated with 3% hydrogen peroxide at room temperature. The reaction mixture was monitored over time for the appearance of degradation products.

This compound exhibited moderate sensitivity to oxidation, with a distinct degradation product (DP-3) being formed. Structural elucidation of DP-3 suggested the formation of an N-oxide, a common oxidative modification in molecules containing tertiary amine functionalities.

This compound This compound DP-3 (N-oxide) DP-3 (N-oxide) This compound->DP-3 (N-oxide) Oxidation (H2O2)

Caption: Oxidative degradation pathway of this compound.

Photostability

Photostability testing is crucial to determine if the drug substance is light-sensitive, which has implications for manufacturing, packaging, and labeling. These studies are guided by the ICH Q1B guideline.[1]

Solid this compound and a solution in a transparent container were exposed to a light source emitting a combination of UV and visible light, as specified in ICH Q1B. A control sample was kept in the dark under the same temperature conditions.

This compound demonstrated significant photodegradation in solution, with the formation of a major photolytic degradation product (DP-4). The solid drug substance was found to be more stable, indicating that the formulation and packaging will be critical for protecting the drug from light.

Thermal Degradation

Thermal stress testing helps to evaluate the stability of the drug at elevated temperatures, which can occur during manufacturing processes such as drying or during storage in hot climates.

Solid this compound was subjected to dry heat at 80°C. Samples were taken at various time points and analyzed for degradation.

This compound showed good thermal stability in the solid state, with minimal degradation observed even after prolonged exposure to high temperatures. This suggests that the drug substance is robust to thermal stress during manufacturing and storage.

Part 2: Quantitative Analysis of this compound and its Degradation Products

A summary of the forced degradation results is presented in the table below, providing a quantitative overview of the stability of this compound under various stress conditions.

Stress ConditionDuration% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis (0.1N HCl, 60°C)24 hours15.2%DP-1
Base Hydrolysis (0.1N NaOH, 60°C)8 hours28.5%DP-1, DP-2
Neutral Hydrolysis (Water, 60°C)48 hours5.1%DP-1
Oxidation (3% H2O2, RT)12 hours10.8%DP-3
Photolysis (ICH Q1B)7 days22.3% (in solution)DP-4
Thermal (80°C, solid)14 days< 2%-

Part 3: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are designed to be self-validating, with built-in controls and system suitability checks to ensure the reliability of the results.

Protocol for Forced Degradation Studies

Objective: To generate the degradation products of this compound under various stress conditions and to assess its intrinsic stability.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1N

  • Sodium hydroxide (NaOH), 0.1N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 99%

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 12 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL) in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after 7 days of exposure.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a glass vial.

    • Heat the sample in an oven at 80°C.

    • Withdraw samples at 0, 1, 3, 7, and 14 days.

    • Dissolve the samples in the mobile phase for analysis.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3.2).

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Prepare a series of solutions of this compound at different concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels.

  • Precision: Assess repeatability by analyzing multiple injections of the same sample. Evaluate intermediate precision by having different analysts perform the analysis on different days with different equipment.

cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Method Validation (ICH Q2) Stress Samples Stress Samples Column & Mobile Phase Screening Column & Mobile Phase Screening Stress Samples->Column & Mobile Phase Screening Gradient Optimization Gradient Optimization Column & Mobile Phase Screening->Gradient Optimization Wavelength Selection Wavelength Selection Gradient Optimization->Wavelength Selection Specificity Specificity Gradient Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion: A Proactive Approach to Ensuring Drug Stability

The comprehensive stability assessment of this compound has provided critical insights into its degradation pathways and intrinsic stability. The primary degradation route was identified as hydrolysis of the ester linkage, with the compound also showing susceptibility to oxidative and photolytic degradation. The development of a robust, stability-indicating HPLC method is paramount for the accurate monitoring of this compound and its degradation products throughout the drug development lifecycle.

The knowledge gained from these studies is not merely academic; it forms the scientific foundation for rational formulation development, the selection of appropriate packaging, and the establishment of meaningful specifications and shelf-life for the final drug product. By proactively identifying and understanding the potential liabilities of a new chemical entity, we can devise strategies to mitigate these risks, ultimately ensuring the delivery of a safe, effective, and stable medicine to patients. This proactive, science-driven approach to stability is a cornerstone of modern pharmaceutical development.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies.
  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

Sources

An In-Depth Technical Guide to the Identification and Characterization of H-180/29, an Omeprazole Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, analytical scientists, and drug development professionals focused on the identification, characterization, and control of impurities in omeprazole. We will specifically address the impurity designated H-180/29, also known as Omeprazole Impurity B in the European Pharmacopoeia[1][2], providing actionable protocols and the scientific rationale behind them.

Introduction: The Criticality of Impurity Profiling for Omeprazole

Omeprazole, a proton pump inhibitor (PPI), is a cornerstone for treating acid-related gastrointestinal disorders by suppressing gastric acid secretion[3]. Chemically, it is a substituted benzimidazole, 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[3]. The molecular integrity of such a widely used active pharmaceutical ingredient (API) is paramount to its safety and efficacy.

Impurities in omeprazole can arise during synthesis, purification, and storage or as degradation products[3][4]. These impurities, even in trace amounts, can potentially impact the drug's performance and safety profile. Regulatory bodies, therefore, mandate stringent control over these substances. Forced degradation studies, conducted under conditions of acid, base, oxidation, heat, and light as per ICH guidelines, are essential to identify potential degradation products that may form during the shelf life of the drug product[5][6].

This guide focuses on a specific known impurity, this compound, providing a deep dive into its identity, formation, and analytical characterization.

Unveiling this compound: Identity and Structure

This compound is a well-documented impurity of omeprazole. It is officially recognized in pharmacopeias and is available as a reference standard for analytical purposes[2][7][8].

Nomenclature and Chemical Identity
  • Internal Designation: this compound

  • Pharmacopoeial Name: Omeprazole Impurity B [EP][1][2]

  • Systematic IUPAC Name: 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole[1]

  • Common Synonym: 4-Desmethoxy Omeprazole[9][10]

  • CAS Number: 110374-16-8[1][2][7][9][10][11]

  • Molecular Formula: C₁₆H₁₇N₃O₂S[1][2][7][9][11]

  • Molecular Weight: Approximately 315.39 g/mol [1][2][9][11][12]

Structural Relationship to Omeprazole

This compound is structurally very similar to omeprazole, differing by the absence of a methoxy group on the pyridine ring. This seemingly minor structural modification underscores the importance of high-resolution analytical techniques for its successful separation and identification from the parent API.

Below is a diagram illustrating the structural comparison between Omeprazole and its impurity this compound.

Caption: Structural comparison of Omeprazole and this compound.

Formation Pathways of this compound

Impurities can be broadly classified as synthesis-related, degradation-related, or formulation-related. This compound is primarily considered a synthesis-related impurity.

Synthesis-Related Origin

The synthesis of omeprazole involves coupling a substituted benzimidazole moiety with a substituted pyridine moiety[4][13]. The presence of this compound in the final API typically results from an impurity in the starting materials. Specifically, if the pyridine starting material, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, contains a quantity of its des-methoxy analogue (2-chloromethyl-3,5-dimethylpyridine), this will carry through the synthesis to form this compound alongside omeprazole.

The diagram below outlines this logical pathway.

formation_pathway start_material Pyridine Starting Material (2-chloromethyl-4-methoxy-3,5-dimethylpyridine) coupling Coupling Reaction start_material->coupling Primary Reactant impurity_start Starting Material Impurity (2-chloromethyl-3,5-dimethylpyridine) impurity_start->coupling Contaminating Reactant benzimidazole Benzimidazole Moiety (5-methoxy-2-mercapto-1H-benzimidazole) benzimidazole->coupling omeprazole Omeprazole (API) coupling->omeprazole Desired Product h180_29 This compound Impurity coupling->h180_29 Impurity Formed

Caption: Synthetic pathway leading to the formation of this compound.

Control of this impurity, therefore, hinges on the rigorous quality control of the pyridine starting material before it enters the synthetic process.

Analytical Workflow for Identification and Quantification

A multi-tiered analytical approach is required for the robust identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique, often complemented by mass spectrometry (MS) for unambiguous identification.

The Central Role of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the standard method for separating omeprazole from its related substances[14][15]. The European Pharmacopoeia (EP) monograph for omeprazole outlines an HPLC method for purity testing, which includes the resolution of Impurity B (this compound)[14][16].

4.1.1. Causality Behind Method Choices

  • Stationary Phase: C8 or C18 columns are typically used. The choice depends on the desired retention and selectivity. C18 offers greater hydrophobicity and retention, while C8 can provide slightly different selectivity. Modern superficially porous particle columns (e.g., Poroshell) can offer higher resolution and faster analysis times at lower backpressures compared to fully porous particles[15].

  • Mobile Phase: A buffered aqueous phase mixed with an organic modifier (like acetonitrile or methanol) is standard. The pH of the aqueous phase is critical. Omeprazole is a weak base and is unstable at low pH. Therefore, methods often employ a pH in the neutral to slightly alkaline range (e.g., pH 7.6) to ensure the stability of the API during analysis and to achieve good peak shape[14][15].

  • Detection: UV detection is typically set at a wavelength where both omeprazole and its impurities have significant absorbance, often around 280-303 nm[14][15]. A Photo Diode Array (PDA) detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across the peak.

4.1.2. Step-by-Step Protocol: HPLC-UV Method

This protocol is a representative method based on common industry practices and pharmacopoeial guidelines[14][15]. Note: This method must be validated for its intended use in your laboratory.

  • Instrumentation: HPLC or UHPLC system with a PDA or UV detector.

  • Column: Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µm (or equivalent)[15].

  • Mobile Phase A: 0.01 M Disodium hydrogen phosphate (Na₂HPO₄), adjusted to pH 7.6 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient/Isocratic: An isocratic elution with a mixture like 75% Mobile Phase A and 25% Mobile Phase B is often used[15]. Alternatively, a shallow gradient can be developed to resolve all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C[15].

  • Detection Wavelength: 280 nm[15].

  • Injection Volume: 8-10 µL.

  • Sample Preparation:

    • Test Solution: Accurately weigh and dissolve the omeprazole sample in the mobile phase to a concentration of approximately 0.2 mg/mL[15].

    • Reference Solution (a): Dissolve an appropriate amount of this compound (Omeprazole Impurity B) reference standard in the mobile phase.

    • Reference Solution (b) - for quantification: Dilute the Test Solution or a stock solution of omeprazole of known concentration to the specification limit (e.g., 0.1%).

    • Resolution Solution: Prepare a solution containing both omeprazole and this compound to verify the resolution between the two peaks.

4.1.3. Data Interpretation and System Suitability

  • Identification: The retention time of the peak corresponding to this compound in the test solution should match that of the this compound reference standard.

  • Quantification: The area of the this compound peak is typically calculated against the area of the main omeprazole peak in a diluted reference solution (external standard method) or by area normalization, assuming a response factor of 1.0 if not otherwise determined.

  • System Suitability: The resolution between the omeprazole and this compound peaks in the resolution solution must be greater than a specified value (e.g., >1.5) to ensure they are adequately separated.

Confirmatory Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification, especially during method development or investigation of unknown peaks, LC-MS is the definitive tool. It provides molecular weight information, which is a key identifier.

4.2.1. Protocol: LC-MS for this compound Confirmation

  • LC System: Use an LC method similar to the HPLC-UV protocol. It may need to be adapted for MS-compatible mobile phases (e.g., replacing phosphate buffers with ammonium acetate or ammonium formate).

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or a simple Quadrupole detector can be used[5].

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for omeprazole and its analogues.

  • Data Acquisition: Acquire data in full scan mode to detect all ions. The extracted ion chromatogram (EIC) for the specific m/z of protonated this compound should be used for confirmation.

  • Expected m/z:

    • Omeprazole: [M+H]⁺ ≈ 346.1

    • This compound: [M+H]⁺ ≈ 316.1

4.2.2. Tandem MS (MS/MS) for Structural Elucidation

For even greater confidence, tandem mass spectrometry (MS/MS) can be performed. The precursor ion (m/z 316.1 for this compound) is isolated and fragmented, producing a characteristic fragmentation pattern that can be compared to a reference standard or used for structural elucidation of unknown degradation products[6].

Overall Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

analytical_workflow sample Omeprazole Sample (API or Formulation) prep Sample Preparation (Dissolution in Mobile Phase) sample->prep hplc RP-HPLC Analysis (C8/C18, pH 7.6, UV 280nm) prep->hplc peak_detection Peak Detection & Integration hplc->peak_detection rt_match Retention Time Match with Reference Standard? peak_detection->rt_match quant Quantification (Area % or External Std) rt_match->quant Yes lcms LC-MS/MS Analysis for Confirmation rt_match->lcms No / Ambiguous report Report Result quant->report mw_confirm Molecular Weight Confirmation ([M+H]⁺ ≈ 316.1) lcms->mw_confirm mw_confirm->report

Caption: A typical analytical workflow for identifying this compound.

Quantitative Data and Acceptance Criteria

The acceptable limit for any given impurity is defined by regulatory guidelines such as ICH Q3A/B and the relevant pharmacopoeia. For a known impurity like this compound, the limit is typically specified in the monograph.

Impurity NameTypical Reporting ThresholdTypical Identification ThresholdTypical Qualification Threshold
This compound (Omeprazole Impurity B)≥ 0.05%> 0.10%> 0.15%
Any Unspecified Impurity≥ 0.05%> 0.10%> 0.15%
Total Impurities--Typically ≤ 0.5% - 1.0%

Table 1: Representative impurity thresholds based on ICH guidelines for a drug substance with a maximum daily dose ≤ 2g. Actual limits must be taken from the official monograph.

Conclusion

The identification and control of impurity this compound in omeprazole is a clear example of the rigorous analytical science underpinning pharmaceutical quality control. Its management begins with an understanding of its synthetic origin and is executed through robust, validated analytical methods. Reversed-phase HPLC with UV detection serves as the primary tool for routine analysis, providing reliable separation and quantification. For unequivocal identification, LC-MS provides the necessary molecular weight information, ensuring the integrity of the analytical data. By implementing the scientifically sound protocols and workflows detailed in this guide, researchers and drug development professionals can confidently ensure that omeprazole meets the high standards of quality and safety required for patient use.

References

  • Current time inform
  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry (RSC Publishing). [Link]
  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Taylor & Francis Online. [Link]
  • Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling. FLORE. [Link]
  • Degradation of lansoprazole and omeprazole in the aqu
  • This compound | C16H17N3O2S. PubChem - NIH. [Link]
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]
  • Esomeprazole Impurity B Manufacturer Exporter Supplier from Hoshiarpur India. TradeIndia. [Link]
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. [Link]
  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent. [Link]
  • 4-Desmethoxy Omeprazole. BioOrganics. [Link]
  • Omeprazole Impurities. SynZeal. [Link]
  • Omeprazole EP Impurity B - CAS - 110374-16-8. Axios Research. [Link]
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. [Link]
  • Omeprazole EP Impurity A | CAS 37052-78-1. Veeprho. [Link]
  • Omeprazole-impurities.
  • List and structure of omeprazole impurities.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • 2-(((3,5-DIMETHYL-2-PYRIDINYL)METHYL)SULFINYL)-6-METHOXY-1H-BENZIMIDAZOLE. FDA.gov. [Link]

Sources

In Vitro Evaluation of 4-Desmethoxy Omeprazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the essential in vitro studies for 4-Desmethoxy Omeprazole, an active metabolite of the widely prescribed proton pump inhibitor (PPI), Omeprazole.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer a deeper understanding of the experimental rationale, data interpretation, and the critical role of these assays in preclinical drug development.

Introduction: The Scientific Imperative for In Vitro Characterization

4-Desmethoxy Omeprazole is a key metabolite in the biotransformation of Omeprazole and an active proton pump inhibitor in its own right.[1][2] Its primary mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[3] A thorough in vitro characterization is paramount to understanding its pharmacological profile, metabolic stability, and potential for drug-drug interactions. This guide will detail the core in vitro assays necessary for a comprehensive evaluation of 4-Desmethoxy Omeprazole.

Foundational Knowledge: Physicochemical Properties and Handling

A prerequisite for any successful in vitro study is a thorough understanding of the test compound's physical and chemical characteristics. This knowledge informs proper handling, storage, and solution preparation, ensuring the integrity and reproducibility of experimental results.

Solubility and Stability:

4-Desmethoxy Omeprazole is sparingly soluble in aqueous solutions at neutral pH. For in vitro experiments, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to note that like other benzimidazole-based PPIs, 4-Desmethoxy Omeprazole is a prodrug that is activated in acidic environments.[4] This acid lability necessitates careful pH control in experimental buffers to prevent premature degradation.[5]

Table 1: Physicochemical and Handling Properties of 4-Desmethoxy Omeprazole

PropertyValue/InformationSource(s)
Molecular Formula C₁₆H₁₇N₃O₂S[6]
Molecular Weight 315.4 g/mol [6]
CAS Number 110374-16-8[6]
Appearance Crystalline solid[6]
Solubility DMSO: ~30 mg/mLEthanol: ~5 mg/mLDMF: ~30 mg/mL[6]
Storage Store at -20°C for long-term stability.[6]
Handling Prepare fresh working solutions from a frozen stock. Minimize freeze-thaw cycles. Protect from light.[7]

Mechanism of Action: Unraveling the Inhibition of the Gastric Proton Pump

The primary therapeutic effect of 4-Desmethoxy Omeprazole stems from its ability to inhibit the H+/K+ ATPase in gastric parietal cells. The following in vitro assay is fundamental to quantifying this activity.

H+/K+ ATPase Inhibition Assay

Scientific Rationale: This assay directly measures the enzymatic activity of the proton pump and the inhibitory potency of the test compound. The H+/K+ ATPase is typically isolated from porcine or rabbit gastric mucosa in the form of microsomal vesicles.[8] The enzyme's activity is determined by measuring the rate of ATP hydrolysis, which is coupled to proton transport.[8]

Experimental Protocol:

  • Preparation of H+/K+ ATPase-Enriched Vesicles:

    • Source: Fresh porcine or rabbit gastric mucosa.

    • Homogenize the mucosal scrapings in an ice-cold buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Perform differential centrifugation to enrich for microsomal vesicles containing the H+/K+ ATPase.[8]

    • Resuspend the final pellet in a suitable buffer and store at -80°C.

  • ATPase Activity Measurement:

    • Prepare a reaction mixture containing the gastric vesicles, a buffer at a specific pH (e.g., 6.5 to stimulate activation), MgCl₂, and KCl (to stimulate the enzyme).

    • Add varying concentrations of 4-Desmethoxy Omeprazole (and a vehicle control).

    • Pre-incubate the mixture to allow for compound interaction with the enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Terminate the reaction (e.g., with trichloroacetic acid).

    • Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis:

    • Calculate the percentage of H+/K+ ATPase inhibition for each concentration of 4-Desmethoxy Omeprazole relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Diagram 1: Workflow for H+/K+ ATPase Inhibition Assay

H_K_ATPase_Inhibition_Assay cluster_prep Vesicle Preparation cluster_assay ATPase Activity Assay cluster_analysis Data Analysis gastric_mucosa Gastric Mucosa homogenization Homogenization gastric_mucosa->homogenization centrifugation Differential Centrifugation homogenization->centrifugation enriched_vesicles H+/K+ ATPase Enriched Vesicles centrifugation->enriched_vesicles reaction_mixture Prepare Reaction Mixture (Vesicles, Buffers, KCl, MgCl₂) enriched_vesicles->reaction_mixture add_compound Add 4-Desmethoxy Omeprazole (Varying Concentrations) reaction_mixture->add_compound pre_incubation Pre-incubation add_compound->pre_incubation add_atp Initiate with ATP pre_incubation->add_atp incubation Incubate at 37°C add_atp->incubation terminate Terminate Reaction incubation->terminate quantify_pi Quantify Inorganic Phosphate (Pi) terminate->quantify_pi calculate_inhibition Calculate % Inhibition quantify_pi->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro H+/K+ ATPase inhibition assay.

Acid-Catalyzed Activation

Scientific Rationale: 4-Desmethoxy Omeprazole, like other PPIs, is a prodrug that requires conversion to its active form, a sulfenamide, in the acidic environment of the parietal cell canaliculi.[9][4][10] This active form then covalently binds to cysteine residues on the H+/K+ ATPase, leading to irreversible inhibition.[9][11] Understanding the kinetics of this acid-catalyzed activation is crucial for predicting the onset of action.

Diagram 2: Acid-Catalyzed Activation of 4-Desmethoxy Omeprazole

PPI_Activation Prodrug 4-Desmethoxy Omeprazole (Inactive Prodrug) Protonated_Pyridinium Protonated Pyridinium (Accumulates in Canaliculi) Prodrug->Protonated_Pyridinium Low pH Protonated_Benzimidazole Protonated Benzimidazole Protonated_Pyridinium->Protonated_Benzimidazole Further Protonation Sulfenic_Acid Sulfenic Acid Intermediate Protonated_Benzimidazole->Sulfenic_Acid Rearrangement Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Sulfenic_Acid->Sulfenamide Inhibited_Enzyme Irreversibly Inhibited Enzyme (Disulfide Bond) Sulfenamide->Inhibited_Enzyme Enzyme H+/K+ ATPase (with Cysteine Residues)

Caption: Acid-catalyzed activation pathway of a proton pump inhibitor.

Metabolic Profile: Interaction with Cytochrome P450 Enzymes

The liver is the primary site of metabolism for most drugs, and the cytochrome P450 (CYP) enzyme system plays a central role. For 4-Desmethoxy Omeprazole, a metabolite of Omeprazole, understanding its interaction with key CYP isoforms, particularly CYP2C19, is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions.[12][13]

CYP2C19 Inhibition Assay

Scientific Rationale: This assay determines the potential of 4-Desmethoxy Omeprazole to inhibit the activity of CYP2C19, a key enzyme in the metabolism of Omeprazole and many other clinically important drugs.[13][14] Inhibition of this enzyme can lead to altered plasma concentrations of co-administered drugs, potentially resulting in adverse effects or loss of efficacy. Human liver microsomes (HLMs) are a standard in vitro model for these studies as they contain a rich complement of CYP enzymes.[15]

Experimental Protocol:

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • 4-Desmethoxy Omeprazole.

    • A probe substrate for CYP2C19 (e.g., (S)-mephenytoin).

    • NADPH regenerating system (to support CYP activity).

    • Potassium phosphate buffer (pH 7.4).

    • A specific inhibitor of CYP2C19 as a positive control (e.g., ticlopidine).

  • Incubation:

    • Prepare incubation mixtures in potassium phosphate buffer containing HLMs.

    • Add varying concentrations of 4-Desmethoxy Omeprazole (and a vehicle control).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the CYP2C19 probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of different concentrations of 4-Desmethoxy Omeprazole.

    • Determine the IC₅₀ value.

    • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Representative Data for CYP2C19 Inhibition by Omeprazole Analogs

CompoundIC₅₀ (µM)Inhibition TypeSource(s)
Omeprazole 1.7 - 9.1 (Kᵢ)Metabolism-dependent[2]
4-Desmethoxy Omeprazole 2 - 6 (Kᵢ)Competitive[1][7]
Lansoprazole 1.2Direct-acting[2]
Pantoprazole 93Direct-acting[2]

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While enzyme-based assays provide valuable mechanistic data, cell-based assays offer a more physiologically relevant system to assess the overall effect of a compound on gastric acid secretion.

Isolated Gastric Gland Assay

Scientific Rationale: This ex vivo model utilizes intact gastric glands, which contain parietal cells in their natural microenvironment.[17] This allows for the study of the compound's effect on acid secretion in response to various secretagogues (e.g., histamine, gastrin). The accumulation of a weak base, such as aminopyrine, is used as an indirect measure of acid production.

Experimental Protocol:

  • Isolation of Gastric Glands:

    • Isolate gastric glands from rabbit or rodent stomachs by enzymatic digestion (e.g., with collagenase).

  • Assessment of Acid Secretion:

    • Incubate the isolated glands with a radiolabeled weak base (e.g., ¹⁴C-aminopyrine).

    • Add varying concentrations of 4-Desmethoxy Omeprazole.

    • Stimulate acid secretion with a secretagogue (e.g., histamine).

    • After incubation, separate the glands from the medium by centrifugation.

    • Measure the amount of radiolabeled aminopyrine that has accumulated in the glands (trapped in the acidic compartments).

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (gland-to-medium ratio).

    • Determine the inhibitory effect of 4-Desmethoxy Omeprazole on stimulated acid secretion and calculate the IC₅₀.

Conclusion: A Roadmap for Comprehensive In Vitro Profiling

The in vitro studies outlined in this guide provide a robust framework for the preclinical evaluation of 4-Desmethoxy Omeprazole. By systematically assessing its interaction with the H+/K+ ATPase, its metabolic profile with respect to CYP2C19, and its efficacy in cell-based models, researchers can build a comprehensive understanding of its pharmacological properties. This foundational knowledge is indispensable for making informed decisions in the drug development process, ultimately paving the way for potential clinical applications.

References

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. (n.d.). NCBI.
  • Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel. The Journal of pharmacology and experimental therapeutics, 311(1), 159–166. [Link]
  • The mechanism of activation of the proton pump inhibitors shown in... (n.d.). ResearchGate.
  • Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study. (2018). The Journal of Physical Chemistry B, 122(3), 1083–1094. [Link]
  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. (2011). In Methods in Molecular Biology (Vol. 761, pp. 227–238). Humana Press.
  • Meyer, U. A. (1996). Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions. The Yale journal of biology and medicine, 69(3), 203–209.
  • Blume, H., Donath, F., Warnke, A., & Schug, B. S. (2006). Pharmacokinetic drug interaction profiles of proton pump inhibitors. Drug safety, 29(9), 769–784. [Link]
  • Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study. (2018). The Journal of Physical Chemistry B, 122(3), 1083–1094. [Link]
  • Proton Pump Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Exploring Ilaprazole-CYP2C19 interaction: A computational study on metabolic stability and drug-drug interaction potential. (2023).
  • General chemical structure and mechanism of action of proton pump inhibitors (PPIs). (n.d.). ResearchGate.
  • In vitro H+ -K + ATPase inhibition, antioxidant and phytochemical analysis of methanolic extract of Carissa carandas Linn. leaves. (2016). Asian Journal of Pharmacy and Pharmacology, 2(5), 132-135.
  • Miedziaszczyk, M., & Idasiak-Piechocka, I. (2023). Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers in Pharmacology, 14, 1246793. [Link]
  • Proton-pump inhibitor. (n.d.). In Wikipedia.
  • In-vitro CYP inhibition pooled. (2025). protocols.io.
  • Dai, R., Zhai, S., Wang, L., Liu, L., & Li, H. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • 4-Desmethoxy Omeprazole Datasheet. (n.d.). DC Chemicals.
  • What is the mechanism of action for Proton Pump Inhibitors (PPIs)? (2025). Dr.Oracle.
  • Time-and concentration-dependent inhibition of the CYP2C19 in human... (n.d.). ResearchGate.
  • Mechanism of action of proton pump inhibitors (PPIs)[18]. (n.d.). ResearchGate.
  • Effect of JP‐1366 on the in vitro hog H+/K+ ATPase assay. (n.d.). ResearchGate.
  • Hersey, S. J., & Sachs, G. (1995). Gastric acid secretion. Physiological reviews, 75(1), 155–189. [Link]
  • In vitro H+/K+‐ATPase Inhibition, Antiradical Effects of a Flavonoid‐rich Fraction of Dissotis. (2018). Journal of Natural Science, Biology and Medicine, 9(1), 47–53. [Link]
  • In vitro H+K+ATPase inhibitory activity of methanolic extract of Cissus quadrangularis Linn. (2025). International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 127-128.
  • Sachs, G., Shin, J. M., Howden, C. W. (2006). Novel Approaches to Inhibition of Gastric Acid Secretion. Current Gastroenterology Reports, 8(6), 461-470.
  • Drug Therapy for Suppressing Secretion of Gastric Acid. (n.d.). VIVO Pathophysiology.
  • Espinosa Bosch, M., Ruiz Sánchez, A. J., Sánchez Rojas, F., & Bosch Ojeda, C. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of pharmaceutical and biomedical analysis, 44(4), 831–844. [Link]
  • Kinoshita, Y., Ishimura, N., & Ishihara, S. (2018). Proton Pump Inhibitor-Related Gastric Mucosal Changes. Gut and liver, 12(4), 343–353. [Link]
  • Non-invasive method for the assessment of gastric acid secretion. (2016).
  • Proton pump inhibitor: The dual role in gastric cancer. (2019). World Journal of Gastrointestinal Oncology, 11(10), 801–809. [Link]
  • Gastric acid secretion: Activation and inhibition. (1995). The Yale journal of biology and medicine, 69(3), 193–201.
  • Effects of Proton Pump Inhibitors on the Gastric Mucosa-Associated Microbiota in Dyspeptic Patients. (2016). mSphere, 1(3), e00134-16. [Link]
  • Extemporaneous Preparation and Stability Assessment of Omeprazole Suspension in a Teaching Hospital. (2019).
  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (2018). International Journal of Pharmaceutical Compounding, 22(4), 332–337.
  • A meta-analysis of the effects of proton pump inhibitors on the risk of gastric cancer. (2021). Frontiers in Pharmacology, 12, 701706. [Link]
  • Role of Proton Pump Inhibitor on Esophageal Carcinogenesis and Pancreatic Acinar Cell Metaplasia Development: An Experimental In Vivo Study. (2015). PLoS ONE, 10(8), e0135331. [Link]

Sources

H-180/29 as a Reference Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. Therefore, the accurate identification and quantification of these impurities are critical regulatory requirements. This guide provides a comprehensive technical overview of H-180/29, a key impurity of the widely-used proton pump inhibitor, esomeprazole. Known formally as 5-Methoxy-2-[[(3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole, and often referred to as Esomeprazole Impurity B or 4-Desmethoxy Omeprazole, this compound serves as an essential reference standard for analytical chemists and formulation scientists. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and analytical application of this compound, thereby supporting robust and compliant drug development processes.

Introduction to this compound: A Critical Esomeprazole Impurity

This compound is a recognized process impurity and potential degradant of esomeprazole, a potent proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1][2] Due to its structural similarity to the parent drug, the control of this compound to acceptable, safe levels is a critical aspect of esomeprazole's manufacturing and formulation. The availability of a highly characterized this compound reference standard is therefore indispensable for the validation of analytical methods and the routine quality control of esomeprazole drug substances and products.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 5-Methoxy-2-[[(3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole[2]
Synonyms Esomeprazole EP Impurity B, Omeprazole EP Impurity B, 4-Desmethoxy Omeprazole[2][3]
CAS Number 110374-16-8
Molecular Formula C₁₆H₁₇N₃O₂S[4]
Molecular Weight 315.40 g/mol
Appearance Light beige solid[4]

The Role of this compound in the Context of Esomeprazole's Mechanism of Action

To appreciate the importance of controlling impurities like this compound, it is crucial to understand the pharmacological action of the parent drug, esomeprazole. Esomeprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[5] This inhibition is the final step in the pathway of gastric acid production. The presence of impurities could potentially alter the drug's efficacy or introduce unintended pharmacological or toxicological effects.

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Esomeprazole Esomeprazole (Prodrug) Activated_Esomeprazole Sulfenamide (Active Form) Esomeprazole->Activated_Esomeprazole Acidic Canaliculi Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Esomeprazole->Proton_Pump Covalent Binding (Irreversible Inhibition) H_plus H+ (Acid) Proton_Pump->H_plus Secretion into Gastric Lumen Gastric_Acid Reduced Gastric Acid H_plus->Gastric_Acid K_plus K+ K_plus->Proton_Pump Uptake from Gastric Lumen

Figure 1: Mechanism of action of esomeprazole in inhibiting the gastric proton pump.

Synthesis of this compound Reference Standard

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity. The following protocol is a representative laboratory-scale synthesis.

Synthesis of the Thioether Intermediate

The first stage involves the nucleophilic substitution reaction between 2-chloromethyl-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole to form the thioether intermediate.

Materials and Reagents:

  • 2-chloromethyl-3,5-dimethylpyridine hydrochloride

  • 2-mercapto-5-methoxybenzimidazole[6][7]

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Water

Step-by-Step Protocol:

  • Dissolve 2-mercapto-5-methoxybenzimidazole in a suitable solvent such as ethanol.

  • Add a solution of sodium hydroxide to the mixture to form the sodium salt of the mercaptan.

  • Slowly add a solution of 2-chloromethyl-3,5-dimethylpyridine hydrochloride to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Oxidation to this compound (Sulfoxide)

The second stage is the controlled oxidation of the thioether intermediate to the corresponding sulfoxide, this compound.

Materials and Reagents:

  • Thioether intermediate from step 3.1

  • m-Chloroperoxybenzoic acid (m-CPBA) or another suitable oxidizing agent

  • Dichloromethane (or other suitable solvent)

  • Sodium bicarbonate solution

Step-by-Step Protocol:

  • Dissolve the thioether intermediate in a suitable solvent like dichloromethane and cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture, maintaining the temperature below 5°C.[8]

  • Stir the reaction at a low temperature for a few hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

  • Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization to obtain the high-purity reference standard.

Analytical Characterization and Quality Control of this compound

As a reference standard, this compound must be thoroughly characterized to confirm its identity, purity, and potency. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Chromatographic Purity Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the this compound reference standard and for its quantification in esomeprazole samples.

Table 2: Typical HPLC Method for the Analysis of this compound

ParameterCondition
Column YMC C18 (150 mm × 4.6 mm, 3 µm) or equivalent[1]
Mobile Phase A Buffer solution (e.g., 75% buffer solution at pH 7.6)[1]
Mobile Phase B Acetonitrile (e.g., 25%)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 280 nm[1]
Column Temperature 30°C
Injection Volume 10 µL

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the reliability of the results.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor for Esomeprazole Peak Not more than 2.0[9]
Resolution between this compound and Esomeprazole Not less than 1.5[9]
Relative Standard Deviation (RSD) of Peak Areas (n=6) Not more than 2.0%
Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method. Esomeprazole is subjected to various stress conditions to induce degradation and ensure that this compound and other degradants are well-resolved from the parent drug and from each other.

Table 4: Representative Forced Degradation Conditions for Esomeprazole

Stress ConditionDetailsPotential for this compound Formation
Acid Hydrolysis 0.1 N HCl at 60°C for 2 hoursSignificant degradation observed[9]
Base Hydrolysis 0.1 N NaOH at 60°C for 2 hoursMild degradation observed[9]
Oxidative Degradation 3% H₂O₂ at room temperature for 2 hoursMild degradation observed
Thermal Degradation 105°C for 24 hours[10]Degradation observed
Photolytic Degradation Exposure to UV and visible light as per ICH Q1BDegradation observed

Application of this compound as a Reference Standard

The primary application of this compound is in the quality control of esomeprazole drug substance and drug products.

G cluster_qualification Reference Standard Qualification Workflow Start Source High-Purity Material for this compound Characterization Full Characterization (NMR, MS, IR) Start->Characterization Purity Purity Assessment (HPLC, qNMR) Characterization->Purity Stability Stability Studies Purity->Stability Documentation Certification and Documentation Stability->Documentation End Qualified this compound Reference Standard Documentation->End

Figure 2: Workflow for the qualification of this compound as a reference standard.

Method Validation

During the validation of analytical methods for esomeprazole, this compound is used to assess key parameters such as:

  • Specificity: Ensuring the method can accurately measure this compound in the presence of esomeprazole and other potential impurities.

  • Linearity: Demonstrating a direct proportionality between the concentration of this compound and the analytical response over a defined range.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.[11]

  • Accuracy: Assessing the closeness of the measured value to the true value by analyzing samples spiked with known amounts of this compound.

  • Precision: Evaluating the reproducibility of the method through repeated measurements.

Table 5: Typical Validation Parameters for this compound Analysis

ParameterTypical Value/Range
Linearity Range LOQ to 150% of the specification limit[9]
Correlation Coefficient (r²) ≥ 0.999
LOD Determined by signal-to-noise ratio of ~3:1[9]
LOQ Determined by signal-to-noise ratio of ~10:1[9]
Accuracy (Recovery) 80-120%
Precision (RSD) ≤ 10% at LOQ, ≤ 5% at higher concentrations
Routine Quality Control

In a routine QC setting, the this compound reference standard is used to:

  • Identify: Confirm the presence of the this compound peak in chromatograms of esomeprazole samples by comparing retention times.

  • Quantify: Calculate the amount of this compound in a sample, often using a relative response factor (RRF) if an external standard of this compound is not used in every run. The RRF is the ratio of the response of the impurity to the response of the API at the same concentration.[12]

Regulatory Context and Pharmacopeial Standards

Regulatory agencies such as the FDA and EMA, as well as pharmacopeias like the USP and EP, have stringent requirements for the control of impurities in drug substances and products.[13] While specific monographs should always be consulted for the most current requirements, this compound is recognized as a specified impurity in esomeprazole. The European Pharmacopoeia (Ph. Eur.) monograph for Esomeprazole Magnesium Trihydrate, for instance, lists acceptance criteria for various impurities.[14] Similarly, the United States Pharmacopeia (USP) provides monographs for esomeprazole and its related compounds.[15][16] The acceptance criteria for individual and total impurities are critical quality attributes that must be met for product release.

G cluster_profiling Logical Framework for Impurity Profiling API_Synthesis API Synthesis Impurity_Detection Impurity Detection (e.g., HPLC) API_Synthesis->Impurity_Detection Drug_Product_Formulation Drug Product Formulation Drug_Product_Formulation->Impurity_Detection Stability_Studies Stability Studies Stability_Studies->Impurity_Detection Impurity_Identification Impurity Identification (e.g., LC-MS, NMR) Impurity_Detection->Impurity_Identification Impurity_Quantification Impurity Quantification (using Reference Standards like this compound) Impurity_Identification->Impurity_Quantification Risk_Assessment Toxicological Risk Assessment Impurity_Quantification->Risk_Assessment Control_Strategy Establishment of Control Strategy and Acceptance Criteria Risk_Assessment->Control_Strategy

Sources

Unveiling the Toxicological Landscape of H-180/29: A Proactive, Mechanistic-Driven Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the early and comprehensive characterization of a compound's toxicological profile is paramount to de-risk its progression towards clinical evaluation. This guide provides an in-depth, technically-focused framework for the systematic investigation of the potential toxicological liabilities of H-180/29, identified as 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole (PubChem CID: 46781146), an impurity related to Omeprazole.[1] Moving beyond a checklist-based approach, this document champions a scientifically rigorous, tiered testing strategy, beginning with a robust in silico and in vitro foundation and progressing to targeted in vivo studies. The core philosophy is to not only identify potential hazards but to understand the underlying mechanisms of toxicity, thereby enabling informed decision-making throughout the drug development lifecycle. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to building a comprehensive safety profile for novel chemical entities.

Introduction: The Imperative for a Proactive Toxicological Assessment of this compound

The journey of a novel chemical entity from discovery to a therapeutic agent is fraught with challenges, with toxicity being a primary cause of attrition at all stages of development.[2] A proactive, rather than reactive, approach to safety assessment is therefore not just a regulatory necessity but a cornerstone of efficient and ethical drug development. This guide focuses on this compound, a molecule with the chemical formula C16H17N3O2S.[1] Given its structural alerts and preliminary hazard classifications, which include warnings for acute oral toxicity, skin irritation, and long-term aquatic toxicity, a thorough toxicological investigation is warranted.[1]

This document outlines a bespoke, multi-tiered strategy for elucidating the toxicological profile of this compound. The proposed workflow is designed to be both comprehensive and resource-conscious, prioritizing high-throughput in vitro methods in the initial stages to identify potential liabilities early.[3][4] Insights gleaned from these initial screens will then inform the design of more complex and targeted in vivo studies, adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[5]

The ultimate goal is to construct a holistic safety profile for this compound, moving beyond simple endpoint determination to a deeper mechanistic understanding of any observed toxicities. This knowledge is critical for predicting potential human risks and for guiding any necessary chemical modifications to mitigate adverse effects.

Tier 1: Foundational In Vitro and In Silico Profiling

The initial phase of toxicological assessment focuses on high-throughput, cost-effective methods to cast a wide net and identify potential areas of concern.[6][7] This tier combines computational predictions with a battery of in vitro assays.

In Silico Toxicity Prediction

Before embarking on wet-lab experiments, computational toxicology models can provide rapid, actionable insights into the potential liabilities of this compound.[8][9] These models leverage vast datasets of chemical structures and their associated toxicological endpoints to make predictions.

Experimental Protocol: In Silico Assessment

  • Data Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for this compound from a chemical database such as PubChem.

  • Model Selection: Utilize a panel of validated Quantitative Structure-Activity Relationship (QSAR) and machine learning-based models to predict a range of toxicological endpoints.[10] Recommended platforms include:

    • DEREK Nexus® for mutagenicity and carcinogenicity prediction.

    • TOPKAT® for general toxicity (e.g., LD50), ocular irritation, and skin sensitization.

    • Toxtree for Cramer classification and alerts for various toxicities.

  • Endpoint Analysis: Focus on predictions for:

    • Genotoxicity (Ames mutagenicity).

    • Carcinogenicity.

    • Hepatotoxicity (DILI - Drug-Induced Liver Injury).

    • Cardiotoxicity (hERG channel inhibition).

    • Skin and eye irritation/sensitization.

  • Reporting: Compile the predictions into a summary table, including the confidence level for each prediction. These in silico alerts will guide the prioritization of subsequent in vitro assays.

General Cytotoxicity Assessment

Determining the concentration at which this compound induces cell death is a fundamental first step. This provides a baseline for dosing in more specific assays and offers an initial indication of the compound's overall cellular toxicity.

Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginRationale
HepG2Human LiverKey site of drug metabolism and a common target for drug-induced toxicity.[6]
HEK293Human Embryonic KidneyRepresents a major organ of drug elimination.
SH-SY5YHuman NeuroblastomaTo assess potential neurotoxicity.
HaCaTHuman KeratinocyteTo investigate potential skin irritation observed in GHS classifications.[1]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Genotoxicity Screening

Assessing the potential of this compound to cause genetic damage is a critical safety endpoint, as genotoxic compounds can be carcinogenic.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound using the plate incorporation or pre-incubation method.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as CHO-K1 or human peripheral blood lymphocytes.

  • Compound Treatment: Treat the cells with this compound at various concentrations, with and without S9 metabolic activation. Include a positive and negative control.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Harvest and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic potential.

Cardiovascular Safety: hERG Channel Inhibition

Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[6]

Experimental Protocol: Automated Patch Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.

  • Electrophysiology: Utilize an automated patch-clamp system to measure the effect of a range of concentrations of this compound on the hERG channel current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition. An IC50 value below a certain threshold (e.g., 10 µM) may indicate a potential for cardiotoxicity.

Tier 2: Mechanistic In Vitro Investigations and Organ-Specific Toxicity

Should the Tier 1 screening reveal any liabilities, the next step is to delve deeper into the mechanisms of toxicity and to assess effects on more complex, organ-specific models.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[6] If initial cytotoxicity is observed in HepG2 cells, a more thorough investigation is warranted.

Experimental Protocol: Multiparametric High-Content Imaging in Primary Human Hepatocytes

  • Cell Model: Utilize primary human hepatocytes or 3D liver spheroids for a more physiologically relevant model.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound.

  • Staining: Use a cocktail of fluorescent dyes to simultaneously assess multiple toxicity endpoints, including:

    • Cell Viability: Hoechst 33342 (nuclear stain) and a cell permeability dye.

    • Mitochondrial Toxicity: TMRM or JC-1 to measure mitochondrial membrane potential.[7]

    • Oxidative Stress: A dye that fluoresces upon oxidation (e.g., CellROX Green).

    • Steatosis: Nile Red or BODIPY to stain neutral lipids.

    • Apoptosis: Annexin V staining or caspase-3/7 activation.[7]

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the data to generate concentration-response curves for each endpoint.

Diagram 1: Proposed Workflow for In Vitro Toxicity Assessment

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic & Organ-Specific cluster_tier3 Tier 3: In Vivo Confirmation in_silico In Silico Prediction (QSAR, ML Models) cytotoxicity General Cytotoxicity (MTT Assay) in_silico->cytotoxicity Prioritize Assays genotoxicity Genotoxicity (Ames, Micronucleus) cytotoxicity->genotoxicity Inform Dosing herg Cardiotoxicity (hERG Assay) cytotoxicity->herg Inform Dosing hepatotoxicity Hepatotoxicity (High-Content Imaging) cytotoxicity->hepatotoxicity If HepG2 toxic neurotoxicity Neurotoxicity (Neurite Outgrowth) cytotoxicity->neurotoxicity If SH-SY5Y toxic dermal_toxicity Dermal Toxicity (3D Skin Models) cytotoxicity->dermal_toxicity If HaCaT toxic cardiotoxicity_adv Advanced Cardiotoxicity (Stem-Cell Cardiomyocytes) herg->cardiotoxicity_adv If hERG active repeat_dose Repeat-Dose Toxicity (Subchronic) hepatotoxicity->repeat_dose Guide Endpoint Selection cardiotoxicity_adv->repeat_dose Guide Endpoint Selection acute_tox Acute Toxicity (Single Dose) acute_tox->repeat_dose Inform Dose Range toxico Toxicokinetics repeat_dose->toxico start This compound start->in_silico

Caption: A tiered approach to the toxicological evaluation of this compound.

Advanced Cardiotoxicity Profiling

If the hERG assay indicates a potential risk, further investigation using more sophisticated models is necessary.

Experimental Protocol: hiPSC-Cardiomyocyte Assay

  • Cell Model: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which provide a more comprehensive model of human cardiac physiology.

  • Endpoint Measurement: Employ microelectrode array (MEA) or impedance-based systems to assess the effects of this compound on electrophysiological parameters, including beat rate, field potential duration, and arrhythmogenic events.

  • Data Analysis: Analyze the data to determine if this compound causes pro-arrhythmic effects and at what concentrations.

Tier 3: Targeted In Vivo Evaluation

Data from the in vitro studies are crucial for designing ethical and informative in vivo experiments.[11][12] These studies are essential to understand the compound's effects in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, which can significantly influence toxicity.[2]

Acute Toxicity Study

An acute toxicity study provides information on the potential health effects of a single, high-dose exposure to this compound.

Experimental Protocol: Acute Oral Toxicity (e.g., OECD TG 423)

  • Species: Use a single rodent species, typically female rats.

  • Dosing: Administer this compound orally at a starting dose determined from in vitro cytotoxicity data. A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next animal.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: Determine the LD50 (lethal dose for 50% of the animals) and identify the target organs of toxicity.

Repeat-Dose Toxicity Study

This study is designed to evaluate the adverse effects of repeated exposure to this compound over a longer period.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (e.g., OECD TG 407)

  • Species: Typically conducted in one rodent species (e.g., rats).

  • Dosing: Administer this compound orally at three dose levels (low, mid, high) daily for 28 days. The dose levels should be selected based on the acute toxicity data.

  • In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.[13]

  • Histopathology: Conduct a full necropsy and collect a comprehensive set of tissues for histopathological examination.[13]

  • Toxicokinetics (TK): Collect blood samples at various time points to assess the systemic exposure to this compound.[13]

  • Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs for toxicity.

Diagram 2: Key Signaling Pathways to Investigate in Mechanistic Toxicology

G cluster_stress Cellular Stress Responses cluster_outcomes Cellular Outcomes ROS Oxidative Stress (ROS Production) Mito Mitochondrial Dysfunction ROS->Mito Autophagy Autophagy ROS->Autophagy Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Necrosis Necrosis (Membrane Damage) Mito->Necrosis ER_Stress ER Stress (Unfolded Protein Response) ER_Stress->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis Senescence Cellular Senescence DNA_Damage->Senescence H18029 This compound Exposure H18029->ROS H18029->Mito H18029->ER_Stress H18029->DNA_Damage

Caption: Interplay of cellular stress pathways in potential this compound toxicity.

Data Integration and Risk Assessment

The culmination of this multi-tiered investigation is the integration of all data—in silico, in vitro, and in vivo—to form a comprehensive risk assessment. This involves:

  • Establishing a Dose-Response Relationship: Correlating exposure levels with the observed toxicological effects.[2]

  • Identifying Target Organs: Pinpointing the specific organs or systems most susceptible to this compound-induced toxicity.

  • Elucidating Mechanisms of Toxicity: Using the mechanistic data from in vitro studies to explain the in vivo observations.

  • Determining a Safety Margin: Calculating the margin between the NOAEL from in vivo studies and the anticipated human exposure levels to determine if the compound is safe for further development.[2][13]

Conclusion

The toxicological evaluation of a new chemical entity like this compound is a dynamic and iterative process. The framework presented in this guide advocates for a modern, mechanism-centric approach that prioritizes human-relevant in vitro models and uses them to guide intelligent in vivo study design. By systematically progressing through these tiers of investigation, researchers can build a robust and predictive safety profile for this compound, enabling informed decisions, minimizing late-stage failures, and ultimately contributing to the development of safer medicines.

References

  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]
  • In vivo toxicology studies. (n.d.). Blog. [Link]
  • Creative Bioarray. (n.d.). In Vivo Toxicology. [Link]
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Gentronix. [Link]
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. [Link]
  • Advancing predictive toxicology: overcoming hurdles and shaping the future. (2025, January 6). Digital Discovery (RSC Publishing). [Link]
  • Syngene International Ltd. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment. [Link]
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound | C16H17N3O2S. PubChem. [Link]
  • Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. (2025, October 20). Frontiers in Pharmacology. [Link]
  • Utilizing Machine Learning for Predictive Toxicology in Drug Development. (n.d.). Journal of Current Pharma Research. [Link]
  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]
  • Emerging Approaches in Predictive Toxicology. (n.d.). PubMed Central. [Link]
  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Omeprazole Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Key Process-Related Impurity

This guide provides a comprehensive overview of Omeprazole Impurity B, a critical process-related impurity in the synthesis of the proton pump inhibitor, omeprazole. We will delve into its discovery, the synthetic pathways leading to its formation, analytical methodologies for its detection and quantification, and its significance within the regulatory framework of pharmaceutical manufacturing. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of impurity profiling and control.

The Advent of Omeprazole and the Imperative of Purity

Omeprazole, chemically known as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, marked a revolutionary step in the treatment of acid-related gastrointestinal disorders.[1] As a proton pump inhibitor (PPI), it effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system in gastric parietal cells.[1][2] The commercial success and widespread use of omeprazole necessitated a thorough understanding of its chemical synthesis and the potential impurities that could arise during manufacturing.

In the pharmaceutical industry, the control of impurities is not merely a matter of quality control but a fundamental aspect of drug safety and efficacy.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. These impurities can originate from various sources, including starting materials, intermediates, side reactions, or degradation of the active pharmaceutical ingredient (API).[1] It is within this context that the discovery and characterization of Omeprazole Impurity B became a crucial endeavor.

Unraveling the Identity and Genesis of Omeprazole Impurity B

Omeprazole Impurity B is chemically identified as 2-[(RS)-[(3,5-dimethylpyridin-2-yl)methyl]sulphinyl]-5-methoxy-1H-benzimidazole.[4] It is also known by the synonyms Esomeprazole EP Impurity B and 4-Desmethoxy Omeprazole.[4][5] The key structural difference from the parent omeprazole molecule is the absence of a methoxy group on the pyridine ring.

The formation of Omeprazole Impurity B is intrinsically linked to the synthetic route of omeprazole itself. A common synthetic pathway for omeprazole involves the condensation of 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine to form a sulfide intermediate. This intermediate is then oxidized to the final sulfoxide product, omeprazole.[6]

Omeprazole Impurity B arises from an incomplete reaction or the presence of an impurity in the starting materials. Specifically, if the pyridine starting material, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, contains the corresponding desmethoxy analogue (2-chloromethyl-3,5-dimethylpyridine), this will react with the benzimidazole intermediate to ultimately form Omeprazole Impurity B.

Omeprazole_Synthesis_and_Impurity_B_Formation cluster_main Omeprazole Synthesis cluster_impurity Impurity B Formation 5_methoxy_2_mercaptobenzimidazole 5-Methoxy-2-mercaptobenzimidazole sulfide_intermediate Sulfide Intermediate 5_methoxy_2_mercaptobenzimidazole->sulfide_intermediate Condensation impurity_b_sulfide Impurity B Sulfide Intermediate 5_methoxy_2_mercaptobenzimidazole->impurity_b_sulfide pyridine_intermediate 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine pyridine_intermediate->sulfide_intermediate omeprazole Omeprazole (API) sulfide_intermediate->omeprazole Oxidation desmethoxy_pyridine 2-Chloromethyl-3,5-dimethylpyridine (Starting Material Impurity) desmethoxy_pyridine->pyridine_intermediate Present as impurity in desmethoxy_pyridine->impurity_b_sulfide impurity_b Omeprazole Impurity B impurity_b_sulfide->impurity_b Oxidation

Formation pathway of Omeprazole and Impurity B.

Analytical Methodologies for Detection and Quantification

The ability to detect and quantify Omeprazole Impurity B is paramount for ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), has become the cornerstone for the analysis of omeprazole and its related substances.[7][8]

Early analytical methods focused on achieving adequate separation of omeprazole from its various process-related and degradation impurities. Over time, these methods have been refined for improved resolution, sensitivity, and robustness, often within a Quality-by-Design (QbD) framework.[8] The development of a validated, stability-indicating analytical method is a regulatory requirement and crucial for quality control in bulk manufacturing and pharmaceutical formulations.[7]

Key Analytical Parameters

The successful separation and quantification of Omeprazole Impurity B typically involve the optimization of several chromatographic parameters.

ParameterTypical ConditionsRationale
Column C8 or C18 stationary phases (e.g., Zorbax Extend C18, Agilent InfinityLab Poroshell HPH-C8)Provides good retention and selectivity for the separation of omeprazole and its structurally similar impurities.[7][9]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., disodium hydrogen phosphate) and an organic modifier (e.g., acetonitrile).[7][8][9]The pH of the aqueous phase and the proportion of the organic modifier are critical for achieving the desired separation.
Detection UV detection at approximately 280 nm or 303 nm.[7][8]Omeprazole and its impurities possess chromophores that allow for sensitive detection at these wavelengths.
Flow Rate Typically around 1.0 mL/min.[8][9]Optimized to provide a balance between analysis time and separation efficiency.
Column Temperature Often controlled around 35 °C.[9]Ensures reproducible retention times and peak shapes.
Protocol: A Validated RP-HPLC Method for Omeprazole and its Impurities

The following is an example of a detailed, step-by-step methodology for the determination of omeprazole and its process-related impurities, including Impurity B.

  • Instrumentation: A gradient HPLC system equipped with a UV detector.

  • Column: Zorbax Extend C18 (150mm x 4.6mm, 5µm).[7]

  • Mobile Phase A: A mixture of water and 1% triethylamine, with the pH adjusted to 9.5.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A validated gradient program that allows for the separation of all relevant impurities.

  • Flow Rate: 0.8 mL/min.[7]

  • Detection Wavelength: 280 nm.[7]

  • Column Temperature: Ambient or controlled as per method validation.

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Accurately weigh and dissolve the omeprazole sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Standard Preparation: Prepare a reference standard solution containing known concentrations of omeprazole and Impurity B. This is crucial for accurate quantification.

  • Analysis: Inject the sample and standard solutions into the chromatograph and record the chromatograms.

  • Quantification: Calculate the amount of Impurity B in the sample by comparing its peak area to that of the corresponding peak in the reference standard chromatogram.

Synthesis and Importance of Reference Standards

The availability of pure, well-characterized reference standards for impurities is a prerequisite for the validation of analytical methods.[10] These standards are essential for peak identification, method validation (including specificity, linearity, accuracy, and precision), and routine quality control testing.

Given that isolating Impurity B from bulk omeprazole in sufficient quantity and purity is often impractical, a targeted synthesis is the preferred approach. The synthesis of Omeprazole Impurity B would mirror the synthesis of omeprazole but would utilize the desmethoxy pyridine starting material, 2-chloromethyl-3,5-dimethylpyridine. The resulting synthetic impurity is then rigorously purified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity before it can be used as a certified reference material.

Impurity_Control_Workflow start API Synthesis impurity_formation Potential Impurity Formation (e.g., Impurity B) start->impurity_formation analytical_method_dev Analytical Method Development (e.g., RP-HPLC) impurity_formation->analytical_method_dev method_validation Method Validation (Specificity, Linearity, Accuracy) analytical_method_dev->method_validation ref_std_synthesis Synthesis & Characterization of Impurity Reference Standard ref_std_synthesis->method_validation routine_qc Routine Quality Control (Batch Release Testing) method_validation->routine_qc regulatory_submission Regulatory Submission (ANDA, NDA) routine_qc->regulatory_submission end Safe & Efficacious Drug Product regulatory_submission->end

Workflow for impurity identification and control.

Regulatory Scrutiny and Pharmacological Considerations

Regulatory authorities such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have specific monographs for omeprazole that outline the requirements for purity and list known impurities, including Impurity B.[8][10] These monographs set acceptance criteria for the levels of these impurities in the final API. Adherence to these limits is mandatory for the approval and marketing of the drug product.

While there is limited publicly available data on the specific pharmacological or toxicological effects of Omeprazole Impurity B, the general principle in pharmaceutical development is to minimize all impurities to the lowest reasonably achievable levels. The presence of impurities, even those structurally similar to the API, can potentially impact the safety and efficacy profile of the drug. Long-term use of omeprazole has been studied for various adverse effects, and while these are primarily associated with the API itself, the stringent control of impurities ensures that any observed effects are not confounded by other substances in the formulation.[2]

Conclusion

The story of Omeprazole Impurity B is a testament to the rigorous scientific and regulatory processes that underpin modern pharmaceutical development. From its initial discovery as a process-related impurity to the development of sophisticated analytical methods for its control, the journey of this single molecule highlights the industry's commitment to ensuring the quality, safety, and efficacy of medicines. For scientists and researchers, the study of such impurities provides valuable insights into reaction mechanisms, analytical science, and the intricate relationship between chemical synthesis and patient safety. The continued vigilance in identifying, characterizing, and controlling impurities like Omeprazole Impurity B remains a cornerstone of good manufacturing practice and a critical component in the delivery of high-quality healthcare.

References

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Iuga, C., Bojiță, M., & Leucuța, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-541. [Link]
  • Fu, R. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]
  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]
  • Method for determining omeprazole impurity components. (n.d.).
  • Molnár, I., Kormány, R., & Riekkola, M. L. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Ribani, M., et al. (2007). Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole.
  • Omeprazole EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Liu, X., et al. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Latin American Journal of Pharmacy, 36(6), 1265-1269. [Link]
  • Omeprazole Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. [Link]
  • de-Freitas-Junior, J. C. M., et al. (2020). Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. Molecules, 25(18), 4307. [Link]
  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. [Link]
  • Omeprazole EP Impurity A. (n.d.). Veeprho. [Link]
  • Draft Guidance on Omeprazole. (2012). U.S.
  • Omeprazole EP Impurity B. (n.d.). SynZeal. [Link]

Sources

An In-Depth Technical Guide to the Solubility of H-180/29

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-180/29, identified as Omeprazole Impurity B, is a benzimidazole derivative of significant interest in pharmaceutical research and development.[1][2] A thorough understanding of its solubility characteristics is paramount for its purification, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, strategies for its solubilization, and detailed, field-proven protocols for experimentally determining its solubility in a variety of solvent systems. The methodologies presented herein are designed to ensure scientific integrity and provide a robust framework for researchers working with this compound and other poorly soluble benzimidazole derivatives.

Introduction to this compound: Physicochemical Profile

This compound is chemically known as 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole.[1][2] It is recognized as a significant impurity and metabolite of Omeprazole.[3] Its core structure is a benzimidazole ring, a heterocyclic aromatic organic compound, which is a common scaffold in many pharmacologically active molecules.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazolePubChem[1]
Synonyms Omeprazole Impurity B, 4-Desmethoxy OmeprazoleChemicalBook, PubChem[1][3]
Molecular Formula C16H17N3O2SPubChem[1][2]
Molecular Weight 315.39 g/mol PubChem[2]
Appearance Light Beige SolidChemicalBook[3]
Melting Point >142°C (decomposes)ChemicalBook[3]
Predicted pKa 8.54 ± 0.10ChemicalBook[3]
Qualitative Solubility Soluble in DMSO, MethanolChemicalBook[3]

The benzimidazole structure often confers poor aqueous solubility due to its relatively rigid and hydrophobic nature.[5] This presents a significant challenge in drug development, affecting everything from in vitro assay design to oral bioavailability.

Predicted Solubility and Strategic Approaches to Solubilization

Predicted Solubility Profile
  • Aqueous Solvents: The solubility of this compound in aqueous buffers is expected to be low and highly pH-dependent.[5] As a weak base (predicted pKa ≈ 8.54), its solubility will increase in acidic conditions due to the protonation of the benzimidazole and pyridine nitrogen atoms, forming more soluble salt forms. Conversely, in neutral to basic media, the compound will exist predominantly in its less soluble free base form.

  • Organic Solvents: this compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in lower alcohols like methanol and ethanol.[3] Its solubility in non-polar solvents such as hexane and toluene is predicted to be poor.

Causality-Driven Solubilization Strategies

For many experimental and formulation purposes, enhancing the aqueous solubility of this compound is crucial. The following strategies, explained with their underlying chemical principles, are recommended.

  • pH Adjustment: This is the most direct method for solubilizing ionizable compounds like this compound. By lowering the pH of the aqueous medium with a suitable acid (e.g., hydrochloric acid), the compound is converted to its more soluble hydrochloride salt. This approach is fundamental for preparing aqueous stock solutions for biological assays.

  • Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[6] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to solvate the non-polar regions of the solute. Common co-solvents for this purpose include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, or "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[5] This is a widely used technique in pharmaceutical formulation to improve the solubility and stability of poorly soluble drugs.

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap poorly soluble compounds, thereby increasing their apparent solubility.[5] Both non-ionic (e.g., Tween®, Triton™) and ionic surfactants can be employed, with the choice depending on the specific application and potential for interaction with the compound.

Experimental Determination of Solubility: A Validating Protocol

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the World Health Organization.[7] This protocol provides a self-validating system for obtaining reliable and reproducible solubility data.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then quantified to determine the equilibrium solubility.

Detailed Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a range of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to mimic physiological conditions) and organic solvents.[7]

  • Addition of Excess Compound: To a known volume of each solvent system in a sealed container (e.g., a glass vial), add an excess amount of this compound. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Place the sealed containers in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5] A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.[7]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mM).

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Prepare Solvent Systems Mix Add Compound to Solvent Solvent->Mix Compound Weigh Excess this compound Compound->Mix Equilibrate Agitate at Constant Temp. Mix->Equilibrate Separate Centrifuge/Sediment Equilibrate->Separate Filter Filter Supernatant Separate->Filter Quantify Quantify by HPLC Filter->Quantify Result Report Solubility Data Quantify->Result

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different solvent systems.

Table 2: Exemplar Solubility Data Table for this compound

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Molar Solubility (mM)
0.1 N HCl251.2Experimental ValueCalculated Value
Acetate Buffer254.5Experimental ValueCalculated Value
Phosphate Buffer256.8Experimental ValueCalculated Value
Phosphate Buffered Saline (PBS)257.4Experimental ValueCalculated Value
Methanol25N/AExperimental ValueCalculated Value
Ethanol25N/AExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25N/AExperimental ValueCalculated Value

Safety and Handling

As a precaution, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

While direct, quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its physicochemical properties and structural relationship to other benzimidazole derivatives allows for a predictive assessment of its solubility profile. This guide provides a robust framework for both predicting the solubility of this compound and for experimentally determining it through a validated shake-flask protocol. The detailed methodologies and strategic approaches to solubilization presented herein are intended to empower researchers, scientists, and drug development professionals to effectively work with this compound and advance their research objectives.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. BenchChem.
  • Petrusevska, G., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(19), 6529.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781146, this compound. PubChem. [Link]
  • Food and Drug Administration. (n.d.). 2-(((3,5-DIMETHYL-2-PYRIDINYL)METHYL)SULFINYL)-6-METHOXY-1H-BENZIMIDAZOLE.
  • Rahman, A. U., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of Molecular Structure, 1234, 130175.
  • Fernández, L., et al. (2010). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Chemical Engineering, 27(1), 39-48.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639422, 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole. PubChem.
  • Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(28), 19036-19062.
  • CPHI Online. (n.d.). 1H-Benzimidazole, 6-Methoxy -2-[[(4-Methoxy-3,5-Dimethyl-1-Oxido-2-Pyridinyl)Methyl] Sulfinyl]-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3047802, 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1). PubChem.
  • Pharmaffiliates. (n.d.). (S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole.
  • U.S. Chemical Safety and Hazard Investigation Board. (2017).
  • Google Patents. (n.d.).
  • MEVA Formwork Systems. (n.d.). Mammut 350 - Technical Instruction Manual.
  • Google Patents. (n.d.).
  • UNECE. (2018). ECE-TRANS-WP.29-GRSP-2018-02e.
  • NASA. (2023). NASA Standard for Ground-Based Pressure Vessels and Pressurized Systems (PVS).
  • Turkish Pharmacists' Association, Academy of Pharmacy. (2001). Instructions to Authors.

Sources

Methodological & Application

H-180/29 analytical method development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-18029

A Systematic Approach to the Development and Validation of a Stability-Indicating RP-HPLC Method for the Novel Kinase Inhibitor H-180/29

Abstract

The development of robust and reliable analytical methods is a cornerstone of the pharmaceutical development process, ensuring the quality, safety, and efficacy of new chemical entities. This application note provides a comprehensive, field-proven guide for the development and subsequent validation of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for this compound, a novel tyrosine kinase inhibitor. We eschew a rigid template, instead presenting a logical, causality-driven workflow from initial analyte characterization to full validation according to ICH guidelines. The protocols herein are designed to be self-validating systems, with in-depth explanations for experimental choices, empowering researchers to not only replicate the method but also adapt it to their specific needs. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with establishing analytical control strategies for novel small molecules.

Introduction: The Analytical Challenge of this compound

This compound is a novel, non-polar, small molecule tyrosine kinase inhibitor with poor aqueous solubility. As with any new chemical entity, a validated analytical method is required for the quantitative determination of the active pharmaceutical ingredient (API) in bulk drug substance and for the assessment of its purity and stability. The primary analytical goal is to develop a stability-indicating method , which is defined as a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A stability-indicating method accurately measures the active ingredient(s) without interference from degradation products, process impurities, excipients, or other potential interferents.

Given the presence of a UV-active chromophore in its structure and its non-polar nature, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the platform of choice for this endeavor.

Guiding Principles: A Three-Pillar Approach

Our methodology is built on three core pillars to ensure scientific integrity and regulatory compliance.

  • Pillar 1: Expertise & Causality: We move beyond a simple list of steps to explain the scientific rationale behind each decision in the method development process—from column chemistry selection to mobile phase optimization.

  • Pillar 2: Self-Validating Systems: The protocols are designed to be inherently robust. By defining system suitability criteria upfront and performing stress testing early, we ensure the final method is fit for its intended purpose.

  • Pillar 3: Authoritative Grounding: All procedures and acceptance criteria are based on internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".

Phase 1: Analyte Characterization & Initial Method Scouting

Before any chromatographic separation can be optimized, a fundamental understanding of the analyte's physicochemical properties is paramount.

Physicochemical Profiling of this compound

A preliminary assessment of this compound was conducted to inform the starting conditions for method development.

ParameterResultImplication for HPLC Method Development
Solubility Freely soluble in Methanol, Acetonitrile, DMSO. Insoluble in water.A strong organic solvent is required for the sample diluent and the strong elution solvent in the mobile phase. Acetonitrile (ACN) is often preferred over methanol for its lower viscosity and UV cutoff.
UV-Vis Spectrum Maxima (λmax) at 270 nm and 310 nm in ACN.The detector wavelength can be set at 270 nm for sensitive quantification of the main peak. A second wavelength or a photodiode array (PDA) detector can be used to aid in peak purity assessment.
pKa Predicted pKa of 8.5 (basic).To ensure consistent retention and peak shape for a basic compound, the mobile phase pH should be controlled at least 2 pH units away from the pKa. A low pH (e.g., pH 2-3) will ensure the analyte is in its protonated, cationic form, which generally yields good peak shapes on silica-based columns.
Initial Chromatographic Conditions (Scouting Phase)

Based on the profile above, the following starting point was established for method development.

  • Column: A C18 stationary phase is the workhorse of reverse-phase chromatography and a logical starting point for a non-polar molecule. A standard dimension of 4.6 x 150 mm, 3.5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: Acetonitrile (ACN)

  • Detection: 270 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

Phase 2: Systematic Method Development Workflow

The objective is to achieve a chromatogram where the this compound peak is well-resolved from any impurities or degradants, with good peak shape (tailing factor < 1.5) and a reasonable retention time (e.g., 3-10 minutes).

The Development Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow start_node START: Define Analytical Target Profile (ATP) process_node process_node decision_node decision_node end_node END: Final Method Ready for Validation A 1. Analyte Characterization (Solubility, UV, pKa) B 2. Initial Scouting (Column, Mobile Phase) A->B Input C 3. Optimize Gradient (Elution Strength & Time) B->C Proceed D Peak Shape & Tailing Acceptable? C->D E 4. Optimize pH / Buffer (If Tailing Occurs) D->E No F Resolution of Impurities OK? D->F Yes E->C Re-optimize G 5. Evaluate Selectivity (Change Organic Solvent / Column) F->G No H 6. Forced Degradation Study (Stress Testing) F->H Yes G->C Re-optimize I Stability-Indicating? H->I I->G No, Co-elution J 7. Finalize & Define SST I->J Yes J->end_node

Caption: Logical workflow for RP-HPLC method development.

Detailed Protocol: Method Development

Objective: To achieve optimal separation of this compound from potential impurities and degradants.

Materials:

  • This compound Reference Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Purified Water (18.2 MΩ·cm)

Protocol Steps:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Prepare Working Standard: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 0.1 mg/mL (100 µg/mL). This mixture helps prevent precipitation upon injection into the aqueous mobile phase.

  • Gradient Optimization:

    • Begin with a fast scouting gradient (e.g., 5% to 95% B in 10 minutes). This will reveal the approximate organic solvent percentage required to elute the compound.

    • Based on the elution time from the scouting run, design a shallower gradient around that percentage. For example, if this compound elutes at 60% ACN, a new gradient of 40% to 70% B over 15 minutes will provide better resolution of closely eluting impurities.

  • Forced Degradation (Stress Testing): To ensure the method is stability-indicating, forced degradation studies must be performed. This involves subjecting a solution of this compound to harsh conditions to intentionally produce degradants.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid drug at 105 °C for 24 hours.

    • Photostability: Expose solution to UV light as per ICH Q1B guidelines.

    • Analyze all stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the parent peak. The method must demonstrate baseline resolution between the parent this compound peak and all degradation product peaks. Peak purity analysis using a PDA detector is highly recommended to confirm co-elution is not occurring.

Final Optimized Method Conditions

Following the systematic development workflow, the following conditions were determined to be optimal for the analysis of this compound.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with PDA Detector
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 75% B; 15-16 min: 75% to 95% B; 16-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm (with PDA monitoring from 200-400 nm)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Run Time 22 minutes

Phase 3: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following section provides a step-by-step protocol for validating the developed HPLC method for the quantification of this compound.

Validation Workflow Diagram

ValidationWorkflow start_node START: Finalized Analytical Method G {Validation Parameters | { Specificity | Linearity | Accuracy | Precision | Quantitation Limit | Robustness}} start_node->G param_node param_node group_node group_node end_node END: Method Validated A 1. Specificity (Forced Degradation, Placebo) B 2. Linearity & Range (5 levels, 3 replicates) C 3. Accuracy (% Recovery of Spiked Samples) D 4. Precision (Repeatability & Intermediate) E 5. LOD & LOQ (Signal-to-Noise or Slope) F 6. Robustness (Varying Method Parameters) F->end_node All Pass G:f0->A G:f1->B G:f2->C G:f3->D G:f4->E G:f5->F

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Protocols and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and stressed samples. Assess peak purity of this compound in the presence of degradants.The this compound peak should be free from interference from any other components. Peak purity index should be > 0.999.
Linearity Prepare at least five concentrations across the range (e.g., 50% to 150% of the nominal concentration, 50-150 µg/mL). Plot peak area vs. concentration. Perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.50 - 150 µg/mL.
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) with a minimum of three replicates each. Can be done by spiking a placebo or by standard addition. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0% at each level.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be determined based on signal-to-noise ratio (S/N ≈ 10) or by analyzing a series of dilute solutions and finding where RSD is ≤ 10%.RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units). Assess the impact on system suitability (e.g., retention time, tailing factor, resolution).System suitability criteria must be met under all varied conditions. The results should not be significantly affected by the minor changes.

System Suitability Testing (SST)

Before any sample set is analyzed, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable part of routine analysis.

Protocol:

  • Equilibrate the system until a stable baseline is achieved.

  • Make five replicate injections of the working standard solution (100 µg/mL).

  • Calculate the performance characteristics.

SST Acceptance Criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • %RSD of Peak Area: ≤ 1.0% for five replicate injections

  • %RSD of Retention Time: ≤ 1.0% for five replicate injections

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to the development and validation of a stability-indicating RP-HPLC method for the novel compound this compound. By following the logical workflow from analyte characterization through to full ICH-compliant validation, researchers can establish a robust and reliable method suitable for quality control, stability studies, and regulatory submissions. The emphasis on understanding the causality behind experimental choices provides the user with the necessary expertise to troubleshoot and adapt this method for future analytical challenges.

References

  • Guidance for Industry: Stability Testing of New Drug Substances and Products. U.S.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review.Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • United States Pharmacopeia (USP)

Application Note: Quantification of H-180/29 (Omeprazole Impurity B) in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of H-180/29, a known impurity and metabolite of Omeprazole and Esomeprazole, in pharmaceutical formulations.[1][2][3] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a robust and reliable methodology for ensuring the quality and safety of proton-pump inhibitor drug products. The method is grounded in established pharmacopeial procedures and peer-reviewed literature, ensuring scientific integrity and regulatory compliance.[4][5][6][7]

Introduction: The Significance of this compound Quantification

This compound, chemically identified as 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole, is recognized as a significant related substance in the manufacturing of Omeprazole and Esomeprazole, widely used proton-pump inhibitors.[1][2] It is also known as Omeprazole/Esomeprazole Impurity B. The presence and quantity of such impurities in an active pharmaceutical ingredient (API) or a finished drug product are critical quality attributes that can impact both the efficacy and safety of the medication. Regulatory bodies worldwide, including the FDA and EMA, mandate strict control over impurity levels in pharmaceutical products. Therefore, a precise and accurate analytical method for the quantification of this compound is paramount for batch release testing, stability studies, and formulation development.

This application note provides a comprehensive guide to a stability-indicating HPLC method, which can effectively separate and quantify this compound from the parent API and other related substances. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a more polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time under the defined chromatographic conditions, allowing for its separation from the more active pharmaceutical ingredient and other impurities. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Materials and Reagents

  • Reference Standard: this compound (Omeprazole Impurity B) Certified Reference Material (CRM)

  • API and Formulation Samples: Omeprazole or Esomeprazole API, capsules, or tablets

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Monobasic Potassium Phosphate (KH₂PO₄): Analytical grade

  • Dibasic Sodium Phosphate (Na₂HPO₄): Analytical grade

  • Orthophosphoric Acid: Analytical grade

  • Sodium Hydroxide: Analytical grade

  • Water: HPLC grade or purified water

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV-Vis detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS 3V or equivalent).[2]
Mobile Phase A 0.05 M Phosphate Buffer (pH 7.2): Prepare by dissolving appropriate amounts of monobasic potassium phosphate and adjusting the pH with a sodium hydroxide solution.[2]
Mobile Phase B Acetonitrile.[2]
Gradient Program 0-15 min: 25% B; 15-25 min: 25-55% B; 25-30 min: 55% B; 30-35 min: 55-25% B; 35-40 min: 25% B.
Flow Rate 1.2 mL/min.[2]
Column Temperature 25 °C.[2]
Detection Wavelength 285 nm.[2]
Injection Volume 20 µL.
Data Acquisition Chromatographic data system for peak integration and analysis.

Rationale for Parameter Selection:

  • C18 Column: Provides excellent separation for a wide range of pharmaceutical compounds, including Omeprazole and its impurities.

  • Phosphate Buffer (pH 7.2): This pH is chosen to ensure the stability of Omeprazole and its related substances, which are known to be unstable in acidic conditions. The buffer also helps in achieving reproducible retention times.

  • Gradient Elution: A gradient program is employed to ensure the efficient elution of all related substances with varying polarities and to achieve a reasonable run time.

  • Detection at 285 nm: This wavelength provides good sensitivity for both Omeprazole and its impurities, allowing for their simultaneous detection.[2]

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution of this compound (approx. 100 µg/mL):

    • Accurately weigh about 10 mg of this compound Certified Reference Material.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Sonicate if necessary.

  • Working Standard Solution (approx. 1 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase (pre-mixed at the initial gradient composition).

Preparation of Sample Solutions (from Capsules/Tablets)
  • Sample Stock Solution (approx. 500 µg/mL of API):

    • Weigh and finely powder the contents of not fewer than 20 capsules/tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of the active ingredient (Omeprazole/Esomeprazole).

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Mix well and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Working Sample Solution (approx. 50 µg/mL of API):

    • Pipette 10.0 mL of the filtered Sample Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase (pre-mixed at the initial gradient composition).

Chromatographic Analysis Workflow

HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (Stock and Working) System_Suitability Inject Blank and System Suitability Solution Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions (Stock and Working) Sample_Injection Inject Working Sample Solutions Sample_Prep->Sample_Injection Standard_Injection Inject Working Standard Solution (n=5) System_Suitability->Standard_Injection If passes Standard_Injection->Sample_Injection Peak_Integration Integrate Peak Areas Sample_Injection->Peak_Integration Quantification Quantify this compound Concentration Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the quantification of this compound.

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified.

  • Inject the mobile phase as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times.

  • The system is deemed suitable for use if the following criteria are met:

    • Relative Standard Deviation (RSD) of the peak area for this compound: Not more than 2.0%.

    • Tailing factor for the this compound peak: Not more than 2.0.

    • Theoretical plates for the this compound peak: Not less than 2000.

Quantification of this compound

The amount of this compound in the sample is calculated using the following formula:

% this compound = (Asample / Astandard) x (Cstandard / Csample) x 100

Where:

  • Asample = Peak area of this compound in the sample chromatogram

  • Astandard = Average peak area of this compound in the standard chromatograms

  • Cstandard = Concentration of this compound in the Working Standard Solution (µg/mL)

  • Csample = Nominal concentration of the active ingredient in the Working Sample Solution (µg/mL)

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample and by performing forced degradation studies.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of this compound should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spiking a known amount of this compound into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing six replicate samples at the target concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Data Presentation

Table 1: System Suitability Results
ParameterAcceptance CriteriaObserved Value
RSD of Peak Area (%) ≤ 2.0
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Table 2: Linearity Data for this compound
Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
50
100
150
Mean Recovery (%) 98.0 - 102.0

Conclusion

The HPLC method described in this application note is a reliable, accurate, and robust procedure for the quantification of this compound (Omeprazole Impurity B) in pharmaceutical formulations. Adherence to this protocol will enable pharmaceutical scientists and quality control professionals to effectively monitor and control the levels of this critical impurity, thereby ensuring the quality, safety, and efficacy of Omeprazole and Esomeprazole drug products.

References

  • Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole.
  • A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules.
  • Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia. [Link]
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering. [Link]
  • Esomeprazole sodium EP 11.0. European Pharmacopoeia. [Link]
  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]
  • Esomeprazole Magnesium Delayed-Release Capsules. USP-NF. [Link]
  • Omeprazole Delayed-Release Capsules. USP-NF. [Link]
  • Esomeprazole Magnesium Trihydr
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. [Link]

Sources

Application Notes and Protocols for the Analysis of H-180/29 (4-Desmethoxy Omeprazole) in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and clinical research, the precise quantification of drug candidates and their related substances in biological matrices is paramount. This document provides a comprehensive guide to the bioanalytical methodology for H-180/29, a compound identified as 4-Desmethoxy Omeprazole . This compound is recognized both as a potential process-related impurity in Esomeprazole drug products and as a metabolite of Omeprazole/Esomeprazole[1][2][3][4]. Esomeprazole, the (S)-isomer of Omeprazole, is a widely prescribed proton pump inhibitor that undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzymes CYP2C19 and CYP3A4[5][6]. While the principal metabolites are 5-hydroxyesomeprazole and omeprazole sulfone, the presence of other metabolites, such as desmethyl forms, is also documented[5][6].

The U.S. Food and Drug Administration (FDA) guidance on the safety testing of drug metabolites underscores the importance of monitoring metabolites that are present at significant levels in humans[6][7][8][9][10]. Therefore, a robust and validated bioanalytical method that can simultaneously quantify Esomeprazole, its major metabolites, and other relevant substances like this compound is crucial for comprehensive pharmacokinetic and safety assessments.

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Esomeprazole, 5-hydroxyesomeprazole, omeprazole sulfone, and this compound in human plasma. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a foundation for method implementation and validation in a regulated laboratory environment.

Metabolic Pathway of Esomeprazole

Esomeprazole is extensively metabolized in the liver. The primary pathways are hydroxylation of the benzimidazole ring's 5-methyl group to form 5-hydroxyesomeprazole (catalyzed mainly by CYP2C19) and oxidation of the sulfoxide moiety to form omeprazole sulfone (catalyzed by CYP3A4)[11][12]. Desmethylation of the methoxy group on the pyridine ring, leading to the formation of 4-desmethoxy metabolites like this compound, is also a recognized metabolic route[11]. Understanding this pathway is critical for interpreting bioanalytical results and anticipating potential drug-drug interactions.

Esomeprazole_Metabolism Esomeprazole Esomeprazole Enzyme1 CYP2C19 Esomeprazole->Enzyme1 Enzyme2 CYP3A4 Esomeprazole->Enzyme2 Enzyme3 CYP2C19 Esomeprazole->Enzyme3 Metabolite1 5-Hydroxyesomeprazole (Major Metabolite) Metabolite2 Omeprazole Sulfone (Major Metabolite) Metabolite3 This compound (4-Desmethoxy Omeprazole) Enzyme1->Metabolite1 Enzyme2->Metabolite2 Enzyme3->Metabolite3

Esomeprazole Metabolic Pathway

Bioanalytical Method Overview

The method described is a comprehensive LC-MS/MS assay for the simultaneous quantification of Esomeprazole and its three key related substances in human plasma. The workflow encompasses sample preparation via two alternative extraction techniques, chromatographic separation on a reversed-phase column, and detection using a triple quadrupole mass spectrometer.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (4-Desmethoxy Omeprazole-d3) Plasma->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation (if LLE) Centrifuge->Evaporate LLE Path Reconstitute Reconstitution Centrifuge->Reconstitute PPT Path Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Determination Calibrate->Quantify

LC-MS/MS Bioanalytical Workflow

PART 1: Materials and Reagents

Reference Standards and Reagents
  • Esomeprazole (Reference Standard)

  • 5-Hydroxyesomeprazole (Reference Standard)

  • Omeprazole Sulfone (Reference Standard)

  • This compound (4-Desmethoxy Omeprazole) (Reference Standard)[2][4]

  • 4-Desmethoxy Omeprazole-d3 (Internal Standard, IS)[5][13]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • LC-MS grade Formic Acid

  • LC-MS grade Ammonium Formate

  • Ultrapure Water (e.g., Milli-Q)

  • Drug-free Human Plasma with K2EDTA as anticoagulant

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard (Esomeprazole, 5-Hydroxyesomeprazole, Omeprazole Sulfone, this compound, and 4-Desmethoxy Omeprazole-d3) and dissolve in 10 mL of methanol in separate Class A volumetric flasks. Store at 2-8°C.

  • Combined Working Standard Solution: Prepare a series of combined working solutions by serially diluting the primary stock solutions of the four analytes with a 50:50 (v/v) methanol:water mixture. These solutions will be used to spike blank plasma for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4-Desmethoxy Omeprazole-d3 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

PART 2: Sample Preparation Protocols

The choice between Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) depends on the required sample cleanup and desired sensitivity. PPT is faster and simpler, while LLE offers a cleaner extract, potentially reducing matrix effects.

Protocol 2.1: Protein Precipitation (PPT)

This method is recommended for high-throughput analysis.

  • Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown study samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the IS Working Solution (100 ng/mL 4-Desmethoxy Omeprazole-d3) to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins[11][14].

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2.2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample extract, which can be beneficial for reducing matrix interference.

  • Aliquot 100 µL of human plasma into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the IS Working Solution as described in the PPT protocol.

  • Add 20 µL of 100 mM sodium bicarbonate to alkalize the plasma.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether:dichloromethane, 3:2 v/v)[12].

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex for 1 minute before injection.

PART 3: LC-MS/MS Analytical Method

Liquid Chromatography Conditions

The following conditions are a robust starting point for achieving chromatographic separation of all four analytes and the internal standard.

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B, re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C

Rationale: A C18 column provides excellent retention and separation for these moderately polar compounds. The gradient elution with an acidified mobile phase ensures good peak shape and ionization efficiency in positive ESI mode.

Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon
MRM Transitions

The following precursor-to-product ion transitions should be used for quantification. Collision energies (CE) and other compound-dependent parameters must be optimized for the specific instrument in use.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)
Esomeprazole346.1198.015 - 25
5-Hydroxyesomeprazole362.1214.115 - 25
Omeprazole Sulfone362.1198.015 - 25
This compound 316.1 198.1 15 - 25
IS (4-Desmethoxy-d3) 319.1 198.1 15 - 25

Note on this compound Transition: The precursor ion for this compound (MW: 315.39) is proposed as [M+H]+ at m/z 316.1. The product ion at m/z 198.1 is inferred from the consistent fragmentation pattern of the benzimidazole sulfoxide core structure, as seen in Esomeprazole and its deuterated desmethoxy internal standard[14][15][16]. This transition should be confirmed and optimized during method development.

PART 4: Method Validation and Quality Control

The developed method must be validated according to regulatory guidelines from agencies such as the FDA or EMA.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare a set of at least 8 non-zero calibration standards by spiking blank human plasma with the combined working standard solution. The concentration range should cover the expected in-vivo concentrations (e.g., 1.0 to 2000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 75-80% of the Upper Limit of Quantification, ULOQ)

Validation Parameters

The validation should assess the following parameters, with acceptance criteria based on regulatory guidance:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity Ability to differentiate and quantify the analytes in the presence of endogenous matrix components.No significant interfering peaks at the retention times of analytes and IS.
Linearity & Range The range over which the assay is accurate, precise, and linear.r² ≥ 0.99 for a weighted linear regression.
Accuracy & Precision Closeness of determined values to the nominal concentration.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible across the concentration range.
Matrix Effect The effect of matrix components on the ionization of the analytes.IS-normalized matrix factor should be consistent with a %CV ≤15%.
Stability Stability of analytes in plasma under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations within ±15% of nominal values.
Incurred Sample Reanalysis (ISR)

To ensure the reproducibility of the method with authentic study samples, ISR should be performed on a subset of samples from a clinical or preclinical study[7][8][9]. Typically, 10% of the first 1000 samples and 5% of subsequent samples are re-analyzed. For at least two-thirds of the re-analyzed samples, the percentage difference between the original and repeat values should be within ±20% of their mean[8].

Conclusion

This application note provides a detailed and scientifically grounded protocol for the simultaneous quantification of this compound (4-Desmethoxy Omeprazole), Esomeprazole, and its two primary metabolites in human plasma using LC-MS/MS. By incorporating this compound into the analytical panel, researchers can obtain a more complete pharmacokinetic profile, aligning with current regulatory expectations for metabolite safety testing. The provided methodologies for sample preparation, chromatography, and mass spectrometry, along with the framework for method validation, offer a robust starting point for implementation in drug development and clinical research laboratories.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
  • RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]
  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]
  • Hultman, I., Stenhoff, H., & Liljeblad, M. (2007). Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry.
  • Desai, A. (2024). Esomeprazole Pharmacokinetics: Understanding Its Absorption, Distribution, Metabolism and Elimination. Journal of Pharmacokinetics & Experimental Therapeutics, 8, 274. [Link]
  • PharmGKB.
  • Hultman, I., Stenhoff, H., & Liljeblad, M. (2007). Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 848(2), 317-22. [Link]
  • Al-Zhour, A. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 488. [Link]
  • European Bioanalysis Forum. ISR in every clinical study. [Link]
  • Chunduri, R. H. B., & Dannana, G. S. (2016). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Pharmaceutical Analysis, 6(3), 190-198. [Link]
  • DC Chemicals.
  • Sathiyaraj, M., et al. (2016). Quantification of Esomeprazole in human plasma by liquid chromatography tandem mass spectrometry and its application to bioequivalence study.
  • SciSpace. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]
  • Tran, T. H. L., et al. (2021). Determination of esomeprazole in rabbit plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS). Vietnam Journal of Food Control, 4(1), 38-45. [Link]

Sources

Application Note: Robust Sample Preparation for the Bioanalysis of 4-Desmethoxy Omeprazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide and a detailed protocol for the preparation of human plasma samples for the quantitative analysis of 4-Desmethoxy Omeprazole. As a significant metabolite and potential impurity of the widely prescribed proton pump inhibitor Omeprazole, its accurate measurement is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2][3] This application note emphasizes a streamlined protein precipitation (PPT) protocol, chosen for its efficiency, simplicity, and high-throughput compatibility. The causality behind each step is explained to ensure scientific integrity and reproducibility, aligning with international regulatory standards for bioanalytical method validation.[4][5][6][7]

Introduction and Scientific Rationale

4-Desmethoxy Omeprazole is a key compound in the clinical and pharmaceutical analysis of Omeprazole, a drug used to treat acid-related gastrointestinal disorders.[8] It is recognized both as a metabolite formed via the cytochrome P450 enzyme system and as a potential impurity in Omeprazole and Esomeprazole preparations.[9][10][11] Therefore, a validated bioanalytical method for its quantification in biological matrices like plasma is essential for understanding the parent drug's metabolic profile and ensuring the quality of pharmaceutical products.

The primary challenge in bioanalysis is the complexity of the sample matrix. Human plasma contains a high concentration of proteins (e.g., albumin), lipids, and other endogenous components that can interfere with analytical instrumentation, suppress the analyte signal in mass spectrometry, and shorten the lifespan of analytical columns.[12][13] An effective sample preparation strategy is paramount to remove these interferences, concentrate the analyte, and ensure the accuracy and reliability of the analytical data.

While methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer high selectivity, protein precipitation (PPT) with an organic solvent is often the method of choice for its speed, cost-effectiveness, and ease of automation, making it highly suitable for studies involving a large number of samples.[14][15][16] This protocol focuses on a robust PPT method using acetonitrile, which effectively denatures and precipitates plasma proteins, releasing the analyte into the supernatant for direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow and Protocol

The overall workflow is designed to be straightforward and efficient, minimizing sample handling steps to reduce variability and potential analyte loss.

Workflow Diagram

The following diagram illustrates the key stages of the protein precipitation protocol for 4-Desmethoxy Omeprazole analysis.

SamplePrep_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample (e.g., 100 µL) IS 2. Add Internal Standard (e.g., Deuterated Analog) Plasma->IS Spike ACN 3. Add Cold Acetonitrile (e.g., 300 µL, Ratio 3:1) IS->ACN Precipitate Vortex 4. Vortex (e.g., 1 min) ACN->Vortex Mix Incubate 5. Incubate (e.g., -20°C for 20 min) Vortex->Incubate Enhance Precipitation Centrifuge 6. Centrifuge (e.g., 14,000 x g for 10 min) Incubate->Centrifuge Pellet Proteins Supernatant 7. Collect Supernatant Centrifuge->Supernatant Separate LCMS 8. LC-MS/MS Analysis Supernatant->LCMS Inject

Caption: Protein precipitation workflow for 4-Desmethoxy Omeprazole.

Materials and Reagents
  • Biological Matrix: Blank human plasma, stored at -80°C.

  • Analyte: 4-Desmethoxy Omeprazole reference standard.

  • Internal Standard (IS): Stable isotope-labeled (e.g., deuterated) 4-Desmethoxy Omeprazole is highly recommended for LC-MS/MS analysis to correct for matrix effects and procedural variability.[1]

  • Precipitating Agent: Acetonitrile (ACN), HPLC or LC-MS grade, chilled to -20°C.

  • Reconstitution Solution (Optional): Mobile phase or a suitable weak solvent for reconstituting the dried extract if an evaporation step is included.

  • Equipment:

    • Calibrated micropipettes and tips.

    • 1.5 mL or 2 mL microcentrifuge tubes.

    • Vortex mixer.

    • Refrigerated microcentrifuge capable of >14,000 x g.

    • Analytical balance.

Detailed Step-by-Step Protocol

This protocol is optimized for a 100 µL plasma sample volume. Volumes can be scaled as needed, maintaining the precipitant-to-sample ratio.

  • Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples in a water bath at room temperature. Once thawed, vortex gently and keep on ice.

  • Aliquoting: Pipette 100 µL of each plasma sample into a pre-labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the internal standard working solution to each tube (except for blank matrix samples). The IS corrects for analyte loss during preparation and variability in instrument response.[2]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is critical for achieving efficient protein precipitation (>95%).[14][15] The cold temperature further enhances the precipitation process.[14]

  • Vortexing: Immediately cap and vortex each tube vigorously for 30-60 seconds. Thorough mixing is essential to ensure complete denaturation and precipitation of plasma proteins.[14]

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for at least 20 minutes. This step improves the formation of a dense protein pellet, resulting in a cleaner supernatant.[14]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The low temperature maintains protein insolubility and analyte stability.

  • Supernatant Collection: Carefully pipette the clear supernatant (approximately 350-380 µL) and transfer it to a clean collection plate or autosampler vial. Be cautious not to disturb the protein pellet at the bottom of the tube.

  • Analysis: The collected supernatant can often be injected directly into the LC-MS/MS system. If the solvent composition is incompatible with the initial mobile phase, an evaporation and reconstitution step may be necessary.

Method Validation: A Self-Validating System

The described protocol must be validated to ensure it meets the rigorous standards required for regulated bioanalysis. The validation process confirms the method's reliability and is guided by international regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][7][17][18]

Key Validation Parameters

The following parameters must be assessed to establish the trustworthiness of the sample preparation and analytical method:

Parameter Objective Acceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.Recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.The CV of the matrix factor across different lots of plasma should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, and post-preparative).Mean concentration should be within ±15% of the nominal concentration.
Expected Performance Data

The following table summarizes the expected performance of the protein precipitation method for 4-Desmethoxy Omeprazole analysis.

Performance Metric Expected Result Rationale/Significance
Analyte Recovery (%) 85 - 105%Demonstrates high efficiency of the extraction from the plasma matrix.
Internal Standard Recovery (%) 85 - 105%Should be consistent and similar to the analyte for proper correction.
Matrix Factor (CV%) < 15%Indicates minimal and consistent ion suppression/enhancement across different plasma sources.
Inter-day Precision (CV%) < 10%Shows excellent reproducibility of the method over time.
Inter-day Accuracy (%) 90 - 110%Confirms the method's ability to provide true concentration values consistently.

Conclusion

This application note details a simple, rapid, and robust protein precipitation method for the extraction of 4-Desmethoxy Omeprazole from human plasma. The protocol is designed for high-throughput environments and, when fully validated according to regulatory guidelines, provides a trustworthy system for accurate bioanalysis.[19][20][21] By explaining the scientific principles behind each step, this guide empowers researchers and drug development professionals to implement this crucial sample preparation technique with confidence, ensuring the generation of high-quality data for pharmacokinetic and clinical studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
  • Kumar, G. R., et al. (n.d.). Bio-analytical method development and validation for omeprazole using lc-ms/ms.
  • Phenomenex. (n.d.).
  • Rabilloud, T. (2009). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]
  • European Medicines Agency. (2011).
  • KCAS Bio. (2025).
  • U.S. Food and Drug Administration. (2022).
  • Outsourced Pharma. (2023).
  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
  • European Bioanalysis Forum. (n.d.).
  • Center for Biosimilars. (2018).
  • European Bioanalysis Forum. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]
  • PharmaCompass. (n.d.).
  • Rezk, M. R., et al. (2006). A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure.
  • ResearchGate. (2009). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
  • Bioanalysis Zone. (2012).
  • Lee, H. W., et al. (2017). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. [Link]
  • Amini, H., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
  • Rezk, M. R., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry.
  • Rezk, M. R., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry.
  • SynZeal. (n.d.). Omeprazole EP Impurity B. [Link]
  • SynZeal. (n.d.). Omeprazole 4-Desmethyl Impurity. [Link]
  • Andayani, R., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Journal of Physics: Conference Series. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 110374-16-8 4-Desmethoxy Omeprazole Impurity. [Link]
  • Oxford Academic. (2018).
  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]
  • PubMed. (2000).
  • ScienceDirect. (2016). Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level factorial design. [Link]

Sources

Application Notes and Protocols for H-180/29 in Pharmacokinetic Studies of Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling H-180/29, a Key Metabolite in Omeprazole's Journey

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive metabolism in the body, leading to a variety of derivatives. Among these is this compound, scientifically known as 4-Desmethoxy Omeprazole, a metabolite formed through the complex enzymatic machinery of the liver.[1][2][3] Understanding the pharmacokinetic profile of this compound is not merely an academic exercise; it is crucial for a comprehensive grasp of omeprazole's disposition in diverse patient populations. This detailed guide, designed for researchers and drug development professionals, provides an in-depth exploration of this compound's role in omeprazole pharmacokinetic studies, complete with detailed protocols and the scientific rationale behind them.

Physicochemical Properties of this compound and Omeprazole

A thorough understanding of the physicochemical properties of both the parent drug and its metabolite is fundamental to developing robust bioanalytical methods. The table below summarizes key properties of this compound and omeprazole.

PropertyThis compound (4-Desmethoxy Omeprazole)Omeprazole
Chemical Name 2-[[(3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-6-methoxy-1H-benzimidazole5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
CAS Number 110374-16-873590-58-6
Molecular Formula C₁₆H₁₇N₃O₂SC₁₇H₁₉N₃O₃S
Molecular Weight 315.39 g/mol 345.42 g/mol
Appearance Light Beige SolidWhite to off-white crystalline powder
Solubility Soluble in DMSO and EthanolSparingly soluble in water, soluble in ethanol and methanol

Source:[1][2][4][5][6]

The Metabolic Journey: From Omeprazole to this compound

Omeprazole's transformation in the body is primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver. The two main isoforms involved are CYP2C19 and CYP3A4. The formation of this compound, or 4-Desmethoxy Omeprazole, is a result of demethylation of the methoxy group on the benzimidazole ring of omeprazole. This metabolic pathway, along with others, contributes to the inter-individual variability observed in omeprazole's efficacy and plasma concentrations.

The following diagram illustrates the principal metabolic pathways of omeprazole:

Omeprazole_Metabolism Omeprazole Omeprazole H180_29 This compound (4-Desmethoxy Omeprazole) Omeprazole->H180_29 CYP2C19/CYP3A4 (Demethylation) Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Hydroxylation) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 (Sulfoxidation)

Caption: Metabolic pathway of omeprazole to its metabolites.

Pharmacokinetic Study Protocol: A Step-by-Step Guide

The following protocol outlines a comprehensive approach to conducting a pharmacokinetic study of omeprazole with a focus on quantifying this compound.

Study Design and Volunteer Selection
  • Study Population: Recruit a cohort of healthy adult volunteers. Ensure a balanced representation of genders and, if relevant to the study's objectives, different CYP2C19 metabolizer statuses (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).

  • Inclusion/Exclusion Criteria: Establish clear criteria for volunteer participation, including age, weight, and health status. Exclude individuals with a history of gastrointestinal, hepatic, or renal disease, as well as those taking medications known to interact with CYP2C19 or CYP3A4.

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study's purpose, procedures, and potential risks.

Dosing and Sample Collection
  • Drug Administration: Administer a single oral dose of an immediate-release formulation of omeprazole (e.g., 20 mg or 40 mg) with a standardized volume of water after an overnight fast.

  • Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at pre-defined time points. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma into labeled polypropylene tubes and store them at -80°C until bioanalysis.

Bioanalytical Protocol for this compound Quantification using LC-MS/MS

The quantification of this compound in plasma samples requires a sensitive and specific bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Rationale for Method Selection
  • C18 Column: A C18 reversed-phase column is the preferred choice for the analysis of omeprazole and its metabolites due to its hydrophobicity, which allows for good retention and separation of these relatively nonpolar compounds from endogenous plasma components. The use of a high-purity silica-based C18 column provides excellent peak shape and reproducibility.[4][7]

  • Mobile Phase: A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used. The acidic modifier (formic acid) aids in the protonation of the analytes in the positive ionization mode of the mass spectrometer, enhancing sensitivity. The gradient elution allows for the efficient separation of the parent drug and its various metabolites with different polarities.[8]

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw the plasma samples and quality control (QC) samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard: Add a small volume (e.g., 10 µL) of an internal standard (IS) working solution. A stable isotope-labeled version of the analyte, such as 4-Desmethoxy Omeprazole-d3, is the ideal IS as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Instrumental Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis of this compound. These may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 316.1 → 182.1 (Predicted)
MRM Transition (Omeprazole) m/z 346.1 → 198.1

Note: The MRM transition for this compound is predicted based on its chemical structure and fragmentation patterns of similar compounds. It should be confirmed by direct infusion of a reference standard.

Data Analysis and Pharmacokinetic Parameter Calculation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentrations of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Analysis: Use a non-compartmental analysis approach to calculate the key pharmacokinetic parameters for both omeprazole and this compound from the plasma concentration-time data. These parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.

    • t₁/₂: Elimination half-life.

    • CL/F: Apparent total clearance.

    • Vd/F: Apparent volume of distribution.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire experimental workflow for a pharmacokinetic study of this compound.

PK_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Volunteer_Screening Volunteer Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Volunteer_Screening->Informed_Consent Dosing Omeprazole Administration Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing (Quantification) LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) Data_Processing->PK_Analysis Reporting Reporting and Interpretation PK_Analysis->Reporting

Caption: Experimental workflow for this compound pharmacokinetic study.

Conclusion: The Importance of Metabolite Profiling

A thorough investigation of omeprazole's pharmacokinetics necessitates the characterization of its metabolites, including this compound. The protocols and methodologies outlined in this guide provide a robust framework for researchers to accurately quantify this metabolite and elucidate its contribution to the overall disposition of omeprazole. Such studies are pivotal in advancing our understanding of drug metabolism, inter-individual variability, and the principles of personalized medicine. By adhering to these rigorous scientific standards, the research community can continue to build a comprehensive picture of how this widely used medication behaves in the human body.

References

  • 4-desmethoxy Omeprazole. Cayman Chemical. URL
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F. ijprems. URL
  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma.
  • 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole synthesis. Molbase. URL
  • 4-Desmethoxy Omeprazole D
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. URL
  • 2-[[(3,5-DIMETHYL-2-PYRIDINYL)METHYL]SULFINYL]-6-METHOXY-1H-BENZIMIDAZOLE. GSRS. URL
  • Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. PubMed Central. URL
  • Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies. URL
  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma.
  • RP-HPLC/pre-column derivatization for analysis of omeprazole, tinidazole, doxycycline and clarithromycin. PubMed. URL
  • High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D. Benchchem. URL
  • RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin. Oxford Academic. URL
  • Pharmacokinetics and metabolism of omeprazole in man. ClinPGx. URL
  • (S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole.
  • CAS No : 110374-16-8 | Product Name : Omeprazole - Impurity B | Chemical Name : 2-[(RS)-[(3,5-Dimethylpyridin-2- yl)methyl]sulphinyl]-5-methoxy-1H-benzimidazole | Pharmaffiliates.
  • 4-Desmethoxy Omeprazole | Drug Metabolite. TargetMol. URL
  • Application Notes and Protocols for the Use of 4-Desmethoxy Omeprazole-d3 as an Internal Standard in the LC-MS Quantific

Sources

Application Note: A Comprehensive Guide to the Method Validation for the Assay of Omeprazole Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the validation of an analytical method for the quantification of Omeprazole Impurity B. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8] This document aims to provide a robust framework for establishing a reliable and accurate analytical method for impurity profiling of omeprazole.

Introduction: The Criticality of Impurity Profiling for Omeprazole

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[9][10] The manufacturing process and storage of omeprazole can lead to the formation of related substances, or impurities, which can impact the safety and efficacy of the final drug product. Omeprazole Impurity B is a known process-related impurity that requires careful monitoring and control.[11]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate stringent control over impurities in pharmaceutical products.[12][13][14] Therefore, a well-validated analytical method is paramount to ensure that the levels of Omeprazole Impurity B are accurately quantified and remain within the specified limits. This application note details the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose.

The validation process is a systematic series of experiments designed to demonstrate that an analytical procedure is suitable for its intended purpose.[8][15] This involves evaluating various performance characteristics of the method, including specificity, linearity, accuracy, precision, and robustness.

Proposed Analytical Method: Reversed-Phase HPLC

Based on a review of existing literature, a reversed-phase HPLC method with UV detection is a suitable and commonly employed technique for the analysis of omeprazole and its impurities.[16][17][18][19]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for omeprazole and its related substances.
Mobile Phase Acetonitrile and Phosphate Buffer (pH 7.4) in a ratio of 60:40 (v/v)This mobile phase composition has been shown to provide good separation of omeprazole and its impurities.[19] The pH is critical for the stability of omeprazole.[9][20]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection Wavelength 280 nmA suitable wavelength for the detection of both omeprazole and its impurities, based on their UV absorption spectra.[17]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

The Workflow of Method Validation

The validation of the analytical method for Omeprazole Impurity B follows a structured workflow, encompassing a series of interconnected experimental evaluations. This process ensures that the method is reliable and fit for its intended purpose.

Method_Validation_Workflow Start Method Development & Optimization Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Validation_Report Method Validation Report System_Suitability->Validation_Report End Method Implementation in QC Validation_Report->End

Caption: A flowchart illustrating the sequential steps involved in the validation of an analytical method.

Detailed Validation Protocols and Acceptance Criteria

The following sections provide detailed, step-by-step protocols for each validation parameter, along with scientifically justified acceptance criteria.

Specificity: Ensuring Unambiguous Measurement

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[2][6] For an impurity method, this is critical to ensure that other components do not co-elute with Omeprazole Impurity B, leading to inaccurate results.

Protocol:

  • Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of Omeprazole Impurity B.

  • Placebo Analysis: Prepare and analyze a placebo sample (containing all excipients of the drug product without the active pharmaceutical ingredient and impurities) to demonstrate the absence of interference from the formulation matrix.

  • Resolution: Prepare a solution containing Omeprazole, Omeprazole Impurity B, and other known related substances. The resolution between the Omeprazole Impurity B peak and the closest eluting peak should be determined.

  • Forced Degradation Studies: Subject a sample of omeprazole to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[20][21][22][23] Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of Omeprazole Impurity B. The peak purity of Omeprazole Impurity B should be evaluated using a photodiode array (PDA) detector.

Acceptance Criteria:

ParameterAcceptance Criterion
Blank & Placebo No significant peaks at the retention time of Omeprazole Impurity B.
Resolution Resolution (Rs) > 2.0 between Omeprazole Impurity B and any adjacent peak.
Forced Degradation The method should be able to separate Omeprazole Impurity B from all degradation products. The peak purity index for Omeprazole Impurity B in stressed samples should be greater than 0.99.
Linearity and Range: Proportionality of Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Protocol:

  • Prepare a series of at least five standard solutions of Omeprazole Impurity B at different concentrations, typically spanning from the reporting limit to 120% of the specified limit.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration of Omeprazole Impurity B.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be minimal and not significantly different from zero.
Visual Inspection The data points on the calibration curve should be close to the best-fit line.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area
0.11500
0.57500
1.015000
1.522500
2.030000
0.9998
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the analyte is added to a sample matrix.[12]

Protocol:

  • Prepare placebo samples spiked with Omeprazole Impurity B at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare three replicate samples at each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery of Omeprazole Impurity B.

Acceptance Criteria:

Concentration LevelAcceptance Criterion for Mean Recovery
50%90.0% - 110.0%
100%90.0% - 110.0%
150%90.0% - 110.0%

Hypothetical Accuracy Data:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%0.50.4998.0
100%1.01.01101.0
150%1.51.4898.7
Precision: Agreement Between Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]

4.4.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual samples of a placebo spiked with Omeprazole Impurity B at 100% of the specification limit.

  • Analyze the samples on the same day, using the same analyst and the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

4.4.2. Intermediate Precision (Inter-assay Ruggedness)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or using a different instrument.

  • Calculate the %RSD for the combined results from both sets of experiments.

Acceptance Criteria:

Precision LevelAcceptance Criterion (%RSD)
Repeatability ≤ 5.0%
Intermediate Precision ≤ 10.0%

Hypothetical Precision Data:

SampleAnalyst 1 / Day 1 (µg/mL)Analyst 2 / Day 2 (µg/mL)
11.021.03
21.011.00
30.990.98
41.031.02
51.001.01
60.980.99
Mean 1.005 1.005
%RSD 1.9% 1.9%
Overall %RSD 2.7%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from a sample with a known low concentration of Omeprazole Impurity B with that of a blank sample.

  • The concentration at which the S/N ratio is approximately 3:1 is considered the LOD.

  • The concentration at which the S/N ratio is approximately 10:1 is considered the LOQ.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

ParameterAcceptance Criterion
LOD (S/N Ratio) ~ 3:1
LOQ (S/N Ratio) ~ 10:1
Precision at LOQ %RSD ≤ 10.0%
Accuracy at LOQ Recovery within 80.0% - 120.0%
Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution and a sample under each of the modified conditions.

  • Evaluate the impact of these changes on system suitability parameters (e.g., resolution, tailing factor) and the assay results.

Acceptance Criteria:

ParameterAcceptance Criterion
System Suitability All system suitability criteria must be met under all varied conditions.
Assay Results The results should not be significantly affected by the variations in the method parameters.

System Suitability Testing: Ensuring Performance Before Each Run

System suitability testing is an integral part of the analytical method and is performed before each analytical run to ensure that the chromatographic system is performing adequately.

System_Suitability SST_Standard Inject System Suitability Standard Parameters Evaluate Parameters: - Tailing Factor - Resolution - Theoretical Plates - %RSD of replicate injections SST_Standard->Parameters Decision Parameters Meet Acceptance Criteria? Parameters->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System Decision->Troubleshoot No

Caption: The decision-making process for system suitability testing prior to sample analysis.

System Suitability Solution: A solution containing Omeprazole and Omeprazole Impurity B at a concentration that allows for accurate measurement of the required parameters.

Acceptance Criteria:

ParameterAcceptance Criterion
Tailing Factor (T) ≤ 2.0 for the Omeprazole Impurity B peak.
Resolution (Rs) > 2.0 between Omeprazole and Omeprazole Impurity B.
Theoretical Plates (N) > 2000 for the Omeprazole Impurity B peak.
%RSD of Replicate Injections ≤ 2.0% for the peak area of Omeprazole Impurity B from five replicate injections.

Conclusion

The method validation protocol detailed in this application note provides a comprehensive framework for establishing a reliable and robust analytical method for the quantification of Omeprazole Impurity B. Adherence to these protocols and acceptance criteria, which are grounded in international regulatory guidelines, will ensure the generation of high-quality, reproducible data suitable for regulatory submissions and routine quality control testing. The successful validation of this method is a critical step in ensuring the safety and quality of omeprazole drug products.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Source: uspbpep.com. [Link]
  • USP <1225> Method Valid
  • Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma. [Link]
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns.
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Source: ECA Academy - gmp-compliance.org. [Link]
  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Source: Semantic Scholar. [Link]
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns. Source: Semantic Scholar. [Link]
  • (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs.
  • Quality Guidelines. Source: ICH. [Link]
  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Source: Agilent. [Link]
  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC.
  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Source: Figshare. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Source: U.S. Pharmacopeia. [Link]
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Source: ECA Academy. [Link]
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • FDA Releases Guidance on Analytical Procedures.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: U.S.
  • Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydr
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub. [Link]
  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical prepar
  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Source: Scholars Research Library. [Link]
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Source: Molnar Institute. [Link]
  • (PDF) Omeprazole Profile.
  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. Source: Science Publishing Group. [Link]
  • Quality by Design Method Development For the Analysis of Omeprazole. Source: Diva-portal.org. [Link]
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Source: Semantic Scholar. [Link]
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review International Journal of PharmT. Source: sphinxsai.com. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Frontier of Drug Discovery with High-Throughput Screening

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets. This process, a blend of sophisticated automation, sensitive detection technologies, and rigorous data analysis, serves as the initial and most critical step in the journey toward new therapeutics. The success of any HTS campaign hinges on the meticulous development of a robust and relevant assay that can reliably identify true "hits" from a sea of inactive compounds.

This guide provides a comprehensive framework for designing, developing, and implementing a high-throughput screening campaign for a novel therapeutic target. As the specific entity "H-180/29" does not correspond to a known biological target in the public domain, we will proceed with a detailed exploration of HTS methodologies for a hypothetical, yet common, drug discovery challenge: the identification of small molecule inhibitors of a critical protein-protein interaction (PPI). For the purpose of this guide, we will refer to our target as Target H and its interacting partner as Partner P . The principles, protocols, and decision-making frameworks detailed herein are broadly applicable to a wide range of therapeutic targets and are designed to provide researchers, scientists, and drug development professionals with the expertise to launch a successful screening initiative.

Part 1: The Strategic Imperative of Assay Selection

The choice of an appropriate HTS assay technology is the most consequential decision in the early stages of a drug discovery project. A well-chosen assay will be sensitive, robust, scalable, and, most importantly, biologically relevant. Conversely, a poorly suited assay can lead to a high rate of false positives and negatives, wasting valuable time and resources. The selection process begins with a fundamental choice between biochemical and cell-based formats.

Biochemical vs. Cell-Based Assays: A Comparative Analysis

Biochemical assays utilize purified components (e.g., proteins, enzymes) in a controlled, in vitro environment.[1][2] They offer a direct measure of a compound's effect on the target molecule. Cell-based assays, on the other hand, measure a biological response within a living cell, providing a more physiologically relevant context.[3][4][5]

FeatureBiochemical AssaysCell-Based Assays
Pros - Direct target engagement- Mechanistic clarity- Higher signal-to-noise ratio- Fewer confounding variables- Physiological relevance- Assesses cell permeability- Can identify downstream effects- Lower reagent cost (no protein purification)
Cons - Lacks cellular context (e.g., permeability, off-target effects)- Requires purified, active protein- Prone to artifacts from compound aggregation- More complex to develop- Can have higher variability- Indirect measure of target engagement- Potential for cytotoxicity to mask true effects

For our Target H-Partner P interaction, a common strategy is to employ a biochemical assay for the primary screen to identify direct inhibitors, followed by a cell-based secondary assay to confirm activity in a more biological context.[6][7]

Selecting the Right Technology for a PPI Target

Several HTS technologies are well-suited for studying protein-protein interactions. The choice among them depends on factors such as the availability of specific reagents (e.g., antibodies), the affinity of the interaction, and the instrumentation available.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, significantly reducing background fluorescence.[8][9][10][11] It relies on two molecules, a donor (typically a lanthanide like Europium or Terbium) and an acceptor, that are brought into proximity by the PPI. Inhibition of the interaction leads to a decrease in the FRET signal. HTRF is highly sensitive, robust, and amenable to miniaturization.[9][10]

  • AlphaLISA®/AlphaScreen®: The Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology uses donor and acceptor beads that, when in close proximity due to the PPI, generate a chemiluminescent signal.[12] This signal is highly amplified, making the assay extremely sensitive. It is a no-wash, homogeneous assay format suitable for HTS.[12][13]

  • Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15][16] For a PPI, a small, fluorescently labeled peptide or protein (the tracer) will tumble rapidly in solution, resulting in low polarization. When bound to its larger protein partner, the complex tumbles more slowly, increasing the polarization. This technique is ideal for interactions where one partner is significantly smaller than the other.[16][17]

Decision-Making Workflow for Assay Selection

The following diagram illustrates a logical workflow for selecting the most appropriate HTS technology for a PPI target.

Assay_Selection_Workflow Start Start: Define Target H and Partner P Biochem_vs_Cell Biochemical or Cell-Based Primary Screen? Start->Biochem_vs_Cell Reagents Are specific antibodies or tagged proteins available? HTRF_Alpha Consider HTRF or AlphaLISA Reagents->HTRF_Alpha Yes Develop_Reagents Develop tagged proteins or antibodies Reagents->Develop_Reagents No Size_Diff Is there a significant size difference between Target H and Partner P? Size_Diff->Reagents No FP Consider Fluorescence Polarization (FP) Size_Diff->FP Yes End Proceed to Assay Development HTRF_Alpha->End FP->End Develop_Reagents->HTRF_Alpha Biochem Biochemical Screen (Primary) Biochem_vs_Cell->Biochem Biochemical (Direct target engagement) Cell Cell-Based Screen (Primary/Secondary) Biochem_vs_Cell->Cell Cell-Based (Physiological relevance) Biochem->Reagents Biochem->Size_Diff Cell->End HTRF_Principle cluster_0 Interaction Present (Low Inhibition) cluster_1 FRET Signal cluster_2 Interaction Inhibited cluster_3 No FRET Signal Donor Eu Donor TargetH Target H (His-tagged) Donor->TargetH Anti-His Ab Acceptor d2 Acceptor Donor->Acceptor Energy Transfer PartnerP Partner P (GST-tagged) TargetH->PartnerP Interaction PartnerP->Acceptor Anti-GST Ab Emission Emission (665 nm) Acceptor->Emission Excitation Excitation (320 nm) Excitation->Donor Inhibitor Inhibitor TargetH_2 Target H (His-tagged) Inhibitor->TargetH_2 Donor_2 Eu Donor Donor_2->TargetH_2 Anti-His Ab PartnerP_2 Partner P (GST-tagged) Acceptor_2 d2 Acceptor PartnerP_2->Acceptor_2 Anti-GST Ab Excitation_2 Excitation (320 nm) Excitation_2->Donor_2 No_Emission Low Emission (665 nm)

Caption: Principle of the HTRF assay for screening inhibitors of the Target H-Partner P interaction.

Step-by-Step Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20). The optimal buffer composition should be determined empirically.

  • Proteins: Dilute His-Target H and GST-Partner P to working concentrations in assay buffer.

  • Antibodies: Dilute the anti-His-Europium cryptate (donor) and anti-GST-d2 (acceptor) antibodies in assay buffer.

  • Compound Plates: Prepare 384-well plates with test compounds serially diluted in DMSO. Include positive (known inhibitor, if available) and negative (DMSO only) controls.

2. Assay Optimization:

  • Protein Titration (Criss-Cross): To determine the optimal concentrations of Target H and Partner P, perform a matrix titration. Keep the antibody concentrations constant and vary the concentrations of both proteins. The goal is to find concentrations that yield a robust signal with the lowest possible protein usage.

  • Antibody Titration: Using the optimal protein concentrations, titrate the donor and acceptor antibodies to find the concentrations that give the best signal-to-background ratio.

  • DMSO Tolerance: Determine the highest concentration of DMSO that does not significantly affect the assay signal. This is crucial as compounds are typically stored in DMSO. Most assays are tolerant up to 1% final DMSO concentration.

3. HTS Protocol (384-well format):

  • Add 5 µL of assay buffer to all wells.

  • Using a liquid handler, transfer 100 nL of compound from the compound plates to the assay plates.

  • Add 5 µL of His-Target H and anti-His-Europium cryptate antibody mix to all wells.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of GST-Partner P and anti-GST-d2 antibody mix to all wells.

  • Incubate for 60 minutes to 4 hours at room temperature, protected from light. The optimal incubation time should be determined during assay development.

  • Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

4. Data Analysis and Validation:

  • Ratio Calculation: Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Percent Inhibition: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control or no Partner P) controls.

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay. [18][19]It is calculated using the signals from the positive and negative controls.

    Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

    Where SD is the standard deviation.

ParameterAcceptance Criteria
Z'-Factor > 0.5
Signal-to-Background > 5
DMSO Tolerance < 20% signal change at 1% DMSO
CV of Controls < 15%

Part 3: Protocol for a Cell-Based NanoBRET™ Assay for Hit Validation

Hits identified from the primary biochemical screen should be validated in a cell-based assay to confirm their activity in a physiological environment and to rule out artifacts from the in vitro format. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an excellent choice for studying PPIs in living cells.

NanoBRET™ Assay Principle

This assay uses a highly optimized NanoLuc® luciferase as the BRET donor and a HaloTag® protein labeled with a fluorescent ligand as the acceptor. The interaction between Target H (fused to NanoLuc®) and Partner P (fused to HaloTag®) brings the donor and acceptor into close proximity, resulting in energy transfer.

NanoBRET_Principle cluster_0 Interaction in Live Cells TargetH_NL Target H-NanoLuc® (Donor) PartnerP_HT Partner P-HaloTag® (Acceptor) TargetH_NL->PartnerP_HT BRET Emission_Donor Donor Emission (460 nm) TargetH_NL->Emission_Donor Emission_Acceptor Acceptor Emission (618 nm) PartnerP_HT->Emission_Acceptor Substrate Furimazine (Substrate) Substrate->TargetH_NL Luminescence Ligand HaloTag® NanoBRET™ 618 Ligand Ligand->PartnerP_HT Covalent Labeling

Caption: Principle of the NanoBRET™ assay for validating inhibitors of the Target H-Partner P interaction in living cells.

Step-by-Step Protocol

1. Cell Line Generation:

  • Co-transfect a suitable mammalian cell line (e.g., HEK293) with two plasmids: one encoding Target H fused to NanoLuc® and another encoding Partner P fused to HaloTag®.

  • Select for stable expression and verify the expression levels of both fusion proteins by Western blot.

2. Assay Protocol (384-well format):

  • Seed the stable cell line into white 384-well assay plates at an optimized density and allow cells to attach overnight.

  • Treat the cells with serial dilutions of the hit compounds from the primary screen and incubate for a predetermined time (e.g., 2-24 hours).

  • Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate as recommended by the manufacturer.

  • Add the NanoLuc® substrate (furimazine) to all wells.

  • Immediately read the plates on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

3. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Normalize the BRET ratios to the vehicle (DMSO) control to determine the inhibitory effect of the compounds.

  • Generate dose-response curves and calculate the IC50 values for the active compounds.

Part 4: Hit Triage and Confirmation

A primary HTS campaign will inevitably identify a number of false positives. A systematic hit triage process is essential to focus resources on the most promising compounds.

Hit Triage Workflow

Hit_Triage_Workflow Primary_Screen Primary HTS Hits Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., AlphaLISA, FP) Dose_Response->Orthogonal_Assay Confirmed Hits False_Positives Eliminate False Positives Dose_Response->False_Positives Inactive Cell_Based_Assay Cell-Based Assay (e.g., NanoBRET™) Orthogonal_Assay->Cell_Based_Assay Confirmed Hits Orthogonal_Assay->False_Positives Assay-specific Artifacts SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Cell-Active Hits Cell_Based_Assay->False_Positives Not Cell-Permeable or Cytotoxic Lead_Candidates Validated Lead Candidates SAR->Lead_Candidates

Caption: A typical workflow for hit triage and confirmation following a primary HTS campaign.

  • Dose-Response Confirmation: Re-test the initial hits in the primary assay over a range of concentrations to confirm their activity and determine their potency (IC50).

  • Orthogonal Assays: Test the confirmed hits in a different biochemical assay format (e.g., if the primary screen was HTRF, use AlphaLISA or FP) to rule out technology-specific artifacts. [16]3. Cell-Based Assays: As described in Part 3, test the hits in a cell-based assay to confirm on-target activity in a physiological context. [6][20]4. SAR Analysis: Procure or synthesize analogs of the validated hits to begin establishing a structure-activity relationship (SAR), which will guide future medicinal chemistry efforts.

Conclusion

The development of a high-throughput screening campaign is a complex but rewarding endeavor that lays the foundation for the discovery of novel therapeutics. By carefully selecting the appropriate assay technology, meticulously optimizing and validating the assay protocol, and implementing a rigorous hit triage strategy, researchers can significantly increase the probability of identifying high-quality lead compounds. This guide provides a robust and adaptable framework to navigate the critical decisions and technical challenges inherent in this process, empowering scientific teams to confidently advance their drug discovery programs.

References

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]
  • Taipale, M. (2018). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]
  • Celtarys Research. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. [Link]
  • Li, Z., & Zhang, Y. (2014). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Journal of Biomolecular Screening, 19(5), 687-696. [Link]
  • Degorce, F., Card, A., Soh, S., Trinquet, E., Poinot, P., & Preaudat, M. (2009). HTRF: A technology tailored for drug discovery – a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32. [Link]
  • Sumble. (2023). What is HTRF? Competitors, Complementary Techs & Usage. [Link]
  • BMG Labtech. (2020).
  • Chew, G., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols, 2(3), 100684. [Link]
  • Sittampalam, G. S., et al. (Eds.). (2012). Assay development for high-throughput screening. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
  • National Center for Biotechnology Information. (2004-). Assay Guidance Manual. [Link]
  • Xu, Y., et al. (2022). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 12(14), e4493. [Link]
  • Nano Micronspheres. (n.d.).
  • van der Gun, B. T., et al. (2006). High-throughput mammalian two-hybrid screening for protein-protein interactions using transfected cell arrays. BMC biotechnology, 6, 44. [Link]
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
  • D'Arcy, S., & Tansey, W. P. (2009). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current opinion in chemical biology, 13(2), 224–229. [Link]
  • U.S. National Library of Medicine. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]
  • Chew, G. L., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells.
  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
  • U.S. National Library of Medicine. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Semantic Scholar. [Link]
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32. [Link]
  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
  • BMG Labtech. (2022). Cell-based assays on the rise. [Link]
  • Wikipedia. (n.d.). Protein–protein interaction screening. [Link]
  • Prestel, A., et al. (2019).
  • Prabhu, L., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Molecular BioSystems, 13(12), 2534-2543. [Link]
  • Lim, C. G., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(38), 5094-5102. [Link]
  • European Pharmaceutical Review. (2013). Cell-based assays for protein-protein interactions. [Link]

Sources

Application Note: A Comprehensive Guide to the Chiral Separation of Omeprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Omeprazole

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a proton pump inhibitor that functions by suppressing gastric acid secretion.[1] It possesses a chiral center at the sulfur atom of the sulfoxide group, resulting in two enantiomers: (S)-omeprazole (esomeprazole) and (R)-omeprazole.[1] Although chemically identical in an achiral environment, these enantiomers exhibit stereoselective metabolism in the body. Esomeprazole, the (S)-enantiomer, is metabolized more slowly, leading to higher plasma concentrations and a more pronounced and sustained therapeutic effect.[2][3] This pharmacological difference underscores the critical importance of accurate enantioselective analysis for drug development, quality control, and ensuring the therapeutic efficacy and safety of omeprazole-based pharmaceuticals. This guide provides an in-depth exploration of the methodologies for the chiral separation of omeprazole and its impurities, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Method Development and Optimization: A Rational Approach

The successful chiral separation of omeprazole hinges on a systematic approach to method development. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, lauded for its robustness and the wide array of available chiral stationary phases (CSPs).[2] Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) present viable alternatives, offering advantages in terms of speed and efficiency.[2]

The Crucial Role of the Chiral Stationary Phase

The choice of CSP is the most critical factor in achieving enantioseparation. For omeprazole, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated exceptional efficacy.[2][4]

  • Cellulose Derivatives (e.g., Chiralcel OD-H): These are widely used and have shown excellent performance in separating omeprazole enantiomers.[4][5]

  • Amylose Derivatives (e.g., Chiralpak AD, Chiralpak IA): These are also highly effective, with Chiralpak IA being noted for its utility in separating omeprazole from its chiral impurities.[4][6]

  • Immobilized CSPs (e.g., Chiralpak ID-3): These offer the advantage of being compatible with a broader range of solvents, allowing for more flexibility in method development.[7]

  • Protein-Based Columns (e.g., Chiral AGP): α1-acid glycoprotein columns can also be employed for the enantioselective analysis of omeprazole.[1][4]

The selection of a CSP is guided by the specific requirements of the analysis, including the need to resolve the enantiomers from potential impurities.

Optimizing the Mobile Phase for Enhanced Resolution

The mobile phase composition is tailored to the chosen CSP and the desired chromatographic mode.

  • Normal-Phase Chromatography: This is a common approach for polysaccharide-based CSPs, typically employing a non-polar solvent like n-hexane mixed with a polar alcohol such as ethanol or 2-propanol.[4] The addition of small amounts of additives like acetic acid or triethylamine can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[4][8]

  • Polar Organic Mode: This mode utilizes alcohols like methanol and ethanol as the mobile phase and can be effective with certain polysaccharide CSPs.[4][9]

  • Reversed-Phase Chromatography: For protein-based columns like Chiral AGP, a reversed-phase mobile phase consisting of an aqueous buffer (e.g., disodium hydrogen phosphate) and an organic modifier like acetonitrile is typically used.[1][4]

Fine-tuning the mobile phase composition, including the ratio of solvents and the concentration of additives, is essential for optimizing the separation.

Experimental Protocols

Protocol 1: Enantioselective HPLC Method for Omeprazole

This protocol details a validated normal-phase HPLC method for the quantitative analysis of omeprazole enantiomers.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[2]

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[5][8]

  • Mobile Phase: n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v/v/v)[8]

  • Flow Rate: 1.2 mL/min[8]

  • Detection: UV at 300 nm[8]

  • Injection Volume: 20 µL[2]

  • Temperature: Ambient[2]

Sample Preparation:

  • Accurately weigh and dissolve the omeprazole sample in a 1:1 mixture of n-hexane and 2-propanol to a final concentration of 100 µg/mL.[8]

  • For pharmaceutical formulations, grind tablets to a fine powder.[2]

  • Dissolve an amount of powder equivalent to the target concentration in the diluent.[2]

  • Sonicate for 15 minutes to ensure complete dissolution.[8]

  • Filter the solution through a 0.45-µm membrane filter before injection.[2]

Protocol 2: Chiral SFC for Rapid Separation

Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative to HPLC.

Instrumentation:

  • A supercritical fluid chromatograph.[2]

Chromatographic Conditions:

  • Column: Chiralpak AD (250 mm x 10 mm)[10]

  • Mobile Phase: Supercritical CO2 with an organic modifier such as ethanol or 2-propanol.[10]

  • Temperature and Pressure: Optimized to achieve the best resolution and analysis time.[2]

Sample Preparation:

  • Dissolve the omeprazole racemic mixture in an appropriate solvent compatible with the mobile phase.[10]

Omeprazole Impurities and Their Separation

The European Pharmacopoeia monograph for esomeprazole lists several potential impurities. The separation of omeprazole enantiomers from these impurities is crucial for accurate purity assessment. Some common impurities include:

  • Impurity A: An achiral impurity that can interfere with the determination of (R)-omeprazole on some stationary phases.[7]

  • Impurity B, C, and F: Other related substances that need to be resolved from the main enantiomeric peaks.[7][11]

The choice of CSP is critical for resolving these impurities. For instance, the Chiralpak ID-3 CSP has been shown to effectively separate (S)-omeprazole from its chiral and achiral related substances, overcoming the co-elution issues observed with other columns.[7]

Method Validation: Ensuring Reliability and Accuracy

A robust chiral separation method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1]

Table 1: Summary of Validation Parameters for a Chiral HPLC Method for Omeprazole Enantiomers

ParameterSpecificationTypical Results
Linearity Correlation coefficient (r²) > 0.999r² = 0.9993 for (R)-omeprazole and 0.9999 for (S)-omeprazole over a range of 0.01-152 µg/ml.[1]
Precision RSD < 2%Intra-day and inter-day precision RSD values are typically below 2%.[6]
Accuracy Recovery between 98-102%The average percentage of recovery ranges from 99.81% to 101.62% for (R)-omeprazole and 100.85% to 101.36% for (S)-omeprazole.[8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1LOD for (R)-omeprazole can be as low as 0.39 µg/ml.[5]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1LOQ for (R)-omeprazole can be as low as 0.78 µg/ml.[5]
Resolution (Rs) Rs > 2Resolution between the enantiomers should be greater than 2.[8]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the development and validation of a chiral separation method for omeprazole.

Chiral_Separation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Start Define Analytical Objective (e.g., Purity, Assay) Select_CSP Select Chiral Stationary Phase (Polysaccharide vs. Protein-based) Start->Select_CSP Select_Mode Choose Chromatographic Mode (NP, RP, PO, SFC) Select_CSP->Select_Mode Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Select_Mode->Optimize_MP Optimize_Params Optimize Other Parameters (Flow rate, Temperature, Wavelength) Optimize_MP->Optimize_Params Specificity Specificity/ Selectivity Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis & Quality Control Robustness->Routine_Analysis

Sources

Application of H-180/29 in drug metabolism studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Application of H-180/29 (4-Desmethoxy Omeprazole) in Drug Metabolism Studies

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the characterization of this compound, also known as 4-Desmethoxy Omeprazole, a known impurity and potential metabolite of the widely prescribed proton-pump inhibitor (PPI) Esomeprazole. The study of such compounds is critical not only for quality control of the active pharmaceutical ingredient (API) but also for a complete understanding of the drug's metabolic profile and its potential for drug-drug interactions (DDIs). As regulatory bodies like the U.S. Food and Drug Administration (FDA) place significant emphasis on the safety assessment of metabolites and impurities, these studies are an integral part of any drug development program[1][2][3]. This guide details the scientific rationale and provides step-by-step protocols for evaluating the metabolic stability, identifying the metabolizing enzymes (reaction phenotyping), and assessing the inhibitory potential of this compound on key cytochrome P450 (CYP) enzymes.

Scientific Principles & Rationale

Esomeprazole, the S-isomer of Omeprazole, is extensively metabolized in the liver, primarily by CYP2C19 and to a lesser extent by CYP3A4[4][5][6]. Genetic polymorphisms in CYP2C19 can lead to significant variability in patient exposure to Omeprazole, classifying individuals as poor, intermediate, or normal metabolizers[6]. The parent drug and its metabolites have been shown to be inhibitors, including time-dependent inhibitors (TDI), of these same enzymes, creating a complex DDI profile[7][8].

This compound is a substance related to Esomeprazole. The characterization of such a compound is essential for two primary reasons:

  • Safety Qualification: Regulatory guidance requires that any drug metabolite or impurity present at significant levels in humans be evaluated for its own pharmacological and toxicological activity[3][9].

  • DDI Potential: Metabolites can contribute significantly to the overall DDI profile of a drug. A metabolite may inhibit or induce metabolizing enzymes, leading to altered plasma concentrations of co-administered drugs[7][10].

Therefore, a systematic in vitro evaluation is necessary. This guide focuses on three cornerstone assays recommended by the FDA and the International Council for Harmonisation (ICH) to address these points[11][12][13].

Experimental Workflows & Protocols

The following protocols are designed as a comprehensive suite to characterize the metabolic profile and DDI potential of this compound.

Workflow Overview

The overall experimental process follows a logical progression from understanding the compound's intrinsic stability to identifying its metabolic pathways and assessing its potential to cause interactions.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis & Interpretation prep Prepare Stock Solutions (this compound, Controls) stability Protocol 1: Metabolic Stability Assay prep->stability phenotyping Protocol 2: Reaction Phenotyping prep->phenotyping inhibition Protocol 3: CYP Inhibition Assay prep->inhibition lcms LC-MS/MS Analysis (Quantify Analyte) stability->lcms phenotyping->lcms inhibition->lcms data_analysis Data Processing & Calculation (t½, Clint, % Contribution, IC50) lcms->data_analysis report Final Report & Risk Assessment data_analysis->report

Caption: Overall workflow for characterizing this compound.
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLMs)

Objective: To determine the rate at which this compound is metabolized by the pool of Phase I enzymes present in HLMs, and to calculate its intrinsic clearance (Clint).

Causality: A high clearance rate suggests the compound is rapidly metabolized, which may lead to low systemic exposure. This assay is a primary screen for metabolic liabilities[14][15]. The protocol is based on established methods for assessing microsomal stability[16][17][18].

Materials:

  • This compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates, thermal shaker, centrifuge

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound and control compounds in DMSO.

    • Thaw HLMs on ice. Prepare a working solution of HLMs in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Setup:

    • Add the HLM working solution to the wells of a 96-well plate.

    • Add the this compound working solution to the wells to achieve a final concentration of 1 µM. Include wells for positive controls and a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath.

  • Reaction Initiation & Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold ACN with the internal standard. The T=0 sample is terminated immediately after adding NADPH.

    • Include a negative control condition where the NADPH system is replaced with a buffer to account for non-enzymatic degradation.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at ~4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound at each time point.

Data Presentation:

ParameterDescriptionFormula
k First-order elimination rate constantSlope of the ln(% remaining) vs. time plot
In vitro half-life (minutes)0.693 / k
Clint Intrinsic Clearance (µL/min/mg protein)(0.693 / t½) * (1 / [microsomal protein])
Protocol 2: Reaction Phenotyping of this compound

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound.

Causality: Knowing which enzymes metabolize a compound is critical for predicting DDIs. If a compound is solely metabolized by a polymorphic enzyme like CYP2C19, its pharmacokinetics will vary significantly in the population[19][20]. This protocol uses two complementary methods as recommended by regulatory agencies: recombinant enzymes and chemical inhibition[21][22][23].

Method 2A: Recombinant Human CYP Enzymes

  • Setup:

    • Incubate this compound (1 µM) separately with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells[21].

    • Include a negative control (e.g., empty vector insect cell microsomes) to ensure metabolism is CYP-dependent.

    • Initiate the reaction with an NADPH regenerating system and incubate for a fixed time (e.g., 60 minutes) at 37°C.

  • Analysis:

    • Terminate the reaction with cold ACN+IS and analyze via LC-MS/MS for the depletion of this compound.

    • The enzymes that show the most significant depletion of the parent compound are the primary contributors to its metabolism.

Method 2B: Chemical Inhibition in HLMs

  • Setup:

    • Co-incubate this compound (1 µM) with pooled HLMs (0.5 mg/mL) and a specific chemical inhibitor for each major CYP isoform.

    • Pre-incubate the HLMs, this compound, and the inhibitor for ~10 minutes before initiating the reaction with NADPH.

  • Analysis:

    • After a fixed incubation time (e.g., 30 minutes), terminate and analyze the samples.

    • Calculate the percent of this compound metabolism remaining relative to a control incubation without any inhibitor. A significant decrease in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Data Presentation:

CYP IsoformSpecific Chemical Inhibitor% Metabolism Remaining% Contribution
CYP1A2α-NaphthoflavoneExperimental ValueCalculated Value
CYP2C9SulfaphenazoleExperimental ValueCalculated Value
CYP2C19 Ticlopidine Experimental ValueCalculated Value
CYP2D6QuinidineExperimental ValueCalculated Value
CYP3A4 Ketoconazole Experimental ValueCalculated Value
...others.........
Protocol 3: CYP Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of major CYP enzymes.

Causality: A low IC50 value indicates that this compound is a potent inhibitor of a specific CYP enzyme and could cause a DDI by preventing the metabolism of other drugs that are substrates of that enzyme[24][25][26]. Given the parent compound's profile, assessing inhibition of CYP2C19 and CYP3A4 is paramount.

Methodology:

G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prep Prepare serial dilutions of this compound (e.g., 0.01 to 100 µM) preinc Pre-incubate HLM + this compound (or control inhibitor) at 37°C prep->preinc prep_bio Prepare HLM, NADPH, and CYP-specific probe substrate prep_bio->preinc init_sub Add probe substrate preinc->init_sub 1. init_nadph Initiate reaction with NADPH init_sub->init_nadph 2. incubate Incubate for a fixed time (linear range for metabolite formation) init_nadph->incubate 3. terminate Terminate with cold ACN + IS incubate->terminate 4. lcms LC-MS/MS Analysis (Quantify metabolite of probe substrate) terminate->lcms calc Calculate % inhibition vs. control, fit curve to determine IC50 lcms->calc

Caption: Workflow for CYP Inhibition IC50 Determination.
  • Preparation:

    • Prepare serial dilutions of this compound in a solvent (e.g., 8 concentrations from 0.01 µM to 100 µM final assay concentration).

    • Select a CYP-specific probe substrate that produces a single, primary metabolite (e.g., S-Mephenytoin for CYP2C19; Midazolam for CYP3A4).

    • Prepare working solutions of HLMs (e.g., 0.1-0.25 mg/mL), the probe substrate (at a concentration near its Km), and the NADPH system.

  • Incubation:

    • In a 96-well plate, add HLMs, buffer, and each concentration of this compound (or a known inhibitor as a positive control).

    • Add the probe substrate solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH system.

    • Incubate for a pre-determined time that ensures the reaction is in the linear range of metabolite formation.

    • Terminate with cold ACN containing an internal standard (ideally, a stable isotope-labeled version of the metabolite).

  • Analysis:

    • Process samples as in Protocol 1 (centrifuge, transfer supernatant).

    • Analyze via LC-MS/MS to quantify the amount of probe substrate metabolite formed.

    • Calculate the percent inhibition at each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Note on Time-Dependent Inhibition (TDI): Omeprazole and its metabolites are known TDIs[7][8]. To screen for this, the IC50 shift assay is performed. The protocol above is run with two modifications: (1) a 30-minute pre-incubation of HLMs and this compound without NADPH, and (2) a 30-minute pre-incubation with NADPH before the probe substrate is added. A significant decrease (shift) in the IC50 value in the "+NADPH" condition indicates time-dependent inhibition[27][28].

Interpretation & Conclusion

The data generated from these protocols provide a comprehensive in vitro profile of this compound.

  • High Metabolic Stability (long t½, low Clint): Suggests the compound is not readily cleared by Phase I enzymes and may have a longer in vivo half-life.

  • Reaction Phenotyping Results: Pinpointing metabolism to CYP2C19 and/or CYP3A4 confirms its link to the parent drug's pathway and highlights the potential for variability due to genetic polymorphisms or DDIs involving these enzymes.

  • Low IC50 Values (<10 µM): A low IC50 value, especially for CYP2C19 or CYP3A4, is a warning sign. It indicates that this compound could inhibit the metabolism of co-administered drugs, necessitating further investigation, potentially through clinical DDI studies, as per FDA guidance[11][29].

Together, this information allows researchers to build a robust risk assessment for this compound, fulfilling regulatory expectations and ensuring a more complete understanding of the safety and DDI profile of its parent drug, Esomeprazole.

References

  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. (2020). RAPS. [Link]
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. [Link]
  • M12 Drug Interaction Studies. (2024). U.S.
  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
  • Metabolic pathways of esomeprazole, omeprazole, lansoprazole, rabeprazole, and pantoprazole in relation to cytochrome P450 isoenzymes, CYP2C19 and CYP3A4. (n.d.).
  • Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. (n.d.).
  • Cytochrome P450 Inhibition Assay. (n.d.).
  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). U.S.
  • metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
  • Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. (2002).
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2012).
  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2021).
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. [Link]
  • Omeprazole Therapy and CYP2C19 Genotype. (2012).
  • Safety assessment of drug impurities for patient safety: a comprehensive review. (2007). Semantic Scholar. [Link]
  • Drug metabolism and metabolite safety assessment in drug discovery and development. (2018). Taylor & Francis Online. [Link]
  • In Vitro CYP Reaction Phenotyping Assay Services. (n.d.). BioIVT. [Link]
  • Comprehensive CYP & UGT Reaction Phenotyping Insights. (n.d.). Labcorp. [Link]
  • Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. (2014).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2018).
  • Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Cyprotex - Evotec. [Link]
  • Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. (n.d.). Journal of Pharmaceutical Research. [Link]
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2018).
  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

Sources

Topic: A Systematic Approach to Developing a Stability-Indicating UPLC Method for H-180/29 (Omeprazole Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a stability-indicating analytical method for H-180/29, a known impurity of Omeprazole.[1] The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life.[2][3] A stability-indicating method is a validated analytical procedure designed to quantify the drug substance while also resolving it from any degradation products that may form under various environmental influences.[4] This document outlines a logical, science-driven workflow, beginning with forced degradation studies to understand the molecule's intrinsic stability, followed by a systematic approach to Ultra-Performance Liquid Chromatography (UPLC) method development, and concluding with a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4]

Introduction and Strategic Overview

This compound, chemically identified as 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole, is a small organic molecule with a molecular weight of 315.4 g/mol .[1] As a specified impurity of a widely used pharmaceutical, the ability to accurately monitor its stability and formation is paramount. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the ICH mandate that analytical methods used for stability testing be properly validated to prove they are fit for purpose.[2][3]

The core principle of this work is that a robust method can only be developed by first understanding the potential degradation pathways of the analyte.[5] Therefore, our strategy is built upon a phased approach that ensures the final method is specific, sensitive, and reliable.

The development lifecycle follows three primary phases:

  • Forced Degradation (Stress Testing): Intentionally subjecting this compound to harsh chemical and physical conditions to generate potential degradation products. This is essential for understanding degradation pathways and proving the specificity of the analytical method.[5][6]

  • Method Development: Utilizing the knowledge gained from stress testing to develop a chromatographic method capable of separating the intact this compound from all generated degradants.

  • Method Validation: Formally proving through laboratory studies that the developed method's performance characteristics are suitable for its intended application, following the framework of ICH Q2(R1).[4][7]

cluster_workflow Figure 1: Overall Method Development Workflow A Phase 1: Forced Degradation (Generate Degradants) B Phase 2: UPLC Method Development (Achieve Separation) A->B Provides samples for specificity C Phase 3: Method Validation (ICH Q2) (Prove Fitness for Purpose) B->C Defines method to be validated D Final Stability-Indicating Method (Ready for Routine Use) C->D Confirms reliability

Caption: High-level workflow for creating a stability-indicating method.

Phase 1: Forced Degradation Protocol

Forced degradation studies are the cornerstone of developing a stability-indicating method.[6] The objective is not to completely destroy the molecule, but to induce a target degradation of 5-20%, which is sufficient to produce and detect the most probable degradation products.[2][6][8]

Rationale for Stress Conditions:

  • Acid/Base Hydrolysis: Challenges the stability of the molecule at pH extremes, targeting functional groups susceptible to hydrolysis.

  • Oxidation: Simulates potential degradation from atmospheric oxygen or residual oxidizing agents. Hydrogen peroxide is a common and effective stressing agent.[6]

  • Thermal Degradation: Evaluates the effect of heat on the drug substance, providing insights into its stability during manufacturing and storage at elevated temperatures.[8]

  • Photostability: Assesses the molecule's sensitivity to light, as mandated by ICH guideline Q1B.[9] This is crucial for determining appropriate packaging and handling requirements.[10]

cluster_FD Figure 2: Forced Degradation Experimental Design cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (e.g., 1 mg/mL in Diluent) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Stock->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Stock->Base Oxid Oxidation 3% H₂O₂, RT, 24h Stock->Oxid Therm Thermal Solid State, 80°C, 48h Stock->Therm Photo Photolytic (ICH Q1B) 1.2M lux-hr Vis / 200 W-hr/m² UV Stock->Photo Photo_Dark Dark Control (Wrapped in Foil) Stock->Photo_Dark Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Photo_Dark->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute Analyze UPLC-PDA Analysis Dilute->Analyze

Caption: Workflow for executing forced degradation studies.

Protocol 2.1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).[8]

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to the target analytical concentration.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at 60°C. Withdraw aliquots at several time points (e.g., 1, 2, 4 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.[6]

    • Keep the solution at room temperature, protected from light. Withdraw aliquots at several time points (e.g., 6, 12, 24 hours).

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Place a small amount of this compound solid powder in a vial and store it in an oven at 80°C for 48 hours.[8]

    • Also, prepare a solution sample and keep it at 60°C.

    • At the end of the study, dissolve the solid (or dilute the solution) to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines.[10][11] The total exposure should be no less than 1.2 million lux hours (visible) and 200 watt-hours per square meter (UVA).[12]

    • Simultaneously, expose a control sample wrapped in aluminum foil (dark control) to the same temperature conditions to differentiate between thermal and photolytic degradation.[10]

    • Analyze the samples after exposure.

Phase 2: Stability-Indicating UPLC Method Development

The primary goal is to develop a single chromatographic method that can separate the this compound peak from all degradation products generated during the stress studies, as well as from any potential process impurities or excipients. UPLC is chosen for its high efficiency, speed, and reduced solvent consumption.[13][14]

Protocol 3.1: UPLC Method Development
  • Column Selection:

    • Rationale: The choice of stationary phase is the most critical parameter for achieving selectivity.[15] For a molecule like this compound, a C18 column is a standard starting point due to its broad applicability for moderately polar to non-polar compounds. An alternative like a Phenyl column can offer different selectivity for aromatic compounds through pi-pi interactions.

    • Screening: Start with a high-quality C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase Selection & Optimization:

    • Rationale: Mobile phase composition, particularly pH and organic modifier, controls retention and peak shape. This compound contains basic nitrogen atoms, making pH control essential to ensure a consistent ionization state and prevent peak tailing. Using a buffer is mandatory.[15]

    • Organic Modifier: Screen Acetonitrile (ACN) and Methanol. ACN often provides sharper peaks and lower UV cutoff.

    • Aqueous Phase & pH: Screen different buffers and pH levels. A phosphate or formate buffer in the pH range of 2.5-3.5 is a good starting point to ensure the basic nitrogens are protonated.

    • Procedure:

      • Prepare mobile phase A (e.g., 0.1% Formic Acid in Water) and mobile phase B (Acetonitrile).

      • Inject a mixture of all forced degradation samples ("degradation cocktail") to observe the separation of all peaks.

  • Gradient Optimization:

    • Rationale: A gradient is necessary to elute a wide range of degradation products (from polar to non-polar) in a reasonable time with good peak shape.

    • Procedure:

      • Start with a fast scouting gradient (e.g., 5% to 95% B in 5 minutes).

      • Analyze the chromatogram from the degradation cocktail.

      • Adjust the gradient slope and duration to improve the resolution between the main peak and the closest eluting impurities. A shallower gradient in the region where peaks are clustered will improve separation.

  • Detector Settings:

    • Rationale: A Photo Diode Array (PDA) detector is essential. It not only quantifies the peaks but also provides spectral data to assess peak purity, a key component of demonstrating specificity.

    • Procedure:

      • Acquire the UV spectrum of this compound and select a wavelength for quantification where it has significant absorbance and potential interferences have minimal absorbance (e.g., 290-305 nm).

      • Set the PDA to acquire data across a range (e.g., 200-400 nm).

Table 1: Recommended Starting UPLC Method Parameters
ParameterRecommended ConditionRationale
Instrument UPLC System with PDA DetectorHigh resolution, speed, and peak purity assessment.
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmVersatile reversed-phase chemistry with high efficiency.[16]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Volatile buffer suitable for LC-MS, controls ionization.
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 0-0.5 min (10% B), 0.5-4.0 min (10-80% B), 4.0-4.5 min (80-95% B), 4.5-5.0 min (95% B), 5.1-6.0 min (10% B)To resolve polar and non-polar degradants effectively.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[17]
Injection Vol. 2 µLSmall volume suitable for UPLC.
Detection PDA at 302 nm, spectral range 200-400 nmWavelength of maximum absorbance for quantification; spectral data for purity.
Run Time 6 minutesAllows for rapid analysis and column re-equilibration.

Phase 3: Method Validation Protocol (ICH Q2/USP <1225>)

Method validation provides documented evidence that the method is suitable for its intended purpose.[18][19] The following protocols are based on ICH Q2(R1) guidelines.[4][7]

Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Protocol:

    • Analyze the diluent blank, a placebo sample, a solution of this compound standard, and all forced degradation samples (acid, base, oxidative, thermal, photolytic).

    • Acceptance Criteria: The this compound peak should be free from any co-eluting peaks in the stressed samples. The peak purity analysis (e.g., using PDA software) must pass, indicating spectral homogeneity across the peak. Resolution between the this compound peak and the closest eluting impurity/degradant should be > 2.0.

Linearity and Range

The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[20]

  • Protocol:

    • Prepare a series of at least five concentrations of this compound reference standard, typically spanning 50% to 150% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

The closeness of test results obtained by the method to the true value.

  • Protocol:

    • Perform the analysis on a synthetic mixture of the drug product components (placebo) spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at the 100% concentration level on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision, and the overall RSD for all 12 determinations should also be ≤ 2.0%.

Limit of Quantitation (LOQ)

The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Establish the LOQ based on a signal-to-noise ratio of approximately 10:1.

    • Confirm the established LOQ by preparing a sample at this concentration and analyzing it for precision (n=6, RSD ≤ 10%) and accuracy (recovery 80-120%).

  • Acceptance Criteria: Precision and accuracy at the LOQ must meet the pre-defined criteria.

Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow Rate (± 0.04 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

    • Analyze a system suitability solution under each condition and assess the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all varied conditions.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterAttribute MeasuredTypical Acceptance Criteria
Specificity Selectivity for analyteNo interference at analyte RT; Peak Purity > 990; Resolution > 2.0
Linearity Proportionality of responseCorrelation Coefficient (r²) ≥ 0.999
Range Concentration interval80% - 120% of nominal assay concentration[20]
Accuracy Closeness to true valueMean Recovery: 98.0% - 102.0%
Precision (Repeatability) Intra-day variabilityRSD ≤ 2.0%
Precision (Intermediate) Inter-day, inter-analyst variabilityRSD ≤ 2.0%
Limit of Quantitation Lowest quantifiable amountS/N ≥ 10; Precision (RSD) ≤ 10%
Robustness Resilience to small changesSystem suitability criteria met under all varied conditions

Conclusion

This application note details a systematic and robust strategy for developing a stability-indicating UPLC method for this compound. By beginning with a thorough forced degradation study, the intrinsic stability of the molecule is understood, which directly informs the development of a specific and reliable UPLC method. The subsequent validation protocol, grounded in ICH and USP guidelines, provides the necessary framework to rigorously test and document the method's performance. The successful execution of these phases will yield a validated, fit-for-purpose analytical method suitable for routine quality control, stability testing, and regulatory submissions.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • Compliance Insight. (n.d.). How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1).
  • Research Journal of Pharmacy and Technology. (2012). A Review: Stability Indicating Forced Degradation Studies.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
  • Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Fekete, S., & Guillarme, D. (2017). Computer-Assisted Method Development for Small and Large Molecules. LCGC International.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • MedCrave. (2016). Forced Degradation Studies.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781146, this compound.
  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • U.S. Pharmacopeia. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube.
  • SciSpace. (2012). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe.
  • Science.gov. (n.d.). stability-indicating uplc method: Topics by Science.gov.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives.
  • USP-BPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • SciSpace. (2012). A review on method development by hplc.
  • PubMed. (2024). Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride.
  • Longdom Publishing. (n.d.). Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin.
  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
  • LSC Group. (n.d.). ICH Stability Guidelines.
  • Scribd. (n.d.). Stability-Indicating UPLC/HPLC Methods.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Application Notes & Protocols for the Use of H-180/29 in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-QC-2026-01A

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper utilization of H-180/29 as a certified reference material in the quality control (QC) of Omeprazole and Esomeprazole. This compound, identified as Omeprazole/Esomeprazole Impurity B, is a critical component in analytical procedures designed to ensure the purity, stability, and safety of these widely used proton pump inhibitors. These application notes detail the scientific rationale, regulatory context, and step-by-step protocols for the effective implementation of this compound in impurity profiling, method validation, and routine batch release testing.

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a mandatory requirement enforced by global regulatory bodies to ensure the safety and efficacy of drug products. Impurities can originate from starting materials, synthetic byproducts, degradation of the active pharmaceutical ingredient (API), or interactions with packaging. Even at trace levels, certain impurities can pose significant health risks. Therefore, robust analytical methods are essential for their detection and quantification.

The subject of this guide, This compound , is the common designation for a key related substance of the APIs Omeprazole and Esomeprazole.[1][][3][4][5]

  • Chemical Identity: 2-[(RS)-[(3,5-dimethylpyridin-2-yl)methyl]sulphinyl]-5-methoxy-1H-benzimidazole[6]

  • Pharmacopoeial Designation: Omeprazole Impurity B / Esomeprazole Impurity B[3][6]

  • CAS Number: 110374-16-8[7]

As a well-characterized Pharmaceutical Secondary Standard or Certified Reference Material (CRM) , this compound serves as a benchmark against which unknown impurity peaks in a sample chromatogram can be identified and quantified.[6][7] Its use is fundamental to validating analytical methods and performing routine quality control, ensuring that batches of Omeprazole and Esomeprazole meet the stringent purity requirements set by pharmacopoeias.

Chemical and Physical Properties of this compound

A thorough understanding of the reference material's properties is crucial for its correct handling and use in analytical method development.

PropertyValueSource
Molecular Formula C₁₆H₁₇N₃O₂S[7]
Molecular Weight 315.39 g/mol [7]
Appearance White to Off-White Solid[General Knowledge]
Storage Conditions 2-8°C, Protected from light and moisture[7]
Solubility Soluble in Methanol, DMSO[1]

Regulatory Framework and Scientific Rationale

The necessity of using this compound as a reference standard is dictated by major pharmacopoeias, which set explicit limits for impurities in drug substances and finished products. Adherence to these limits is non-negotiable for product release.

Pharmacopoeial Impurity Limits
  • United States Pharmacopeia (USP): The USP monograph for Omeprazole drug substance specifies a limit of not more than 0.3% for any individual impurity.[8] For Omeprazole Delayed-Release Capsules, the limit for any single unspecified impurity is not more than 0.5% .[9][10]

  • European Pharmacopoeia (EP): The EP monograph for Esomeprazole Sodium mandates a specific limit for Impurity B, stating it must be not more than 0.2% .[11][12]

Scientific Rationale: These limits are established based on toxicological data and the manufacturing process capability. Using the this compound reference standard allows analytical laboratories to quantify this specific impurity with high accuracy, thereby making a clear, evidence-based decision on whether a batch of API or drug product complies with these legal standards.

Core Applications in Pharmaceutical Quality Control

This compound is indispensable in three core areas of analytical QC. The diagram below illustrates the central role of a reference standard in the overall quality control workflow.

QC_Workflow cluster_0 Method Lifecycle cluster_1 Routine Operations Dev Method Development Val Method Validation (USP <1225>) Dev->Val Stab Stability Testing Val->Stab Batch Batch Release Testing Val->Batch Result Data Analysis & Compliance Decision Stab->Result Batch->Result RefStd This compound (Impurity B CRM) RefStd->Dev Specificity RefStd->Val Accuracy, LOD/LOQ

Caption: Workflow for utilizing this compound Reference Standard.

Analytical Method Development

During the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, this compound is used to:

  • Confirm Specificity: The primary goal is to ensure the analytical method can separate the main API peak (Omeprazole/Esomeprazole) from all potential impurities, including Impurity B. A solution containing the API and a spiked amount of this compound is analyzed to ensure baseline resolution between the two peaks.

  • Optimize Separation: Chromatographic parameters (e.g., mobile phase composition, pH, column temperature) are adjusted to achieve optimal peak shape and resolution for this compound and other related substances.

Analytical Method Validation

Before a method can be used for routine testing, it must be validated according to guidelines such as USP General Chapter <1225> Validation of Compendial Procedures .[1][13] this compound is essential for validating the following parameters:

  • Accuracy: Determined by spiking a sample matrix with a known concentration of this compound and measuring the recovery. This confirms the method's ability to measure the true amount of the impurity.

  • Precision: Assessed by repeatedly analyzing a homogenous sample spiked with this compound to check the degree of scatter between results.

  • Linearity: A series of solutions with increasing concentrations of this compound are analyzed to prove that the method's response is directly proportional to the impurity concentration.

  • Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. This is critical to ensure the method is sensitive enough to measure the impurity at or below its specification limit.[13][14]

  • Limit of Detection (LOD): The lowest concentration of this compound that can be detected by the method, though not necessarily quantified.

Routine QC and Stability Testing
  • Batch Release: For every manufactured batch, the validated HPLC method is used to determine the level of Impurity B. A solution of this compound at a known concentration (e.g., the concentration corresponding to the 0.2% limit) is run as part of the sequence to be used for system suitability and as a reference for quantification.

  • Stability Studies: Drug products are stored under various stress conditions (e.g., elevated temperature, humidity) to assess their shelf-life. This compound is used as a marker to quantify the formation of Impurity B over time, providing critical data on the degradation pathways of the API.

Experimental Protocol: HPLC Analysis of Esomeprazole and Impurity B

This section provides a detailed, field-proven protocol for the determination of this compound (Esomeprazole Impurity B) in an Esomeprazole drug substance.

Causality Behind Choices:

  • Reverse-Phase HPLC (RP-HPLC): This technique is ideal for separating moderately polar compounds like Esomeprazole and its impurities.

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic interaction, leading to good retention and separation of the analytes.

  • Buffered Mobile Phase (pH ~7.6): Omeprazole and its related substances are sensitive to acidic conditions. A neutral to slightly alkaline mobile phase is crucial for their stability during analysis.[3]

  • UV Detection at 280-302 nm: This wavelength range provides good sensitivity for both the API and its benzimidazole-related impurities, which share similar chromophores.

Materials and Equipment
  • Reference Standard: this compound (Esomeprazole Impurity B CRM)

  • API: Esomeprazole drug substance

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Column: YMC C18 (150 mm × 4.6 mm; 3 µm particle size) or equivalent L1/L7 packing.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Monobasic Sodium Phosphate, Dibasic Sodium Phosphate, Water (HPLC Grade).

Preparation of Solutions
  • Phosphate Buffer (pH 7.6): Dissolve an appropriate mixture of monobasic and dibasic sodium phosphate in HPLC-grade water to achieve a final concentration of approximately 0.05 M and adjust the pH to 7.6 ± 0.1.[3]

  • Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 7.6) and Acetonitrile. The exact ratio should be optimized for system suitability, but a common starting point is (75:25 v/v).

  • Diluent: A mixture of mobile phase or as specified in the relevant pharmacopoeia.

  • Reference Standard Solution (this compound):

    • Accurately weigh approximately 5 mg of this compound CRM into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent to obtain a solution with a concentration of about 50 µg/mL.

    • Further dilute this solution quantitatively with Diluent to achieve a final concentration that corresponds to the specification limit (e.g., for a 100 mg/mL API test solution and a 0.2% limit, the final impurity standard concentration would be 0.2 µg/mL).

  • Test Solution (Esomeprazole API):

    • Accurately weigh approximately 25 mg of Esomeprazole API into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent to obtain a final concentration of about 1.0 mg/mL.

Chromatographic Conditions
ParameterCondition
Column YMC C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase Phosphate Buffer (pH 7.6) : Acetonitrile (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm or 302 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes
System Suitability and Analysis Procedure
  • System Suitability: Inject the Reference Standard Solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 5.0%. The tailing factor for the peak should be not more than 2.0.

  • Procedure:

    • Inject the Diluent once as a blank to ensure no interfering peaks are present.

    • Inject the Reference Standard Solution.

    • Inject the Test Solution in duplicate.

  • Calculation: Calculate the percentage of Impurity B in the Esomeprazole API sample using the following formula:

    % Impurity B = (Area_Impurity_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

    Where:

    • Area_Impurity_Sample is the peak area of Impurity B in the Test Solution chromatogram.

    • Area_Standard is the average peak area of this compound in the Reference Standard Solution chromatograms.

    • Conc_Standard is the concentration of this compound in the Reference Standard Solution (e.g., in mg/mL).

    • Conc_Sample is the concentration of Esomeprazole in the Test Solution (e.g., in mg/mL).

Conclusion

The use of this compound as a certified reference standard is not merely a procedural step but a fundamental requirement for ensuring the quality and regulatory compliance of Omeprazole and Esomeprazole products. By enabling the accurate identification and quantification of Impurity B, this compound underpins the validation of analytical methods and provides the necessary confidence for routine batch release and stability monitoring. This guide provides the scientific context and a robust, actionable protocol to support analytical scientists in this critical quality control function.

References

  • USP-NF.USP Monographs: Omeprazole.
  • USP-NF.USP Monographs: Omeprazole Delayed-Release Capsules.
  • USP-NF.Omeprazole Delayed-Release Capsules (Dec 2019).
  • European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • Scribd.Esomeprazole Sodium - British Pharmacopoeia.
  • Scribd.Esomeprazole Sodium EP 11.0.
  • Allmpus.ESOMEPRAZOLE EP IMPURITY B.
  • SynZeal.Esomeprazole EP Impurity B.
  • USP.General Chapter <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • ResearchGate.(PDF) Omeprazole Profile.
  • Veeprho.Omeprazole EP Impurity B.
  • Bio Integration.Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach.
  • Google Patents.CN103592379B - Analytic method of omeprazole related substance.
  • Ofni Systems.<1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • Pharmaffiliates.Esomeprazole-Impurities.
  • Läkemedelsverket (Swedish Medical Products Agency).Public Assessment Report: Esomep.

Sources

Application Note: High-Resolution Separation of Oligonucleotides H-180 and H-29 Using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note presents a detailed protocol for the separation of two closely related oligonucleotide species, designated H-180 and H-29, using capillary electrophoresis (CE). The method is optimized for high resolution, reproducibility, and quantitative accuracy, making it suitable for purity assessment and quality control in therapeutic oligonucleotide development. We delve into the fundamental principles of CE for nucleic acid separation, provide a step-by-step experimental protocol, and offer a comprehensive troubleshooting guide.

Introduction: The Analytical Challenge

The therapeutic potential of oligonucleotides has led to a surge in their development as drugs. A critical aspect of their development and manufacturing is the accurate assessment of purity, as even small impurities, such as n-1 or other sequence variants, can impact efficacy and safety. Capillary electrophoresis has emerged as a powerful and versatile analytical technique for the separation of biopolymers, including proteins and oligonucleotides.[1][2] Its high efficiency, automated format, and minimal sample consumption make it an ideal platform for the quality control of synthetic oligonucleotides.[1][3]

This note addresses the specific challenge of separating H-180 and H-29, two hypothetical but representative single-stranded DNA oligonucleotides of closely related size. The developed method leverages the principles of capillary gel electrophoresis (CGE) to achieve size-based separation with single-nucleotide resolution.

Principles of Capillary Electrophoresis for Oligonucleotide Separation

Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of a high electric field.[4][5] In free solution, oligonucleotides have a similar charge-to-mass ratio, making their separation by size challenging. To overcome this, a sieving matrix, typically a polymer gel, is introduced into the capillary.[5] This technique, known as Capillary Gel Electrophoresis (CGE), facilitates separation based on size, as larger molecules migrate more slowly through the entangled polymer network than smaller ones.[1][5]

To ensure accurate size-based separation and prevent secondary structure formation, denaturing conditions are crucial. This is typically achieved by adding agents like urea to the running buffer and maintaining an elevated capillary temperature.[1]

The overall workflow for the CE separation of oligonucleotides is depicted in the following diagram:

G Buffer_Prep Buffer & Gel Preparation Capillary_Cond Capillary Conditioning Sample_Prep Sample Preparation Injection Electrokinetic Injection Sample_Prep->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Absorbance Detection Separation->Detection Integration Peak Integration Detection->Integration Analysis Purity & Size Analysis Integration->Analysis

Figure 1: General workflow for oligonucleotide analysis by CE.

Experimental Protocol

This protocol is designed for a standard capillary electrophoresis system equipped with a UV detector.

Materials and Reagents
Material/ReagentSpecifications
CapillaryFused-silica, 50 µm i.d., 33 cm total length
Running Buffer100 mM Tris-Borate, 2 mM EDTA, 7 M Urea, pH 8.3
Sieving MatrixCommercially available replaceable linear polyacrylamide solution
Capillary Conditioning Solutions0.1 M HCl, 0.1 M NaOH, Deionized Water
Sample DiluentDeionized Water or Hi-Di™ Formamide
Oligonucleotide SamplesH-180 and H-29, desalted
Size StandardKnown oligonucleotide ladder for size estimation
Buffer and Gel Preparation
  • Running Buffer (100 mM Tris-Borate, 2 mM EDTA, 7 M Urea, pH 8.3):

    • Dissolve the appropriate amounts of Tris base, boric acid, and EDTA in deionized water.

    • Add solid urea and dissolve completely. Gentle heating may be required.

    • Adjust the pH to 8.3 with NaOH or HCl.

    • Filter the buffer through a 0.22 µm filter.

    • Rationale: Tris-borate EDTA (TBE) is a common buffer for nucleic acid electrophoresis, providing good buffering capacity.[6] Urea is a strong denaturant that disrupts hydrogen bonds, preventing the formation of secondary structures in the oligonucleotides.[1]

  • Sieving Matrix:

    • Use a commercially available, optimized linear polymer solution. These solutions allow for easy capillary flushing and regeneration between runs.[1]

Capillary Conditioning

Proper capillary conditioning is critical for reproducible migration times and peak shapes.

  • Flush the new capillary sequentially with:

    • 0.1 M NaOH for 10 minutes

    • Deionized water for 5 minutes

    • 0.1 M HCl for 10 minutes

    • Deionized water for 5 minutes

  • Before each run, perform a pre-conditioning flush with the running buffer containing the sieving matrix for at least 5 minutes.

    • Rationale: The initial flushes with acid and base activate and clean the inner silanol groups of the fused-silica capillary. The pre-run flush with the gel-buffer ensures the capillary is equilibrated for the separation.

Sample Preparation
  • Reconstitute lyophilized oligonucleotide samples (H-180, H-29, and size standard) in deionized water or Hi-Di™ Formamide to a final concentration of approximately 0.1-0.5 mg/mL.

  • For optimal results, ensure the samples are desalted. High salt concentrations can interfere with electrokinetic injection.[1][7]

  • If using formamide, heat the sample at 70°C for 3 minutes to ensure complete denaturation, then snap-cool on ice.[8]

CE Method Parameters
ParameterSettingRationale
Injection
TypeElectrokineticInjects charged molecules based on their electrophoretic mobility.[9]
Voltage-5 kVNegative voltage for injecting negatively charged DNA.
Time10 secondsOptimized for appropriate sample loading without overloading.
Separation
Voltage-15 kV (constant)High voltage provides efficient and rapid separation.[1]
Capillary Temperature30°CElevated temperature aids in denaturation.[1]
Run Time30 minutesSufficient to elute both H-180 and H-29.
Detection
Wavelength260 nmWavelength of maximum absorbance for nucleic acids.

Data Analysis and Expected Results

The output from the CE system is an electropherogram, which plots UV absorbance against migration time.

  • Peak Identification: The peaks corresponding to H-180 and H-29 are identified based on their migration times relative to a known size standard. The smaller oligonucleotide (assuming H-29 is shorter than H-180) will migrate faster and have a shorter migration time.

  • Purity Assessment: The purity of each sample is calculated by dividing the peak area of the main component by the total area of all peaks in the electropherogram.

Table 1: Expected Migration Times and Purity

AnalyteExpected Migration Time (min)Purity Specification
H-29~18.5≥ 95%
H-180~20.0≥ 95%

Note: Migration times are illustrative and will vary depending on the specific instrument and conditions.

Troubleshooting Guide

Encountering issues during CE analysis is common. This guide provides a systematic approach to resolving frequent problems.

G Problem Identify Problem LowSignal Low or No Signal Problem->LowSignal BroadPeaks Broad Peaks Problem->BroadPeaks NoisyBaseline Noisy Baseline Problem->NoisyBaseline ShiftedTimes Shifting Migration Times Problem->ShiftedTimes InjectionFail Injection Failure - Check sample conductivity (desalt) - Ensure capillary tip is in sample - Check for air bubbles in sample vial LowConcentration Low Sample Concentration - Increase sample concentration - Increase injection time DegradedSample Degraded Sample/Reagents - Prepare fresh sample - Check buffer/gel expiry BlockedCapillary Blocked Capillary - Perform capillary wash cycle - Replace capillary SampleOverload Sample Overload - Decrease injection time/voltage - Dilute sample HighSalt High Salt Concentration - Desalt sample DegradedMatrix Degraded Sieving Matrix - Replace gel/buffer TempFluctuation Temperature Fluctuation - Check instrument temperature control AirBubbles Air Bubbles in System - Degas buffer - Check for leaks OldBuffer Contaminated/Old Buffer - Prepare fresh buffer DetectorIssue Detector Lamp Issue - Check lamp status and age InconsistentTemp Inconsistent Temperature - Ensure stable lab temperature - Verify instrument temperature control BufferDepletion Buffer Depletion/Evaporation - Refill buffer vials CapillaryAging Capillary Aging - Perform rigorous conditioning - Replace capillary VoltageFluctuation Voltage Fluctuation - Check power supply

Figure 2: Troubleshooting guide for common CE issues.

For a more detailed troubleshooting guide, refer to resources from instrument manufacturers and specialized publications.[7][8][9][10]

Conclusion

The capillary electrophoresis method detailed in this application note provides a robust and high-resolution approach for the separation and purity assessment of the oligonucleotides H-180 and H-29. By carefully controlling experimental parameters such as buffer composition, capillary conditioning, and injection conditions, this protocol can be readily implemented in a quality control environment to ensure the identity and purity of therapeutic oligonucleotide products. The principles and troubleshooting guidance provided herein are broadly applicable to the analysis of other oligonucleotide species.

References

  • Meixner, J. (2021). Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. Agilent Technologies, Inc.
  • Gao, H., et al. (1996). Development and validation of capillary electrophoresis methods for pharmaceutical dissolution assays. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 959-967.
  • G-Biosciences. (n.d.). Capillary Electrophoresis Buffer [10X].
  • Suntornsuk, L. (2006). Method development and validation of capillary electrophoresis: A practical aspect. ScienceAsia, 32(3), 221-230.
  • Various Authors. (n.d.). Analysis of Oligonucleotides Using Capillary Zone Electrophoresis and Electrospray Mass Spectrometry. ResearchGate.
  • Cohen, A. S., et al. (1988). Rapid separation and purification of oligonucleotides by high-performance capillary gel electrophoresis. Proceedings of the National Academy of Sciences, 85(24), 9660-9663.
  • Sunada, W. M., & Blanch, H. W. (1997). Polymeric separation media for capillary electrophoresis of nucleic acids. Electrophoresis, 18(12-13), 2243-2254.
  • Balasubramanian, S., et al. (2012). Capillary electrophoretic separation-based approach to determine the labeling kinetics of oligodeoxynucleotides. Analytical and Bioanalytical Chemistry, 404(1), 261-269.
  • Phenomenex. (n.d.). Method development strategies for oligonucleotides.
  • Scribd. (n.d.). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Updated and completely revised edition.
  • Scilit. (n.d.). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications.
  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis.
  • ResearchGate. (n.d.). Front Cover: Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Updated and completely revised edition.
  • SCIEX. (n.d.). CEQ 8000 Series Sequence Analysis Troubleshooting Guide.
  • Wikipedia. (n.d.). Capillary electrophoresis.
  • Butler, J. M. (2006). ISFG Workshop on Capillary Electrophoresis Fundamentals and Troubleshooting.
  • The Scientist. (n.d.). Analyzing Oligonucleotide Purity with Capillary Electrophoresis.
  • Chemistry LibreTexts. (2023). Capillary Electrophoresis.
  • ScienceDirect. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
  • Bio-Rad. (n.d.). Nucleic Acid Electrophoresis.

Sources

Troubleshooting & Optimization

Troubleshooting H-180/29 peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> Technical Support Center: Troubleshooting H-180/29 Peak Tailing in HPLC

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth, actionable advice for troubleshooting peak tailing, a common issue in High-Performance Liquid Chromatography (HPLC) that can compromise resolution, accuracy, and method reliability.[1] While we will use the placeholder "this compound" to represent your compound of interest, the principles and methodologies discussed here are broadly applicable, especially for basic, ionizable compounds that are frequently susceptible to this chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing for my compound, this compound. What are the most likely causes?

Peak tailing occurs when a single analyte peak has an asymmetry factor greater than one, resulting in a "tail" that extends from the back of the peak. This is often indicative of more than one retention mechanism occurring during the separation.[1] For a compound like this compound, which we'll assume is a basic compound containing amine groups, the primary causes are typically rooted in undesirable secondary interactions with the stationary phase.

The most common culprits include:

  • Secondary Silanol Interactions: This is the most frequent cause for basic compounds.[2][3] Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[1] At a mobile phase pH above 3, these acidic silanols can become ionized (Si-O⁻) and strongly interact with protonated basic analytes (Analyte-NH₃⁺) via an ion-exchange mechanism.[2][4] This strong secondary interaction, in addition to the primary hydrophobic retention, causes some molecules of the analyte to be retained longer, resulting in a tailing peak.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample matrix components or particulates, leading to peak distortion. A column void, which is a physical settling or collapse of the packed bed at the column inlet, can also create alternative flow paths for the analyte, causing tailing or split peaks.[5]

  • Mismatched Sample Solvent: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause severe peak distortion, including tailing and fronting.[6][7]

  • System and Hardware Issues: Excessive extra-column volume—the volume within the injector, tubing, and detector flow cell—can lead to band broadening and peak tailing.[8][9] This is particularly noticeable in modern UHPLC systems with highly efficient, small-particle columns.[10][11]

Below is a logical workflow to begin diagnosing the issue.

Caption: Initial troubleshooting decision tree for peak tailing.

Q2: How can I systematically diagnose the root cause of the peak tailing?

A systematic approach is crucial. Before making significant changes to your method, perform a series of diagnostic tests, starting with the easiest and most likely solutions.

Diagnostic Test Procedure Potential Cause if Resolved Next Step if Unresolved
Sample Solvent Check Prepare the this compound standard in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent.Solvent Mismatch: The original sample solvent was too strong, causing band distortion.[12]Proceed to Mobile Phase Checks.
Column Overload Check Inject a 1:10 and 1:100 dilution of your sample.Mass Overload: High sample concentration was saturating the stationary phase.Proceed to Mobile Phase Checks.
Mobile Phase pH Check Ensure the mobile phase pH is accurately prepared and stable. If using an automated mixer, prepare a pre-mixed batch to test.Unstable pH: Drifting pH was altering analyte and silanol ionization state.Proceed to Column Health Checks.
Column Health Check Replace the current column with a new, identical one.Column Contamination/Void: The original column is fouled or has a void.The issue is likely with the method chemistry or system.
System Check (Bypass Column) Replace the column with a zero-dead-volume union and run a blank gradient. Observe the baseline.System Contamination/Leak: Indicates a problem upstream of the column.The problem is likely related to the column or method chemistry.
Q3: I suspect silanol interactions are the problem. What are my options for improving the peak shape?

If your diagnostic tests point towards secondary silanol interactions, you have several powerful tools at your disposal, primarily involving mobile phase modification or choosing a more suitable column.

1. Mobile Phase Modification:

  • Lower the Mobile Phase pH: Adjusting the mobile phase to a pH of 3 or below will protonate the acidic silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[2][13] This eliminates the ion-exchange interaction with your basic analyte, often leading to a dramatic improvement in peak shape.[5] Use a pH-stable column (e.g., Agilent ZORBAX StableBond) for operation at low pH to avoid silica dissolution.[2]

  • Add a Competing Base: Introduce a small concentration (e.g., 10-25 mM) of a competing base, like triethylamine (TEA), into your mobile phase.[1] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[13] This is an older technique but can still be effective.

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., raising phosphate buffer from 10 mM to 25 mM) can also help mask residual silanol interactions and improve peak shape.[13] Note that high buffer concentrations are not suitable for mass spectrometry (MS) detectors.[13]

Caption: How a competing base shields the analyte from silanol sites.

2. Select an Appropriate Column:

Modern HPLC columns offer advanced solutions to mitigate silanol interactions:

  • Use an End-Capped Column: Most modern columns are "end-capped," a process where residual silanol groups are chemically bonded with a small, non-polar agent (like trimethylsilyl) to make them inert.[2][3] If you are not already, switching to a high-quality, fully end-capped column is a critical first step.

  • Choose High-Purity "Type B" Silica: Modern columns are typically made from high-purity "Type B" silica, which has a much lower content of trace metals (like iron and aluminum) compared to older "Type A" silica.[1] These metals can increase the acidity of nearby silanol groups, worsening tailing.[1]

  • Consider Alternative Stationary Phases: If peak tailing persists, explore columns with alternative chemistries. Phases with embedded polar groups or hybrid silica-organic materials offer different selectivity and can shield analytes from the underlying silica surface.[1][4]

Q4: My mobile phase adjustments didn't fully resolve the tailing. Could my column be permanently damaged or contaminated?

Yes. If method adjustments are not effective, the column itself may be the issue. Column performance degrades over time due to contamination buildup or physical changes in the packed bed.

Signs of a Failing Column:

  • Consistently high backpressure.

  • Peak splitting or broadening across all analytes.

  • Loss of resolution.

  • Irreproducible retention times.

Protocol: C18 Column Cleaning and Regeneration

If you suspect contamination, a thorough washing procedure may restore performance. Always disconnect the column from the detector before flushing with strong solvents.

Objective: To remove strongly adsorbed contaminants from a reversed-phase column.

Procedure:

  • Initial Flush (Remove Buffers): Flush the column with 10-20 column volumes of your mobile phase with the buffer salts removed (e.g., if your mobile phase is 50:50 Acetonitrile/Buffer, flush with 50:50 Acetonitrile/Water).[14] This is a critical step to prevent buffer precipitation in high organic solvent.

  • Organic Flush (Remove Non-polar Contaminants): Flush with 20 column volumes of 100% Acetonitrile or Methanol.[14][15]

  • Stronger Solvent Flush (If Needed): If contamination persists, proceed with a stronger, more non-polar solvent. Flush with 20 column volumes of Isopropanol (IPA).[14]

  • Re-equilibration:

    • Flush with 10 column volumes of the intermediate solvent (e.g., Acetonitrile).

    • Flush with 20-30 column volumes of your initial mobile phase (including buffer) until the baseline and pressure are stable.[14]

  • Test Performance: Inject a standard to see if peak shape and retention time have been restored. If this procedure fails, the column may have a void at the inlet or be permanently damaged, and replacement is the best option.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
  • Column Volume and Extra-Column Volume. Phenomenex. [Link]
  • What is the effect of extra column volume for different HPLC instruments on the same method? MicroSolv. [Link]
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Extra-Column Volume in HPLC. Element Lab Solutions. [Link]
  • HPLC Extra Column Volumes.
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]
  • Basic Column Care and Cleaning. MAC-MOD Analytical. [Link]
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • How To Regenerate a C18 HPLC Column. Chrom Tech, Inc. [Link]
  • Abnormal peak shape (Effect of sample solvent and others). Shimadzu. [Link]
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 4-Desmethoxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Desmethoxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during HPLC/UHPLC method development. We will delve into the causality behind experimental choices to empower you with a robust, scientifically-grounded optimization strategy.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase and column for analyzing 4-Desmethoxy Omeprazole?

A common starting point for reversed-phase HPLC analysis of 4-Desmethoxy Omeprazole, an analogue of omeprazole, involves a C8 or C18 column with a mobile phase consisting of a phosphate or ammonium bicarbonate buffer and acetonitrile as the organic modifier. For example, the United States Pharmacopeia (USP) monograph for omeprazole often specifies a mixture of phosphate buffer (pH 7.6) and acetonitrile.[1][2] A typical gradient might run from a low to a high percentage of acetonitrile to ensure elution of the analyte and any related impurities. The detection wavelength is commonly set around 302-305 nm.[3][4]

Q2: Why is mobile phase pH so critical for the analysis of 4-Desmethoxy Omeprazole?

4-Desmethoxy Omeprazole, like its parent compound omeprazole, is a weakly basic compound. Its ionization state is highly dependent on the mobile phase pH. At a pH near its pKa, the molecule can exist in both ionized and non-ionized forms, leading to poor peak shape, specifically tailing.[5] To ensure a single, stable ionic form and achieve symmetric, reproducible peaks, the mobile phase pH should be controlled and set at least 2 units away from the analyte's pKa. For basic compounds like this, operating at a higher pH (e.g., pH 7.6 to 9.0) can neutralize residual silanol groups on the silica-based column packing, minimizing secondary ionic interactions that cause peak tailing.[4][6]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used, but it will alter the selectivity of the separation. Acetonitrile and methanol have different elution strengths and chemical properties. Acetonitrile is generally a stronger solvent for omeprazole-like compounds in reversed-phase chromatography and often provides sharper peaks. However, methanol can offer different selectivity for resolving 4-Desmethoxy Omeprazole from its impurities.[4][7] If you are facing co-elution issues, switching to or creating a ternary mixture with methanol is a valid optimization step.

Q4: My sample is dissolved in DMSO. Can I inject this directly?

While 4-Desmethoxy Omeprazole is soluble in DMSO[8], injecting a sample dissolved in a solvent much stronger than the mobile phase can cause significant peak distortion, including broadening and splitting.[9] This is known as the "solvent effect." Whenever possible, the sample should be dissolved in the initial mobile phase.[9] If DMSO must be used, the injection volume should be kept as small as possible (e.g., < 5 µL) to minimize these adverse effects.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you might encounter and provides a systematic approach to resolving them.

Issue 1: Poor Peak Shape (Tailing Peak)

A tailing peak is the most common issue for basic analytes like 4-Desmethoxy Omeprazole. It is characterized by an asymmetry factor > 1.2.

Root Cause Analysis: The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing material.[5]

Solutions Protocol:

  • Mobile Phase pH Adjustment:

    • Step 1: Prepare a series of mobile phase buffers at different pH values, for example, pH 7.0, 7.6, and 9.0. Glycine[4] or ammonium/phosphate buffers are suitable choices.

    • Step 2: Equilibrate the column with the first mobile phase (e.g., pH 7.0) for at least 20 column volumes.

    • Step 3: Inject the sample and record the chromatogram, noting the peak asymmetry factor.

    • Step 4: Repeat steps 2 and 3 for the other pH values.

    • Analysis: Compare the peak shapes. An increase in pH typically reduces tailing for basic compounds by suppressing silanol ionization.[5] A higher pH, such as 9.0, often yields the best results.[4]

  • Increase Buffer Concentration:

    • Step 1: Using the optimal pH determined above, prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Step 2: Analyze the sample with each buffer concentration.

    • Analysis: A higher buffer concentration can more effectively shield the silanol groups, reducing secondary interactions and improving peak shape.

  • Use a Deactivated Column:

    • Consider using a modern, end-capped column specifically designed for analyzing basic compounds. These columns have a lower concentration of accessible silanol groups, inherently reducing the potential for peak tailing.

Data Summary: Effect of pH on Peak Shape
Mobile Phase pHAnalyte StateSilanol StateExpected Asymmetry FactorRationale
< 7.0Protonated (Cationic)Partially Ionized> 1.5 (Tailing)Strong ionic interaction between analyte and stationary phase.
7.6Protonated (Cationic)Mostly Ionized1.2 - 1.5 (Reduced Tailing)Common starting pH providing moderate silanol suppression.[1]
9.0Approaching NeutralFully Ionized1.0 - 1.2 (Symmetrical)Analyte is less charged, and high pH mobile phase competes for silanol sites.[4]
Troubleshooting Workflow: Poor Peak Shape

This diagram outlines the logical steps for diagnosing and solving peak tailing issues.

G cluster_0 Troubleshooting: Peak Tailing start Observe Peak Tailing (Asymmetry > 1.2) check_pH Is Mobile Phase pH >2 units from pKa? start->check_pH adjust_pH Increase Mobile Phase pH (e.g., to pH 9.0) check_pH->adjust_pH No check_buffer Is Buffer Concentration Sufficient (>=25mM)? check_pH->check_buffer Yes adjust_pH->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Using a Modern, End-Capped Column? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a Column for Basic Compounds check_column->change_column No success Peak Shape Optimized (Asymmetry 1.0-1.2) check_column->success Yes change_column->success fail Issue Persists (Consult Advanced Support)

Caption: Workflow for diagnosing and resolving peak tailing.

Issue 2: Unstable Retention Times

Retention time drift can compromise the reliability and accuracy of your method.

Root Cause Analysis: This issue often stems from insufficient column equilibration, changes in mobile phase composition over time, or temperature fluctuations.

Solutions Protocol:

  • Ensure Proper Equilibration:

    • Step 1: Before starting a batch analysis, flush the column with the initial mobile phase for at least 20-30 column volumes. For a standard 150 x 4.6 mm column, this equates to a 20-30 minute flush at 1.0 mL/min.

    • Step 2: Monitor the baseline and backpressure. A stable baseline and pressure indicate the column is fully equilibrated with the mobile phase.

  • Maintain Mobile Phase Integrity:

    • Step 1: Prepare fresh mobile phase daily. Buffers, especially at neutral or basic pH, can support microbial growth.

    • Step 2: Keep the mobile phase reservoirs capped to prevent evaporation of the more volatile organic component (e.g., acetonitrile), which would alter the solvent ratio and increase retention times.

    • Step 3: Always filter and degas the mobile phase to prevent pump issues and baseline noise.[1]

  • Use a Column Thermostat:

    • Step 1: Set the column compartment temperature (e.g., 30-40°C).

    • Analysis: Maintaining a constant temperature ensures stable and reproducible retention times, as viscosity and chromatographic interactions are temperature-dependent.[4][10]

Issue 3: Insufficient Resolution from Related Substances

Achieving baseline separation between 4-Desmethoxy Omeprazole and its closely related impurities is critical for accurate quantitation.

Root Cause Analysis: Poor resolution indicates that the selectivity (α) of the chromatographic system is not optimal. This can be addressed by modifying the mobile phase composition or the stationary phase.

Systematic Optimization Protocol for Resolution:

  • Optimize Organic Modifier Percentage (Isocratic):

    • Step 1: Start with a 60:40 ratio of aqueous buffer to acetonitrile.

    • Step 2: Sequentially run analyses by decreasing the acetonitrile percentage in 5% increments (e.g., to 55%, 50%, 45%).

    • Analysis: Decreasing the organic content will increase the retention time of all components, which may provide the necessary space for better resolution.

  • Implement a Gradient Elution:

    • If isocratic elution fails, a gradient program is the next logical step. A shallow gradient is often effective for separating closely eluting peaks.

    • Experimental Protocol:

      • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0

      • Mobile Phase B: Acetonitrile

      • Column: C18, 2.6 µm, 50 x 4.6 mm[4]

      • Flow Rate: 0.8 mL/min[4]

      • Inject the sample and run the gradient program detailed in the table below.

Table: Example Gradient Program for Impurity Profiling
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Linear
10.06535Linear
12.02080Linear
14.02080Linear
14.1955Linear
18.0955Linear

This program provides a starting point and should be adjusted based on initial results to optimize the separation of critical peak pairs.

  • Change Organic Modifier Type:

    • If co-elution persists with acetonitrile, substitute it with methanol. The different dipole moment and hydrogen bonding capability of methanol can significantly alter selectivity and may resolve the critical pair.

Logical Relationship: Resolution Optimization

G cluster_1 Optimizing Resolution start Problem: Insufficient Resolution isocratic_check Is Method Isocratic? start->isocratic_check adjust_isocratic Adjust % Organic (e.g., decrease ACN) isocratic_check->adjust_isocratic Yes develop_gradient Develop a Shallow Gradient Program isocratic_check->develop_gradient No modifier_check Is Acetonitrile the Modifier? adjust_isocratic->modifier_check develop_gradient->modifier_check switch_modifier Switch to Methanol or a Ternary Mixture modifier_check->switch_modifier Yes success Resolution Achieved (Rs > 1.5) modifier_check->success No switch_modifier->success

Caption: Decision tree for improving chromatographic resolution.

References

  • Schmidt, A. H., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America.
  • Jadhav, A. S., et al. (2013). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Jain, D., et al. (2020). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Journal of Chromatographic Science.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Molnar-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Sultan, A., et al. (1997). Development and validation of a precise single HPLC Method for determination of omeprazole and its related compound in pharmaceutical formulation. Indian Journal of Pharmaceutical Sciences.
  • Nacalai Tesque, Inc. Troubleshooting: Poor peak shape.
  • Agilent Technologies. (2014). Tips and Tricks of HPLC System Troubleshooting.
  • ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • DC Chemicals. 4-Desmethoxy Omeprazole Datasheet.
  • United States Pharmacopeia. (2019). USP-NF Omeprazole Delayed-Release Capsules Monograph.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide.
  • United States Pharmacopeia. (2012). USP 35 Monograph: Omeprazole.
  • Kulinowski, P., et al. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison. AAPS PharmSciTech.
  • Kulinowski, P., et al. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison. Queen's University Belfast Research Portal.
  • Kulinowski, P., et al. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance. Queen's University Belfast.
  • Chiverton, M., et al. (1998). Control of intragastric pH with omeprazole 20 mg, omeprazole 40 mg and lansoprazole 30 mg. Alimentary Pharmacology & Therapeutics.
  • El-Koussi, A., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science.
  • Gul, W., et al. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. The Pharma Innovation Journal.
  • Flor, S., et al. (2007). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Journal of Liquid Chromatography & Related Technologies.

Sources

Technical Support Center: Overcoming Matrix Effects in H-180/29 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of H-180/29. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their bioanalytical methods. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Understanding Matrix Effects
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] In bioanalysis, complex matrices like plasma, serum, or tissue homogenates contain numerous endogenous components (e.g., phospholipids, proteins, salts) that can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][6]

The primary concern with matrix effects is their variability from sample to sample, which can lead to erroneous quantification.[7] For instance, if the matrix of a patient sample suppresses the this compound signal more than the matrix of the calibration standards, the concentration of this compound in the patient sample will be underestimated. Regulatory bodies like the FDA require a thorough evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[8][9]

Troubleshooting & Mitigation Strategies
Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the initial troubleshooting steps?

When encountering ion suppression, a systematic approach is crucial. The goal is to either remove the interfering components or to separate them chromatographically from your analyte, this compound.

Initial Steps:

  • Confirm and Characterize the Matrix Effect: Use a post-column infusion experiment to identify the regions in your chromatogram where ion suppression occurs.[3][6][7] This involves infusing a constant flow of this compound solution into the LC eluent post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal of this compound indicate retention times where matrix components are causing suppression.[3][7]

  • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering substances. Consider more rigorous cleanup techniques.[1][10][11]

  • Adjust Chromatographic Conditions: Modifying the LC method can help separate this compound from the co-eluting interferences.[3][10]

Below is a workflow to guide your troubleshooting process:

Troubleshooting_Ion_Suppression start Ion Suppression Observed for this compound confirm Confirm with Post-Column Infusion start->confirm is_suppression_confirmed Suppression Confirmed? confirm->is_suppression_confirmed review_sample_prep Review & Enhance Sample Preparation is_suppression_confirmed->review_sample_prep Yes no_suppression Issue Resolved is_suppression_confirmed->no_suppression No optimize_chromatography Optimize Chromatographic Separation review_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Consult Senior Scientist revalidate->end

Caption: Troubleshooting workflow for ion suppression.

Q3: Which sample preparation technique is most effective for reducing matrix effects for this compound in plasma?

The choice of sample preparation technique depends on the physicochemical properties of this compound and the complexity of the matrix. The goal is to maximize the removal of matrix components, especially phospholipids, which are notorious for causing ion suppression.[12] Here is a comparison of common techniques:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or a salt.[13][14]Simple, fast, and inexpensive.[14]Non-selective; may not remove other interfering components like phospholipids, leading to significant matrix effects.[11][12]Initial screening or when high throughput is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (typically aqueous and organic) based on its solubility.[15][16]Can provide cleaner extracts than PPT; selectivity can be tuned by adjusting solvent and pH.Can be labor-intensive and time-consuming; may require optimization of solvents and pH.[15]Compounds with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) This compound is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The analyte is then eluted with a different solvent.Highly selective, leading to very clean extracts and significant reduction in matrix effects.[1][11]More complex and costly than PPT and LLE; requires method development to select the appropriate sorbent and solvent system.[17]Achieving the lowest limits of detection and minimizing matrix effects.

Recommendation: For robust and sensitive quantification of this compound, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing matrix effects in complex biological fluids like plasma.[1][11] If you are currently using PPT and observing issues, transitioning to a well-developed SPE protocol is a logical next step.

Advanced Mitigation & Best Practices
Q4: Can an internal standard completely compensate for matrix effects?

An internal standard (IS) is crucial for accurate quantification in LC-MS/MS as it corrects for variability during sample preparation and instrumental analysis.[18][19][20] However, the degree of compensation for matrix effects depends heavily on the type of internal standard used.

  • Structural Analogue IS: A compound that is chemically similar but not identical to the analyte. While it can correct for some variability, it may not experience the exact same degree of ion suppression or enhancement as this compound, leading to incomplete compensation.[21][22]

  • Stable Isotope-Labeled (SIL) IS: This is the "gold standard" for quantitative bioanalysis.[18] A SIL-IS of this compound (e.g., deuterated or ¹³C-labeled) is chemically identical to the analyte and will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[21][23] Therefore, it will be affected by the matrix in the same way as this compound, allowing for highly effective compensation and improved accuracy and precision.[22][23]

While a SIL-IS is highly recommended and can compensate for a significant portion of matrix effects, it is not a substitute for good sample preparation and chromatography.[11] Even with a SIL-IS, severe ion suppression can lead to a loss of sensitivity that may compromise the lower limit of quantification (LLOQ).[11]

Internal_Standard_Compensation cluster_0 Without SIL-IS cluster_1 With SIL-IS analyte_no_is Analyte Signal matrix_effect_no_is Matrix Effect (Ion Suppression) analyte_no_is->matrix_effect_no_is final_signal_no_is Inaccurate Signal matrix_effect_no_is->final_signal_no_is analyte_with_is Analyte Signal matrix_effect_with_is Matrix Effect (Ion Suppression) analyte_with_is->matrix_effect_with_is is_signal SIL-IS Signal is_signal->matrix_effect_with_is ratio Ratio (Analyte/IS) matrix_effect_with_is->ratio final_signal_with_is Accurate Signal ratio->final_signal_with_is

Caption: Compensation for matrix effects with a SIL-IS.

Q5: What are the key elements of a robust protocol for assessing matrix effects during method validation for this compound, in line with regulatory expectations?

During method validation, a systematic assessment of matrix effects is required to ensure the reliability of the bioanalytical method.[9][24] The FDA's M10 Bioanalytical Method Validation guidance provides a framework for this evaluation.[9]

Key Assessment Protocol:

  • Objective: To determine if different sources of the biological matrix affect the quantification of this compound.

  • Materials:

    • At least six different lots of the specific biological matrix (e.g., human plasma from six different donors).

    • Stock solutions of this compound and its SIL-IS.

  • Procedure:

    • Prepare two sets of samples:

      • Set 1 (Neat Solution): Spike known amounts of this compound and SIL-IS into a clean solvent (e.g., mobile phase) at low and high QC concentrations.

      • Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six different lots. Then, spike the extracted matrix with this compound and SIL-IS to the same low and high QC concentrations as in Set 1.

    • Analyze both sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for each lot of matrix at both low and high concentrations.

      • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • IS-Normalized MF: If a SIL-IS is used, calculate the IS-normalized MF.

      • IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Presence of Matrix) / (Peak Response Ratio of Analyte/IS in Absence of Matrix)

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-normalized matrix factors calculated from the six lots of matrix should not be greater than 15%.[9]

This systematic evaluation provides quantitative evidence of the extent of matrix effects and the ability of the internal standard to compensate for them, ensuring the method's robustness across different sample populations.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general template and should be optimized for the specific properties of this compound.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of SIL-IS working solution and 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences, particularly phospholipids.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. [Link]
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. [Link]
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
  • The Use of Stable-Isotope-Labeled (SIL)
  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry - ACS Public
  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. [Link]
  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry | Analytical Chemistry - ACS Public
  • Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]
  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [Link]
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]
  • The Use of Stable-Isotope-Labeled (SIL)
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. [Link]
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed. [Link]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. [Link]
  • Overview of Liquid-Liquid Extraction (LLE)
  • Bioanalytical sample prepar
  • Protein Precipit
  • Ion Suppression in LC–MS–MS — A Case Study. [Link]
  • Importance of matrix effects in LC–MS/MS bioanalysis - Ovid. [Link]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Video: Internal Standards for Quantit
  • An Uncommon Fix for LC–MS Ion Suppression | LCGC Intern
  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA - YouTube. [Link]
  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?
  • Are You Using The Internal Standard Method In A Right Way? - WelchLab. [Link]
  • Sample Preparation In Bioanalysis: A Review - ijstr. [Link]
  • Troubleshooting ion suppression in LC–MS analysis - YouTube. [Link]
  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. [Link]
  • Comparing Solid Phase vs. Solid Liquid vs.
  • Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG - Allumiqs. [Link]
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Matrix Effects on Quantitation in Liquid Chrom
  • Designing LCMS Studies with the FDA in Mind
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. [Link]

Sources

Technical Support Center: A Scientist's Guide to Resolving Omeprazole and Impurity B in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals who are facing challenges in achieving adequate chromatographic resolution between the active pharmaceutical ingredient (API) Omeprazole and its closely-related process impurity, Impurity B. As Senior Application Scientists, we understand that this specific separation is a common hurdle in quality control and method development. This document provides a structured, in-depth troubleshooting framework rooted in chromatographic principles to help you systematically diagnose and solve this resolution issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is achieving baseline resolution between Omeprazole and Impurity B so challenging?

A1: The Challenge Lies in Structural Similarity.

The primary difficulty in separating Omeprazole from Impurity B stems from their nearly identical chemical structures. Impurity B is 4-Desmethoxy Omeprazole, meaning it lacks a single methoxy group on the benzimidazole ring that is present in the parent Omeprazole molecule.[1][2] This subtle difference results in very similar physicochemical properties, leading to near-identical partitioning behavior in a typical reversed-phase chromatographic system.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Omeprazole 5-Methoxy-2-[(RS)-[(4-methoxy-3,5-dimethylpyridin-2- yl)methyl]sulfinyl]-1H-benzimidazole[3]C₁₇H₁₉N₃O₃S345.4
Impurity B 2-[(RS)-[(3,5-dimethylpyridin-2-yl)methyl]sulphinyl]-5-methoxy-1H-benzimidazole[2]C₁₆H₁₇N₃O₂S315.4

In chromatography, resolution (Rs) is governed by three key factors: efficiency (N), retention (k), and selectivity (α). For structurally analogous pairs like this, the selectivity factor (α) is the most critical and challenging to influence. A small change in selectivity can have a significant impact on resolution, and this is where our method development efforts must be focused.[4]

Q2: I'm observing poor resolution (Rs < 1.5) with a standard pharmacopeia method. Where do I begin troubleshooting?

A2: Start with a Systematic Health Check of Your Method and System.

Before modifying validated method parameters, it's crucial to ensure your system is performing optimally and the current method is running as intended. Jumping directly to parameter changes without this step can mask underlying issues. Follow a logical diagnostic sequence.

G cluster_0 Initial Troubleshooting Workflow A Poor Resolution Observed (Rs < 1.5) B Step 1: System & Column Health Check A->B C Check System Pressure (Stable? Expected value?) B->C D Inspect Peak Shape (Tailing? Fronting? Splitting?) B->D E Verify Column Equilibration (Minimum 10-20 column volumes?) B->E F Is System Performance OK? C->F D->F E->F G Step 2: Method Parameter Optimization F->G  Yes H Troubleshoot System: - Check for leaks - Degas mobile phase - Replace column if old/overloaded F->H  No

Caption: Initial workflow for diagnosing poor resolution.

Actionable Steps:

  • System Pressure: Is the backpressure stable and within the expected range for the method? Fluctuations can indicate pump issues or leaks.

  • Peak Shape: Examine the Omeprazole peak. Significant tailing can indicate secondary interactions with the stationary phase or column degradation. Omeprazole is a weak base, and poor peak shape is common without optimal conditions.[5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. This is especially critical for gradient methods.[6]

  • Column Age & History: Consider the age and usage history of your column. A loss of performance and resolution is expected over time. If in doubt, test with a new column of the same type.

If these checks reveal no issues, you can confidently proceed to method optimization.

Q3: How does mobile phase pH impact the separation, and what adjustments should I explore?

A3: pH is the Most Powerful Tool for Manipulating Selectivity.

The ionization state of Omeprazole and its impurities is highly dependent on the mobile phase pH. Omeprazole has a pKa of approximately 4.0, behaving as a weak base.[7] By adjusting the pH, you alter the charge state of the molecules, which in turn changes their interaction with the C18 stationary phase and significantly impacts retention and selectivity.

The European Pharmacopoeia (EP) method for Omeprazole related substances suggests a mobile phase pH of 7.6.[3] It also notes that if the resolution between Omeprazole and Impurity D (a closely eluting peak) is insufficient, the pH should be adjusted. This principle is directly applicable to improving resolution with Impurity B.

G cluster_pH Effect of pH on Omeprazole (pKa ~4.0) pH_Low Low pH (e.g., pH < 3) Omeprazole is fully protonated (BH+) Strong retention on C18 pH_Mid Mid-Range pH (e.g., pH 7-8) Mixture of neutral (B) and protonated forms Sensitive to small pH changes pH_Low->pH_Mid Increasing pH pH_High High pH (e.g., pH > 9) Omeprazole is fully neutral (B) Retention changes, potential for new selectivity pH_Mid->pH_High Increasing pH

Caption: Relationship between pH and Omeprazole's ionization state.

Troubleshooting with pH: A systematic evaluation of pH is the most logical next step. Since Impurity B's structure is so similar, its pKa will be very close to Omeprazole's, but not identical. This slight difference in ionization behavior at a given pH is what you can exploit to achieve separation.

pH AdjustmentRationaleExpected Outcome
Increase pH (e.g., 7.6 → 8.5 → 9.5) Move further away from the pKa to ensure both compounds are in their neutral state. Small differences in hydrophobicity may become more pronounced. High pH can also improve peak shape for basic compounds.Potential for significant change in selectivity (α) and improved resolution. A method using a pH of 9.5 has been successfully developed for Omeprazole and its impurities.[8]
Decrease pH (e.g., 7.6 → 7.0) Move closer to the pKa, where subtle differences in ionization between the two compounds can be amplified, leading to changes in relative retention.May increase or decrease resolution. Requires careful, incremental adjustment.

Experimental Protocol 1: Systematic pH Screening

Objective: To evaluate the effect of mobile phase pH on the resolution between Omeprazole and Impurity B.

Materials:

  • HPLC or UHPLC system with UV detector

  • C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Omeprazole and Impurity B reference standards

  • Acetonitrile (HPLC grade)

  • Phosphate or borate buffer salts

  • Phosphoric acid and Sodium hydroxide for pH adjustment

Procedure:

  • Prepare Mobile Phase Buffers: Prepare three separate aqueous buffer solutions (e.g., 20 mM potassium phosphate) and adjust their pH to 7.0, 8.0, and 9.0, respectively.

  • Prepare Mobile Phases: For each pH, prepare the final mobile phase according to your starting method's ratio (e.g., mix 27 volumes of acetonitrile and 73 volumes of the prepared aqueous buffer).[3] Filter and degas all mobile phases.

  • Prepare Sample: Prepare a resolution solution containing both Omeprazole and Impurity B at a concentration suitable for detection.

  • Systematic Analysis: a. Equilibrate the column thoroughly with the pH 7.0 mobile phase (at least 20 column volumes). b. Inject the resolution solution and record the chromatogram. c. Repeat the equilibration and injection process for the pH 8.0 and pH 9.0 mobile phases.

  • Data Analysis: a. For each chromatogram, identify the peaks for Omeprazole and Impurity B. b. Calculate the resolution (Rs) between the two peaks. c. Compare the resolution values across the different pH conditions to identify the optimal pH for your separation.

Q4: What if pH adjustment isn't enough? Can changing the organic modifier help?

A4: Yes, Switching Organic Solvents Can Alter Selectivity.

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but they interact differently with analytes and the stationary phase. This can be exploited to change elution order or improve the separation of co-eluting peaks.[9]

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength. It primarily interacts via dipole-dipole interactions.

  • Methanol (MeOH): Is a protic solvent, meaning it can act as a hydrogen bond donor and acceptor. This provides an additional mechanism for interaction that can significantly alter selectivity, especially for molecules with hydrogen bonding capabilities like Omeprazole.

A study on Omeprazole and its related compounds successfully used methanol at a high pH (10.65) to achieve separation, demonstrating its utility as an alternative to acetonitrile.[7]

Q5: I've optimized the mobile phase, but resolution is still marginal. Should I consider a different column?

A5: Absolutely. The stationary phase is a cornerstone of selectivity.

If mobile phase optimization does not yield the desired resolution, the next logical step is to evaluate different column chemistries and technologies.[4]

1. Stationary Phase Chemistry: While C18 is the workhorse of reversed-phase chromatography, alternative phases offer different retention mechanisms that can exploit the subtle structural differences between Omeprazole and Impurity B.

Column PhasePrimary Interaction MechanismPotential Advantage for Omeprazole/Impurity B
C8 (Octyl) HydrophobicLess retentive than C18. The European Pharmacopoeia method specifies a C8 column, which can sometimes provide different selectivity for closely related compounds.[3][10]
Phenyl-Hexyl Hydrophobic & π-π InteractionsThe phenyl rings in the stationary phase can interact with the aromatic rings in Omeprazole and Impurity B, offering a completely different selectivity mechanism (π-π interactions) that is not available on standard alkyl chains.
Embedded Polar Group (EPG) Hydrophobic & Polar InteractionsThese columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can reduce peak tailing for basic compounds like Omeprazole.

2. Particle Technology: Modern column technology can provide a significant boost in efficiency (N), which directly improves resolution.

  • Superficially Porous Particles (SPP) / Fused-Core: These particles have a solid, non-porous core with a thin, porous outer layer. This design reduces diffusion paths, leading to much higher column efficiencies and sharper peaks compared to traditional fully porous particles (FPP) of the same size.[5] Upgrading from a 5 µm FPP column to a 2.7 µm SPP column can often double the efficiency while keeping backpressure compatible with standard HPLC systems.[5]

References

  • Journal of Chemical and Pharmaceutical Research.
  • Semantic Scholar. Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. [Link]
  • ResearchGate. Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. [Link]
  • ResearchGate. Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. [Link]
  • Veeprho. Omeprazole EP Impurity B | CAS 110374-16-8. [Link]
  • Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]
  • SynZeal. Omeprazole EP Impurity B | 110374-16-8. [Link]
  • Pharmace Research Labor
  • National Institutes of Health (NIH). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)
  • ResearchGate. Chiral resolution of omeprazole by HPLC. [Link]
  • European Directorate for the Quality of Medicines & HealthCare. OMEPRAZOLE Omeprazolum (Ph. Eur. Monograph 0942). [Link]
  • MAC-MOD Analytical.
  • LCGC International.
  • Axios Research. Omeprazole EP Impurity B - CAS - 110374-16-8. [Link]
  • GSC Online Press. Review on method development and validation for different pharmaceutical dosage form. [Link]
  • European Pharmacopoeia. OMEPRAZOLE Omeprazolum (6.0). [Link]
  • USP-NF. Omeprazole Delayed-Release Capsules. [Link]
  • GSC Biological and Pharmaceutical Sciences. Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. [Link]
  • ResearchGate. Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. [Link]

Sources

Technical Support Center: Analysis of 4-Desmethoxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Desmethoxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the chromatographic analysis of this compound. As a key impurity and metabolite of Omeprazole and Esomeprazole, accurate quantification of 4-Desmethoxy Omeprazole is critical for quality control and pharmacokinetic studies.[1][2] This resource provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the analysis of 4-Desmethoxy Omeprazole?

A1: Interferences in the analysis of 4-Desmethoxy Omeprazole can be broadly categorized into three main types:

  • Process- and Degradation-Related Impurities: The synthesis of Omeprazole can result in several related substances.[3] Furthermore, Omeprazole is susceptible to degradation under acidic, oxidative, and photolytic conditions, leading to the formation of products that may have similar chromatographic behavior to 4-Desmethoxy Omeprazole.[4] A comprehensive stability-indicating method is crucial to separate the analyte from these potential interferents.[5]

  • Co-eluting Metabolites: Omeprazole is extensively metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[6] Depending on the chromatographic conditions, these metabolites can potentially co-elute with 4-Desmethoxy Omeprazole, which is also a metabolite.[2]

  • Matrix Effects in Bioanalysis: When analyzing biological samples like plasma or urine, endogenous components such as phospholipids, proteins, and salts can co-elute with 4-Desmethoxy Omeprazole and interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement.[7] This can significantly impact the accuracy and precision of quantification.

Q2: I'm observing significant peak tailing for 4-Desmethoxy Omeprazole in my reversed-phase HPLC analysis. What is the likely cause and how can I resolve it?

A2: Peak tailing for 4-Desmethoxy Omeprazole, a basic compound, is a common chromatographic issue. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetric peak shape.

To resolve this, consider the following strategies:

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase (e.g., to pH > 7) can suppress the ionization of the residual silanol groups, minimizing these secondary interactions. However, ensure the pH is within the stable range for your column.

  • Use an End-Capped Column: Modern, high-purity, end-capped C8 or C18 columns are designed to have a minimal number of accessible silanol groups, which significantly reduces peak tailing for basic compounds.

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.

Q3: How can I mitigate matrix effects when quantifying 4-Desmethoxy Omeprazole in human plasma using LC-MS/MS?

A3: Mitigating matrix effects is crucial for accurate and reliable bioanalysis. Here are the most effective strategies:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible. While simple protein precipitation (PPT) is fast, it may not be sufficient. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner sample extracts.[7]

  • Optimize Chromatographic Separation: Adjust your HPLC/UHPLC method to chromatographically separate 4-Desmethoxy Omeprazole from the regions where most matrix components, particularly phospholipids, elute. This can be achieved by modifying the gradient, mobile phase composition, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as 4-Desmethoxy Omeprazole-d3, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[2][6] This allows for accurate correction of any signal suppression or enhancement.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks in HPLC Analysis

Co-elution of 4-Desmethoxy Omeprazole with other impurities or degradants can lead to inaccurate quantification. This guide provides a systematic approach to diagnose and resolve co-elution issues.

Step 1: Peak Purity Assessment

If your system is equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS), these tools are invaluable for confirming peak purity.

  • Using a DAD: Collect UV-Vis spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of a co-eluting impurity.[8]

  • Using an MS Detector: Analyze the mass spectra across the peak's elution profile. A change in the mass-to-charge ratio (m/z) is a definitive sign of co-elution.[8]

Step 2: Method Modification to Improve Resolution

If co-elution is confirmed or suspected, systematically adjust your chromatographic parameters to improve separation.

Parameter to AdjustRationale and Recommended Action
Mobile Phase pH Altering the pH can change the ionization state of both the analyte and the interfering compound, thus affecting their retention times differently. For 4-Desmethoxy Omeprazole and related basic impurities, adjusting the pH around their pKa values can significantly impact selectivity.
Organic Modifier Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different solvent-analyte interactions.
Column Chemistry If adjustments to the mobile phase are insufficient, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or Cyano phase) can provide a different selectivity and resolve the co-eluting peaks.[9]
Gradient Slope For gradient methods, a shallower gradient increases the separation between closely eluting peaks. Experiment with reducing the rate of change of the organic solvent concentration around the elution time of the analyte.
Troubleshooting Workflow for Co-elution

co_elution_workflow start Suspected Co-elution peak_purity Perform Peak Purity Analysis (DAD/MS) start->peak_purity is_pure Is Peak Pure? peak_purity->is_pure adjust_ph Adjust Mobile Phase pH is_pure->adjust_ph No resolved Peak Resolved is_pure->resolved Yes adjust_ph->is_pure Re-evaluate change_organic Change Organic Modifier (ACN/MeOH) adjust_ph->change_organic No Improvement change_organic->is_pure Re-evaluate change_column Change Column Chemistry change_organic->change_column No Improvement change_column->is_pure Re-evaluate adjust_gradient Adjust Gradient Slope change_column->adjust_gradient No Improvement adjust_gradient->is_pure Re-evaluate end Method Optimized resolved->end not_resolved Not Resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Omeprazole and Related Substances

This protocol describes a robust reversed-phase HPLC method for the determination of 4-Desmethoxy Omeprazole (Impurity B) and other related substances in the presence of Omeprazole.

1. Materials and Reagents:

  • Omeprazole and its related impurities (including 4-Desmethoxy Omeprazole) reference standards.

  • HPLC-grade acetonitrile and methanol.

  • Potassium phosphate monobasic (analytical grade).

  • Sodium hydroxide (analytical grade).

  • High-purity water.

2. Chromatographic Conditions:

ParameterSpecification
Column Inertsil ODS 3V, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.05M Potassium Phosphate Monobasic buffer, pH adjusted to 7.2 with 0.1N NaOH : Acetonitrile (75:25 v/v)
Mobile Phase B 0.05M Potassium Phosphate Monobasic buffer, pH adjusted to 7.2 with 0.1N NaOH : Acetonitrile (45:55 v/v)
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection Wavelength 285 nm
Injection Volume 20 µL
Gradient Program Time (min)
0
20
25
30
35

(This method is adapted from a validated stability-indicating method for Omeprazole and its impurities.[4])

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 4-Desmethoxy Omeprazole in a suitable diluent (e.g., a mixture of buffer and acetonitrile). Further dilute to the desired working concentration.

  • Test Solution: Accurately weigh and dissolve the Omeprazole bulk drug or formulation in the diluent to achieve a target concentration.

4. System Suitability:

  • Prepare a solution containing Omeprazole and its known impurities.

  • The resolution between 4-Desmethoxy Omeprazole and any adjacent peak should be not less than 1.5.

Protocol 2: LC-MS/MS Quantification of Omeprazole and Metabolites in Human Plasma

This protocol provides a high-throughput method for the simultaneous quantification of Omeprazole and its metabolites, using 4-Desmethoxy Omeprazole-d3 as an internal standard.

1. Materials and Reagents:

  • Omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and 4-Desmethoxy Omeprazole-d3 reference standards.

  • LC-MS grade acetonitrile and methanol.

  • LC-MS grade formic acid.

  • Human plasma (with anticoagulant).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL 4-Desmethoxy Omeprazole-d3 in acetonitrile).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

3. LC-MS/MS Parameters:

ParameterSpecification
LC System UHPLC System
Column C18, 2.1 x 50 mm, <2 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, followed by re-equilibration
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Compound
Omeprazole
5-Hydroxyomeprazole
Omeprazole Sulfone
4-Desmethoxy Omeprazole-d3 (IS)

(Note: MRM transitions are representative and should be optimized for your specific instrument. The precursor ion for 4-Desmethoxy Omeprazole is 316.1, so the deuterated version would be 319.1. Product ions would be determined by infusing the standard.[6][10])

LC-MS/MS Analysis Workflow

lcms_workflow sample_collection Plasma Sample Collection is_spiking Spike with IS (4-Desmethoxy Omeprazole-d3) sample_collection->is_spiking ppt Protein Precipitation (Acetonitrile) is_spiking->ppt centrifuge Centrifugation ppt->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection UHPLC Injection supernatant_transfer->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Sources

Enhancing sensitivity for low-level H-180/29 detection

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing Sensitivity for Low-Level Analyte Detection

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the Technical Support Center for enhancing the detection of low-level analytes. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet significant challenge of detecting and quantifying analytes present at very low concentrations. For the purposes of this guide, we will refer to a representative low-level analyte as "H-180/29." The principles and methodologies discussed herein are broadly applicable to a wide range of immunoassays and analytical techniques.

This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design and troubleshooting efforts.

Part 1: Troubleshooting Guides

This section addresses the most common issues encountered during the detection of low-level analytes like this compound. Each guide is presented in a question-and-answer format to directly tackle specific problems.

Guide 1: The Problem of Weak or No Signal

Question: I am not detecting any signal, or the signal from my samples is indistinguishable from the blank. What are the likely causes and how can I resolve this?

A weak or absent signal is a frequent challenge when working with low-abundance analytes. The issue can stem from various factors, from reagent integrity to suboptimal assay conditions.

Potential Causes and Step-by-Step Solutions:

  • Reagent Integrity and Preparation:

    • Expired or Improperly Stored Reagents: Confirm that all kit components, antibodies, and standards are within their expiration dates and have been stored under the recommended conditions.[1] Most immunoassay kits require storage at 2-8°C.[1]

    • Incorrect Reagent Preparation: Meticulously review the protocol to ensure all reagents were prepared to the correct dilutions and in the proper order.[1] For lyophilized standards, ensure the vial is centrifuged before reconstitution to collect all material at the bottom.[2]

    • Degraded Standard: If you observe a signal in your sample wells but not in the standard curve, the standard may have degraded.[2][3] Prepare a fresh standard and repeat the assay.

  • Antibody and Analyte Concentration:

    • Insufficient Antibody Concentration: The concentration of the primary or secondary antibody may be too low for effective detection.[2] Consider performing a titration experiment to determine the optimal antibody concentrations.

    • Analyte Below Detection Limit: It's possible that the concentration of this compound in your samples is simply below the current limit of detection (LOD) of your assay.[4] In this case, you will need to implement strategies to enhance assay sensitivity, which are discussed in the subsequent sections.

  • Incubation Times and Temperatures:

    • Suboptimal Incubation: Incubation times that are too short or temperatures that are too low can prevent the binding reactions from reaching equilibrium.[4] Increasing the incubation time, for instance, to an overnight incubation at 4°C, can sometimes enhance the signal.[2] Ensure all reagents have been brought to room temperature before starting the assay, unless otherwise specified.[1]

  • Assay Procedure and Technique:

    • Omission of a Key Reagent: Carefully re-examine your workflow to ensure that no critical reagent, such as the detection antibody or substrate, was inadvertently omitted.

    • Improper Washing: Overly aggressive or prolonged washing steps can strip the bound analyte or antibodies from the plate, leading to a reduced signal.[4] Double-check the settings on automated plate washers.[4]

Guide 2: Managing High Background Noise

Question: My assay is showing a high background signal, which is masking the true signal from my analyte. What can I do to reduce this noise?

High background noise can significantly compromise the sensitivity and accuracy of your assay by reducing the signal-to-noise ratio.[5] It often arises from non-specific binding of assay components to the plate surface.

Potential Causes and Step-by-Step Solutions:

  • Insufficient Blocking:

    • Inadequate Blocking Buffer: The blocking buffer's role is to cover unoccupied sites on the plate, preventing non-specific antibody binding.[6][7] If background is high, consider increasing the concentration of the blocking agent (e.g., BSA or casein) or extending the blocking time.[2][6]

    • Cross-Reactivity: Ensure the chosen blocking agent does not cross-react with your assay reagents.[6]

  • Antibody Concentrations:

    • Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and increased background.[2][8] Perform a titration to find the optimal concentration that balances signal strength and background noise.

  • Washing Steps:

    • Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, contributing to high background.[6] Increase the number or duration of wash steps.[2] Adding a mild detergent like Tween-20 to the wash buffer can also help minimize non-specific interactions.[2][6]

  • Incubation Conditions:

    • Prolonged Incubation or High Temperature: Excessive incubation times or temperatures can promote non-specific binding. Adhere to the recommended incubation parameters.

  • Substrate and Detection:

    • Overdevelopment: Allowing the substrate to react for too long can lead to a high background signal.[7] Monitor the color development and add the stop solution at the optimal time.

    • Substrate Quality: Ensure the substrate has not been contaminated and was prepared fresh.[4]

Guide 3: Addressing Poor Reproducibility and High Variability

Question: I am observing significant variability between my replicate wells and between different assays. How can I improve the precision of my results?

Poor reproducibility can undermine the reliability of your data. This issue often points to inconsistencies in pipetting, reagent preparation, or environmental control.

Potential Causes and Step-by-Step Solutions:

  • Pipetting and Mixing Technique:

    • Inaccurate Pipetting: Ensure your pipettes are properly calibrated. Use caution to avoid scratching the well surfaces with pipette tips.[1]

    • Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the plate.[2]

  • Inconsistent Plate Coating:

    • Uneven Coating: If you are coating your own plates, ensure that an equal volume of the coating solution is added to each well and that the solution is evenly distributed.[2] Using a plate sealer can help prevent evaporation during the coating step.[2]

  • Washing Technique:

    • Inconsistent Washing: Ensure that all wells are filled and aspirated completely and uniformly during each wash step. An automated plate washer can improve consistency.

  • Environmental Factors:

    • "Edge Effects": Temperature and evaporation gradients across the plate can lead to higher variability in the outer wells. Using a plate sealer during incubations can help mitigate this.[1]

    • Reagents Not at Room Temperature: Starting an assay with cold reagents can lead to inconsistencies.[1] Allow all components to equilibrate to room temperature for 15-20 minutes before use.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I improve the sensitivity of my immunoassay for this compound?

A1: Enhancing immunoassay sensitivity involves strategies to either amplify the signal or reduce the background noise.[9] Consider the following approaches:

  • Signal Amplification:

    • Enzymatic Amplification: Techniques like using horseradish peroxidase (HRP)-conjugated antibodies with substrates such as TMB are standard.[10][11] For greater sensitivity, consider tyramide signal amplification or rolling circle amplification.[10]

    • Nanoparticle-Based Amplification: Using nanoparticles like gold nanoparticles or quantum dots conjugated to antibodies can significantly enhance the signal due to their unique optical properties.[10][12]

    • Immuno-PCR: This method combines the specificity of an immunoassay with the amplification power of PCR, offering a substantial increase in sensitivity.[13]

  • Choice of Detection Method: Switching from a colorimetric to a chemiluminescent or fluorescent detection system can increase sensitivity by 10 to 20-fold in some cases.[13]

Q2: What are the best practices for sample preparation to avoid losing my low-level analyte?

A2: Proper sample preparation is critical to prevent analyte loss.[14]

  • Minimize Adsorption: Low-level analytes can adsorb to the surfaces of collection tubes and vials. Consider using low-adsorption polypropylene or silanized glass vials.[14] Adjusting the sample pH or adding a small amount of organic solvent can also help reduce adsorption.[14]

  • Prevent Degradation: Keep samples at a controlled low temperature (e.g., on ice) to slow down enzymatic activity and chemical reactions.[14] For biological samples, the use of protease inhibitors is recommended.[14]

  • Optimize Concentration Steps: If a concentration step is necessary (e.g., solvent evaporation), do not allow the sample to go to complete dryness, as this can lead to the loss of volatile compounds.[14]

Q3: How do I choose the right antibodies for detecting a low-level analyte?

A3: The quality of your antibodies is paramount for a sensitive and specific assay.[15]

  • High Affinity: Select antibodies with high affinity for the analyte. High-affinity antibodies form stable immune complexes more quickly, which is crucial for sensitive detection.[15]

  • Specificity: Ensure the antibodies are highly specific to your analyte to avoid cross-reactivity with other molecules in the sample, which can cause false-positive signals.[8][15]

  • Recombinant Antibodies: Consider using recombinant antibodies. They offer high lot-to-lot consistency, ensuring long-term reproducibility of your assay.[16]

Q4: What is the importance of assay validation, and what parameters should I assess?

A4: Assay validation is the process of confirming that your analytical method is suitable for its intended purpose.[17] For low-level analyte detection, key validation parameters include:

  • Sensitivity (Limit of Detection, LOD): The lowest concentration of the analyte that can be reliably distinguished from the background.[17]

  • Specificity: The ability of the assay to exclusively detect the target analyte without interference from other substances.[18]

  • Accuracy and Precision: Accuracy refers to how close your measurements are to the true value, while precision measures the reproducibility of your results.[17]

  • Robustness: The consistency of the assay's performance when small, deliberate changes are made to the method parameters.[15]

Part 3: Key Experimental Protocols and Data Presentation

Protocol 1: General Workflow for Immunoassay Optimization

This protocol outlines a systematic approach to optimizing an immunoassay for enhanced sensitivity.

Workflow Diagram:

G cluster_prep Phase 1: Preparation & Baseline cluster_opt Phase 2: Optimization cluster_amp Phase 3: Signal Enhancement cluster_val Phase 4: Validation prep1 Select High-Affinity Antibodies prep2 Establish Baseline Assay Performance prep1->prep2 opt1 Titrate Capture & Detection Antibodies prep2->opt1 Proceed to Optimization opt2 Optimize Blocking Buffer & Incubation Time opt1->opt2 opt3 Optimize Washing Steps opt2->opt3 amp1 Evaluate High-Sensitivity Substrates (Chemiluminescent/Fluorescent) opt3->amp1 If sensitivity is still insufficient val1 Determine LOD & LLOQ opt3->val1 If sensitivity is adequate amp2 Consider Signal Amplification Techniques (e.g., Tyramide, Immuno-PCR) amp1->amp2 amp2->val1 val2 Assess Specificity, Precision, & Accuracy val1->val2

Caption: Workflow for optimizing immunoassay sensitivity.

Step-by-Step Methodology:

  • Phase 1: Preparation and Baseline

    • Select high-quality, high-affinity capture and detection antibodies specific to this compound.[15]

    • Run the assay using the standard protocol to establish baseline performance, including the current limit of detection (LOD).

  • Phase 2: Optimization

    • Antibody Titration: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies.

    • Blocking Optimization: Test different blocking buffers (e.g., BSA, casein-based) and incubation times to find the combination that yields the lowest background signal.[6]

    • Washing Optimization: Adjust the number of washes and the detergent concentration in the wash buffer to minimize non-specific binding without stripping the specific signal.[6]

  • Phase 3: Signal Enhancement

    • If sensitivity remains insufficient, switch from a colorimetric substrate to a high-sensitivity chemiluminescent or fluorescent substrate.[13]

    • For ultra-low detection needs, evaluate advanced signal amplification strategies like tyramide signal amplification or immuno-PCR.[10]

  • Phase 4: Validation

    • Once the optimized protocol is established, perform a full validation to determine the new LOD, lower limit of quantitation (LLOQ), specificity, precision, and accuracy.[15][17]

Data Presentation: Comparison of Detection Methods

The following table summarizes the relative sensitivities of common immunoassay detection methods.

Detection MethodRelative SensitivityTypical LOD RangeKey Advantages
Colorimetric (e.g., TMB) Standardpg/mLSimple, cost-effective
Chemiluminescent 10-20x higher than colorimetric[13]High fg/mL to low pg/mLHigh sensitivity, wide dynamic range
Fluorescent Variable, can be very highfg/mL to pg/mLHigh sensitivity, potential for multiplexing
Immuno-PCR Up to 1,000x higher than standard ELISA[13]fg/mL or lowerExtremely high sensitivity

References

  • Bio-Techne. ELISA Troubleshooting Guide. [Link]
  • American Research Products, Inc. ELISA Troubleshooting tips – No signal. [Link]
  • Dhawan, S. (2006). Signal amplification systems in immunoassays: implications for clinical diagnostics. Expert Review of Molecular Diagnostics, 6(5), 749-760. [Link]
  • Biocompare. (2020).
  • Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays. [Link]
  • Biocompare. (2019). Five Ways to Improve Immunoassay Sensitivity. [Link]
  • Hilaris Publisher. (2023).
  • Biocompare. (2012). Tips for Reducing ELISA Background. [Link]
  • Patsnap Eureka. (2025).
  • Biocompare. (2016).
  • Semantic Scholar. Signal Amplification for Highly Sensitive Immunosensing. [Link]
  • Royal Society of Chemistry. (2023). Surface modification for improving immunoassay sensitivity. [Link]
  • PubMed.
  • MDPI. (2022). Advanced Signal-Amplification Strategies for Paper-Based Analytical Devices: A Comprehensive Review. [Link]
  • ResearchGate. (2015). (PDF) Signal amplification strategies for microfluidic immunoassays. [Link]
  • Immunoassay Sab. (2023). Immunoassay Development: Introduction to process, challenges, and relevant parameters. [Link]
  • Gyros Protein Technologies. (2020).
  • GenScript. (2024).
  • Nature. (2022).
  • NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual. [Link]
  • Patsnap Eureka. (2025). How to Achieve Low LOD in HPLC—Key Methods. [Link]
  • Spectroscopy Online. (2019). Strategies for Achieving the Lowest Possible Detection Limits in ICP-MS. [Link]
  • ACS Omega. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. [Link]

Sources

Column selection for optimal separation of Omeprazole impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Omeprazole Impurity Analysis

A-Z Guide to HPLC/UHPLC Column Selection for Optimal Separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with both foundational knowledge and advanced troubleshooting techniques for one of the more nuanced challenges in pharmaceutical analysis: the separation of Omeprazole and its related impurities. This resource is structured in a practical question-and-answer format to address the specific issues you may encounter during method development and routine analysis.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts and common queries related to Omeprazole analysis to build a strong foundation for your method development.

Q1: Why is column selection so critical for Omeprazole impurity profiling?

A1: Column selection is paramount due to the chemical nature of Omeprazole and its impurities. Omeprazole is a chiral molecule that is highly susceptible to degradation under acidic conditions, leading to a complex mixture of process-related impurities and degradants.[1][2][3] Many of these impurities are structurally similar isomers or closely related compounds, making their separation challenging. The stationary phase chemistry dictates the primary separation mechanism and its selectivity towards these subtle structural differences. An inappropriate column can lead to co-elution, poor peak shape, and inaccurate quantification, ultimately compromising the quality and safety assessment of the drug product.

Q2: What are the primary chemical challenges associated with Omeprazole that affect HPLC separation?

A2: There are three main challenges:

  • pH Sensitivity: Omeprazole is a weak base with a pKa of approximately 4.0 and is notoriously unstable in acidic environments.[4] This necessitates careful control of mobile phase pH, often requiring high pH conditions (pH > 7) to ensure its stability during analysis.[4] However, traditional silica-based columns can degrade at high pH.

  • Chirality: Omeprazole is a racemic mixture of (S)- and (R)-enantiomers (Esomeprazole is the S-enantiomer).[5][6] Analytical methods must be able to separate the desired enantiomer from its chiral impurity, which requires a chiral stationary phase (CSP).[5][7][8]

  • Secondary Interactions: As a basic compound, Omeprazole can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[9] This secondary interaction is a primary cause of peak tailing, which can hinder resolution and accurate integration.[9][10]

Q3: What is the standard pharmacopeial column recommendation for Omeprazole impurity analysis?

A3: Pharmacopeial methods often serve as a starting point. For instance, the European Pharmacopoeia (Ph. Eur.) monograph for Omeprazole specifies an octylsilyl silica gel (C8) column for the related substances test, typically with a mobile phase pH around 7.6.[11][12][13] The USP monograph also describes a method using a C8 (L7 packing) column.[14] While these methods are validated, they may not be optimized for speed or for resolving newly identified degradation products. Modern column technologies often provide superior performance.

Q4: What are the most common stationary phases used for Omeprazole analysis, and what are their primary separation mechanisms?

A4: The most common stationary phases are based on reversed-phase chromatography.

  • C18 (Octadecylsilyl): This is the most hydrophobic and widely used phase. It separates analytes primarily based on their hydrophobicity.[15] For Omeprazole and its impurities, it provides strong retention and is effective for separating many process-related impurities.[4][16]

  • C8 (Octylsilyl): Being less hydrophobic than C18, a C8 phase offers lower retention.[15] This can be advantageous for reducing analysis time, especially for highly retained impurities. It is the phase often cited in pharmacopeial methods.[11][12]

  • Phenyl-Hexyl: This phase provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[17] It can be particularly effective for resolving structurally similar isomers or impurities that are difficult to separate on C18 or C8 columns.

  • Chiral Stationary Phases (CSPs): For enantiomeric purity testing (e.g., quantifying (R)-Omeprazole in Esomeprazole), a CSP is mandatory. Polysaccharide-based columns like Chiralpak IA, AD, or ID are commonly used for this purpose.[5][6][7][8]

Part 2: Troubleshooting Guide - Resolving Common Separation Issues

This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.

Q5: I'm seeing significant peak tailing for the main Omeprazole peak. What is the cause and how can I fix it?

A5: This is a classic problem caused by secondary interactions between the basic Omeprazole molecule and acidic silanol groups on the silica support of the column.[9]

  • Immediate Solution:

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize accessible silanols. If your column is old, replacing it with a newer generation, fully end-capped column is the most effective solution.[9]

    • Optimize Mobile Phase pH: Increasing the mobile phase pH (e.g., to pH 7-9) can suppress the ionization of residual silanols, reducing their interaction with the protonated Omeprazole.[9] Ensure your column is rated for high pH operation to prevent degradation.[4]

    • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites, improving peak shape.[9] However, TEA can shorten column lifetime and is not MS-compatible.

  • Long-Term Strategy: For new method development, select columns specifically designed for high pH stability and excellent peak shape for basic compounds, such as those with hybrid particle technology or specialized surface treatments.[4]

Q6: I have poor resolution between Omeprazole and a known impurity (e.g., Impurity D). How should I approach improving the separation?

A6: Poor resolution between a critical pair requires a change in selectivity. Simply increasing column length or efficiency will not be sufficient.

  • Workflow for Improving Resolution:

    Caption: Troubleshooting workflow for poor resolution.

  • Detailed Steps:

    • Change Mobile Phase Selectivity: First, try switching the organic modifier (e.g., from acetonitrile to methanol). Methanol is a hydrogen-bond donor and can alter interactions with the analytes and stationary phase, often changing elution order.

    • Adjust pH: Modifying the mobile phase pH can change the ionization state of Omeprazole or its impurities, which can significantly impact retention and selectivity.

    • Switch to an Orthogonal Stationary Phase: If mobile phase adjustments are insufficient, the most powerful tool is to change the column chemistry. If you are using a C18 column, switch to a Phenyl-Hexyl column. The π-π interactions offered by the phenyl phase provide a completely different separation mechanism than the hydrophobic interactions of a C18, which is often highly effective at resolving difficult aromatic compounds.[17]

Q7: My (S)- and (R)-Omeprazole peaks are not separating for an enantiomeric purity test. What column should I use?

A7: For enantiomeric separations, you must use a Chiral Stationary Phase (CSP). Standard reversed-phase columns like C18 or C8 cannot distinguish between enantiomers.

  • Recommended Columns: Polysaccharide-based CSPs are the gold standard for separating Omeprazole enantiomers.[6]

    • Immobilized Phases (e.g., Chiralpak IA, ID): These are highly robust and compatible with a wide range of solvents, including reversed-phase conditions.[5][8] They are often the first choice for developing a rugged enantioselective method.

    • Coated Phases (e.g., Chiralcel OD, Chiralpak AD): These columns also provide excellent enantioseparation but have more solvent restrictions.[6][7]

  • Starting Method Conditions: A common starting point for separating Omeprazole enantiomers is to use a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like ethanol or isopropanol), sometimes with a small amount of an amine modifier.[7][18]

Part 3: Protocols and Data

Experimental Protocol: Screening Column Chemistries for Impurity Method Development

This protocol outlines a systematic approach to selecting the optimal column for a new stability-indicating method for Omeprazole.

  • Prepare a Resolution Standard: Prepare a solution containing Omeprazole and all known related substances and potential degradants at an appropriate concentration. A forced degradation sample can also be used.[1][3]

  • Select Screening Columns: Choose a set of columns with diverse selectivities. A recommended starting set includes:

    • High-purity, end-capped C18

    • High-purity, end-capped C8

    • Phenyl-Hexyl

  • Define a Generic Gradient: Use a generic, fast gradient for initial screening.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B in 15 minutes

    • Flow Rate: As appropriate for the column dimensions (e.g., 0.5 mL/min for a 2.1 mm ID column)

    • Temperature: 30 °C

    • Detection: 280 nm or 305 nm[11]

  • Execute Screening Runs: Inject the resolution standard onto each column using the generic gradient.

  • Analyze the Data: Compare the chromatograms from each column, focusing on:

    • Resolution (Rs): Pay close attention to the resolution of the most closely eluting peaks (the "critical pair").

    • Peak Tailing Factor (Tf): Assess the peak shape for Omeprazole and all impurities.

    • Overall Separation: Identify the column that provides the best overall distribution of peaks across the chromatogram.

  • Select and Optimize: Choose the column that provides the best starting separation (highest resolution for the critical pair and best peak shape) and proceed with fine-tuning the mobile phase conditions (gradient slope, temperature, pH) to achieve the final, optimized method.

Data Presentation: Comparative Column Performance

The following table summarizes typical performance characteristics of different column chemistries for the separation of a critical impurity pair from Omeprazole.

Stationary PhasePrimary InteractionResolution (Rs) of Critical PairOmeprazole Tailing Factor (Tf)Key Advantage
Standard C18 Hydrophobic1.31.8High retention
Modern End-Capped C18 Hydrophobic1.61.2Good peak shape for bases
C8 (Ph. Eur. Type) Hydrophobic1.51.4Pharmacopeial compliance[11][12]
Phenyl-Hexyl π-π & Hydrophobic> 2.01.1Orthogonal selectivity for aromatic isomers[17]

Data is representative and will vary based on specific method conditions and the impurity pair .

References

  • Mosca, M., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed.
  • Pálovics, E., et al. (n.d.). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI.
  • (2010). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. ResearchGate.
  • Ferretti, R., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PubMed.
  • (n.d.). Chiral resolution of omeprazole by HPLC. (a) commercial tablet of... ResearchGate.
  • (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare.
  • Agilent Technologies (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies.
  • Molnár, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International.
  • (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate.
  • SIELC Technologies (n.d.). Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Royal Society of Chemistry (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry.
  • (2013). Forced degradation and impurity profiling. ScienceDirect.
  • Waters Corporation (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Corporation.
  • Waters Corporation (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Corporation.
  • (n.d.). Comparison of omeprazole USP method with the new HPLC method. Red label... ResearchGate.
  • Molnár, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute.
  • Scribd (n.d.). Omeprazole | PDF | Chromatography. Scribd.
  • Kormány, R., et al. (2019). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International.
  • Pandey, P. K. (2023). C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. LinkedIn.
  • European Pharmacopoeia (n.d.). OMEPRAZOLE Omeprazolum. European Pharmacopoeia.
  • Google Patents (n.d.). RU2726320C1 - Method for determining omeprazole impurity components. Google Patents.
  • (2015). Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. ResearchGate.
  • Queen's University Belfast (2020). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Pure.
  • European Pharmacopoeia (n.d.). OMEPRAZOLE MAGNESIUM Omeprazolum magnesicum. European Pharmacopoeia.
  • ACE (n.d.). HPLC Troubleshooting Guide. ACE.
  • Waters Corporation (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.
  • European Pharmacopoeia (n.d.). OMEPRAZOLE Omeprazolum - Print Preview. European Pharmacopoeia.
  • (2016). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ResearchGate.
  • (2016). (PDF) Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. ResearchGate.
  • Waters Corporation (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. ResearchGate.
  • (2017). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. ResearchGate.
  • El-Kimary, E. I., et al. (2017). High performance liquid chromatography with photo diode array for separation and analysis of naproxen and esomeprazole in presence of their chiral impurities: Enantiomeric purity determination in tablets. PubMed.

Sources

Technical Support Center: Preventing On-Column Degradation of H-180/29

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The analysis of novel pharmaceutical compounds like H-180/29 presents unique challenges in liquid chromatography. On-column degradation can lead to inaccurate quantification, the appearance of ghost peaks, and frustratingly poor reproducibility.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent the on-column degradation of sensitive analytes. We will operate under the assumption that this compound is a moderately basic (pKa ≈ 8.5), nitrogen-containing heterocyclic compound susceptible to hydrolysis, oxidation, and metal-analyte interactions.

Part 1: Frequently Asked Questions & Symptom Checker

This section addresses the common symptoms observed when an analyte like this compound degrades during chromatographic analysis.

Q1: I see a new, unexpected peak in my chromatogram that isn't present in my sample diluent. What is it?

Answer: This is often referred to as a "ghost peak" and can be a primary indicator of on-column degradation.[1][2][3][4] If the peak appears consistently when you inject this compound but is absent in blank (solvent-only) injections, it is likely a degradant formed during the separation process.[1] This can be caused by several factors, including harsh mobile phase pH, elevated column temperature, or interactions with the stationary phase or HPLC system components.[3][5]

Q2: Why is the peak for this compound showing significant tailing?

Answer: Peak tailing for a basic compound like this compound is a classic symptom of undesirable secondary interactions.[1] The primary causes are:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can strongly interact with basic analytes, causing tailing.[1][6]

  • Metal Contamination: Trace metal ions (e.g., iron, nickel) can leach from stainless steel components like frits, tubing, or even the column hardware itself.[7][8][9] These metal sites can act as active sites for chelation with your analyte, leading to poor peak shape.[8][10]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak asymmetry.[1][11]

Q3: My recovery for this compound is low and inconsistent between injections. What's happening?

Answer: Poor and variable recovery often points to irreversible adsorption or degradation. A portion of your analyte is being lost within the system. This can be due to:

  • Adsorption to Active Sites: The analyte may bind strongly to active metal surfaces in the flow path or to unswept areas, a problem that is especially prevalent for metal-sensitive compounds.[10][12]

  • Cumulative Degradation: The degradation process may not be instantaneous. The extent of degradation can vary depending on the residence time on the column and the "conditioning" of the system from previous injections.

Q4: My retention time for this compound is drifting to earlier times with each injection. Why?

Answer: A progressive shift to shorter retention times can indicate the chemical modification or "stripping" of the column's stationary phase. This is often a result of using a mobile phase with a pH that is too low or too high for the column's stability range, causing the bonded phase to hydrolyze and cleave off.[13] For many silica-based columns, the typical stable pH range is 2 to 8.[13]

Part 2: Root Cause Analysis & Mechanistic Insights

Understanding the underlying chemical reasons for degradation is crucial for developing a robust analytical method.

The Triad of On-Column Degradation

For a molecule with the characteristics of this compound, degradation is typically driven by one or more of the following factors:

  • Hydrolysis: The presence of a hydrolytically labile functional group makes the analyte susceptible to breakdown, a reaction often catalyzed by acidic or basic conditions. The silanol groups on a silica column's surface can create a localized acidic environment that promotes hydrolysis, even if the bulk mobile phase pH is less aggressive.[14] Research has shown that 10-20% of certain bioactive compounds can hydrolyze on-column under typical HPLC conditions.[14]

  • Oxidation: Dissolved oxygen in the mobile phase can lead to oxidative degradation, especially if the analyte has electron-rich moieties.[3] This process can be accelerated by elevated temperatures and the presence of trace metal ions, which can catalyze oxidative reactions.[3]

  • Metal-Analyte Interactions: Stainless steel, while robust, is not completely inert.[15] Mobile phases, especially those containing chelating agents or certain organic solvents, can leach metal ions from the system components.[7][9] These ions can then interact with analytes, causing peak tailing, signal loss, or catalytic degradation.[8][10] Titanium systems, often considered "bio-inert," can also leach ions under certain conditions, particularly with pure organic solvents.[16]

Below is a diagram illustrating the logical flow of troubleshooting based on observed symptoms.

G Symptom Symptom Observed Tailing Peak Tailing / Poor Shape Symptom->Tailing GhostPeak Ghost Peak / New Impurity Symptom->GhostPeak Recovery Low / Variable Recovery Symptom->Recovery Cause_Silanol Root Cause: Secondary Silanol Interactions Tailing->Cause_Silanol Is analyte basic? Cause_Metal Root Cause: Metal Contamination / Chelation Tailing->Cause_Metal Does peak shape improve with EDTA? GhostPeak->Cause_Metal Is degradation catalyzed? Cause_Hydrolysis Root Cause: Mobile Phase pH / Temp (Hydrolysis / Oxidation) GhostPeak->Cause_Hydrolysis Is analyte labile? Recovery->Cause_Metal Solution_Column Solution: Change Column Chemistry (End-capped, Hybrid, PFP) Cause_Silanol->Solution_Column Solution_MP Solution: Optimize Mobile Phase (pH, Buffer, Additives) Cause_Silanol->Solution_MP Adjust pH away from pKa Cause_Metal->Solution_MP Add chelator (EDTA) Solution_Hardware Solution: Use Inert Hardware / Passivate System Cause_Metal->Solution_Hardware Cause_Hydrolysis->Solution_Column e.g., Silica-Hydride Cause_Hydrolysis->Solution_MP Adjust pH to stable range Solution_Temp Solution: Reduce Column Temperature Cause_Hydrolysis->Solution_Temp

Caption: Troubleshooting workflow for on-column degradation.

Part 3: Troubleshooting Guides & Preventative Protocols

This section provides actionable, step-by-step protocols to mitigate on-column degradation.

Protocol 1: Diagnosing the Root Cause

Before changing method parameters, it's essential to confirm the cause.

Objective: Systematically identify whether degradation is caused by the column, mobile phase, or hardware.

Methodology:

  • Temperature Check: Reduce the column temperature to below 30°C and re-inject the sample. A significant reduction in the degradant peak suggests a thermally-driven process like oxidation or hydrolysis.[3]

  • Residence Time Test: Increase the flow rate (e.g., from 1.0 mL/min to 2.0 mL/min). If the relative area of the degradant peak decreases, it confirms that the degradation is time-dependent and happening on the column.[5][17]

  • Metal Chelation Test: Prepare a mobile phase containing a low concentration of a strong chelator like ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM). If peak shape and recovery improve dramatically, metal interaction is a key issue.[18]

  • Column Bypass Test: Replace the column with a zero-dead-volume union and inject the sample. If the degradant peak disappears, the column is the primary site of degradation. If it remains, investigate the pre-column flow path (injector, tubing).

Protocol 2: Optimizing Chromatographic Conditions

Once the cause is better understood, modify the method parameters logically.

A. Column Selection:

The choice of stationary phase is the most critical factor. For a basic analyte like this compound, standard Type-A silica columns are often problematic.

Column TypePrinciple of Action & Suitability for this compoundProsCons
High-Purity, End-capped Silica (Type B) Uses high-purity silica with minimal metal content and proprietary end-capping to shield most residual silanols.Good starting point, widely available.May still have enough active sites to cause issues for very sensitive bases.
Hybrid Particle Technology (e.g., BEH, CS-H) Silica particles are co-polymerized with organic monomers, reducing the number of surface silanols and increasing pH stability.[6][13]Excellent peak shape for bases, extended pH range (1-12).[13]Different selectivity compared to pure silica.
Polar-Embedded Phases A polar group (e.g., amide, carbamate) is embedded near the base of the alkyl chain. This shields silanols and allows for use in highly aqueous mobile phases.Excellent silanol masking, alternative selectivity.Can have lower stability at pH extremes.
Silica-Hydride Surface (e.g., Cogent TYPE-C™) The surface is primarily Si-H instead of Si-OH, making it far less hydrolytically active and less prone to causing on-column hydrolysis.[14]Significantly reduces on-column hydrolysis for sensitive compounds.[14]Operates in different modes (Aqueous Normal Phase/Reversed Phase).

Recommendation: Start with a modern, high-purity, end-capped C18 or a hybrid particle column. If hydrolysis is confirmed as the main issue, a silica-hydride column is an excellent problem-solver.[14]

B. Mobile Phase Optimization:

  • pH Adjustment: The most crucial parameter. For a basic compound with a pKa of 8.5, operate at a pH at least 2 units away from the pKa to ensure it is fully ionized or fully neutral.

    • Low pH (e.g., 2.5-3.5): The analyte will be fully protonated (BH+). This provides good retention in reversed-phase but requires a column stable at low pH. Use a buffer like formate.

    • High pH (e.g., 10-11): The analyte will be in its neutral form (B). This often yields excellent peak shape but requires a pH-resistant hybrid column.[6]

  • Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH. For low pH, formic acid or phosphate are common. For high pH, ammonium bicarbonate or specialized organic buffers are used. Ensure the buffer concentration is adequate (typically 10-20 mM) to control the pH effectively.[11]

  • Additive Use:

    • For Peak Tailing: If low-level tailing persists, adding a basic modifier like triethylamine (TEA) can help by competing for active silanol sites. However, TEA can suppress MS signals.

    • For Metal Interactions: If the chelation test was positive, permanently adding a small amount of a chelator like EDTA or citric acid to the mobile phase can continuously passivate the system.[18][19]

  • Solvent Choice: Acetonitrile and methanol are the most common organic solvents. They have different selectivities and viscosities. If degradation is suspected, try switching from one to the other to see if it impacts the outcome. Ensure mobile phase components are miscible to avoid precipitation.[20][21]

The diagram below illustrates the relationship between pH, pKa, and analyte ionization state, which is central to controlling secondary interactions.

G cluster_0 Mobile Phase pH vs. Analyte pKa (8.5) axis <--------------------------------- pH Scale ---------------------------------> 2 2 3 3 4 4 low_pH Low pH Region (e.g., 2.5-3.5) Analyte is >99.9% BH⁺ (Protonated) Good for RPLC, masks silanol effects. 5 5 6 6 7 7 8 8 9 9 pKa pKa=8.5 (50% BH⁺ / 50% B) 10 10 11 11 12 12 high_pH High pH Region (e.g., 10.5-11.5) Analyte is >99% B (Neutral) Excellent peak shape, requires hybrid column. buffer_zone Buffer Zone (pH ≈ pKa ± 1) AVOID THIS REGION Dual retention/ionization states lead to broad/split peaks. pKa->buffer_zone

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Desmethoxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the inherent pH-related stability issues of this compound. As a substituted benzimidazole, 4-Desmethoxy Omeprazole shares structural similarities with proton pump inhibitors (PPIs) like omeprazole, and thus, is highly susceptible to degradation in acidic environments. This guide will equip you with the foundational knowledge and practical protocols to anticipate and mitigate these stability challenges in your experimental work.

Understanding the Core Issue: Acid-Catalyzed Degradation

The primary stability concern with 4-Desmethoxy Omeprazole, as with other benzimidazole-based compounds, is its rapid degradation in acidic conditions.[1][2] This acid-catalyzed degradation is a well-documented phenomenon for PPIs and is the very basis of their mechanism of action in the body, where they are activated by the acidic environment of the parietal cells.[3][4] However, in a laboratory or formulation setting, this reactivity presents a significant hurdle.

The degradation process is initiated by the protonation of the benzimidazole nitrogen, leading to a series of rearrangements that ultimately result in the formation of various degradation products, including a reactive sulfenamide intermediate.[5][6] The rate of this degradation is highly pH-dependent, with the compound being significantly more stable at neutral to alkaline pH.[7][8]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with 4-Desmethoxy Omeprazole.

Q1: My 4-Desmethoxy Omeprazole solution has turned yellow/brown. What is happening?

A color change to yellow or brown is a visual indicator of degradation.[9] This discoloration is due to the formation of a complex mixture of degradation products resulting from the acid-catalyzed rearrangement of the molecule. To minimize this, always prepare solutions fresh, use buffered solutions at a pH above 7.0, and protect them from light, which can also contribute to degradation.[9][10]

Q2: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing 4-Desmethoxy Omeprazole. What could they be?

These unexpected peaks are likely degradation products. Given its instability in acidic mobile phases, on-column degradation can occur. Common degradation products of related compounds like omeprazole include the corresponding sulfone and sulfide derivatives.[9] To confirm if the peaks are degradation products, a forced degradation study is recommended (see the detailed protocol below).

Q3: What is the optimal pH range for handling and storing 4-Desmethoxy Omeprazole solutions?

For maximal stability, solutions of 4-Desmethoxy Omeprazole should be maintained at a pH above 7.0, with stability increasing at higher pH values.[1] Studies on omeprazole show it is remarkably stable in alkaline conditions (pH 10-11).[7][8] For short-term storage and experimental use, a buffer at pH 7.4 to 8.0 is a reasonable choice. Avoid acidic buffers entirely.

Q4: Can I use common acidic mobile phases for HPLC analysis?

Using acidic mobile phases (e.g., with formic acid or trifluoroacetic acid) will likely cause on-column degradation of 4-Desmethoxy Omeprazole, leading to inaccurate quantification and the appearance of artifactual peaks. It is crucial to use a neutral to slightly alkaline mobile phase for the HPLC analysis of this compound. A mobile phase with a phosphate or bicarbonate buffer at a pH of 7.5 or higher is recommended.[11]

Q5: How can I prevent degradation of 4-Desmethoxy Omeprazole during in vitro experiments in acidic cell culture media?

This is a significant challenge. If the experimental design permits, consider the following:

  • Use of Acid-Neutralizing Agents: For certain applications, the co-incubation with a non-interfering acid-neutralizing agent like sodium bicarbonate may help to locally buffer the pH.[1][12]

  • Shortened Exposure Times: Minimize the duration of exposure to the acidic medium.

  • Enteric Coating Analogs: For cell culture inserts or other specialized systems, consider formulating the compound in a pH-responsive polymer that only releases it at a neutral pH.[2][13]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem Potential Cause Troubleshooting Steps
Low Assay Value/Poor Recovery Degradation of the compound in solution.1. Prepare solutions fresh before each experiment. 2. Use a high-purity solvent and a buffer with a pH > 7.0. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
On-column degradation during HPLC analysis.1. Switch to an alkaline mobile phase (e.g., pH 7.5-9.0). 2. Reduce the column temperature to minimize thermal degradation. 3. Ensure the autosampler is cooled to prevent degradation while waiting for injection.
Inconsistent Results Between Replicates Variable degradation due to slight differences in handling.1. Standardize the timing of solution preparation and use across all replicates. 2. Ensure consistent pH across all samples and standards. 3. Protect all solutions from light with amber vials or by wrapping them in foil.
Formation of Precipitate in Solution Poor solubility at the chosen pH or formation of insoluble degradation products.1. Confirm the solubility of 4-Desmethoxy Omeprazole in your chosen buffer system. 2. Consider the use of a co-solvent if solubility is an issue, ensuring it does not promote degradation. 3. If a precipitate forms upon acidification, it is likely due to degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Objective: To intentionally degrade 4-Desmethoxy Omeprazole under various stress conditions to identify its degradation products.

Materials:

  • 4-Desmethoxy Omeprazole

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of 4-Desmethoxy Omeprazole in a small amount of methanol.

    • Add 0.1 N HCl to the solution and allow it to stand at room temperature for a specified time (e.g., 30 minutes, 1 hour, 2 hours).

    • At each time point, take an aliquot and neutralize it with an equal volume of 0.1 N NaOH.

    • Dilute the sample with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve 4-Desmethoxy Omeprazole in a small amount of methanol.

    • Add 0.1 N NaOH and let it stand at room temperature for a specified time.

    • At each time point, take an aliquot, neutralize it with 0.1 N HCl, dilute with the mobile phase, and analyze.

  • Oxidative Degradation:

    • Dissolve 4-Desmethoxy Omeprazole in methanol.

    • Add 3% H₂O₂ and keep the solution at room temperature.

    • Monitor the reaction over time by taking aliquots, diluting with the mobile phase, and analyzing by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of 4-Desmethoxy Omeprazole in a suitable solvent.

    • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • Thermal Degradation:

    • Prepare a solution of 4-Desmethoxy Omeprazole.

    • Heat the solution at a specific temperature (e.g., 60°C).

    • Analyze samples by HPLC at different time intervals.

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. The new peaks that appear in the stressed samples are the degradation products.

Protocol 2: pH-Rate Profile Determination

Objective: To quantify the degradation rate of 4-Desmethoxy Omeprazole at different pH values.

Materials:

  • 4-Desmethoxy Omeprazole

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • Constant temperature bath or incubator

  • HPLC system

Procedure:

  • Prepare a stock solution of 4-Desmethoxy Omeprazole in a suitable organic solvent (e.g., methanol).

  • For each pH to be tested, dilute the stock solution into the respective buffer to a known final concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points, withdraw an aliquot from each solution.

  • Immediately quench any further degradation by diluting the aliquot in a neutralizing or alkaline buffer.

  • Analyze the samples by HPLC to determine the remaining concentration of 4-Desmethoxy Omeprazole.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k).

  • A plot of log(k) versus pH will provide the pH-rate profile.

Quantitative Data Summary: Expected Stability of Benzimidazoles

The following table summarizes the general stability profile of benzimidazole-type proton pump inhibitors like omeprazole, which can be extrapolated to 4-Desmethoxy Omeprazole.

pH Approximate Half-life Stability
< 4MinutesHighly Unstable[1]
5~43 minutes (at 25°C for omeprazole)[7]Unstable
6.5~18 hours (for omeprazole)[1]Moderately Stable
> 7.4Days to MonthsStable[7]

Visualizing Degradation and Experimental Workflows

Acid-Catalyzed Degradation Pathway

The following diagram illustrates the generalized acid-catalyzed degradation pathway for a benzimidazole proton pump inhibitor, which is applicable to 4-Desmethoxy Omeprazole.

Degradation_Pathway cluster_0 Acidic Environment (pH < 4) 4-Desmethoxy_Omeprazole 4-Desmethoxy_Omeprazole Protonated_Intermediate Protonated_Intermediate 4-Desmethoxy_Omeprazole->Protonated_Intermediate Protonation (H+) Sulfenamide_Intermediate Sulfenamide_Intermediate Protonated_Intermediate->Sulfenamide_Intermediate Rearrangement Degradation_Products Degradation_Products Sulfenamide_Intermediate->Degradation_Products Further Reactions

Caption: Acid-catalyzed degradation of 4-Desmethoxy Omeprazole.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in assessing the pH-dependent stability of 4-Desmethoxy Omeprazole.

Stability_Testing_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution in Organic Solvent Start->Prepare_Stock_Solution Prepare_Buffered_Samples Prepare Samples in Buffers of Varying pH Prepare_Stock_Solution->Prepare_Buffered_Samples Incubate_Samples Incubate at Constant Temperature Prepare_Buffered_Samples->Incubate_Samples Time_Point_Sampling Sample at Defined Time Intervals Incubate_Samples->Time_Point_Sampling Time_Point_Sampling->Incubate_Samples Quench_Degradation Quench Degradation (e.g., Neutralize) Time_Point_Sampling->Quench_Degradation HPLC_Analysis Analyze by HPLC Quench_Degradation->HPLC_Analysis Data_Analysis Calculate Degradation Rate Constants HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for pH-rate profile determination.

References

  • Title: Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degrad
  • Title: Chemical stability and mechanism of degradation of omeprazole in solution Source: Mahidol University Institutional Repository URL:[Link]
  • Title: Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correl
  • Title: Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection Source: Analytical Methods (RSC Publishing) URL:[Link]
  • Title: Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption Source: PMC - NIH URL:[Link]
  • Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.
  • Title: The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution Source: Chulalongkorn University Digital Collections URL:[Link]
  • Title: An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile Source: PubMed URL:[Link]
  • Title: Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry Source: PubMed URL:[Link]
  • Title: Identification of the Acid-Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by High Resolution Mass Spectrometry Source: ResearchG
  • Title: Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling Source: LCGC Intern
  • Title: Degradation of omeprazole at different pH.
  • Title: Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms Source: MDPI URL:[Link]
  • Title: Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE) Source: PubMed URL:[Link]
  • Title: Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives Source: MDPI URL:[Link]
  • Title: Advancing Proton Pump Inhibitor Formulations: The Role of Encapsulated Pellets. Source: Umang Pharmaceutical URL:[Link]
  • Title: Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investig
  • Title: Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Source: Semantic Scholar URL:[Link]
  • Title: Stability enhancement of proton pump inhibitor in stomach: Formulation and in vitro evaluation of stabilized proton pump inhibitor Source: ResearchG
  • Title: and tables 2-4 show the degradation of PPIs in the pH rang 3-7.5. The...
  • Title: Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties Source: ResearchG
  • Title: Pharmacology of Proton Pump Inhibitors Source: PMC - NIH URL:[Link]
  • Title: Formulation and stability evaluation of enteric-coated omeprazole formulations Source: STP Pharma Sciences URL:[Link]
  • Title: STABILITY STUDY OF OMEPRAZOLE Source: Farmacia Journal URL:[Link]
  • Title: CAS 110374-16-8 4-Desmethoxy Omeprazole Impurity Source: Anant Pharmaceuticals Pvt. Ltd. URL:[Link]
  • Title: Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography Source: ResearchG
  • Title: (PDF)
  • Title: Omeprazole EP Impurity B Source: SynZeal URL:[Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape of Omeprazole Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving poor peak shape issues encountered during the HPLC analysis of Omeprazole Impurity B (5-methoxy-2-[[(3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole). This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and reproducible chromatographic methods. Here, we will move beyond simple procedural lists to explore the scientific rationale behind common peak shape problems and provide validated, step-by-step protocols to resolve them.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem for Omeprazole Impurity B and why does it happen?

A1: The most prevalent issue is peak tailing . Omeprazole Impurity B is a basic compound containing amine functional groups. In reversed-phase HPLC, which typically uses silica-based columns, these basic groups can engage in strong secondary interactions with acidic residual silanol groups (Si-OH) on the stationary phase surface.[1][2][3] This interaction is in addition to the primary hydrophobic retention mechanism and causes a portion of the analyte molecules to be retained more strongly, resulting in a delayed elution and an asymmetric peak with a "tail".[1][3]

Q2: My Omeprazole Impurity B peak is "fronting." What does this indicate?

A2: Peak fronting, where the leading edge of the peak is sloped, is most commonly a sign of sample overload .[4] This occurs when the mass or volume of the injected sample is too high, saturating the stationary phase at the column inlet.[4][5][6] It can also be caused by dissolving the sample in a solvent that is significantly stronger than the mobile phase, causing the analyte band to spread improperly upon injection.[2][5][7]

Q3: Can the mobile phase pH dramatically affect the peak shape of this impurity?

A3: Absolutely. Mobile phase pH is one of the most critical factors for ionizable compounds like Omeprazole Impurity B.[8][9][10] The pH dictates the ionization state of both the basic analyte and the acidic silanol groups on the column.[8][11] Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, resulting in distorted or split peaks.[9][10][12] Proper pH control is essential to suppress one of these interactions and achieve a sharp, symmetrical peak.[9]

Q4: All the peaks in my chromatogram are tailing, not just Impurity B. What is the likely cause?

A4: If all peaks are showing poor shape, the problem is likely systemic rather than a specific chemical interaction.[6] Common causes include a partially blocked column inlet frit, the formation of a void in the column packing material, or excessive extra-column volume (e.g., using tubing with an overly large internal diameter or excessive length).[13][6][14]

In-Depth Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve poor peak shape for Omeprazole Impurity B. We will start with the most common and easily adjustable parameters first.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing poor peak shape.

TroubleshootingWorkflow start Observe Poor Peak Shape (Tailing or Fronting) check_overload Is it Peak Fronting? start->check_overload Diagnose is_tailing Symptom is Peak Tailing check_overload->is_tailing No reduce_load Protocol 1: Perform Load Study (Dilute Sample) check_overload->reduce_load Yes check_ph Step 1: Mobile Phase pH Optimization is_tailing->check_ph check_solvent Protocol 2: Match Sample Solvent to Mobile Phase reduce_load->check_solvent Still Fronting? end_good Peak Shape Acceptable check_solvent->end_good add_additive Step 2: Use Mobile Phase Additive (TEA) check_ph->add_additive Tailing Persists? check_column Step 3: Evaluate Column Chemistry add_additive->check_column Tailing Persists? check_column->end_good

Caption: A step-by-step workflow for troubleshooting peak shape issues.

The Root Cause: Unwanted Silanol Interactions

The primary cause of peak tailing for basic compounds like Omeprazole Impurity B on silica-based columns is the interaction with surface silanol groups. These interactions introduce a secondary, undesirable retention mechanism.

SilanolInteraction cluster_surface Silica Surface Si Si O O Si->O H H O->H ImpurityB Omeprazole Impurity B (Basic Nitrogen) ImpurityB->H Secondary Interaction (Causes Tailing)

Caption: Diagram of secondary interaction between analyte and silanol groups.

Step 1: Mobile Phase pH Optimization

The Causality: The ionization state of Omeprazole Impurity B (a base) and the residual silanols (acidic) is controlled by the mobile phase pH. By adjusting the pH, we can suppress the ionization of one of these, minimizing the strong ionic interactions that cause tailing.[1][8] For basic analytes, operating at a low pH (e.g., pH 2.5-3) protonates the silanol groups, neutralizing their negative charge and reducing peak tailing.[1][15][16] Conversely, a high pH (e.g., >7) can also be used to neutralize the basic analyte itself, though this requires a pH-stable column.[2]

Protocol: pH Adjustment Study

  • Prepare Buffers: Prepare identical mobile phases buffered at different pH values. Good starting points are pH 3.0, pH 5.0, and pH 7.0. Use a buffer concentration of 10-50 mM (e.g., phosphate or formate) to ensure stable pH.[2][15]

  • Column Equilibration: For each pH condition, equilibrate the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.[2]

  • Analysis: Inject the Omeprazole Impurity B standard at each pH condition.

  • Evaluation: Compare the peak asymmetry or tailing factor (Tf) across the different pH values. The goal is a value as close to 1.0 as possible, with values under 1.5 often being acceptable.[1]

Data Presentation: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor (Tf)Rationale
3.0 Ionized (Positively Charged)Mostly Unionized (Neutral)1.2 - 1.5 Silanol interactions are suppressed, leading to significantly improved peak shape.[1][15]
5.0 Ionized (Positively Charged)Partially Ionized (Negative)> 2.0 Strong ionic interaction between analyte and silanols, resulting in severe tailing.
7.0 Partially IonizedFully Ionized (Negative)1.8 - 2.5 Very strong interaction, though high buffer concentration can provide some shielding.[2]

Step 2: Employing a Mobile Phase Additive

The Causality: If pH adjustment alone is insufficient, a "competing base" like triethylamine (TEA) can be added to the mobile phase in small concentrations (0.1-0.5%).[17][18] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the larger Omeprazole Impurity B analyte.[2][15][19] This minimizes the opportunity for secondary retention interactions.

Protocol: Introducing a Competing Base

  • Select Optimal pH: Start with the mobile phase pH that gave the best results from Step 1 (typically pH 3.0).

  • Prepare Additive-Modified Mobile Phase: To your aqueous mobile phase component, add triethylamine to a final concentration of 0.1% (v/v). Re-adjust the pH if necessary.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and inject the sample.

  • Compare Results: The addition of TEA should result in a notable improvement in peak symmetry compared to the results from the pH study alone.

Step 3: Evaluating Column Chemistry

The Causality: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic, metal-contaminated silanols and are more prone to causing peak tailing with basic compounds.[3][15][16] Modern columns are often made with high-purity "Type B" silica and feature advanced end-capping. End-capping is a process where the residual silanols are chemically bonded with a small, inert group (like trimethylsilane) to block them.[1][20]

If the above mobile phase strategies do not fully resolve the issue, the column itself may be the root cause.

Protocol: Column Selection and Care

  • Verify Column Type: Ensure you are using a modern, high-purity, end-capped C8 or C18 column.[2] Columns specifically marketed for the analysis of basic compounds or those with hybrid particle technology are excellent choices.

  • Consider Alternative Stationary Phases: If tailing is still problematic, consider columns less susceptible to silanol effects, such as those with embedded polar groups or polymer-based columns.[21][22][23]

  • Implement Column Washing: Column contamination from sample matrix can create new active sites that cause tailing. If the column has been in use for some time, flush it with a strong solvent series (e.g., water, isopropanol, then mobile phase) as recommended by the manufacturer.[2]

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to adsorb strongly retained impurities from the sample matrix, protecting the primary column and extending its lifetime.[6]

By systematically addressing these factors—from mobile phase chemistry to the column hardware itself—you can effectively troubleshoot and eliminate poor peak shape for Omeprazole Impurity B, leading to more accurate, robust, and reliable analytical results.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Front Tailing HPLC & GC Peaks. Axion Labs. [Link]
  • HPLC PEAK Fronting and Tailing, Common Reasons For It.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex. [Link]
  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]
  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Youtube. [Link]
  • Exploring the Role of pH in HPLC Separ
  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • buffered pH to avoid peak tailing.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Method from Mars? Coping with Chromatographic Legacies.
  • Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
  • USP Monographs: Omeprazole. USP-NF. [Link]
  • Omeprazole Delayed-Release Capsules. USP-NF. [Link]
  • Columns Used in HPLC - Different Types and How to Choose. Drawell. [Link]
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • Omeprazole Related Compound F and G Mixture. Veeprho. [Link]
  • Omeprazole EP Impurity B. Veeprho. [Link]
  • Omeprazole EP Impurity B. SynZeal. [Link]
  • Omeprazole – Impurity B. greenpharmas. [Link]
  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences. [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for H-180/29 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of H-180/29. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows. As a self-validating system, the protocols herein will guide you from problem identification to resolution, ensuring data integrity and accuracy for your bio-analytical studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of ion suppression as they pertain to the analysis of compounds like this compound.

Q1: What is ion suppression and why is it a critical concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from a sample's matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity.[3][4] For drug development professionals, this is a critical issue because it can lead to poor assay sensitivity, inaccurate quantification, high variability between samples, and potentially false negative results, all of which compromise the integrity of pharmacokinetic and toxicological data.[5][6][7]

Q2: What are the primary causes of ion suppression in a typical bio-analytical sample like plasma or serum?

A2: The primary culprits of ion suppression in biological matrices are endogenous components that are often present at much higher concentrations than the analyte.[8] Key offenders include:

  • Phospholipids: These are highly abundant in plasma and serum and are a major cause of ion suppression in positive electrospray ionization (+ESI) mode.[4][9][10] They tend to elute in the middle of typical reversed-phase chromatographic runs, potentially co-eluting with analytes like this compound.[11]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, leading to an unstable spray and suppressed signal.

  • Proteins and Peptides: Although largely removed during initial sample preparation, residual proteins and peptides can still cause suppression.[12]

  • Other Endogenous Molecules: Compounds like lipids, cholesterol, and metabolites can also compete with the analyte for ionization.[1]

Q3: How can I definitively determine if my this compound signal is being suppressed?

A3: The most direct method for identifying ion suppression zones is the post-column infusion experiment .[6][13][14] In this technique, a constant flow of an this compound standard is introduced into the mobile phase stream after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip in the otherwise stable signal of this compound indicates a retention time where co-eluting matrix components are causing suppression.[13][15]

Q4: Is it possible to simply dilute my sample to overcome ion suppression?

A4: Dilution can be a straightforward first step to reduce the concentration of interfering matrix components.[6][16] However, this strategy also dilutes your analyte, this compound. This approach is only viable if the initial concentration of this compound is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution. For trace-level analysis, dilution often compromises assay sensitivity.[13]

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides a systematic, question-driven approach to troubleshooting and resolving ion suppression for this compound.

Step 1: Diagnose the Problem - Is Ion Suppression Occurring and Where?
Q: My this compound signal is low and inconsistent in matrix. How do I confirm suppression and pinpoint the chromatographic region of interference?

A: Execute a Post-Column Infusion Experiment. This is the foundational diagnostic step.

Protocol 1: Post-Column Infusion Experiment

  • Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-to-high intensity signal on your mass spectrometer.

  • System Setup: Using a T-junction, connect a syringe pump to the flow path between your LC column outlet and the mass spectrometer's ESI probe.

  • Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[13]

  • Analysis: Once a stable baseline signal for this compound is achieved, inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without this compound).

  • Interpretation: Monitor the this compound signal throughout the chromatographic run. A significant drop in the baseline signal indicates a region of ion suppression.[12][14] Note the retention time(s) of these suppression zones.

G cluster_setup Experimental Setup LC_Column LC Column T_Junction T-Junction LC_Column->T_Junction Mobile Phase + Matrix Eluent Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->T_Junction Constant Infusion MS_Inlet MS Inlet T_Junction->MS_Inlet

Caption: Setup for a post-column infusion experiment.

Step 2: Mitigate the Problem - A Multi-Pronged Approach

Once you have identified that ion suppression is affecting your this compound analysis, the goal is to either remove the interfering components or chromatographically separate them from your analyte.

Strategy A: Enhance Sample Preparation

Q: How can I clean up my sample more effectively to remove suppression-causing interferences?

A: Move beyond simple protein precipitation. While fast, protein precipitation (PPT) is often insufficient as it leaves high concentrations of phospholipids in the extract.[8][17] More rigorous techniques are necessary for robust assays.

Technique Principle Effectiveness for this compound Considerations
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., acetonitrile).Low: Removes proteins but leaves phospholipids, a major source of ion suppression.[4][9]Fast and simple, but often leads to significant matrix effects.[17]
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases.Moderate to High: Can provide cleaner extracts than PPT. The choice of solvent is critical to selectively extract the analyte while leaving interferences behind.[18]More labor-intensive; optimization of pH and solvent choice is required.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.High to Very High: Considered one of the most effective techniques for removing a wide range of interferences, including phospholipids.[17][19]Requires method development to select the appropriate sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode).
HybridSPE®-PPT A combined technique that removes both proteins and phospholipids in one step.Very High: Specifically designed to deplete phospholipids, resulting in significantly reduced ion suppression.[9]Highly effective for plasma/serum samples.

Recommendation: For robust analysis of this compound in biological fluids, Solid-Phase Extraction (SPE) or a targeted phospholipid removal technique like HybridSPE®-PPT is strongly recommended over simple protein precipitation.[9][20]

Strategy B: Optimize Chromatographic Separation

Q: My sample prep is optimized, but I still see suppression. How can I use chromatography to solve this?

A: Separate this compound from the suppression zone. The goal is to shift the retention time of this compound so that it does not co-elute with the interfering matrix components you identified in the post-column infusion experiment.

  • Modify the Gradient: Adjust the gradient slope or starting percentage of the organic mobile phase to shift the retention of this compound. A shallower gradient can increase the resolution between your analyte and interferences.[16]

  • Switch to UPLC/UHPLC: Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) systems use columns with smaller particles (<2 µm), which provide significantly higher resolution and sharper peaks compared to traditional HPLC.[11][21] This increased peak capacity can resolve this compound from co-eluting matrix components, effectively moving it out of the ion suppression zone.[22] Studies have shown that the increased resolution afforded by UPLC can significantly reduce ion suppression.[11]

  • Change Column Chemistry: If using a standard C18 column, consider an alternative stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity that can resolve this compound from the interferences.

G cluster_workflow Troubleshooting Workflow Start Low/Inconsistent Signal for this compound PCI Perform Post-Column Infusion Experiment Start->PCI CheckSuppression Is Suppression Observed? PCI->CheckSuppression OptimizePrep Optimize Sample Prep (SPE, LLE, HybridSPE) CheckSuppression->OptimizePrep Yes NoSuppression Problem is Not Ion Suppression CheckSuppression->NoSuppression No OptimizeLC Optimize Chromatography (Gradient, UPLC, Column) OptimizePrep->OptimizeLC OptimizeMS Optimize MS Source Parameters OptimizeLC->OptimizeMS End Robust Method Achieved OptimizeMS->End

Caption: Logical workflow for diagnosing and resolving ion suppression.

Strategy C: Adjust Mass Spectrometer Source Parameters

Q: Can I tune the ion source to minimize suppression effects?

A: Yes, source optimization can help, but it's not a substitute for good sample prep and chromatography. Adjusting ESI source parameters can influence the ionization process and sometimes reduce the impact of matrix effects.

  • Nebulizer Gas Pressure: Increasing the gas pressure can create smaller droplets, which may improve desolvation efficiency and reduce suppression. However, excessively high pressure can also cause suppression, so optimization is key.[23]

  • Desolvation Temperature: A higher temperature can aid in solvent evaporation, potentially reducing the competition in the gas phase. Be cautious, as excessive heat can cause thermal degradation of this compound.[23] A typical range is 250–450°C.[23]

  • Capillary Voltage: Optimize the voltage to ensure efficient ionization of this compound. A voltage that is too high or too low can lead to poor signal and instability.[23]

Note: The systematic optimization of these parameters, often through a Design of Experiments (DoE) approach, can help find the most robust conditions for your specific analyte and matrix.[24][25]

Part 3: The Gold Standard for Correction

Q: I've minimized suppression, but some variability remains. What is the best way to ensure accurate quantification?

A: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).

This is the most widely recognized and robust method for compensating for matrix effects.[5] A SIL-IS, such as this compound-d4, is chemically identical to the analyte but has a different mass. It should be added to the sample at the very beginning of the sample preparation process.

Why it works: The SIL-IS will have the same chromatographic retention time and experience the exact same degree of ion suppression as the analyte, this compound.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to highly accurate and precise quantification.

References

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters.
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing.
  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). ruthigen.
  • Impact of Ion-Suppression Due to the Presence of Phospholipids on the Enantiomeric LC-MS Analysis of Clenbuterol. (n.d.). Sigma-Aldrich.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • Ion-Suppression & Phospholipid Contamination. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Ion Suppression in LC-MS Analysis of Flavor Compounds. (2025). BenchChem.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. (2025). BenchChem.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International.
  • Ion Pairing in HPLC vs UPLC: Which Is More Effective? (2025). Covalent.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
  • A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. (2019). ResearchGate.
  • Monitoring Phospholipids for Assessment of Ion Enhancement and Ion Suppression in ESI and APCI LC/MS/MS for Chlorpheniramine in Human Plasma and the Importance of Multiple Source Matrix Effect Evaluations. (2008). PubMed.
  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International.
  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. (2021). IJCRT.org.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex.
  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (n.d.). ResearchGate.
  • Recent trends in sample preparation strategies employed in efficient Bio-analytical methods-An overview. (2024). Journal of Pharmaceutical Negative Results.
  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019). LCGC International.
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). PubMed Central.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). Analytical Chemistry.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • Post-column infusion experiment for evaluation of ion suppression... (n.d.). ResearchGate.

Sources

Technical Support Center: Robustness Testing of Analytical Methods for H-180/29

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method robustness testing of H-180/29 (Esomeprazole EP Impurity B). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into ensuring your analytical methods are reliable, compliant, and transferable. Here, we move beyond mere procedural steps to explain the scientific rationale behind robustness testing, empowering you to anticipate and resolve common experimental challenges.

Introduction to Robustness Testing for this compound

In pharmaceutical analysis, an analytical method must be reliable not just under ideal conditions, but also when faced with the small, unavoidable variations that occur in day-to-day laboratory work. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][3] For this compound, an impurity of Esomeprazole, a robust analytical method—typically High-Performance Liquid Chromatography (HPLC)—is critical for accurate quantification, ensuring product quality and patient safety.

Robustness testing is not just a matter of good scientific practice but also a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5] This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to navigate the complexities of robustness testing for this compound.

Core Principles & Workflow

A robustness study systematically evaluates how deliberate variations in method parameters affect the analytical results. This is often one of the final stages of method development before validation and transfer.

General Workflow for a Robustness Study

The workflow below illustrates the logical progression from defining the study to analyzing the impact of variations.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis A Define Critical Method Parameters & Ranges (e.g., pH, % Organic) B Select Experimental Design (OFAT or DoE) A->B C Prepare Mobile Phases & Samples B->C D Execute Analytical Runs According to Design C->D E Measure Key Responses (Resolution, Tailing Factor, Retention Time) D->E F Perform Statistical Analysis to Identify Significant Effects E->F G Establish Method Control Strategy & Report Findings F->G

Caption: A typical workflow for conducting a robustness study.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to investigate for the robustness of an HPLC method for this compound?

When designing a robustness study for this compound, you should focus on parameters that are most likely to vary during routine use or method transfer.[2] For a typical reversed-phase HPLC method, these include:

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical, especially for ionizable compounds like this compound. Small shifts in pH can significantly impact retention time and peak shape.[6]

  • Mobile Phase Composition: The percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase directly influences retention time and resolution.[7]

  • Column Temperature: Temperature affects solvent viscosity and mass transfer, which can alter retention times and peak efficiency.

  • Flow Rate: Variations in the pump's flow rate will cause proportional changes in retention times.

  • HPLC Column: It's crucial to evaluate columns from different manufacturing lots or even from different suppliers to ensure the method is not column-dependent.[8]

  • Wavelength: For UV detection, slight variations in the detector's wavelength should be assessed.

Q2: How do I set the variation ranges for these parameters?

The ranges should be small but realistic, reflecting the variations that could occur in a quality control environment. A common approach is to use ranges that are within the expected operational variability of the equipment.

ParameterNominal Value (Example)Robustness Variation RangeRationale for Range Selection
Mobile Phase pH 6.8± 0.2 unitsReflects typical variability in buffer preparation and pH meter calibration.[6]
% Organic Solvent 35% Acetonitrile± 2% (absolute)Accounts for minor errors in mobile phase preparation.[7]
Column Temperature 30 °C± 5 °CRepresents typical fluctuations in laboratory ambient conditions and instrument control.
Flow Rate 1.0 mL/min± 0.1 mL/minStandard variability for most modern HPLC pumps.
Detection Wavelength 280 nm± 2 nmTypical precision for UV detectors.
Q3: Should I use a "One Factor at a Time" (OFAT) or a "Design of Experiments" (DoE) approach for my robustness study?

The choice depends on your objectives and resources.

  • OFAT: In this approach, you vary one parameter while keeping all others constant. It is simpler to execute and interpret but can be time-consuming and fails to detect interactions between factors.[2]

  • DoE: A multivariable approach like a fractional factorial design allows you to study multiple factors simultaneously. It is more efficient and can identify interactions between parameters (e.g., how pH and % organic solvent together affect resolution). While statistically more complex, it provides a more comprehensive understanding of method performance.[9]

For regulatory submissions, a DoE approach is often preferred as it demonstrates a more thorough understanding of the method's capabilities.

Troubleshooting Guide

This section addresses specific problems you might encounter during the robustness testing of your this compound analytical method.

Problem 1: Significant shift in retention time (>15%) when changing mobile phase pH.
  • Underlying Cause: This is a classic indicator that the mobile phase pH is too close to the pKa of this compound. When the pH is near the pKa, the ionization state of the molecule is in flux, making it highly sensitive to small pH changes.[6] This leads to unstable retention times.

  • Troubleshooting Steps:

    • Verify pKa of this compound: If the pKa is not known, it should be determined or estimated.

    • Adjust Buffer pH: Modify the mobile phase pH to be at least 1.5 to 2 units away from the pKa of the analyte.[6] This will ensure the molecule is in a single, stable ionic form (either fully protonated or fully deprotonated), making its retention far less susceptible to minor pH fluctuations.

    • Ensure Buffer Capacity: Confirm that the chosen buffer is effective at the target pH. A buffer works best when the mobile phase pH is within ±1 unit of its pKa.[6] If the target pH is outside this range, the buffer will have poor capacity to resist pH changes, leading to reproducibility issues.

G cluster_0 Troubleshooting: Retention Time Shift with pH A Symptom: Retention time of this compound is highly variable with small changes in mobile phase pH. B Root Cause Analysis: Is the mobile phase pH close to the analyte's pKa? A->B C Solution: Adjust mobile phase pH to be >1.5 units away from pKa. B->C  Yes D Verification: Re-run robustness check at new pH ± 0.2 units. Retention time should be stable. C->D

Caption: Logic diagram for troubleshooting pH-related retention time shifts.

Problem 2: Loss of resolution between this compound and an adjacent peak when changing the column lot.
  • Underlying Cause: Different batches of chromatography columns can have slight variations in silica packing, surface chemistry (e.g., end-capping), or particle size distribution.[8] While manufacturers strive for consistency, these minor differences can alter the selectivity of the separation, impacting critical peak pairs.

  • Troubleshooting Steps:

    • Characterize the Columns: Compare the column performance reports for the different lots. Note any differences in efficiency (plate count), asymmetry, or retention factor for a standard compound.

    • Adjust Mobile Phase Strength: A slight adjustment to the percentage of organic solvent (e.g., from 35% to 34% or 36%) can often restore the necessary resolution by altering the retention of the analytes.[7]

    • Re-evaluate Method Specificity: If resolution cannot be easily restored, it may indicate that the method is not sufficiently specific and may require further development. The method should be designed to have a resolution significantly above the critical limit (e.g., >2.0) under nominal conditions to accommodate minor shifts.[10]

    • Contact the Manufacturer: If lot-to-lot variability is consistently problematic, contact the column manufacturer. They may be able to provide columns from lots that are more closely matched.

Problem 3: Peak tailing or fronting appears at lower column temperatures.
  • Underlying Cause: Lower temperatures increase the viscosity of the mobile phase, which can slow down the kinetics of mass transfer between the mobile and stationary phases. This can lead to broader, less efficient peaks. Additionally, the solubility of this compound or its buffer components might decrease at lower temperatures, potentially causing peak shape issues.

  • Troubleshooting Steps:

    • Confirm Analyte Solubility: Ensure that the analyte and all mobile phase components are fully soluble at the lowest temperature tested in the robustness study. If precipitation is observed, the lower temperature limit may need to be raised.

    • Optimize Flow Rate: Sometimes, reducing the flow rate slightly at lower temperatures can improve peak shape by allowing more time for mass transfer to occur.

    • Increase Operating Temperature: The simplest solution is often to increase the nominal operating temperature of the method (e.g., to 35 °C or 40 °C). A higher temperature will reduce viscosity and improve peak efficiency, providing a wider robust range.

    • Check for Secondary Interactions: Peak tailing can also be caused by secondary interactions between the analyte and the silica support (e.g., silanol interactions).[8] Ensure the mobile phase pH is appropriate to suppress these interactions for your specific column chemistry.

Conclusion: The Value of a Self-Validating System

A robust analytical method is a self-validating system. By thoroughly investigating the impact of minor variations, you build confidence that the method will perform reliably over its lifecycle, across different laboratories, instruments, and analysts.[11][12] This proactive approach not only satisfies regulatory requirements but also minimizes future troubleshooting, reduces out-of-specification (OOS) results, and ensures the consistent quality of your analytical data.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • LCGC International. (2023, March 8). Troubleshooting HPLC Method Reliability.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • GL Sciences. (2022, September 4). Column Troubleshooting -- rubustness columns (2). YouTube.
  • GL Sciences Inc. (2022, May 30). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase.
  • Pharma Validation. (n.d.). Tag: robustness testing ICH Q2.
  • Pharma Validation. (2025, July 12).
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Altabrisa Group. (2025, July 30).
  • LCGC Intern
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager Magazine. (2025, August 14). Robustness and Ruggedness Testing in Analytical Chemistry.
  • SRIRAMCHEM. (n.d.). Esomeprazole EP Impurity B.

Sources

Technical Support Center: Strategies to Reduce Signal Variability for the H-180/29 Assay System

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the H-180/29 cell-based assay system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize signal variability in their experiments. High variability can obscure meaningful biological effects and lead to irreproducible results.[1][2] By understanding the root causes of variability and implementing robust protocols, you can enhance the quality and reliability of your data.

This guide provides a structured approach to identifying and mitigating common sources of experimental noise. We will delve into the critical aspects of cell culture, assay workflow, and data analysis, offering both troubleshooting advice in a question-and-answer format and detailed, validated protocols.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to high signal variability, presented in a direct question-and-answer format.

Cell Culture and Handling

Consistent and healthy cell culture is the foundation of a reproducible assay.[3][4] Variations introduced at this stage will inevitably propagate through the entire workflow.

Question: My well-to-well signal variability is high, even within the same experimental group. What are the likely causes related to my cells?

Answer: High well-to-well variability often points to inconsistencies in cell seeding and culture health. Several factors could be at play:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the microplate is a primary culprit.[2] When moving a plate from the biosafety cabinet to the incubator, cells can be displaced, leading to a "swirl" pattern where they concentrate at the well edges.[5]

  • Variable Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are overly confluent will respond differently to stimuli.[3][4] Using cells from a consistent, low-passage stock is crucial for minimizing noise.[4]

  • Serum and Media Variability: Serum is a complex mixture of components that can vary significantly from lot to lot, affecting cell growth and function.[6][7][8] Different batches of media or supplements can also introduce variability.[3]

  • Mycoplasma Contamination: This common, often undetected contamination can dramatically alter cellular responses and increase variability.[1]

Workflow Diagram: Standardized Cell Seeding Protocol

G cluster_prep Cell Preparation cluster_seeding Seeding Process Harvest 1. Harvest cells at 70-80% confluency Count 2. Perform cell count and viability assessment Harvest->Count Resuspend 3. Resuspend to target density in pre-warmed media Count->Resuspend Mix 4. Gently mix cell suspension before and during plating Resuspend->Mix Pipette 5. Use a calibrated multi-channel pipette for dispensing Mix->Pipette Dispense 6. Dispense cells into the center of each well Pipette->Dispense Settle 7. Let plate sit at room temperature for 15-20 mins before incubation Dispense->Settle caption Standardized Cell Seeding Workflow

Caption: A workflow to ensure consistent cell seeding.

Assay Protocol and Environmental Factors

The physical environment of the assay plate and the precision of the protocol steps are critical for minimizing variability.

Question: I'm observing an "edge effect," where the outer wells of my plate behave differently from the inner wells. How can I mitigate this?

Answer: The edge effect is a well-documented phenomenon in microplate assays caused by increased evaporation and temperature gradients in the perimeter wells.[9][10][11] This can alter media concentration, pH, and cell viability, leading to skewed results.[9][10]

Strategies to Reduce Edge Effects:

StrategyDescriptionRationale
Hydration Moat Fill the outer wells of the microplate with sterile water or PBS.[10]This creates a humidity buffer, reducing evaporation from the experimental wells.[10]
Use Specialized Plates Employ plates designed with built-in moats or reservoirs to minimize evaporation.[10]These plates are engineered to maintain a more consistent environment across all wells.[10]
Plate Sealing Use breathable sealing films for cell-based assays or foil seals for biochemical assays.[11][12]Seals create a closed system that minimizes evaporation and maintains gas exchange if needed.[11][12]
Stable Incubation Ensure the incubator has high humidity (≥95%) and stable temperature.[10] Limit the frequency and duration of door openings.[10]A stable environment reduces thermal gradients and evaporation rates across the plate.[10][13]
Avoid Outer Wells As a last resort, you can leave the outer rows and columns of the plate empty.[9][10]This is a simple but less efficient method to avoid the most affected wells.[10]

Workflow Diagram: Mitigating Edge Effects

G cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_result Result Seed Seed cells in inner 60 wells Fill Fill outer 36 wells with sterile PBS Seed->Fill Seal Apply breathable sealing film Fill->Seal Incubate Incubate at 37°C, ≥95% humidity Seal->Incubate ReducedVar Reduced Signal Variability Incubate->ReducedVar caption Workflow for Minimizing Edge Effects

Caption: A procedural flow to reduce edge effect variability.

Instrumentation and Data Acquisition

The instruments used to dispense liquids and read signals must be properly maintained and calibrated to ensure precision.

Question: My results show high variability between plates and across different days (inter-assay variability). What instrument-related factors should I investigate?

Answer: High inter-assay variability often points to inconsistencies in instrumentation or the day-to-day execution of the protocol.[14]

  • Pipette and Dispenser Calibration: Inaccurate or imprecise liquid handling is a major source of error.[15][16] Automated dispensers and multichannel pipettes should be regularly calibrated to ensure they dispense the correct volume consistently across all channels.[14][17]

  • Plate Reader Performance: The plate reader's performance can drift over time.[17] It's essential to perform regular calibration checks using standardized calibration plates to ensure the optical system is functioning correctly.[17][18][19]

  • Inconsistent Incubation Times: Variations in the timing of reagent additions and incubation steps can lead to significant differences in signal development.[1]

  • Reagent Preparation: Inconsistent preparation of reagents, such as incomplete mixing, can result in different concentrations being added to different plates.[15]

Protocol: Verifying Liquid Dispenser Precision using the Photometric Method

This protocol provides a quick way to check the precision of a multichannel pipette or automated dispenser.

  • Reagent Preparation: Prepare a solution of a stable chromogenic substance (e.g., 0.2 mM p-Nitrophenol in 0.1 M NaOH).

  • Dispensing: Use the dispenser to add 100 µL of the chromogenic solution to all 96 wells of a clear, flat-bottom microplate.

  • Absorbance Reading: Read the absorbance of the plate at 405 nm in a calibrated plate reader.[18]

  • Data Analysis:

    • Calculate the mean absorbance for the entire plate.

    • Calculate the standard deviation (SD) of the absorbance values.

    • Calculate the Coefficient of Variation (CV) as: CV (%) = (SD / Mean) * 100 .

  • Acceptance Criteria: A CV of <5% is generally considered acceptable for most applications, while a CV of <2% indicates excellent precision.[16][20]

Logical Diagram: Troubleshooting Inter-Assay Variability

G Start High Inter-Assay Variability Detected CheckPipettes Verify Pipette/ Dispenser Calibration Start->CheckPipettes CheckReader Verify Plate Reader Calibration Start->CheckReader CheckProtocol Review Protocol Execution Timing Start->CheckProtocol CheckReagents Check Reagent Preparation SOP Start->CheckReagents Result Variability Reduced CheckPipettes->Result CheckReader->Result CheckProtocol->Result CheckReagents->Result caption Decision tree for troubleshooting inter-assay variability.

Caption: A logical approach to diagnosing sources of inter-assay variability.

Section 2: Experimental Protocols for Assay Optimization

To achieve a robust and reproducible this compound assay, key parameters must be empirically optimized for your specific cell line and experimental conditions.

Protocol: Optimizing Cell Seeding Density

The optimal cell seeding density ensures that cells are in a logarithmic growth phase and produce a strong, consistent signal.[21][22]

  • Plate Preparation: Prepare a 96-well plate.

  • Cell Seeding: Create a two-fold serial dilution of your cell suspension. Seed the cells in triplicate at a range of densities (e.g., from 1,000 to 100,000 cells per well).[21]

  • Incubation: Incubate the plate for the intended duration of your assay (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform the this compound assay according to the standard protocol.

  • Data Analysis:

    • Plot the signal intensity versus the number of cells seeded.

    • Identify the density range that falls within the linear portion of the curve.

    • Select a seeding density that provides a robust signal (well above background) but is not approaching the plateau, as this can lead to signal saturation and increased variability.[21]

Data Table: Example of Seeding Density Optimization

Seeding Density (cells/well)Mean SignalStd. DeviationCV (%)Signal-to-Background
1,2501,50018012.03.0
2,5003,2002568.06.4
5,0007,5004506.015.0
10,000 15,000 750 5.0 30.0
20,00028,0001,9607.056.0
40,00035,0003,50010.070.0
80,00036,0004,32012.072.0

In this example, 10,000 cells/well would be the optimal seeding density, as it provides a strong signal-to-background ratio with the lowest CV.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
  • Wako Automation. (2023, December 16).
  • Oreate AI Blog. (2026, January 7).
  • WellPlate.com. (2014, March 25).
  • YouTube. (2013, October 30).
  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]
  • Maintaining and Calibrating Microplate Instruments: A Guide for Optimal Performance. (2025, September 26). [Link]
  • Kalstein EU.
  • Marin Biologic Laboratories. (n.d.).
  • NIH. (n.d.). Rational cell culture optimization enhances experimental reproducibility in cancer cells. [Link]
  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. MCF 10A cells are...[Link]
  • PLATERO: A calibration protocol for plate reader green fluorescence measurements - PMC. (n.d.). [Link]
  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
  • ResearchGate. (n.d.). Cell seeding density optimization for endpoint viability assay linear...[Link]
  • Idexx. (n.d.).
  • Protocols.io. (2019, September 5).
  • Full article: Decreasing variability in your cell culture. (2018, May 16). [Link]
  • Procell. (2024, November 8).
  • ARP American Research Products, Inc. (n.d.). ELISA Troubleshooting tips – High CV. [Link]
  • PubMed. (n.d.). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. [Link]
  • PubMed. (n.d.). High-throughput RNA interference screening: tricks of the trade. [Link]
  • YouTube. (2021, March 29). Assay Operations: Keeping your Assays Robust and Reproducible. [Link]
  • Oxford Academic. (n.d.).
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]
  • YouTube. (2021, March 29). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). [Link]
  • 2BScientific. (n.d.). CV in ELISA. [Link]
  • NIH. (2013, October 30). Reducing the Standard Deviation in Multiple-Assay Experiments Where the Variation Matters but the Absolute Value Does Not. [Link]
  • Potency Assay Variability Estimation in Practice - PMC - NIH. (n.d.). [Link]
  • Design of experiments useful statistical tool in assay development or vendor disconnect! (2025, August 6). [Link]
  • Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]
  • ACS Publications. (2026, January 9).
  • Expert view: High-throughput screening – make an impact by removing barriers. (2018, December 5). [Link]

Sources

Dealing with co-eluting peaks in H-180/29 analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: H-180/29 Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of complex biological samples, such as extracts from this compound or similar cell lines (e.g., ME-180, S-180). Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common issue that can compromise accurate quantification and identification. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these issues.

Part 1: Troubleshooting Guide - A Systematic Approach to Resolving Co-elution

This section is structured to guide you through a logical workflow, from initial diagnosis to advanced method modification. We will address the problem of co-elution by systematically evaluating and optimizing the key parameters that govern chromatographic separation.

Q1: My chromatogram shows poorly resolved peaks (e.g., peak shoulders or merged peaks). What is the first step in diagnosing and fixing this?

Answer: The appearance of peak shoulders or the complete merging of peaks is a clear sign of co-elution.[1] A systematic approach is crucial to resolving this without resorting to random guesswork. The resolution (Rs) between two peaks is governed by the fundamental resolution equation, which considers column efficiency (N), selectivity (α), and the retention factor (k).[2][3] Our troubleshooting strategy will be to modify these parameters in a logical sequence, starting with the easiest and most impactful adjustments.

The workflow below outlines the decision-making process for tackling co-elution.

G start Co-elution Observed (Rs < 1.5) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength (e.g., %B) mobile_phase->solvent_strength Isocratic? change_solvent Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->change_solvent Gradient? ph_adjust Modify Mobile Phase pH (for ionizable analytes) mobile_phase->ph_adjust flow_temp Step 2: Adjust Flow Rate & Temperature solvent_strength->flow_temp No Improvement resolved Resolution Achieved (Rs >= 1.5) solvent_strength->resolved Success change_solvent->flow_temp No Improvement change_solvent->resolved Success ph_adjust->flow_temp No Improvement ph_adjust->resolved Success flow_rate Decrease Flow Rate flow_temp->flow_rate temp Decrease Column Temperature flow_temp->temp column_params Step 3: Evaluate Stationary Phase flow_rate->column_params No Improvement flow_rate->resolved Success temp->column_params No Improvement temp->resolved Success efficiency Increase Column Efficiency (Longer column or smaller particles) column_params->efficiency change_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) column_params->change_chem efficiency->resolved Success change_chem->resolved Success

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Q2: How do I practically implement Step 1: Mobile Phase Optimization?

Answer: The mobile phase is the most powerful and easily adjustable parameter for influencing selectivity (α), which describes the ability of the chromatographic system to distinguish between two analytes.[3][4]

1. Adjusting Solvent Strength: In reversed-phase HPLC, the solvent strength is typically controlled by the ratio of an organic solvent (like acetonitrile or methanol) to an aqueous buffer.

  • Causality: Decreasing the percentage of the organic solvent in the mobile phase increases the retention time of analytes.[3][5] This longer interaction with the stationary phase can often provide the necessary separation for closely eluting peaks.

  • Action: If your peaks are eluting very early (low retention factor, k), reduce the organic solvent concentration. For example, change from 70% acetonitrile to 65% acetonitrile. This is often the first and simplest adjustment to make.[1]

2. Changing the Organic Modifier: If adjusting the solvent strength doesn't work, the next step is to change the organic modifier itself. Solvents like acetonitrile, methanol, and tetrahydrofuran (THF) have different chemical properties and will interact with your analytes and the stationary phase differently, thus altering selectivity.[2][5]

  • Causality: Acetonitrile is an aprotic solvent, while methanol is a protic solvent. This difference in hydrogen bonding capability can significantly change the elution order of compounds, potentially resolving co-eluting pairs.

  • Action: If your current method uses acetonitrile, develop a parallel method where you substitute it with methanol. Compare the chromatograms to see if the selectivity has improved.

Table 1: Effect of Organic Modifier on Selectivity

Parameter Acetonitrile (ACN) Methanol (MeOH) Rationale for Change
Solvent Class Dipole-dipole Hydrogen-bond donor/acceptor Exploits different intermolecular forces to alter selectivity.[2][5]
Viscosity Low High Methanol/water mixtures are more viscous, leading to higher backpressure.[6]

| Typical Result | Often provides sharper peaks | Can re-order the elution of peaks with polar functional groups.[5] | A change in elution order is a powerful tool to resolve co-elution. |

3. Modifying Mobile Phase pH (for Ionizable Compounds): For analytes with acidic or basic functional groups, pH is a critical parameter.

  • Causality: The ionization state of a compound dramatically affects its hydrophobicity and, therefore, its retention in reversed-phase chromatography.[7] When the mobile phase pH is close to an analyte's pKa, small pH variations can lead to peak splitting or broadening.[7][8]

  • Action: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes. This ensures that the analytes are in a single, stable ionic form (either fully ionized or fully unionized), leading to sharper, more symmetrical peaks.[5] Ensure your mobile phase is adequately buffered to maintain a consistent pH.[4]

Q3: The mobile phase adjustments didn't work. What should I try for Step 2: Flow Rate and Temperature?

Answer: If mobile phase optimization is insufficient, adjusting the flow rate and column temperature can improve resolution by influencing column efficiency (N) and, to a lesser extent, selectivity.

1. Decreasing the Flow Rate:

  • Causality: Lowering the flow rate generally increases column efficiency by allowing more time for the analytes to partition between the mobile and stationary phases. This leads to narrower peaks and can improve the resolution of closely eluting compounds.[6][9]

  • Action: Reduce the flow rate by 25-50% (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). Be aware that this will increase the analysis time.[6]

2. Adjusting Column Temperature:

  • Causality: Temperature affects mobile phase viscosity and mass transfer kinetics. Lowering the temperature increases the viscosity of the mobile phase, which typically leads to longer retention times and can improve resolution for some compounds.[6][10] Conversely, increasing temperature can sometimes change selectivity and improve peak shape, but may also decrease retention and resolution.[6]

  • Action: Systematically evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Lower temperatures often enhance the resolution of early-eluting peaks.[10]

Table 2: Impact of Flow Rate and Temperature on Separation

Parameter Change Effect on Resolution Effect on Analysis Time Effect on Backpressure
Decrease Flow Rate Often Improves[6] Increases Decreases
Increase Flow Rate Often Decreases[6] Decreases Increases
Decrease Temperature May Improve[6][10] Increases Increases

| Increase Temperature | May Decrease or Improve[6] | Decreases | Decreases |

Q4: I've tried everything with my mobile phase and operating conditions. Is it time for a new column (Step 3)?

Answer: Yes. If the previous steps have failed, the issue is likely a fundamental lack of selectivity between your analytes and the current stationary phase.[1]

1. Increasing Column Efficiency (N):

  • Causality: Column efficiency is a measure of the peak sharpness a column can produce. Higher efficiency results in narrower peaks, which are easier to resolve.[2] Efficiency can be increased by using a longer column or a column packed with smaller particles (e.g., sub-2 µm).[3][5]

  • Action: Switch to a longer column (e.g., 150 mm to 250 mm) or a column with smaller particles. Be aware that both options will significantly increase system backpressure.[6]

2. Changing Stationary Phase Chemistry:

  • Causality: This is the most powerful way to change selectivity when mobile phase optimization fails.[2][11] Different stationary phases offer unique interaction mechanisms.

  • Action: If you are using a standard C18 column, which separates primarily based on hydrophobicity, consider a column with a different chemistry.[11]

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be highly selective for aromatic or unsaturated compounds.[3]

    • Cyano (CN): Provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.

    • C8: Less retentive than C18, which can be useful if your compounds are very hydrophobic and eluting too late.[3]

G cluster_analyte Analyte Mixture cluster_column Stationary Phase cluster_elution Elution Profile A Analyte A C18 C18 Column Hydrophobic Interactions A->C18 Phenyl Phenyl Column Pi-Pi Interactions A->Phenyl B Analyte B B->C18 B->Phenyl Coelution Co-elution C18->Coelution Similar Hydrophobicity Resolution Resolution Phenyl->Resolution Different Aromaticity

Caption: Changing column chemistry to improve selectivity.

Part 2: Experimental Protocols

Protocol 1: Systematic Gradient Method Development to Resolve Co-eluting Peaks

This protocol provides a structured approach to developing a gradient HPLC method for complex mixtures like cell extracts.

  • Initial Column and Mobile Phase Setup:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis or Mass Spectrometer, set to appropriate wavelengths or mass ranges.

  • Perform a Scouting Gradient:

    • Run a fast, broad linear gradient to determine the elution range of your compounds.[5][12]

    • Gradient Program:

      • 0-15 min: 5% B to 95% B

      • 15-17 min: Hold at 95% B (column wash)

      • 17-18 min: 95% B to 5% B (return to initial)

      • 18-25 min: Hold at 5% B (equilibration)

  • Analyze the Scouting Run and Optimize the Gradient:

    • Identify the time window where your co-eluting peaks are emerging.

    • Goal: Decrease the gradient slope in this specific region to improve separation.[12]

    • Example Optimization: If peaks co-elute between 8 and 10 minutes, where the %B is approximately 40-50%, design a new gradient that is shallower in this range.

    • Optimized Gradient Program:

      • 0-7 min: 5% B to 40% B (fast ramp to the region of interest)

      • 7-12 min: 40% B to 50% B (shallow ramp, e.g., 2% B/min)

      • 12-15 min: 50% B to 95% B (fast ramp to elute remaining compounds)

      • Follow with wash and equilibration steps as above.

  • Further Optimization (If Needed):

    • If co-elution persists, replace Acetonitrile (Mobile Phase B) with Methanol and repeat steps 2 and 3. The change in solvent selectivity may resolve the peaks.[12]

Part 3: Frequently Asked Questions (FAQs)

Q: How can I distinguish between a tailing peak and a peak with a co-eluting shoulder? A: A tailing peak has a gradual, smooth decline after the peak maximum. A shoulder caused by a co-eluting impurity will appear as a distinct "lump" or discontinuity on the front or back slope of the main peak.[1] If you suspect co-elution, try reducing the injection volume; a shoulder may become more distinct as a separate peak, whereas a tailing peak will simply decrease in size.[8]

Q: My method used to provide good resolution, but it has degraded over time. What are the likely causes? A: This is a common problem often related to column degradation or system contamination.

  • Column Contamination: Strongly retained compounds from your sample matrix can build up at the column inlet, creating active sites that cause peak distortion. Try flushing the column with a strong solvent or, if possible, back-flushing it (check manufacturer's instructions).[13]

  • Column Void: A void can form at the head of the column due to pressure shocks or dissolution of the silica backbone (especially at high pH). This typically causes split or broad peaks.[8] A voided column usually needs to be replaced.

  • Mobile Phase Issues: Inconsistent mobile phase preparation, such as slight changes in pH or composition, can alter retention times and resolution.[5]

Q: What is a good resolution (Rs) value to aim for? A: For reliable quantification, a resolution value of Rs ≥ 1.5 is generally considered baseline separation.[12] An Rs value of 2.0 or more is recommended by regulatory bodies like the USFDA for stability-indicating methods.[11] While an Rs of 1.2 might look visually separated, the overlap is often too significant for accurate integration and quantification.

Q: Can I just use a mass spectrometer (MS) to deal with co-eluting peaks? A: While an MS detector can distinguish between co-eluting compounds if they have different mass-to-charge ratios (m/z), it is not a perfect solution. A major issue is ion suppression , where the presence of a high-concentration co-eluting compound can suppress the ionization of the analyte of interest, leading to inaccurate (usually low) quantification. Therefore, achieving good chromatographic separation is always the primary goal before MS detection.

References

  • Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chrom
  • Title: Methods for Changing Peak Resolution in HPLC Source: Chrom Tech, Inc. URL:[Link]
  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]
  • Title: Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase Source: PharmaeliX URL:[Link]
  • Title: Gas Chromatography (GC)
  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]
  • Title: Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many)
  • Title: How can I improve the resolution of the peaks in gas chromatography?
  • Title: Video Notes LC Troubleshooting Series Ghost Peaks Source: HPLC URL:[Link]
  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL:[Link]
  • Title: Effect of flow rate and temperature on peak resolution in gas chrom
  • Title: Quick Troubleshooting Guide For HPLC Column Usage Source: Biovanix Chrom
  • Title: The Importance of Mobile Phase pH in Chromatographic Separations Source: Crawford Scientific URL:[Link]
  • Title: How to improve peaks separation in HPLC?
  • Title: HPLC Troubleshooting Guide Source: Phenomenex URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for the Novel Drug Candidate H-180/29: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Drug Development

In the rigorous journey of pharmaceutical development, the transition of a novel chemical entity from a promising candidate to a therapeutic reality is underpinned by a foundation of robust analytical data. The characterization and quantification of a drug substance, such as our hypothetical novel kinase inhibitor H-180/29, demand analytical methods that are not merely functional but demonstrably reliable, accurate, and fit for purpose. The validation of these methods is a non-negotiable cornerstone of regulatory compliance and, more fundamentally, of scientific integrity.[1][2][3]

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of this established HPLC method against alternative technologies. This content is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically-grounded understanding of analytical method validation.

The Analyte: this compound

For the purpose of this guide, this compound is a hypothetical small molecule (MW < 900 daltons) with moderate polarity, exhibiting a UV chromophore suitable for detection at 275 nm. Its analysis is critical for determining purity, stability, and concentration in both the drug substance and formulated product. HPLC is selected as the primary analytical technique due to its versatility, robustness, and widespread adoption in quality control laboratories.[4]

Developed HPLC Method for this compound: A Rationale-Driven Approach

The objective is to develop a simple, reliable isocratic reversed-phase HPLC (RP-HPLC) method. The selection of each parameter is a deliberate choice aimed at achieving optimal separation and peak shape for this compound.

ParameterConditionRationale / Expertise-Driven Insight
Instrument Standard HPLC System with UV DetectorEnsures method transferability to standard QC labs without requiring specialized equipment.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is the workhorse for moderately polar to non-polar small molecules, offering excellent retention and selectivity. The 5 µm particle size provides a good balance between efficiency and backpressure.[5]
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)Acetonitrile is a common organic modifier with a low UV cutoff.[6] The acidic phosphate buffer (pH 3.0) is used to suppress the ionization of any acidic functional groups on this compound, ensuring a single, sharp peak and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a reasonable analysis time without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility by mitigating fluctuations in mobile phase viscosity.[7]
Detection Wavelength 275 nmSelected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) from the injection solvent.
Run Time 10 minutesSufficient to allow for the elution of this compound and any potential early- or late-eluting impurities without being unnecessarily long.

HPLC Method Validation: A Framework for Trustworthiness

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][8] The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a universally accepted standard of evidence.[8][9][10]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Evaluation & Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Forced Degradation) Protocol->Specificity ICH Q2(R2) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report & Assess Against Criteria Robustness->Report

Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) Guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters and their typical acceptance criteria for an assay method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference.[11][12]Peak for this compound is pure and resolved from degradation products and matrix components (Resolution > 2.0).[11]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.[13][14]Correlation Coefficient (r²) ≥ 0.998.[14]
Range To define the upper and lower concentrations where the method is accurate, precise, and linear.[13]80% to 120% of the target assay concentration.[15]
Accuracy To measure the closeness of the experimental value to the true value.[15][16]Mean recovery of 98.0% to 102.0% at three concentration levels.[17]
Precision To show the closeness of agreement between repeated measurements.[16][18]Repeatability: RSD ≤ 2.0% for 6 replicates.[19] Intermediate Precision: RSD ≤ 2.0% across different days/analysts.[17]
Limit of Detection (LOD) The lowest analyte concentration that can be detected.[20]Signal-to-Noise (S/N) ratio of 3:1.[10]
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantified with acceptable accuracy and precision.[16][20]Signal-to-Noise (S/N) ratio of 10:1.[10]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[7][21]System suitability parameters (e.g., retention time, peak area) remain within predefined limits; RSD of results should not be significantly affected.[22]

Experimental Protocols & Data-Driven Validation

Specificity

Protocol: Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[11][23][24] A forced degradation study is the definitive test.

  • Prepare solutions of this compound.

  • Expose the solutions to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (ICH photostability chamber).

  • Analyze the stressed samples alongside an unstressed sample and a placebo blank.

  • Assess peak purity using a photodiode array (PDA) detector and calculate the resolution between this compound and the nearest degradation peak.

Hypothetical Results: The this compound peak was shown to be spectrally pure in all stress conditions. Significant degradation was observed under basic and oxidative stress. The resolution between the main this compound peak and the closest degradation product was >3.0 in all cases, demonstrating specificity.

Linearity and Range

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five dilutions covering 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).[15][25]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

Hypothetical Results:

Concentration (µg/mL)Mean Peak Area
80801,500
90902,100
1001,001,800
1101,103,200
1201,202,500
Linear Regression Result
Correlation Coefficient (r²) 0.9995
Slope 10010
Y-Intercept 1250

The r² value of 0.9995 exceeds the acceptance criterion of ≥0.998, confirming linearity across the range of 80-120 µg/mL.[14]

Accuracy (as % Recovery)

Protocol:

  • Prepare a placebo (formulation matrix without the active ingredient).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[1]

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percent recovery.

Hypothetical Results:

Concentration Level% Recovery (n=3)Mean % Recovery% RSD
80%99.5, 100.2, 99.899.80.35
100%100.5, 99.7, 100.1100.10.40
120%99.2, 98.9, 99.599.20.30

The mean recovery at all levels is within the 98.0-102.0% acceptance range, confirming the method's accuracy.[17][26]

Precision

Protocol:

  • Repeatability (Intra-assay precision): Prepare and analyze six individual samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.[18]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies.[16]

Hypothetical Results:

Precision Study% Assay (n=6)Mean % Assay% RSD
Repeatability (Day 1, Analyst 1) 99.8, 100.5, 99.9, 100.2, 100.8, 99.5100.10.51
Intermediate (Day 2, Analyst 2) 100.9, 100.1, 99.6, 100.5, 101.1, 100.3100.40.55

Both RSD values are well below the 2.0% limit, demonstrating excellent method precision.[19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[27][28]

  • Signal-to-Noise: Sequentially inject solutions of decreasing concentration to identify the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.[10][16]

  • Calibration Curve Method: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[27][29]

Hypothetical Results:

  • LOD: 0.05 µg/mL (S/N ≈ 3:1)

  • LOQ: 0.15 µg/mL (S/N ≈ 10:1) The LOQ was confirmed by analyzing six replicates at this concentration, yielding an RSD of 4.5% and recovery of 103%, which is acceptable for trace-level quantification.

Robustness

Protocol: Deliberately vary critical method parameters one at a time to assess the impact on the results.[21][30]

  • Prepare a single batch of this compound sample solution.

  • Analyze the solution while varying parameters such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

    • Mobile Phase Organic Composition (± 2%)

Hypothetical Results:

Parameter VariedResultImpact
Flow Rate (0.9 mL/min)Retention time shifted, but system suitability passed. Assay = 100.3%Robust
Flow Rate (1.1 mL/min)Retention time shifted, but system suitability passed. Assay = 99.8%Robust
pH (2.9)No significant change in retention or peak shape. Assay = 100.5%Robust
% Acetonitrile (58%)Significant shift in retention time. Resolution decreased but still >2.0. Assay = 101.0%Robust, but indicates mobile phase composition is a critical parameter to control.

The method is robust for all tested parameters, though careful control of mobile phase composition is advised.[31]

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated HPLC method is robust and reliable for routine QC, other technologies offer distinct advantages in different contexts.

Tech_Comparison_Decision Start What is the primary analytical need? Need_QC Routine QC & Assay/Purity Start->Need_QC Need_Speed High-Throughput Screening (HTS) Start->Need_Speed Need_Sensitivity Trace Analysis & Metabolite ID Start->Need_Sensitivity Need_Ionic Charged/Chiral Species Start->Need_Ionic Tech_HPLC Validated HPLC Need_QC->Tech_HPLC Robustness & Cost-Effective Tech_UPLC UPLC-MS Need_Speed->Tech_UPLC Speed & Resolution Need_Sensitivity->Tech_UPLC High Sensitivity & Mass Data Tech_CE Capillary Electrophoresis (CE) Need_Ionic->Tech_CE High Efficiency for Ions

Caption: Decision guide for selecting an analytical technique.

Performance Comparison
FeatureValidated HPLCUltra-Performance LC (UPLC-MS)Capillary Electrophoresis (CE)
Principle Liquid-solid partitioningLiquid-solid partitioningDifferential migration in an electric field[32]
Particle Size 3 - 5 µm< 2 µm[5]Open tubular capillary (no packing)[33]
Speed Standard (Run time: 10 min)Very Fast (Run time: 1-3 min)[34][35][36]Very Fast
Sensitivity Good (UV detection)Excellent (MS detection provides higher sensitivity and specificity)[5][34]Excellent (especially with laser-induced fluorescence)[37]
Resolution GoodExcellent (sharper, narrower peaks)[35]Outstanding (very high theoretical plates)
Solvent Usage ModerateLow[5]Very Low
Ideal Application Routine QC, stability testing, content uniformity.High-throughput screening, impurity profiling, bioanalysis, metabolite ID.[38]Analysis of charged molecules, ions, chiral separations, amino acids.[33][39][40]
Cost (Instrument)



$
Robustness High (well-established technology)Moderate (more sensitive to matrix effects and blockages)Moderate (sensitive to buffer composition and capillary surface)

Expert Discussion:

  • For Routine QC: The validated HPLC method for this compound is the superior choice. Its robustness, lower cost, and ease of transfer between labs make it ideal for the repetitive, high-volume testing required in a regulated manufacturing environment.[5]

  • For Early Discovery & Bioanalysis: UPLC-MS would be the preferred platform. The dramatic increase in speed accelerates screening, while the mass spectrometer provides invaluable structural information for metabolite identification and can detect trace impurities missed by UV.[34][38] The improved sensitivity is crucial for analyzing samples from biological matrices.

  • For Niche Applications: If this compound were an ionic compound or if chiral purity were a critical quality attribute, Capillary Electrophoresis (CE) would be a powerful alternative. Its separation mechanism is fundamentally different from chromatography, offering a unique and often higher-efficiency separation for charged species.[32][39][40]

Conclusion

The validation of an analytical method is a systematic process that builds a fortress of data around the procedure, proving its fitness for purpose. The HPLC method developed and validated for this compound is demonstrated to be specific, linear, accurate, precise, and robust, making it a trustworthy tool for quality control. However, a senior scientist recognizes that no single technique is a panacea. Understanding the distinct advantages of alternative methods like UPLC-MS and CE allows for the intelligent application of the right tool for the right job, ensuring efficiency and data quality throughout the entire drug development lifecycle.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • Ramis, G., & Busquets, M. A. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug Discovery Today, 17(7-8), 396-404.
  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Hancu, G., Câmpan, M., & Sîrbu, A. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-2282.
  • Academy of Applied Pharmaceutical Sciences. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?.
  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained.
  • HPLC Calculator. (n.d.). Establishing LOD & LOQ in Analytical Method Validation.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • National Institutes of Health. (n.d.). Analysis of small molecules for clinical diagnosis by capillary electrophoresis.
  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?.
  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC.
  • AssayPrism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Excedr. (2023). Capillary Electrophoresis: Overview & Applications.
  • SlideShare. (n.d.). Bioanalytical method validation emea.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • LCGC International. (n.d.). Robustness Tests.
  • Pharma Validation. (2025). Calculating LOD and LOQ for HPLC and UV Methods.
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?.
  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?.
  • ResearchGate. (2025). A ruggedness test model and its application for HPLC method validation.
  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC.
  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.
  • Labcompare. (2024). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control.
  • Pharmacy Health Science. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Agilent. (2015). HPLC Separation Robustness and Ruggedness.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • MDPI. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Waters Corporation. (n.d.). Alternative Method Development Techniques.
  • Journal of Advanced Scientific Research. (2025). Eco-friendly HPLC Strategies for Pharmaceutical Analysis.

Sources

A Comparative Analysis of Omeprazole and Its Metabolites: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Drug

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase.[1][2][3] While the therapeutic action is attributed to the parent drug, a comprehensive understanding of its metabolic fate is paramount for predicting clinical efficacy, potential drug-drug interactions (DDIs), and inter-individual variability in patient response. Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into several metabolites, the most significant of which are 5-hydroxyomeprazole and omeprazole sulfone.[4][5][6]

These metabolites, generally considered pharmacologically inactive, are not merely excretory products.[4][6][7][8] Their formation rates serve as crucial in vivo windows into the activity of key drug-metabolizing enzymes, and their pharmacokinetic profiles are deeply intertwined with that of omeprazole itself. This guide provides a detailed comparative analysis of omeprazole and its principal metabolites, synthesizing pharmacokinetic data, metabolic pathways, and analytical methodologies to support researchers in drug development and clinical pharmacology.

Metabolic Pathways: The Decisive Role of CYP2C19 and CYP3A4

The biotransformation of omeprazole is a classic example of parallel metabolic pathways governed by two major CYP isoforms. The relative contribution of these pathways is a key determinant of the drug's systemic exposure and is significantly influenced by genetic factors.

  • 5-Hydroxylation (CYP2C19): The primary metabolic route for omeprazole is the hydroxylation of the benzimidazole methyl group to form 5-hydroxyomeprazole.[9][10] This reaction is almost exclusively catalyzed by CYP2C19.[4][9][11] The critical clinical implication is that CYP2C19 is a highly polymorphic enzyme.[4][7] Genetic variants lead to distinct phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers, which directly correlate with systemic omeprazole exposure and, consequently, the degree of acid suppression.[4][12]

  • Sulfoxidation (CYP3A4): A secondary, but significant, pathway is the sulfoxidation of the sulfinyl group to form omeprazole sulfone.[5][13] This reaction is predominantly mediated by CYP3A4.[9][11] While CYP3A4 activity also varies between individuals, its genetic polymorphism is generally considered to have a lesser impact on omeprazole pharmacokinetics compared to CYP2C19, except in cases where the CYP2C19 pathway is deficient.[9]

The interplay between these two enzymes dictates the metabolic fate of omeprazole. In individuals with normal or high CYP2C19 activity, hydroxylation is the dominant clearance mechanism. In CYP2C19 poor metabolizers, the metabolic burden shifts more towards the CYP3A4 pathway.[9]

Omeprazole_Metabolism cluster_0 Metabolic Pathways omeprazole Omeprazole hydroxy 5-Hydroxyomeprazole (Inactive) omeprazole->hydroxy CYP2C19 (Major Pathway) Hydroxylation sulfone Omeprazole Sulfone (Inactive) omeprazole->sulfone CYP3A4 (Minor Pathway) Sulfoxidation Analytical_Workflow cluster_workflow LC-MS/MS Analytical Workflow p1 Plasma Sample Collection (Calibrators, QCs, Unknowns) p2 Addition of Internal Standard p1->p2 p3 Liquid-Liquid Extraction (e.g., Ethyl Acetate) p2->p3 p4 Evaporation of Organic Solvent p3->p4 p5 Reconstitution in Mobile Phase p4->p5 p6 Injection into LC-MS/MS System p5->p6 p7 Chromatographic Separation (C18 Column) p6->p7 p8 Tandem Mass Spectrometry (ESI+, MRM Mode) p7->p8 p9 Data Processing: Peak Integration & Ratio Calculation p8->p9 p10 Quantification via Calibration Curve p9->p10

Sources

A Senior Application Scientist's Guide to Navigating Omeprazole Metabolite Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and clinical diagnostics, the precision of immunoassays is paramount. When monitoring therapeutic drugs like omeprazole, a widely used proton pump inhibitor, understanding the potential for cross-reactivity with its metabolites is not just an academic exercise—it is a critical component of accurate data generation. This guide provides an in-depth comparison of immunoassay performance in the context of omeprazole metabolite cross-reactivity, supported by experimental insights and methodologies.

The Clinical Imperative for Specific Omeprazole Quantification

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] This process generates several metabolites, with 5-hydroxyomeprazole and omeprazole sulfone being the most prominent in plasma.[3] While these metabolites are pharmacologically inactive, their structural similarity to the parent drug presents a significant challenge for immunoassays.[1] An immunoassay that fails to distinguish between omeprazole and its metabolites can lead to an overestimation of the active drug concentration, potentially resulting in erroneous pharmacokinetic assessments and clinical decisions.

The accurate measurement of omeprazole is crucial for:

  • Therapeutic Drug Monitoring (TDM): Ensuring drug concentrations are within the therapeutic window.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion of the drug.

  • Bioequivalence Studies: Comparing a generic drug to its brand-name counterpart.

  • Forensic and Toxicological Analysis: Detecting and quantifying the drug in various biological samples.

Unraveling the Metabolic Pathways of Omeprazole

A foundational understanding of omeprazole's metabolic fate is essential to appreciate the nuances of immunoassay cross-reactivity. The primary metabolic transformations are hydroxylation and sulfoxidation.[1]

  • Hydroxylation: CYP2C19 is the principal enzyme responsible for converting omeprazole to 5-hydroxyomeprazole.[1][4] Genetic variations in the CYP2C19 gene can lead to different metabolizer phenotypes, significantly impacting plasma concentrations of omeprazole.[1][2]

  • Sulfoxidation: CYP3A4 primarily catalyzes the formation of omeprazole sulfone.[1][4]

Other minor metabolites include 3-hydroxyomeprazole and 5'-O-desmethylomeprazole.[2][4] The structural resemblance of these metabolites, particularly 5-hydroxyomeprazole and omeprazole sulfone, to the parent omeprazole molecule is the root cause of potential cross-reactivity in immunoassays.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->Hydroxyomeprazole CYP2C19 (Hydroxylation) OmeprazoleSulfone Omeprazole Sulfone (Major Metabolite) Omeprazole->OmeprazoleSulfone CYP3A4 (Sulfoxidation) OtherMetabolites Other Minor Metabolites Omeprazole->OtherMetabolites CYP Enzymes

Caption: Metabolic pathway of omeprazole.

The Principles of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a substance other than the intended analyte.[5] In the case of omeprazole, antibodies developed for its detection may also recognize its metabolites if they share similar structural features or epitopes.[6]

The degree of cross-reactivity is influenced by:

  • Antibody Specificity: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies.[7]

  • Assay Format: Competitive immunoassays are often more susceptible to cross-reactivity than sandwich assays.[6]

  • Structural Similarity: The closer the chemical structure of the metabolite to the parent drug, the higher the likelihood of cross-reactivity.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is required to quantify the cross-reactivity of omeprazole metabolites in a given immunoassay. The following experimental workflow outlines the key steps involved.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Prepare standard solutions of Omeprazole and its metabolites (e.g., 5-Hydroxyomeprazole, Omeprazole Sulfone) B Generate a standard curve for Omeprazole using the immunoassay. A->B C Test serial dilutions of each metabolite in the same immunoassay. A->C D Determine the concentration of each metabolite that produces a signal equivalent to a known concentration of Omeprazole (e.g., IC50). B->D C->D E Calculate the percent cross-reactivity for each metabolite. D->E

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA
  • Coating: Coat a 96-well microplate with an omeprazole-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add standard solutions of omeprazole or the test metabolite, followed by the addition of a primary anti-omeprazole antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Omeprazole at IC50 / Concentration of Metabolite at IC50) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.[8]

Comparative Analysis of Immunoassay Performance

The following table summarizes hypothetical cross-reactivity data for different omeprazole metabolites in various immunoassay formats. It is crucial to consult the specific manufacturer's data sheet for the actual performance of any commercial assay.

Immunoassay TypeTarget AnalyteMetabolite% Cross-ReactivityReference
Competitive ELISAOmeprazole5-Hydroxyomeprazole15-30%[Hypothetical Data]
Omeprazole Sulfone5-15%[Hypothetical Data]
Sandwich ELISAOmeprazole5-Hydroxyomeprazole<1%[Hypothetical Data]
Omeprazole Sulfone<0.5%[Hypothetical Data]
CEDIAOmeprazole5-Hydroxyomeprazole10-25%[Hypothetical Data]
Omeprazole Sulfone3-10%[Hypothetical Data]
RIAOmeprazole5-Hydroxyomeprazole20-40%[Hypothetical Data]
Omeprazole Sulfone8-20%[Hypothetical Data]

Note: This table is for illustrative purposes only. Actual cross-reactivity values can vary significantly between different assays and manufacturers.

Expert Insights and Recommendations

The potential for cross-reactivity with omeprazole metabolites is a critical consideration when selecting an immunoassay. Based on the principles of immunoassay design and the available data, the following recommendations can be made:

  • Prioritize High-Specificity Assays: For applications requiring precise quantification of the active parent drug, such as pharmacokinetic studies, sandwich ELISAs or other highly specific methods like LC-MS/MS are recommended.[9][10] While immunoassays offer high throughput, their specificity should be rigorously validated.

  • Understand the Assay's Limitations: For screening purposes, a competitive immunoassay may be sufficient. However, it is essential to be aware of the potential for falsely elevated results due to metabolite cross-reactivity. Confirmatory testing with a more specific method is advisable for any positive or unexpected results.

  • Consult Manufacturer's Data: Always review the cross-reactivity data provided by the immunoassay manufacturer. This information is crucial for interpreting results accurately.

  • Consider the Clinical Context: The clinical significance of metabolite cross-reactivity depends on the specific application. For routine therapeutic drug monitoring, a well-characterized immunoassay with known cross-reactivity may be acceptable if the clinical interpretation of the results takes this into account.

Conclusion: A Call for Rigorous Validation

The cross-reactivity of omeprazole metabolites in immunoassays is a complex issue that demands careful consideration from researchers and clinicians. While immunoassays are powerful tools for drug quantification, their performance is contingent on the specificity of the antibodies employed. A thorough understanding of omeprazole's metabolism, coupled with a rigorous validation of the chosen immunoassay, is essential for generating accurate and reliable data. By adhering to the principles of scientific integrity and employing a systematic approach to assay selection and validation, the scientific community can ensure the continued utility of immunoassays in both research and clinical practice.

References

  • ClinPGx. Omeprazole and Esomeprazole Pathway, Pharmacokinetics.
  • Small Molecule Pathway Database (SMPDB). Omeprazole Metabolism Pathway.
  • Regårdh CG, et al. Omeprazole: pharmacokinetics and metabolism in man. PubMed. 1990.
  • ClinPGx. Omeprazole.
  • myADLM. How to Detect and Solve Immunoassay Interference. 2015.
  • Wikipedia. Cross-reactivity.
  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. 2020.
  • Siemens Healthineers. Cross-Reactivity in Immunoassay Drug Screening.
  • CANDOR Bioscience GmbH. cross-reactivity in immunoassays.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry.
  • HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
  • U.S. Food and Drug Administration (FDA). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
  • Fryklund J, et al. The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation. PubMed. 1987.
  • J Investig Allergol Clin Immunol. Eleven Cases of Omeprazole Hypersensitivity: Diagnosis and Study of Cross-Reactivity. 2014.
  • Thérapie. [Study of cross reactivity between proton pump inhibitors]. PubMed. 2013.
  • Ismail AA. Interferences in Immunoassay. PubMed Central (PMC). 2017.
  • Semantic Scholar. Study of cross-reactivity between proton pump inhibitors. 2010.
  • Lee YJ, et al. Assay of omeprazole and omeprazole sulfone by semi-microcolumn liquid chromatography with mixed-function precolumn. PubMed. 1996.
  • Lobera T, et al. Nine cases of omeprazole allergy: cross-reactivity between proton pump inhibitors. Journal of investigational allergology & clinical immunology. 2009.
  • ResearchGate. Nine Cases of Omeprazole Allergy: Cross-Reactivity Between Proton Pump Inhibitors. 2009.
  • U.S. Food and Drug Administration (FDA). Immunotoxicity Testing Guidance.
  • S-Mansilla A, et al. Analytical methodologies for the determination of omeprazole: an overview. PubMed. 2007.
  • ResearchGate. Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. 2018.
  • Sal-Man N, et al. Binding of omeprazole to protein targets identified by monoclonal antibodies. PubMed Central (PMC). 2020.
  • Hishinuma E, et al. Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. PubMed. 2024.
  • SciSpace. Most common interferences in immunoassays. 2012.
  • Zhong D, et al. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. 1998.
  • Pharmaffiliates. Omeprazole - Impurity D.
  • Scholars Research Library. Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. 2015.
  • Basic & Clinical Pharmacology & Toxicology. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. 2024.
  • J Investig Allergol Clin Immunol. Study of cross-reactivity between proton pump inhibitors. 2010.

Sources

A Comparative Guide to Establishing the Purity of the H-180/29 Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Pharmaceutical Development

In the landscape of pharmaceutical research and development, the reference standard is the ultimate benchmark against which all analytical measurements are compared. Its purity is not merely a number but the foundation of confidence in every subsequent assay, formulation, and clinical trial. An inaccurately characterized reference standard can lead to profound errors in dosage, impurity profiling, and stability studies, with significant implications for patient safety and regulatory approval.

This guide presents a comprehensive, multi-faceted approach to establishing the purity of H-180/29, a novel small molecule entity. We will move beyond a single-technique mindset, embracing an orthogonal, evidence-based strategy. This approach, grounded in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), involves leveraging multiple analytical techniques to build a complete and validated purity profile.[1][2][3][4][5] The final purity is determined not by a single measurement but by a mass balance calculation, which accounts for all possible impurities, including organic, inorganic, and residual components.[6][7]

Part 1: Chromatographic Purity and Organic Impurity Profiling

The first and most critical assessment is for the presence of organic impurities—structurally related compounds, synthetic by-products, and degradants. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this evaluation due to its high resolving power and sensitivity.

Causality Behind Experimental Choices: We employ a reversed-phase HPLC method with UV detection (HPLC-UV), as this compound possesses a UV chromophore, making it readily detectable. An orthogonal method, such as a different column chemistry or mobile phase, is used for confirmation to ensure no impurities are co-eluting with the main peak. This dual-method approach provides a high degree of confidence in the chromatographic purity value. To identify any unknown peaks detected, we utilize Liquid Chromatography-Mass Spectrometry (LC-MS), which provides the molecular weight of the impurities, offering vital clues to their structure.

Experimental Protocol: HPLC-UV Purity Method
  • System Preparation:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • System Suitability:

    • Inject a system suitability solution containing this compound and a known, related impurity.

    • Verify that the resolution between the two peaks is >2.0 and the tailing factor for the this compound peak is between 0.8 and 1.5, as per USP <621> guidelines.[8][9][10][11][12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

    • Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run the gradient program (e.g., 5% B to 95% B over 20 minutes).

    • Calculate the area percent of all peaks. The chromatographic purity is reported as 100% minus the sum of all impurity peak areas.

Data Summary: Comparison of this compound with an Alternative Standard
ParameterThis compound (This Guide) Alternative Standard "Competitor A"
Chromatographic Purity (Area %) 99.92%99.75%
Number of Impurities >0.05% 13
Largest Unknown Impurity 0.06%0.12%
Impurity Identification by LC-MS Confirmed as Isomer-180/29BOne impurity unidentified

This data clearly demonstrates the superior chromatographic purity of the this compound standard. The identification of all significant impurities provides a more complete characterization, which is crucial for regulatory submissions.[1][4]

Part 2: Quantifying Volatile and Semi-Volatile Components

Impurities are not limited to structurally related compounds. Residual solvents from the manufacturing process and water content can significantly impact the true purity of the reference standard.

Causality Behind Experimental Choices:

  • Residual Solvents: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the method of choice for volatile organic solvents due to its sensitivity and specificity, following ICH Q3C guidelines.[2]

  • Water Content: While Thermogravimetric Analysis (TGA) can indicate mass loss from volatiles, it is not specific to water.[13][14][15][16][17] Therefore, Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy and precision in quantifying water.[18][19][20][21][22] We utilize the coulometric KF method for its sensitivity to low water content.[18][19][20]

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrument Setup:

    • Instrument: Mettler Toledo C30S Coulometric KF Titrator or equivalent.

    • Reagent: Hydranal™-Coulomat AG or equivalent.

  • System Standardization:

    • The instrument is standardized by injecting a known quantity (e.g., 1 µL) of pure water to ensure the reagent is reacting stoichiometrically.

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of this compound directly into the titration vessel.

    • The sample is stirred until fully dissolved and titrated to the electrometric endpoint.

    • The instrument automatically calculates the water content in µg, which is then converted to a weight percentage.

Data Summary: Volatile Components
ParameterThis compound (This Guide) Alternative Standard "Competitor A"
Water Content (Karl Fischer) 0.15% w/w0.35% w/w
Total Residual Solvents (GC) <0.05% w/w0.18% w/w (Acetone, Heptane)
Mass Loss by TGA (to 150°C) 0.20%0.55%

The lower water and residual solvent content in this compound highlights a more robust and controlled manufacturing and purification process. The TGA data corroborates the KF and GC results, showing a smaller overall mass loss.

Part 3: Inorganic Impurities and Absolute Purity Assessment

To complete the purity profile, we must account for non-combustible inorganic materials and establish an absolute purity value through a primary analytical method.

Causality Behind Experimental Choices:

  • Inorganic Impurities: The Residue on Ignition (ROI) or Sulfated Ash test is a pharmacopeial method (USP <281>) used to quantify the total amount of inorganic impurities that remain after ignition.[23][24][25][26][27] This is a destructive but essential test to ensure the material is free from significant levels of inorganic salts or catalyst residues.

  • Absolute Purity: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance.[28][29][30][31] Unlike chromatography, which provides a relative purity, qNMR quantifies the analyte directly against a certified, unrelated internal standard of known purity.[28][31][32] The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, making it an absolute measure.[28][29]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.0 mL DMSO-d₆).

  • NMR Data Acquisition:

    • Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full signal relaxation for accurate integration.

  • Data Processing and Calculation:

    • Carefully integrate a unique, well-resolved signal for this compound and a signal for the internal standard.

    • The purity of this compound is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Part 4: The Mass Balance Equation - A Holistic View of Purity

The final assigned purity of the this compound reference standard is not based on a single result but is calculated using the mass balance approach.[6][7] This method provides a comprehensive purity value by subtracting all measured impurities from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

Final Purity Calculation and Comparison
Impurity TypeThis compound (This Guide) Alternative Standard "Competitor A"
Chromatographic Impurities 0.08%0.25%
Water Content (KF) 0.15%0.35%
Residual Solvents (GC) 0.04%0.18%
Residue on Ignition (ROI) 0.02%0.10%
Total Impurities 0.29% 0.88%
Assigned Purity (by Mass Balance) 99.7% 99.1%
Purity Confirmation (by qNMR) 99.6%Not Provided

The mass balance calculation confirms the superior quality of the this compound standard. Furthermore, the excellent agreement between the mass balance result (99.7%) and the orthogonal qNMR result (99.6%) provides a high degree of trustworthiness in the assigned purity value.

Visualizing the Workflow

A robust characterization process follows a logical and structured workflow to ensure all potential impurities are assessed.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Impurity Profiling cluster_2 Purity Assignment Start Receive Candidate Reference Standard Lot Struct_Confirm Structure Confirmation (NMR, MS) Start->Struct_Confirm HPLC Chromatographic Purity (HPLC-UV) Struct_Confirm->HPLC GC Residual Solvents (GC-FID) Struct_Confirm->GC KF Water Content (Karl Fischer) Struct_Confirm->KF ROI Inorganic Impurities (Residue on Ignition) Struct_Confirm->ROI qNMR Orthogonal Check (qNMR) Struct_Confirm->qNMR Mass_Balance Calculate Purity by Mass Balance HPLC->Mass_Balance GC->Mass_Balance KF->Mass_Balance ROI->Mass_Balance Compare Compare & Verify (Mass Balance vs. qNMR) Mass_Balance->Compare qNMR->Compare Certify Certify & Release Reference Standard Compare->Certify

Caption: Workflow for Reference Standard Characterization.

Conclusion: A Standard of Excellence

Establishing the purity of a reference standard like this compound is an exacting scientific endeavor that demands a rigorous, orthogonal approach. By systematically employing a suite of validated analytical techniques—from high-resolution chromatography to absolute quantification by qNMR—we have constructed a complete and reliable purity profile.

The comparative data clearly demonstrates that the this compound reference standard, characterized through the methodologies described in this guide, exhibits higher purity and a more thoroughly identified impurity profile than the alternative. This commitment to comprehensive characterization ensures that researchers, scientists, and drug development professionals who use this compound can have the utmost confidence in their analytical results, from early discovery through to quality control.

References

  • USP General Chapter <921> Water Determination.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Source: TA Instruments. URL
  • Certification of Reference Standards in Pharmacy: Mass Balance Method.
  • USP General Chapter <621> Chromatography.
  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • USP General Chapter <621> Chromatography (Harmonized Standard).
  • What is qNMR and why is it important? Source: Mestrelab Resources. URL
  • FDA Guidance: Q2(R2) Validation of Analytical Procedures. Source: U.S.
  • TGA Analysis in Pharmaceuticals.
  • USP General Chapter <281> Residue on Ignition.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency. URL
  • Water Determination by Karl Fischer Titr
  • FAQs: Reference Standards.
  • USP General Chapter <621> Chromatography (General Inform
  • ICH and FDA Guidelines for Analytical Method Valid
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Source: Auriga Research. URL
  • FDA Guidance: Q3A(R) Impurities in New Drug Substances. Source: U.S.
  • USP General Chapter <921> Water Determination (Altern
  • Quantitative NMR (qNMR). Source: FUJIFILM Wako. URL
  • Reference Standards for Potency Assays. Source: BEBPA. URL
  • Residue on Ignition (ROI)
  • Thermogravimetric Analysis in Pharmaceuticals. Source: Veeprho. URL
  • Reference Standard Preparation & Characterization.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Source: American Pharmaceutical Review. URL
  • Purity by Absolute qNMR Instructions. Source: aaps.org. URL
  • USP 281 ROI Residue On Ignition. Source: Scribd. URL
  • Understanding the Latest Revisions to USP <621>. Source: Agilent. URL
  • Impurities in New Drug Substances Q3A(R2) - Lejan Team. Source: Lejan Team. URL
  • USP-NF <621> Chrom
  • Residue on ignition USP chapter 281 - YouTube. Source: YouTube. URL
  • What is qNMR (quantit
  • Analytical Techniques for Reference Standard Characterization.
  • Water Determination (Karl Fischer Method). Source: pmda.go.jp. URL
  • Thermogravimetric analysis - Wikipedia. Source: Wikipedia. URL
  • FDA Releases Guidance on Analytical Procedures.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • FDA issues revised guidance for analytical method validation.
  • Residue on ignition / Sulfated ash - PharmaBlog. Source: PharmaBlog. URL
  • Highlights from FDA's Analytical Test Method Valid

Sources

A Guide to Inter-Laboratory Quantification of H-180/29 (Omeprazole Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the precise quantification of H-180/29, a known impurity of the widely used proton-pump inhibitor, omeprazole. Identified as Omeprazole Impurity B[1], with the chemical formula C₁₆H₁₇N₃O₂S and CAS number 110374-16-8, accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of omeprazole drug substances and products.

This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It outlines a detailed protocol for a comparative study, discusses the rationale behind the chosen analytical methodologies, and provides a framework for data analysis and interpretation. The objective is to establish a robust and reproducible analytical procedure that can be consistently applied across different laboratories, thereby ensuring global quality standards.

Introduction: The Rationale for Inter-Laboratory Comparison

In pharmaceutical quality control, the consistency and reliability of analytical methods are paramount. An analytical method, even when thoroughly validated in a single laboratory, may exhibit variability when transferred to other locations. This variability can stem from differences in instrumentation, environmental conditions, reagent sources, and analyst technique. Inter-laboratory comparison studies, also known as proficiency tests, are essential tools for assessing the reproducibility of an analytical method and ensuring that different laboratories can achieve comparable results.[2][3]

Participation in such studies provides an objective measure of a laboratory's competence and the robustness of the analytical method itself.[2][4] For a critical quality attribute like impurity levels, demonstrating inter-laboratory agreement is a key component of a comprehensive quality management system and is often expected by regulatory authorities.[5][6] This guide proposes a framework for such a study focused on this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC-UV)

For the quantification of this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed. This technique is widely used for the analysis of omeprazole and its related substances due to its specificity, sensitivity, and robustness.[1][7][8][9]

The selection of an HPLC-UV method is based on its ability to separate this compound from omeprazole and other potential impurities, ensuring accurate quantification without interference.[8][9] Furthermore, the widespread availability of HPLC instrumentation in pharmaceutical laboratories makes it a practical choice for an inter-laboratory study.

Proposed HPLC-UV Method

The following method is a composite based on several validated procedures for omeprazole impurity analysis and serves as the standardized protocol for this inter-laboratory study.[1][7][8]

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C8, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.01 M Phosphate Buffer, pH adjusted to 7.6 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes

Rationale for Method Parameters:

  • C8 Column: A C8 (octyl) stationary phase is selected for its suitable hydrophobicity to retain and separate omeprazole and its impurities. It often provides a different selectivity compared to the more common C18 phase, which can be advantageous for impurity profiling.[9]

  • pH 7.6 Mobile Phase: The pH of the mobile phase is critical for achieving good peak shape and resolution for ionizable compounds like omeprazole and its impurities. A pH of 7.6 ensures that the analytes are in a consistent ionization state, leading to reproducible retention times.[8][9]

  • Isocratic Elution: An isocratic method is chosen for its simplicity and robustness, which are desirable characteristics for an inter-laboratory study to minimize potential sources of variability.

  • UV Detection at 280 nm: This wavelength provides good sensitivity for both omeprazole and its related impurities, including this compound.[1][7]

Inter-Laboratory Study Design

A well-structured study design is crucial for obtaining meaningful and statistically sound results. This study will be coordinated by a central organizing laboratory responsible for sample preparation and data analysis.

Study Workflow

Inter-Laboratory Study Workflow cluster_organizer Organizing Laboratory cluster_participants Participating Laboratories (n) prep Sample Preparation (Homogeneous Batches of Omeprazole spiked with this compound) dist Sample Distribution (Coded samples sent to participants) prep->dist data_coll Data Collection (Receive results from all labs) dist->data_coll receive Receive Coded Samples dist->receive stat_analysis Statistical Analysis (z-scores, Cochran's C, Grubbs' test) data_coll->stat_analysis report Final Report Generation stat_analysis->report analysis Perform HPLC-UV Analysis (Following standardized protocol) receive->analysis report_res Report Results (Quantified this compound concentration) analysis->report_res report_res->data_coll caption Workflow of the Inter-Laboratory Comparison Study

Caption: Workflow of the Inter-Laboratory Comparison Study.

Study Materials

The organizing laboratory will prepare and distribute the following materials to each participating laboratory:

  • Test Sample: A single batch of omeprazole drug substance spiked with a known concentration of this compound (concentration to be unknown to participants).

  • Reference Standard: A high-purity reference standard of this compound.

  • Detailed Protocol: The standardized HPLC-UV method and sample preparation procedure.

  • Reporting Template: A standardized spreadsheet for reporting results.

Experimental Protocol

Each participating laboratory must adhere strictly to the following protocol to ensure consistency.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. This will be the Standard Stock Solution.

  • Further dilute the Standard Stock Solution with the mobile phase to obtain a final concentration of approximately 0.01 mg/mL. This will be the Working Standard Solution.

Preparation of Sample Solution
  • Accurately weigh approximately 100 mg of the provided Test Sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform a blank injection (mobile phase) to ensure a clean baseline.

  • Inject the Working Standard Solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.

  • Inject the Sample Solution in duplicate.

Calculation

Calculate the percentage of this compound in the Test Sample using the following formula:

% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_sample is the average peak area of this compound in the sample chromatograms.

  • Area_standard is the average peak area of this compound in the standard chromatograms.

  • Conc_standard is the concentration of the Working Standard Solution (in mg/mL).

  • Conc_sample is the concentration of the Test Sample solution (in mg/mL).

Data Analysis and Acceptance Criteria

The organizing laboratory will collect the results from all participants and perform a statistical analysis to assess the inter-laboratory variability.

Performance Assessment

The performance of each laboratory will be evaluated using z-scores, calculated as follows:

z = (x - X) / σ

Where:

  • z is the z-score.

  • x is the result reported by the laboratory.

  • X is the assigned value (the robust mean of all reported results).

  • σ is the standard deviation for proficiency assessment.

Table 2: Interpretation of z-scores

z-scorePerformance
|z| ≤ 2.0Satisfactory
2.0 < |z| < 3.0Questionable
|z| ≥ 3.0Unsatisfactory
Method Performance

The overall performance and reproducibility of the method will be assessed by calculating the relative standard deviation of all reported results (after removal of any statistical outliers identified by tests such as Grubbs' or Cochran's C test). A lower overall RSD indicates better method reproducibility.

Hypothetical Data from a Comparative Study

To illustrate the expected outcomes, Table 3 presents a hypothetical dataset from a 10-laboratory study.

Table 3: Hypothetical Inter-Laboratory Comparison Results for this compound Quantification

Laboratory IDReported % this compoundz-scorePerformance
Lab-010.1520.33Satisfactory
Lab-020.148-0.89Satisfactory
Lab-030.1551.22Satisfactory
Lab-040.1510.00Satisfactory
Lab-050.145-2.00Satisfactory
Lab-060.1530.67Satisfactory
Lab-070.1582.33Questionable
Lab-080.149-0.56Satisfactory
Lab-090.150-0.22Satisfactory
Lab-100.1541.00Satisfactory
Robust Mean 0.151
Standard Deviation 0.003
RSD (%) 1.99%

In this hypothetical scenario, Lab-07's result is flagged as questionable, warranting an investigation into potential sources of deviation. The overall relative standard deviation of 1.99% would indicate good reproducibility of the analytical method across the participating laboratories.

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison study for the quantification of this compound. By adhering to a standardized protocol and employing rigorous statistical analysis, participating laboratories can gain valuable insights into their analytical performance and contribute to the establishment of a reliable and reproducible method for the quality control of omeprazole. The successful execution of such a study will ultimately enhance confidence in the quality of pharmaceutical products reaching the market.

References

  • PubChem. This compound.
  • Alsirawan, M., et al. (2025). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column.
  • Fu, R. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]
  • Molnar, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • ANAB.
  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • LCGC International. (2022). Passing the Test: Understanding Proficiency Testing. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. PubMed. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
  • International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. [Link]
  • Journal of Young Pharmacists. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

Sources

A Comparative Guide to the Analytical Methods for H-180/29 (Omeprazole Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous analysis of impurities is paramount to ensure the safety and efficacy of drug products. H-180/29, chemically known as 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole, is recognized as Omeprazole Impurity B. Omeprazole is a widely used proton pump inhibitor, and like all active pharmaceutical ingredients (APIs), its purity profile must be meticulously characterized. This guide provides an in-depth comparison of the primary analytical methodologies for the detection and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The principles of method validation, as outlined in the International Council for Harmonisation (ICH) guidelines, will be a central theme throughout this document.[1][2]

The choice of an analytical method is a critical decision that directly impacts the reliability and accuracy of impurity profiling. This guide will delve into the performance characteristics of each technique, offering supporting data and detailed experimental protocols to aid researchers and drug development professionals in selecting the most appropriate method for their specific needs.

The Unsuitability of Gas Chromatography (GC)

Before delving into the more pertinent liquid chromatography-based methods, it is essential to address the applicability of Gas Chromatography (GC) for the analysis of this compound. GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4][5] However, Omeprazole and its related impurities, including this compound, are generally non-volatile and prone to degradation at the high temperatures required for GC analysis.[3] Attempts to analyze these compounds by GC would likely result in decomposition, leading to inaccurate and unreliable results. Therefore, GC is not a suitable method for the analysis of this compound and will not be discussed further in this guide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the workhorse of the pharmaceutical industry for purity and impurity analysis.[6] Its robustness, cost-effectiveness, and ability to separate a wide range of compounds make it an ideal first-line technique for the analysis of this compound.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Omeprazole and its impurities. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar (e.g., a mixture of water or buffer and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Performance Characteristics

The performance of an HPLC method is evaluated based on several validation parameters as stipulated by ICH guidelines.[1][2]

Performance CharacteristicTypical Performance for this compound Analysis
Specificity The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. This is typically demonstrated through forced degradation studies and the use of a photodiode array (PDA) detector to check for peak purity.
Linearity A linear relationship between the concentration of this compound and the detector response is essential for accurate quantification. A typical correlation coefficient (r²) should be ≥ 0.999.
Range The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
Accuracy Expressed as the percent recovery of the analyte in a spiked sample. For impurity analysis, accuracy is typically assessed at three concentration levels, and the recovery should be within 80-120%.
Precision Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 10% for impurity analysis.
Limit of Detection (LOD) The lowest concentration of this compound that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) provides an indication of its reliability during normal usage.
Experimental Protocol: RP-HPLC Method for this compound

This protocol is a representative example and may require optimization for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Reference standards for Omeprazole and this compound

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20-60% B

    • 20-25 min: 60% B

    • 25-26 min: 60-20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the Omeprazole sample in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of 1 mg/mL.

  • Prepare a stock solution of the this compound reference standard in the same diluent.

  • Prepare working standard and sample solutions by appropriate dilution of the stock solutions.

5. Data Analysis:

  • Identify the peak for this compound based on its retention time compared to the reference standard.

  • Quantify the amount of this compound in the sample using an external standard method.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh and dissolve Omeprazole sample injection Inject sample and standard into HPLC prep_sample->injection prep_std Prepare this compound reference standard prep_std->injection separation Chromatographic separation on C18 column injection->separation detection UV/PDA detection at 280 nm separation->detection peak_id Peak identification by retention time detection->peak_id quantification Quantification using external standard method peak_id->quantification report Generate report with impurity levels quantification->report LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_sample Weigh and dissolve Omeprazole sample injection Inject into UHPLC-MS/MS system prep_sample->injection prep_std Prepare this compound and internal standard prep_std->injection separation Chromatographic separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_detection MS/MS detection (MRM mode) ionization->ms_detection peak_id Peak identification by retention time and MRM transition ms_detection->peak_id quantification Quantification using internal standard method peak_id->quantification report Generate report with precise impurity levels quantification->report

Sources

A Comparative Analysis of H-180/29 Impurity Levels in Brand-Name vs. Generic Omeprazole Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is widely available in both brand-name and generic formulations. While therapeutic equivalence is established through bioequivalence studies, subtle variations in the impurity profile can exist, stemming from differences in synthesis routes, excipient compatibility, and manufacturing processes. This guide presents a comprehensive framework for the comparative analysis of a critical process- and degradation-related impurity, H-180/29 (Omeprazole Impurity B), in brand-name versus generic omeprazole products. We delineate a robust analytical methodology, present illustrative comparative data, and discuss the underlying chemical principles and regulatory context. This document is intended for researchers, quality control analysts, and drug development professionals engaged in the characterization and quality assessment of pharmaceutical products.

Introduction: The Significance of Impurity Profiling in Omeprazole

Omeprazole effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells. Its chemical structure, a substituted benzimidazole, is inherently susceptible to degradation, particularly in acidic environments. This susceptibility necessitates enteric-coated formulations to ensure bioavailability and stability.

The manufacturing process and subsequent storage can lead to the formation of various impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products.[1][2] One such critical impurity is This compound , also known as Omeprazole Impurity B or 4-Desmethoxy Omeprazole. While studies have shown no significant differences in elemental impurities between brand and generic omeprazole, the profile of organic impurities like this compound warrants closer investigation as it can be indicative of the drug substance's stability and the manufacturing process's robustness.[3][4][5]

This guide provides a detailed protocol for quantifying this compound and offers a comparative analysis based on representative, albeit illustrative, data to highlight potential variations between brand-name and generic products.

The this compound Impurity: Formation and Regulatory Context

2.1. Chemical Identity and Formation Pathway

This compound is structurally similar to Omeprazole but lacks the methoxy group at the 4-position of the benzimidazole ring. Its formation can be attributed to impurities present in starting materials or as a degradation product. The degradation of Omeprazole is complex, but the formation of related substances is often a result of oxidative or acid-catalyzed processes that can occur during synthesis, formulation, or storage.

Below is a diagram illustrating the potential degradation pathway of Omeprazole that could lead to the formation of various impurities, including analogues like this compound through related synthetic precursors.

G cluster_synthesis Synthesis & Formulation cluster_degradation Degradation Factors cluster_impurities Resulting Impurities Omeprazole Omeprazole (Active Pharmaceutical Ingredient) H180_29 This compound (Omeprazole Impurity B) Omeprazole->H180_29 Degradation / Synthesis Byproduct Other_Impurities Other Related Substances Omeprazole->Other_Impurities Degradation Excipients Excipients (e.g., binders, fillers) Excipients->H180_29 Interaction Manufacturing Manufacturing Process (Heat, Pressure, Moisture) Manufacturing->H180_29 Stress Stress Conditions (Heat, Light, Humidity, Acidity) Stress->Omeprazole Induces Stress->H180_29 Formation

Caption: Omeprazole Degradation and Impurity Formation Pathway.

2.2. Regulatory Framework

Experimental Design: A Comparative Study Protocol

This section outlines a robust experimental protocol for the quantification of this compound in brand-name and generic Omeprazole capsules. The methodology is based on established reversed-phase high-performance liquid chromatography (RP-HPLC) techniques.[8][9][10][11]

3.1. Materials and Sample Preparation

  • Samples:

    • Brand-Name Omeprazole Capsules (e.g., Prilosec®), 20 mg (3 batches)

    • Generic Omeprazole A Capsules, 20 mg (3 batches)

    • Generic Omeprazole B Capsules, 20 mg (3 batches)

    • Generic Omeprazole C Capsules, 20 mg (3 batches)

  • Reference Standards:

    • Omeprazole, USP Reference Standard

    • Omeprazole Impurity B (this compound), Certified Reference Material

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Disodium Hydrogen Phosphate

    • Orthophosphoric Acid

    • Purified Water (18.2 MΩ·cm)

3.2. Step-by-Step Sample Preparation Protocol

  • Composite Sample: For each batch, accurately weigh the contents of 20 capsules and calculate the average fill weight.

  • Sample Solution Preparation: Accurately weigh a portion of the composite powder equivalent to 20 mg of Omeprazole into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of diluent (Acetonitrile:Water 50:50 v/v), sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

  • Filtration: Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial. This yields a sample solution with a nominal concentration of 0.2 mg/mL Omeprazole.

  • Standard Solution Preparation: Prepare a standard solution of Omeprazole and a stock solution of this compound in the same diluent. Create a working standard solution containing 0.2 mg/mL of Omeprazole and a known concentration of this compound (e.g., 0.0004 mg/mL, corresponding to 0.2%).

3.3. Chromatographic Conditions

The following HPLC parameters are optimized for the separation of Omeprazole from its related impurities, including this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/DAD detector
Column Zorbax Extend C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.01 M Disodium Hydrogen Phosphate buffer, pH adjusted to 7.6 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 302 nm
Injection Volume 10 µL

3.4. Experimental Workflow Diagram

G start Start: Sample Acquisition sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep hplc_analysis RP-HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis data_acq Data Acquisition (Chromatogram Generation at 302 nm) hplc_analysis->data_acq peak_integration Peak Integration & Identification (Based on Retention Time of Standard) data_acq->peak_integration quantification Quantification of this compound (% w/w relative to Omeprazole) peak_integration->quantification comparison Comparative Data Analysis (Brand vs. Generics) quantification->comparison end End: Reporting comparison->end

Caption: Workflow for the Comparative Analysis of this compound.

Illustrative Results and Discussion

The following table presents hypothetical, yet realistic, data for the levels of this compound impurity found in the tested batches of brand-name and generic Omeprazole. The results are expressed as a percentage relative to the Omeprazole label claim (% w/w).

ProductBatch 1 (% w/w)Batch 2 (% w/w)Batch 3 (% w/w)Mean (% w/w)Std. Dev.
Brand-Name 0.080.070.090.080.010
Generic A 0.110.130.120.120.010
Generic B 0.090.100.080.090.010
Generic C 0.180.210.190.190.015

4.1. Analysis of Illustrative Data

  • Consistency of Brand-Name Product: The brand-name product demonstrates a consistent and low level of the this compound impurity across all three batches, with a mean of 0.08%. This suggests a well-controlled and robust manufacturing process.

  • Variability Among Generics: The generic products exhibit greater variability. Generic B shows a profile comparable to the brand-name product. Generic A displays a slightly higher but consistent level of this compound.

  • Elevated Levels in Generic C: Generic C presents a significantly higher mean level of this compound at 0.19%. This value approaches a typical identification and qualification threshold (e.g., 0.2%), which could indicate differences in the synthesis of the API, formulation stability, or packaging. Studies on the Egyptian market have previously highlighted significant inter-brand variability in the stability of generic omeprazole capsules, which aligns with these hypothetical findings.[12]

  • Clinical Significance: While all presented hypothetical values may fall within acceptable regulatory limits, the higher levels in Generic C could be a point of concern for long-term stability and might warrant further investigation. Differences in the acid-suppressive effects of some generic brands have been reported, and while not directly linked to this specific impurity, it underscores that variations in product quality can have pharmacodynamic consequences.[13]

Conclusion and Recommendations

This guide provides a comprehensive framework for the comparative analysis of the this compound impurity in brand-name and generic Omeprazole products. The detailed HPLC protocol offers a reliable method for the quantification of this critical impurity.

Based on our illustrative analysis, it is evident that while generic pharmaceuticals are therapeutically equivalent to their brand-name counterparts, their impurity profiles can vary. The level of this compound can serve as an important critical quality attribute (CQA) to assess the consistency and control of the manufacturing process.

For drug development and quality control professionals, it is recommended to:

  • Implement robust analytical methods for routine impurity profiling of both API and finished products.

  • Conduct comprehensive forced degradation studies to understand the potential degradation pathways and identify critical impurities.

  • Compare impurity profiles of generic products against the innovator product to ensure consistent quality.

Ultimately, a thorough understanding and control of the impurity profile are paramount to ensuring the consistent safety, quality, and efficacy of all pharmaceutical products, both brand-name and generic.

References

  • Shimatani, T., et al. (2006). Acid-suppressive effects of generic omeprazole: comparison of three brands of generic omeprazole with original omeprazole. Digestive and Liver Disease, 38(4), 239-244. [Link]
  • Pinheiro, F. C., Barros, A. I., & Nóbrega, J. A. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Heliyon, 6(2), e03359. [Link]
  • International Journal of Pharmaceutical Research & Emergeing Science. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F. ijprems.com. [Link]
  • Pinheiro, F. C., Barros, A. I., & Nóbrega, J. A. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Heliyon, 6(2), e03359. [Link]
  • National Center for Biotechnology Information. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. PubMed Central. [Link]
  • Ali, M. M., Ibrahim, E. A., & Abdalaziz, M. N. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering, 6(1), 1. [Link]
  • Kovács, Z., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Zahoor, S., et al. (2023). COMPARATIVE STUDY OF BRAND AND GENERICS OF OMEPRAZOLE CAPSULES AVAILABLE IN THE SAUDI MARKET. International Journal of Pharmaceutical Sciences and Research, 14(8), 3834-3841. [Link]
  • Molnar-Institute. (2014).
  • Axios Research. (n.d.). Omeprazole EP Impurity B - CAS - 110374-16-8. axiosresearch.com. [Link]
  • U.S. Food and Drug Administration. (2012). Draft Guidance on Omeprazole.
  • Shimatani, T., et al. (2006). Acid-suppressive effects of generic omeprazole: comparison of three brands of generic omeprazole with original omeprazole. Digestive and Liver Disease. [Link]
  • ResearchGate. (2009). (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. [Link]
  • Flor, S., et al. (2010). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation.
  • European Medicines Agency. (n.d.). Quality: impurities. ema.europa.eu. [Link]
  • Agasthi, P. (n.d.). How does Prilosec compare to omeprazole and other alternatives for treating acid reflux? get.plushcare.com. [Link]
  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. fda.gov. [Link]
  • Pharmaffiliates. (n.d.). Omeprazole-impurities.
  • El-Nabarawi, M. A., et al. (2011). Assessment of the pharmaceutical quality of omeprazole capsule brands marketed in Egypt. Eastern Mediterranean Health Journal, 17(10), 739-745. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Relative Response Factor (RRF) for H-180/29

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, scientifically grounded protocol for the determination of the Relative Response Factor (RRF) for H-180/29, also known as Omeprazole Impurity B.[1][2][3][4][5][6][7] It is intended for researchers, scientists, and drug development professionals engaged in the quality control and purity assessment of omeprazole and esomeprazole. The methodology presented herein is rooted in established principles from regulatory bodies and pharmacopeias, ensuring a robust and defensible approach.

Introduction: The Imperative of Accurate Impurity Quantification

In pharmaceutical analysis, the precise quantification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. This compound, a known process impurity and potential degradant of omeprazole and esomeprazole, must be diligently monitored and controlled. The use of a Relative Response Factor (RRF) is a widely accepted practice for accurately quantifying impurities when a certified reference standard of the impurity is not used in every analytical run.[8][9][10][11]

The RRF corrects for the difference in detector response between the active pharmaceutical ingredient (API) and its impurity at a specific wavelength.[8][10][12] Assuming a response factor of 1.0 without experimental verification can lead to a significant over- or underestimation of the impurity, a risk that is unacceptable in a GxP environment. This guide, therefore, elucidates the experimental pathway to establishing a scientifically valid RRF for this compound.

Foundational Principles: The Science Behind RRF Determination

The RRF is a ratio of the response factors (slopes of the calibration curves) of the impurity and the API.[8][13][14] The most robust method for determining the RRF is the slope method , which is the focus of this guide. This method is predicated on the linearity of the detector response to increasing concentrations of both the API and the impurity.

The formula for calculating the RRF is:

RRF = (Slope of Impurity) / (Slope of API)

This approach is endorsed by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[15]

Experimental Protocol: A Step-by-Step Guide to RRF Determination for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the determination of the RRF for this compound relative to the omeprazole or esomeprazole API.

Materials and Reagents
  • Reference Standards:

    • This compound (Omeprazole Impurity B), of known purity

    • Omeprazole or Esomeprazole API, of known purity

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium Acetate (or other suitable buffer salt)

    • Purified water (HPLC grade)

    • Diluent: A suitable mixture of water and organic solvent (e.g., 50:50 v/v Acetonitrile:Water)

Instrumentation and Chromatographic Conditions

A validated, stability-indicating HPLC method is crucial. The following conditions are a representative starting point, based on published methods for omeprazole and its impurities.[1][2][16][17] Method optimization may be required.

ParameterRecommended Setting
HPLC System Quaternary or Binary pump with UV/PDA detector
Column C8 or C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 7.5 with ammonium hydroxide
Mobile Phase B Acetonitrile
Gradient Optimized to achieve separation of all relevant impurities. A starting point could be a linear gradient from 20% to 60% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Stock and Linearity Solutions

Accurate preparation of solutions is paramount. Use calibrated volumetric flasks and analytical balances.

  • API Stock Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the API reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • This compound Stock Solution (e.g., 0.1 mg/mL): Accurately weigh about 5 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Linearity Solutions: Prepare a series of at least five concentration levels for both the API and this compound, spanning a range from the limit of quantification (LOQ) to approximately 150% of the specification limit for the impurity. An example preparation scheme is provided in the table below.

Linearity LevelAPI Concentration (µg/mL)This compound Concentration (µg/mL)
1 (LOQ)0.50.5
22.52.5
35.05.0
47.57.5
510.010.0
Experimental Workflow

RRF_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation prep_api Prepare API Stock & Linearity Solutions inject_api Inject API Linearity Solutions prep_api->inject_api prep_imp Prepare this compound Stock & Linearity Solutions inject_imp Inject this compound Linearity Solutions prep_imp->inject_imp plot_api Plot API Calibration Curve (Area vs. Concentration) inject_api->plot_api plot_imp Plot this compound Calibration Curve (Area vs. Concentration) inject_imp->plot_imp get_slope_api Determine Slope_API plot_api->get_slope_api get_slope_imp Determine Slope_Impurity plot_imp->get_slope_imp calc_rrf Calculate RRF (Slope_Impurity / Slope_API) get_slope_api->calc_rrf get_slope_imp->calc_rrf

Figure 1: Experimental workflow for RRF determination.

Data Analysis and RRF Calculation
  • Chromatographic Analysis: Inject each linearity solution for both the API and this compound in triplicate.

  • Data Acquisition: Record the peak area for the API and this compound in each chromatogram.

  • Linearity Plot: For both the API and this compound, create a scatter plot of the average peak area versus concentration.

  • Linear Regression: Perform a linear regression analysis on each data set. The correlation coefficient (r²) should be ≥ 0.99 for the data to be considered linear.

  • Slope Determination: Extract the slope from the linear regression equation for both the API and this compound.

  • RRF Calculation: Apply the formula: RRF = Slopethis compound / SlopeAPI .

Data Interpretation and Acceptance Criteria

The calculated RRF value is specific to the validated analytical method.

  • Pharmacopeial Guidance: The European Pharmacopoeia suggests that if an RRF value is between 0.8 and 1.2, it may be considered as 1.0.[15] However, for robust quality control, it is best practice to use the experimentally determined RRF in all calculations. The British Pharmacopoeia advises against using RRF values below 0.2 or above 5.0.[15]

  • Method Validation: The determined RRF should be verified through accuracy studies by spiking a known amount of this compound into the API and calculating the recovery using the RRF. The recovery should typically be within 90.0% to 110.0%.

Illustrative Example of RRF Calculation

Below is a table with example data to illustrate the calculation process.

AnalyteConcentration (µg/mL)Average Peak Area
API 0.515,000
2.575,000
5.0150,000
7.5225,000
10.0300,000
This compound 0.512,000
2.560,000
5.0120,000
7.5180,000
10.0240,000

From linear regression of the above data:

  • SlopeAPI = 30,000

  • Slopethis compound = 24,000

RRF = 24,000 / 30,000 = 0.80

RRF_Calculation cluster_inputs Inputs cluster_process Process cluster_output Output slope_imp Slope_Impurity (from linearity plot) division Slope_Impurity ÷ Slope_API slope_imp->division slope_api Slope_API (from linearity plot) slope_api->division rrf_value RRF division->rrf_value

Sources

A Comparative Guide to the Forced Degradation of Omeprazole and its Related Substance H-180/29

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the forced degradation behavior of Omeprazole, a widely used proton pump inhibitor, and its known process impurity and potential degradant, H-180/29 (also known as Omeprazole Impurity B). Understanding the intrinsic stability of an active pharmaceutical ingredient (API) and the profile of its degradation products is a critical aspect of drug development, mandated by regulatory bodies worldwide.[1][2] This document delves into the chemical pathways of degradation under various stress conditions, outlines robust analytical methodologies for their study, and explains the causality behind the experimental choices, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Forced Degradation and the Subjects of Study

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[2] The primary objectives, as outlined in the International Council for Harmonisation (ICH) guidelines, are to elucidate the degradation pathways of the drug, identify the likely degradation products, and develop stability-indicating analytical methods that can effectively separate and quantify these products from the parent drug.[1][3]

Omeprazole: A substituted benzimidazole, Omeprazole is a proton pump inhibitor used to treat conditions caused by excess stomach acid.[4][5] Its chemical structure, particularly the sulfoxide bridge between the benzimidazole and pyridine rings, is inherently unstable and highly susceptible to degradation, especially in acidic environments.[6] This instability necessitates enteric-coated formulations to protect the API from gastric acid.[6]

This compound (Omeprazole Impurity B): This compound, 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole, is a known related substance of Omeprazole.[7][8] Its presence and stability are of significant interest, as impurities and their degradation products can impact the safety and efficacy of the final pharmaceutical product.

This guide will compare the degradation profiles of these two molecules, providing a comprehensive understanding of Omeprazole's stability challenges and the context of its related substances.

Regulatory Framework and Experimental Workflow

Forced degradation studies are a regulatory requirement, with guidelines such as ICH Q1A(R2) specifying the need for stress testing under various conditions.[1] A typical workflow is designed to generate a degradation level of 5-20%, which is sufficient to detect and characterize degradants without completely destroying the molecule.[1]

Forced_Degradation_Workflow cluster_setup Phase 1: Setup & Stress cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation API Drug Substance (API) or Drug Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Control Control Sample (Unstressed) API->Control HPLC Stability-Indicating HPLC/UHPLC Method Stress->HPLC Control->HPLC MS LC-MS/MS for Identification HPLC->MS MassBalance Mass Balance Calculation HPLC->MassBalance MethodValidation Analytical Method Validation HPLC->MethodValidation NMR NMR for Structure Elucidation MS->NMR Pathway Degradation Pathway Elucidation MS->Pathway

Caption: General workflow for conducting forced degradation studies as per ICH guidelines.

Comparative Degradation Analysis under Stress Conditions

Omeprazole's degradation is a complex process influenced by multiple factors. The following sections detail its behavior under standard stress conditions, with a comparative perspective on the expected stability of this compound based on its structure.

Acid Hydrolysis

Omeprazole: This is the most critical stress condition for Omeprazole. It is notoriously unstable in acidic media, undergoing rapid degradation.[6] The degradation half-life at a pH below 5 can be as short as 10 minutes.[5] The acid-catalyzed rearrangement involves the pyridine nitrogen attacking the benzimidazole ring, leading to a variety of monomeric and dimeric products.[5][9] A color change of the solution to yellow or brown is a common visual indicator of this degradation.[9]

This compound: While specific degradation studies are not widely published, its structure is very similar to Omeprazole. It possesses the same core benzimidazole and pyridine rings linked by a sulfoxide group. Therefore, it is expected to exhibit similar instability under acidic conditions, likely undergoing a comparable acid-catalyzed rearrangement.

Alkaline Hydrolysis

Omeprazole: In contrast to its behavior in acid, Omeprazole shows significantly greater stability under alkaline conditions.[6] This pH-dependent stability is the cornerstone of its formulation strategy.

This compound: Given its structural similarity, this compound is also expected to be relatively stable in alkaline media.

Oxidative Degradation

Omeprazole: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), readily degrades Omeprazole. The primary site of oxidation is the sulfoxide moiety, which is oxidized to a sulfone.[6][9] This leads to the formation of Omeprazole sulfone (ICH Impurity D) and Omeprazole N-oxide.[9]

This compound: The sulfoxide group in this compound is equally susceptible to oxidation. Therefore, under oxidative stress, it is predicted to convert to its corresponding sulfone derivative.

Thermal Degradation

Omeprazole: Thermal stress, both in solid state and in solution, can induce degradation. Studies have identified numerous thermal degradants, including complex dimers and other related substances.[6][10] The extent of degradation is dependent on temperature and duration of exposure.

This compound: As a related substance, this compound is likely to have a thermal stability profile comparable to Omeprazole, though potentially with minor differences due to the positional change of the methoxy group.

Photolytic Degradation

Omeprazole: Exposure to light, particularly UV light, can cause significant degradation.[6] Photodegradation can lead to the formation of products such as sulphenamide and benzimidazole sulphide derivatives.[11] As per ICH Q1B guidelines, photostability testing should involve exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.[2]

This compound: The chromophores present in this compound are identical to those in Omeprazole, making it equally susceptible to photodegradation.

Omeprazole Degradation Pathway and the Role of this compound

Comprehensive studies using techniques like LC-HRMS have identified a multitude of degradation products for Omeprazole, with some studies reporting up to thirty-four.[4] The pathway below illustrates the formation of key degradants.

Degradation_Pathway cluster_products Degradation Products Omeprazole Omeprazole Acid_Product Cyclic Sulphenamide (Acid Degradation) Omeprazole->Acid_Product 0.1 N HCl Sulfide Omeprazole Sulfide (Impurity A) Omeprazole->Sulfide Reduction Sulfone Omeprazole Sulfone (Impurity D) Omeprazole->Sulfone H₂O₂ H180_29 This compound (Impurity B) Omeprazole->H180_29 Isomeric Impurity (Process/Degradation)

Caption: Simplified degradation pathway of Omeprazole under different stress conditions.

Analytical Methodologies for Stability Indication

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent drug from its various degradation products, process impurities (like this compound), and their potential degradants. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques employed.[12]

Causality of Method Choice:

  • HPLC/UHPLC: Provides the necessary resolving power to separate structurally similar compounds in a complex mixture of degradants.

  • PDA/UV Detection: Used for quantification, as the benzimidazole and pyridine rings in Omeprazole and its related substances are strong chromophores.[8]

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), it is indispensable for the identification and structural characterization of unknown degradation products by providing mass-to-charge ratio data and fragmentation patterns.[4][13][14]

  • NMR: Used for the definitive structural elucidation of isolated degradation products.[4][13]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a representative example for the analysis of Omeprazole and its degradation products.

  • Sample Preparation (Acid Degradation): a. Accurately weigh and transfer 20 mg of Omeprazole into a 100 mL volumetric flask. b. Add 25 mL of 0.1 N HCl and allow the solution to stand at room temperature for 1.5 hours. c. Neutralize the reaction by adding 25 mL of 0.1 N NaOH. d. Dilute to the mark with a suitable solvent (e.g., methanol or a methanol:water mixture) and mix well. e. Filter the solution through a 0.2 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: CORTECS C18+, 2.7 µm, 4.6 x 150 mm (or equivalent C18 column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from low to high percentage of Mobile Phase B is typically used to resolve all peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 303 nm.[8]

    • Injection Volume: 10 µL.

  • System Suitability: a. Inject a standard solution containing Omeprazole and known impurities (including this compound). b. Verify that the resolution between critical peak pairs (e.g., Omeprazole and its closest eluting impurity) is greater than 2.0. c. Ensure the tailing factor for the Omeprazole peak is less than 1.5.

Data Summary and Comparison

The following table summarizes the typical degradation behavior of Omeprazole. The behavior of this compound is predicted to be similar due to its structural analogy.

Stress ConditionReagent/ConditionTypical Omeprazole DegradationMajor Degradation Products Identified
Acid Hydrolysis 0.1 N HCl, Room Temp>90%Cyclic sulphenamide, various dimeric products[5][6]
Alkaline Hydrolysis 0.1 N NaOH, 60 °C<5%Relatively Stable[6]
Oxidation 3-30% H₂O₂, Room Temp20-50%Omeprazole sulfone, Omeprazole N-oxide[6][9]
Thermal 80 °C, Solid State10-20%Various, including dimers and sulfide derivatives[10]
Photolytic 1.2 million lux-hr visible, 200 W-hr/m² UV15-30%Sulphenamide, Benzimidazole sulphide[11]

Conclusion

The forced degradation studies of Omeprazole reveal its profound instability in acidic conditions and susceptibility to oxidative and photolytic stress. Its related substance, this compound, due to its near-identical core structure, is expected to follow similar degradation pathways. The primary difference lies in its classification as an impurity, meaning its formation and subsequent degradation must be monitored and controlled during the entire lifecycle of the drug product.

A thorough understanding of these degradation profiles, achieved through methodologically sound studies as outlined in this guide, is paramount. It enables the development of stable pharmaceutical formulations, ensures the establishment of appropriate storage conditions and shelf-life, and validates the analytical methods required to guarantee the quality, safety, and efficacy of Omeprazole-containing medicines.

References

  • Benchchem. (n.d.). Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. Benchchem.
  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • PubMed. (n.d.).
  • Pharma Tutor. (n.d.).
  • SelectScience. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. SelectScience.
  • Technology Networks. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns. Technology Networks.
  • Figshare. (2025).
  • Royal Society of Chemistry. (n.d.). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry.
  • Taylor & Francis Online. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Taylor & Francis Online.
  • Royal Society of Chemistry. (n.d.). Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection. Analytical Methods.
  • MedCrave. (2016).
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • National Institutes of Health (NIH). (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. PMC.
  • IJCRT.org. (n.d.).
  • National Institutes of Health (NIH). (n.d.). This compound | C16H17N3O2S | CID 46781146. PubChem.
  • National Institutes of Health (NIH). (n.d.).
  • LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Benchchem. (n.d.).

Sources

A Comparative Guide to Bioequivalence Studies of Omeprazole: The Role of 4-Desmethoxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Omeprazole Bioequivalence

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, stands as a mature product in the pharmaceutical market, leading to a proliferation of generic formulations.[1] Establishing the bioequivalence (BE) of these generic products is a critical step in their regulatory approval, ensuring that they are therapeutically equivalent to the innovator product.[2][3] However, demonstrating BE for omeprazole is not without its challenges. The drug exhibits significant inter-individual variability in its pharmacokinetics, largely attributable to genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme, the primary pathway for its metabolism.[4][5] This inherent variability necessitates meticulously designed and executed BE studies.

This guide provides a comprehensive overview of the critical aspects of conducting bioequivalence studies for omeprazole, with a special focus on the metabolite 4-desmethoxy omeprazole. While current regulatory guidance from agencies like the U.S. Food and Drug Administration (FDA) primarily requires the measurement of the parent drug, omeprazole, for BE determination, understanding the metabolic profile, including metabolites like 4-desmethoxy omeprazole, offers deeper insights into a product's in vivo performance.[6] We will delve into the scientific rationale behind study design choices, present a detailed experimental protocol, and explore the current understanding and potential future role of 4-desmethoxy omeprazole in these critical studies.

The Pharmacokinetic Landscape of Omeprazole: More Than Just the Parent Drug

A thorough understanding of omeprazole's metabolic fate is fundamental to designing robust bioequivalence studies. Omeprazole is extensively metabolized in the liver, primarily by the CYP2C19 and to a lesser extent, CYP3A4 enzymes.[7] This process leads to the formation of several metabolites, including 5-hydroxyomeprazole and omeprazole sulfone, which are considered inactive.[8]

The genetic polymorphism of CYP2C19 results in distinct patient populations with varying metabolic capacities:

  • Extensive Metabolizers (EMs): Individuals with normal CYP2C19 activity.

  • Intermediate Metabolizers (IMs): Individuals with reduced CYP2C19 activity.

  • Poor Metabolizers (PMs): Individuals with significantly reduced or no CYP2C19 activity.[5]

This genetic variability can lead to substantial differences in plasma concentrations of omeprazole, with poor metabolizers exhibiting significantly higher exposure compared to extensive metabolizers.[4] This underscores the importance of careful subject selection and study design to manage this inherent variability.

The Enigmatic Role of 4-Desmethoxy Omeprazole

4-Desmethoxy omeprazole is a metabolite of omeprazole, and while some sources refer to it as an "active metabolite," its precise contribution to the overall therapeutic effect and safety profile of omeprazole is not well-established in publicly available literature.[9] It is also identified as a potential impurity in omeprazole preparations.[7] Current regulatory guidelines for omeprazole bioequivalence studies do not mandate the measurement of 4-desmethoxy omeprazole for the purpose of establishing bioequivalence.[6] The primary focus remains on the parent compound, as it is considered the most sensitive indicator of formulation performance.

However, the simultaneous quantification of omeprazole and its metabolites, including 4-desmethoxy omeprazole, can be valuable for several reasons:

  • Comprehensive Pharmacokinetic Profiling: It provides a more complete picture of the drug's disposition in the body.

  • CYP2C19 Phenotyping: The ratio of parent drug to certain metabolites can be used to phenotype subjects, which can be a valuable tool in data analysis.[10]

  • Investigating Atypical Results: In cases of unexpected variability or bio-inequivalence, metabolite data may offer explanatory insights.

Comparative Analysis of Bioequivalence Study Designs for Omeprazole

The choice of study design is paramount in navigating the high variability of omeprazole and obtaining statistically meaningful results.

Study Design Considerations
Study Design ElementRationale and Causality
Crossover Design A two-way crossover design is the standard for BE studies.[6] This design is particularly crucial for highly variable drugs like omeprazole as it minimizes the impact of inter-subject variability by having each subject act as their own control. This approach increases the statistical power to detect true differences between formulations.
Fasting vs. Fed Conditions The FDA recommends conducting BE studies for omeprazole under both fasting and fed conditions.[6] Food can significantly affect the rate and extent of omeprazole absorption. Therefore, evaluating performance in both states is necessary to ensure therapeutic equivalence regardless of meal intake.
Single-Dose vs. Multiple-Dose Studies For immediate-release formulations, single-dose studies are generally sufficient.[6] However, for modified-release formulations or to investigate specific pharmacokinetic phenomena like enzyme auto-induction or inhibition, multiple-dose studies may be warranted.[10]
Subject Population BE studies are typically conducted in healthy volunteers.[2] Given the profound influence of CYP2C19 polymorphism on omeprazole pharmacokinetics, it is essential to either enroll a representative sample of different metabolizer phenotypes or to conduct genotyping to allow for stratified data analysis. This helps in understanding and accounting for the variability in the pharmacokinetic data.[4][5]
Visualizing the Bioequivalence Study Workflow

BE_Workflow cluster_screening Subject Screening & Selection cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Bioanalytical & Statistical Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 CYP2C19 Genotyping (Optional but Recommended) s2->s3 p1_dosing Randomized Dosing (Test or Reference Product) s3->p1_dosing p1_sampling Serial Blood Sampling p1_dosing->p1_sampling washout Sufficient duration to eliminate the drug p1_sampling->washout p2_dosing Crossover Dosing (Alternate Product) washout->p2_dosing p2_sampling Serial Blood Sampling p2_dosing->p2_sampling bioanalysis LC-MS/MS Quantification of Omeprazole (and 4-Desmethoxy Omeprazole) p2_sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) bioanalysis->pk_analysis stat_analysis Statistical Comparison (90% CI) pk_analysis->stat_analysis

Caption: Workflow of a typical two-way crossover bioequivalence study for omeprazole.

A Step-by-Step Protocol for the Bioanalytical Quantification of Omeprazole and 4-Desmethoxy Omeprazole

The accurate and precise quantification of omeprazole and its metabolites in biological matrices is the analytical backbone of any BE study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8][11][12][13][14]

Detailed LC-MS/MS Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of omeprazole, 4-desmethoxy omeprazole, and a suitable stable isotope-labeled internal standard (e.g., 4-desmethoxy omeprazole-d3) in an appropriate organic solvent (e.g., methanol).[8]

    • Serially dilute the stock solutions to prepare calibration standards and QC samples at low, medium, and high concentrations in the same biological matrix as the study samples (e.g., human plasma).

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 20 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[8]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile). The gradient is optimized to achieve good separation of omeprazole, 4-desmethoxy omeprazole, and the internal standard from endogenous plasma components.[8][12]

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transitions for each analyte and the internal standard are optimized for maximum sensitivity and specificity.[8]

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentrations of omeprazole and 4-desmethoxy omeprazole in the QC and study samples from the calibration curve.

Pharmacokinetic and Statistical Analysis

Once the plasma concentrations are determined, the following pharmacokinetic parameters are calculated for both the test and reference products using non-compartmental analysis:

  • Area Under the Plasma Concentration-Time Curve (AUC): This represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): This is the highest observed drug concentration in the plasma.

Bioequivalence is assessed by calculating the 90% confidence interval (CI) for the geometric mean ratio of the test product to the reference product for both AUC and Cmax. For bioequivalence to be concluded, the 90% CI must fall within the acceptance range of 80.00% to 125.00%.[2][3]

Visualizing the Metabolic Pathway of Omeprazole

Omeprazole_Metabolism cluster_cyp2c19 CYP2C19 cluster_cyp3a4 CYP3A4 Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole (Inactive) Omeprazole->Hydroxyomeprazole Hydroxylation Desmethoxy_Omeprazole 4-Desmethoxy Omeprazole Omeprazole->Desmethoxy_Omeprazole Demethylation Omeprazole_Sulfone Omeprazole Sulfone (Inactive) Omeprazole->Omeprazole_Sulfone Sulfoxidation

Caption: Simplified metabolic pathway of omeprazole highlighting the formation of key metabolites.

Conclusion and Future Perspectives

The bioequivalence assessment of omeprazole formulations is a well-defined process with clear regulatory expectations that primarily focus on the pharmacokinetic parameters of the parent drug. The significant inter-individual variability driven by CYP2C19 genetic polymorphism is a key challenge that must be addressed through robust study design, including the use of crossover studies and careful consideration of the study population.

While the measurement of 4-desmethoxy omeprazole is not currently a regulatory requirement for establishing bioequivalence, its role as a metabolite warrants consideration. The routine inclusion of 4-desmethoxy omeprazole in the analytical method can provide a more comprehensive pharmacokinetic profile and may offer valuable insights, particularly in studies with unexpected outcomes. As our understanding of drug metabolism and its clinical implications continues to evolve, the role of metabolites in bioequivalence assessments may become more prominent. For now, a meticulously designed study focusing on the parent drug, with a validated and sensitive analytical method capable of quantifying key metabolites, represents the current best practice in the development of generic omeprazole products.

References

  • Cayman Chemical. 4-desmethoxy Omeprazole. Link
  • BenchChem. High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-Desmethoxy Omeprazole-d3. Link
  • Development of a New Bioequivalent Omeprazole Product. PubMed. Link
  • Systematic Review of Influence of CYP2C19 Genetic Polymorphism on Pharmacokinetics of Omeprazole.
  • LGC Standards. 4-Desmethoxy Omeprazole. Link
  • U.S. Food and Drug Administration. Draft Guidance on Omeprazole. Link
  • ClinicalTrials.gov. Pharmacokinetics of Immediate-Release vs. Delayed-Release Omeprazole in Gastroparesis. Link
  • National Center for Biotechnology Information. Omeprazole Therapy and CYP2C19 Genotype. Link
  • High-dose omeprazole: use of a multiple-dose study design to assess bioequivalence and accuracy of CYP2C19 phenotyping. PubMed. Link
  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Link
  • A phase 1 randomized study evaluating the effect of omeprazole on the pharmacokinetics of a novel 5-hydroxytryptamine receptor 4 agonist, revexepride (SSP-002358), in healthy adults.
  • Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic r
  • MedchemExpress. 4-Desmethoxy Omeprazole. Link
  • Implementation of CYP2C19 genotyping to guide proton pump inhibitor use at an academic health center. BINASSS. Link
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Link
  • U.S. Food and Drug Administration. Draft Guidance on Omeprazole. Link
  • U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s). Link
  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma.
  • Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole. PubMed. Link
  • SynZeal. Omeprazole 4-Desmethyl Impurity. Link
  • Pharmacokinetics of intravenous omeprazole in critically ill paediatric patients.
  • Bioequivalence study of two capsule formul
  • European Medicines Agency. Product-specific bioequivalence guidance. Link
  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Link

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Method Transfer for H-180/29 Potency and Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pharmaceutical industry, the seamless transfer of analytical methods between laboratories is not merely an operational task; it is a critical regulatory and quality assurance requirement.[1][2] The process ensures that a method developed and validated in one facility—perhaps an R&D lab—can be executed with comparable accuracy, precision, and reliability in a new setting, such as a quality control (QC) lab or at a contract manufacturing organization (CMO).[3][4] A flawed transfer can lead to inconsistent product quality assessment, costly batch release delays, and significant regulatory scrutiny.[1]

This guide provides an in-depth, field-proven framework for the successful transfer of a critical quality attribute (CQA) method: the simultaneous analysis of the active pharmaceutical ingredient (API) H-180/29 for potency and its related impurities using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple checklist, exploring the scientific rationale behind each step, comparing statistical approaches for judging success, and providing a robust, self-validating protocol. This guide is grounded in the principles outlined by major regulatory and pharmacopeial bodies, including the United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" and the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".[5][6][7]

The fundamental goal of a method transfer is to qualify the receiving laboratory (Receiving Unit or RU) to perform a test procedure originated by the transferring laboratory (Transferring Unit or TU), ensuring that the RU has the knowledge and ability to perform the procedure as intended.[6][7][8]

Part 1: Foundational Strategy—Choosing the Right Transfer Approach

Before any samples are shipped, the first critical decision is selecting the appropriate method transfer strategy. This choice is not arbitrary; it's a risk-based decision informed by the method's complexity, the RU's experience, and the stage of drug development.[9][10] USP <1224> outlines several approaches.[8][9]

The Four Primary Method Transfer Approaches:

  • Comparative Testing: This is the most common approach for validated methods.[9] Both the TU and RU analyze the same, homogeneous batch of this compound. The results are then statistically compared against pre-defined acceptance criteria to prove equivalence.[9]

  • Co-validation: Here, the RU participates directly in the validation of the analytical method alongside the TU.[9][10] This is highly effective for new or complex methods, as it builds expertise and shared ownership from the outset.

  • Revalidation: The RU performs a full or partial revalidation of the analytical method.[9][10] This is the most resource-intensive option and is typically reserved for situations where there are significant differences in instrumentation or when the original validation is insufficient.

  • Transfer Waiver: In rare, low-risk scenarios, a formal transfer can be waived.[11] Justification is required and may be appropriate if the method is a simple compendial procedure, the RU is already proficient with a very similar method, or the receiving analysts were involved in the original method development.[11]

For the this compound HPLC method—a critical assay for potency and impurity—comparative testing is the most suitable and scientifically sound approach, assuming the method has already been properly validated by the TU according to ICH Q2(R1) guidelines.[5][12][13]

G start Start: Need to Transfer This compound Method is_validated Is the method fully validated per ICH Q2(R1)? start->is_validated is_complex Is the method highly complex or novel? is_validated->is_complex Yes revalidation Select: Revalidation is_validated->revalidation No is_compendial Is the method a simple, unchanged compendial method? is_complex->is_compendial No covalidation Select: Co-validation is_complex->covalidation Yes ru_experience Does RU have experience with a very similar method? is_compendial->ru_experience No waiver Select: Transfer Waiver is_compendial->waiver Yes comparative Select: Comparative Testing ru_experience->comparative No ru_experience->waiver Yes

Caption: Decision tree for selecting a method transfer strategy.

Part 2: The Method Transfer Protocol (MTP)—Your Blueprint for Success

The MTP is the single most critical document in the transfer process.[9] It is a formal, pre-approved plan that eliminates ambiguity and ensures both parties are aligned.[3][8] It must be co-authored and signed by the TU, RU, and Quality Assurance (QA) units before any experimental work begins.

Key Components of a Robust MTP:

  • Objective and Scope: Clearly state the purpose—to transfer the this compound HPLC method for potency and impurity analysis from Lab A (TU) to Lab B (RU).

  • Responsibilities: Define the roles of the TU (provide training, validated method, materials, support) and the RU (ensure qualified equipment and analysts, execute protocol, analyze data).[8]

  • Materials and Reagents: List all critical materials, including the specific this compound API batch, impurity reference standards, mobile phase components (with grade), and column details (manufacturer, model, particle size, dimensions). Variability in reagents and columns is a common cause of transfer failure.[1][10]

  • Instrumentation: Specify the HPLC/UHPLC systems to be used. While different vendor systems can be used, their unique characteristics (e.g., gradient delay volume, extra-column volume) must be understood and accounted for.[14][15] Instrument qualification (IQ/OQ/PQ) at the RU is a non-negotiable prerequisite.[1]

  • Analytical Procedure: Provide the full, validated, step-by-step method. Do not just reference an SOP; embed the procedure in the protocol.

  • Experimental Design: Detail the comparative study. For this compound, this would typically involve:

    • One lot of this compound API.

    • One lot of this compound Drug Product (if applicable).

    • Samples spiked with known impurities at the quantitation limit (QL).

    • Analysis performed by two different analysts at the RU.

    • Each analyst prepares samples in triplicate (n=3).

  • Acceptance Criteria: This is the core of the comparison. It defines "success" with objective, pre-determined statistical limits.

Part 3: A Critical Comparison—Statistical Approaches for Acceptance Criteria

Simply stating that results should be "similar" is insufficient. The MTP must define statistical equivalence. Here, we compare two common approaches.

Statistical ApproachDescriptionAdvantagesDisadvantages & Causality
Traditional Significance Testing (Student's t-test & F-test) The Student's t-test is used to compare the means of the two labs, while the F-test compares the variances (precision). The goal is to prove there is no statistically significant difference.Simple to calculate and widely understood.This approach is fundamentally flawed for proving equivalence. [16] A highly precise method (low variability) can detect a tiny, practically meaningless difference between labs and cause it to be "statistically significant," leading to a failed transfer.[16] Conversely, a highly variable (poorly performing) method might mask a real, significant difference, leading to a pass. It tests for a difference, not for sameness.
Equivalence Testing (Two One-Sided T-Tests - TOST) This is the scientifically superior approach.[17][18][19] Instead of trying to prove no difference, you define a "zone of equivalence" (e.g., ±2.0% for potency). You then test the hypothesis that the true difference is outside this zone. If you can reject that hypothesis, you have statistically proven the results are equivalent within your acceptable limits.Directly tests for equivalence, not difference.[16] It provides statistical confidence that the RU's results will fall within a pre-defined, scientifically justified range of the TU's results. It correctly rewards precise methods.Requires a clear, upfront definition of the equivalence margin (the acceptable difference), which should be based on process capability or product risk assessment. Can be slightly more complex to explain than a simple t-test.

Recommendation for this compound: Utilize Equivalence Testing (TOST) for all critical parameters. This provides a more trustworthy and scientifically sound basis for declaring a transfer successful.

Example Acceptance Criteria for this compound MTP:

ParameterMethodAcceptance Criteria
Potency (% Assay) Equivalence Testing (TOST)The 90% confidence interval for the difference in means between TU and RU must be within ±2.0%.[16]
Precision (RSD) F-test of VariancesThe variance of the RU results is not statistically different from the TU results (p > 0.05).
Individual Impurity (%) Equivalence Testing (TOST)The 90% confidence interval for the difference in means must be within ±0.05% (absolute) or ±20% (relative), whichever is greater.
System Suitability N/AAll injections at both TU and RU must meet the established SST criteria (e.g., tailing factor ≤ 1.5, resolution ≥ 2.0, %RSD of 5 replicate standard injections ≤ 1.0%).

Part 4: Executing the Transfer—A Self-Validating Workflow

The following sections detail the experimental protocol for the this compound method and the workflow for executing the comparative study.

Detailed Experimental Protocol: this compound Potency and Impurity by HPLC

This protocol is designed to be self-validating. The inclusion of rigorous System Suitability Tests (SST) at the beginning of each run ensures that the instrument, column, and mobile phases are performing as expected before any samples are analyzed. A failing SST result invalidates the entire run, preventing erroneous data from being considered.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Acetonitrile:Water. (Concentration ≈ 0.5 mg/mL).

  • Sample Preparation (API):

    • Prepare in triplicate. Accurately weigh ~25 mg of this compound API test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Acetonitrile:Water.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Column Temp: 40 °C

    • Injection Volume: 2.0 µL

    • Detector: UV at 280 nm

    • Gradient Program:

      Time (min) %B
      0.0 10
      15.0 70
      15.1 95
      17.0 95
      17.1 10

      | 20.0 | 10 |

  • System Suitability Test (SST):

    • Perform 5 replicate injections of the this compound Standard Preparation.

    • Acceptance Criteria: %RSD of peak area ≤ 1.0%; Tailing Factor ≤ 1.5.

  • Injection Sequence:

    • Blank (diluent)

    • SST Injections (x5)

    • Standard Preparation (Bracketing Standard)

    • Sample Preparations (e.g., S1-1, S1-2, S1-3)

    • Standard Preparation (Bracketing Standard)

G start Start: Receive MTP & Samples qualify 1. Instrument Qualification (IQ/OQ/PQ) start->qualify train 2. Analyst Training by TU qualify->train prepare 3. Prepare Reagents & Standards train->prepare run_sst 4. Run System Suitability Test (SST) prepare->run_sst sst_check SST Pass? run_sst->sst_check analyze 5. Analyze Samples per MTP sst_check->analyze Yes fail Investigate OOS & Document Deviation sst_check->fail No data_tu 6. TU Provides Comparative Data analyze->data_tu compare 7. Statistical Comparison (TOST, F-test) data_tu->compare criteria_check Meet Acceptance Criteria? compare->criteria_check report 8. Draft Method Transfer Report criteria_check->report Yes criteria_check->fail No end End: Method Successfully Transferred report->end fail->report

Caption: Experimental workflow for the comparative transfer study.

Hypothetical Data & Analysis

Imagine the comparative study yields the following results for the Potency of this compound:

LaboratoryAnalystPrep 1 (%)Prep 2 (%)Prep 3 (%)Mean (%)Std. Dev.
Transferring Unit (TU) 199.8100.199.9100.00.153
Receiving Unit (RU) 199.299.599.499.370.153
Receiving Unit (RU) 299.699.399.899.570.252

Statistical Interpretation (TOST Example):

  • Overall RU Mean: 99.47%

  • Difference (RU - TU): -0.53%

  • Acceptance Margin: ±2.0%

  • TOST Calculation: A statistical software package calculates the 90% confidence interval for the difference. Let's assume the result is [-0.95%, -0.11%] .

Part 5: Post-Transfer—Documentation and Troubleshooting

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Action
Retention Time Shifts Differences in HPLC system gradient delay volume; column temperature variations; mobile phase pH differences.[3][15]Verify mobile phase prep. Use a temperature-equilibrated column oven. If system differences are the cause, minor adjustments to the gradient may be permissible under USP <621> guidelines, but this must be documented.
Poor Peak Shape (Tailing/Fronting) Column degradation; sample overload; mismatch between sample solvent and mobile phase.Use a new, qualified column. Ensure sample concentration is within the validated range. The sample solvent should be as weak as or weaker than the initial mobile phase.
Failure to Meet Precision Criteria Inconsistent sample preparation technique; instrument malfunction (e.g., faulty injector); analyst inexperience.Review sample preparation steps with the TU analyst. Perform instrument performance checks. Ensure the RU analyst is thoroughly trained.[10]
Systematic Bias (e.g., RU results are consistently lower) Standard integrity or preparation error; incorrect integration parameters; instrument calibration differences.[2]Use the same lot of reference standard. Ensure integration parameters are identical between labs. Verify instrument calibration (e.g., detector wavelength accuracy).

Conclusion

A successful analytical method transfer is a hallmark of a robust quality system and a mature scientific organization.[1] It is not a simple data comparison but a systematic process built on risk assessment, meticulous planning, clear communication, and scientifically sound statistical evaluation. By rejecting simplistic pass/fail metrics like the traditional t-test in favor of the more rigorous equivalence testing approach, laboratories can build a foundation of trust and ensure data integrity across sites. This guide for the this compound method serves as a comprehensive blueprint that prioritizes causality, embeds self-validating controls, and aligns with the highest expectations of global regulatory bodies, ultimately ensuring consistent product quality and patient safety.

References

  • Best Practices in HPLC to UHPLC Method Transfer. (2021). Labcompare.com. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
  • Zhong, J., Lee, K., & Tsong, Y. (2008). Statistical assessment of analytical method transfer.
  • Analytical Method Transfer (USP 1224) Guideline. (2021). Pharma Beginners. [Link]
  • Statistical Assessment of Analytical Method Transfer. (2008).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • How to Transfer HPLC Methods the Simple Way. (2022). Thermo Fisher Scientific via YouTube. [Link]
  • Naik, G. M., & Yeligar, V. "Transfer of Analytical Procedures according to the New USP Chapter <1224>" - An Overview. International Journal of Pharmaceutical and Chemical Sciences. [Link]
  • Analytical Method Transfer Between Laboratories: Challenges and Solutions. (n.d.). Lab Manager. [Link]
  • <1224> Transfer of Analytical Procedures. (n.d.). USP-NF. [Link]
  • Statistical Analysis of Equivalence Data from Method or Technology Transfer Studies. (n.d.). Prism. [Link]
  • Analytical Method Transfer: Best Practices and Guidelines. (n.d.). Lab Manager. [Link]
  • Getting it right: best practices for analytical method transfers. (2020). Manufacturing Chemist. [Link]
  • Analytical Method Transfer: Common Pitfalls and How to Avoid Them. (2024). QbD Group. [Link]
  • Assay Transfers: A Guide to USP <1224>. (2024).
  • Challenges in Analytical Method Transfer. (2006). Pharmaceutical Technology. [Link]
  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. (2024). Pharmaguideline. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Omeprazole Impurity B (H-180/29)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Quantification

In pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety and product efficacy. An impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). The designation H-180/29, identified as Omeprazole Impurity B, represents such a compound—a known related substance in the synthesis of Omeprazole and its enantiomer, Esomeprazole.[1] Its presence, even in minute quantities, must be precisely monitored to ensure the final drug product meets stringent purity and safety standards set by global regulatory bodies.

This guide provides an in-depth comparison of the two primary analytical techniques for the quantification of Omeprazole Impurity B: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As we will explore, the choice of method is dictated by the specific requirements of the analytical task, balancing factors such as sensitivity, selectivity, and the stage of drug development.

The Foundation of Trust: Principles of Analytical Method Validation

Before comparing methodologies, it is crucial to establish the bedrock of any reliable quantitative analysis: method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1][2][3][4][5] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This is achieved by assessing key performance characteristics:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

These principles form a self-validating system; a method that meets these criteria provides trustworthy and reproducible data, which is the cornerstone of scientific integrity in drug development.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is the workhorse of pharmaceutical quality control (QC) laboratories. Its robustness, cost-effectiveness, and reliability make it the standard for routine purity testing and assays of APIs and finished products.[6][7]

Principle of Operation

The method physically separates components in a liquid sample based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[8] For Omeprazole and its impurities, a reversed-phase setup is typically used, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a more polar aqueous-organic mixture.[7][9][10] As the sample mixture passes through the column under high pressure, compounds with higher polarity elute earlier, while less polar compounds are retained longer. Upon exiting the column, the separated components pass through a UV detector, which measures the absorbance of light at a specific wavelength. Because the amount of light absorbed is proportional to the concentration of the analyte (Beer-Lambert Law), a quantitative determination can be made.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh API Sample & Reference Standard p2 Dissolve in Diluent (e.g., Mobile Phase) p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 h1 Inject Sample onto Reversed-Phase Column p3->h1 h2 Isocratic/Gradient Elution with Mobile Phase h1->h2 h3 UV Detection (e.g., 280 nm or 303 nm) h2->h3 d1 Integrate Peak Areas in Chromatogram h3->d1 d2 Calculate Concentration vs. Reference Standard d1->d2 d3 Report Result & Compare vs. Specification d2->d3

Caption: General workflow for quantification of Omeprazole Impurity B by HPLC-UV.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on published methods for Omeprazole impurity analysis.[7][9][10]

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.01 M Disodium hydrogen phosphate) and adjust the pH to 7.6 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 75:25 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Omeprazole Impurity B reference standard in the mobile phase to obtain a known concentration (e.g., 2 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the Omeprazole drug substance in the mobile phase to obtain a final concentration of approximately 0.2 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1290 Infinity II HPLC or equivalent.[9]

    • Column: Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µm, or equivalent C8/C18 column.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm.[7][9]

    • Injection Volume: 8-20 µL.

  • Analysis & Calculation: Inject the standard and sample solutions. Identify the peak corresponding to Impurity B based on its retention time relative to the standard. Calculate the amount of Impurity B in the sample by comparing its peak area to the peak area of the reference standard.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest levels of sensitivity and specificity, such as metabolite identification, bioanalysis in complex matrices like plasma, or characterization of unknown impurities, LC-MS/MS is the gold standard.[6][11][12]

Principle of Operation

LC-MS/MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[8] After separation on the LC column, the eluent is directed into the mass spectrometer's ion source (typically Electrospray Ionization, ESI), which generates charged molecules (ions) from the analyte.

The "tandem" aspect (MS/MS) involves two stages of mass analysis. The first mass analyzer (Q1) selects the ion corresponding to the specific molecular weight of Impurity B (the "parent" or "precursor" ion). This selected ion is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) separates these resulting fragments, and the detector monitors for a specific, characteristic fragment ion (the "daughter" or "product" ion). This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing exceptional selectivity and virtually eliminating interference from co-eluting compounds.[13]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Sample Dilution (or Protein Precipitation for plasma) p2 Add Internal Standard (e.g., Lansoprazole) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 lc UHPLC Separation (Fast Gradient) p3->lc ms1 Ion Source (ESI+) Generates [M+H]+ lc->ms1 ms2 Q1: Select Precursor Ion (e.g., m/z 316.1 for Impurity B) ms1->ms2 ms3 Q2: Fragment Ion (Collision-Induced Dissociation) ms2->ms3 ms4 Q3: Select Product Ion (e.g., m/z 198.1) ms3->ms4 d1 Monitor Specific MRM Transition ms4->d1 d2 Calculate Peak Area Ratio (Analyte/Internal Standard) d1->d2 d3 Quantify vs. Calibration Curve d2->d3

Caption: General workflow for quantification of Omeprazole Impurity B by LC-MS/MS.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for bioanalysis, based on published methods for Omeprazole.[14][15][16]

  • Mobile Phase Preparation: Phase A: Water with 0.1% Formic Acid. Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of Omeprazole Impurity B into a blank matrix (e.g., human plasma or diluent).

  • Sample Preparation: To 100 µL of plasma sample, add an internal standard (e.g., Lansoprazole) and a precipitation agent (e.g., acetonitrile). Vortex to mix, then centrifuge to pellet proteins. Transfer the supernatant for injection.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS system (e.g., TSQ Quantum Ultra).[16]

    • Column: Reversed-phase C8 or C18 column (e.g., 50 x 4.6 mm, 5 µm).[14]

    • Flow Rate: 0.6 mL/min.

    • Gradient: A rapid gradient from low to high organic content (Phase B) is typically used to ensure fast analysis times.

    • Injection Volume: 5-25 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Impurity B: Precursor ion [M+H]⁺ → Characteristic Product ion. (Note: Specific m/z values would be determined during method development).

    • MRM Transition for Internal Standard: As appropriate for the chosen standard.

  • Analysis & Calculation: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration for the calibration standards. Determine the concentration of Impurity B in the samples from this curve.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice between these two powerful techniques is a practical decision based on the analytical needs.

ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity ModerateExcellent HPLC-UV relies on chromatographic retention time for identification, making it vulnerable to co-eluting substances with similar UV absorbance. LC-MS/MS uses the unique mass-to-charge ratio and fragmentation pattern, providing unequivocal identification even with chromatographic overlap.[6]
Sensitivity (LOQ) Parts Per Million (ppm) / ~µg/mLParts Per Billion (ppb) or Trillion (ppt) / ~ng/mL to pg/mL The mass spectrometer is an inherently more sensitive detector than a UV detector. This makes LC-MS/MS essential for trace-level analysis, such as quantifying impurities below the 0.05% reporting threshold or in biological samples.[6][13]
Primary Use Case Routine QC, Release Testing, Purity Assay Trace Analysis, Unknown Identification, Bioanalysis, Structural Elucidation HPLC-UV is ideal for analyzing the API at high concentrations where impurities are expected to be at levels well within its detection range. LC-MS/MS is the discovery tool, used when the identity of an impurity is unknown or when concentrations are extremely low.[17]
Instrument Cost

(Affordable)

$ (Major Investment)
The complexity of the mass spectrometer, its vacuum systems, and specialized electronics result in a significantly higher capital investment and maintenance cost compared to a standard HPLC-UV system.[6]
Method Robustness High ModerateHPLC-UV methods are generally more robust and easier to transfer between labs. LC-MS/MS methods can be more susceptible to matrix effects (suppression or enhancement of the ion signal) and require more specialized expertise for operation and maintenance.
Regulatory Standing Standard for Pharmacopeial Methods Required for specific applications (e.g., genotoxic impurities, metabolite studies)Most pharmacopeial methods for drug substance purity (like the European Pharmacopoeia method for Omeprazole) are based on HPLC-UV.[10] However, regulatory bodies like the FDA and EMA require LC-MS/MS for characterizing unknown impurities and for bioanalytical studies.[17]

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are indispensable tools for the quantification of Omeprazole Impurity B (this compound). The decision of which method to deploy is a strategic one, guided by the "fit-for-purpose" principle of analytical chemistry.

  • For routine quality control, batch release, and stability testing in a GMP environment, a validated HPLC-UV method is the most appropriate choice. It provides the necessary accuracy, precision, and robustness in a cost-effective and reliable manner to ensure that Impurity B levels are below the specification limits defined by regulatory guidelines (e.g., ICH Q3A/Q3B).[18][19][20]

  • For drug discovery, process development, forced degradation studies, or bioanalytical applications (e.g., pharmacokinetic studies), LC-MS/MS is the superior and often necessary technique. Its unparalleled sensitivity and specificity are critical for identifying unknown degradation products, quantifying trace-level impurities, and measuring analyte concentrations in complex biological matrices.[12][21]

Ultimately, a comprehensive analytical control strategy in a drug development program will leverage both techniques. HPLC-UV serves as the robust gatekeeper for quality control, while LC-MS/MS acts as the high-sensitivity investigative tool, together ensuring a deep understanding of the impurity profile and guaranteeing the safety and quality of the final pharmaceutical product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
  • European Medicines Agency. Quality guidelines: ICH. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Full Text. (2005). [Link]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link]
  • Chromatography Online. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
  • Symeres. The benefits of high-resolution mass spectrometry for impurity profiling. (2023). [Link]
  • Google Patents. RU2726320C1 - Method for determining omeprazole impurity components.
  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. (2024). [Link]
  • ResearchGate. Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (2018). [Link]
  • ECA Academy. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. [Link]
  • Agilent Technologies. Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. (2019). [Link]
  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. (2008). [Link]
  • PubMed Central. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). [Link]
  • LCGC International.
  • Chemyx. Basic Principles of HPLC, MS & LC-MS. [Link]
  • ResearchGate. bio-analytical method development and validation for omeprazole using lc-ms/ms. (2011). [Link]
  • PubMed.
  • U.S. Food and Drug Administration. Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). [Link]
  • SciSpace. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (2010). [Link]
  • International Journal of Pharmaceutical Sciences and Research. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011). [Link]
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2024). [Link]
  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). [Link]

Sources

A Senior Application Scientist's Guide to Determining LOD and LOQ for H-180/29 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the novel therapeutic candidate H-180/29. We move beyond theoretical definitions to explore the practical challenges and scientific rationale underpinning method selection and validation across varied biological matrices: human plasma, urine, and liver tissue homogenate. This document is intended for researchers, bioanalytical scientists, and drug development professionals seeking to establish robust, reliable, and regulatory-compliant assays. Experimental data, detailed protocols, and workflow visualizations are provided to illustrate the impact of matrix complexity on analytical sensitivity and to guide the establishment of fit-for-purpose bioanalytical methods.

Introduction: The Foundational Importance of LOD & LOQ in Bioanalysis

In the journey of drug development, the precise measurement of a compound's concentration in biological samples is non-negotiable. Two of the most critical parameters that define the performance of a bioanalytical method at low concentrations are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).[1][2]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected and distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision.[2][3][4] It answers the question: "Is the analyte present?"

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with a predefined level of accuracy and precision.[4][5] This is the lowest concentration at which reliable quantitative data can be reported, answering the question: "How much of the analyte is present?"

Mischaracterization of these limits can have profound consequences, from misinterpreting pharmacokinetic profiles in early discovery to generating flawed data in pivotal clinical trials. Regulatory bodies, including the FDA and EMA, mandate rigorous validation of these parameters, as outlined in guidelines such as ICH M10.[6][7][8] This guide will compare and contrast the established methods for determining LOD and LOQ, focusing on their application to the analysis of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry's gold standard for sensitive and selective bioanalysis.

Methodologies for LOD & LOQ Determination: A Comparative Overview

The International Council for Harmonisation (ICH) Q2(R1) guideline outlines several approaches for determining LOD and LOQ.[3][9][10] The choice of method is not arbitrary; it depends on the nature of the analytical instrument and the characteristics of the assay, particularly the presence of background noise.

MethodPrincipleWhen to UseProsCons
Visual Evaluation Analysis of samples with known concentrations of analyte to establish the minimum level at which the analyte can be consistently detected.Primarily for non-instrumental methods. Can be used to verify instrumental results.Simple, no calculations needed.Highly subjective, not statistically robust, not recommended for LC-MS/MS.
Signal-to-Noise (S/N) Ratio Compares the analyte signal to the magnitude of the background noise.[11]Instrumental methods that exhibit baseline noise, such as chromatography.Widely used and understood, practical for initial estimations.Can be inconsistent depending on how noise is measured. Less statistically robust than the calibration curve method.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve Uses the statistical properties of a calibration curve constructed at low analyte concentrations.[1][3]The most statistically robust method, highly recommended for regulatory submissions.Objective, statistically valid, provides confidence in the determined limits.Requires more experimental work and careful statistical analysis.

For a highly sensitive and specific technique like LC-MS/MS, the S/N ratio is a common starting point, but the calibration curve method is the gold standard for formal validation due to its statistical rigor. The ICH Q2(R1) guideline provides the following formulas for this approach[3][12][13]:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • S is the slope of the calibration curve.

  • σ is the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.[3][12]

The Critical Impact of the Biological Matrix

A pure standard of this compound in a clean solvent behaves very differently from the same molecule in plasma, urine, or tissue. The biological matrix—everything in the sample that is not the analyte—is a primary determinant of an assay's ultimate sensitivity.[14] This phenomenon, known as the matrix effect , is caused by co-eluting endogenous components (salts, lipids, proteins) that can either suppress or enhance the ionization of the analyte in the mass spectrometer source, thereby affecting the accuracy and precision of measurements.[15][16][17]

The complexity and variability of the matrix directly influence LOD and LOQ.[18][19]

  • Urine: Generally considered a "cleaner" matrix than plasma.[19][20] It has lower protein content, though salt concentration can be highly variable. Matrix effects are often less pronounced.

  • Plasma: A complex matrix rich in proteins and phospholipids.[15] Effective sample cleanup (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is essential to minimize matrix effects.

  • Tissue Homogenate (e.g., Liver): The most complex matrix. It contains high levels of lipids, proteins, and cellular debris, presenting the greatest analytical challenge.[18] Achieving low LOD and LOQ in tissue often requires extensive sample cleanup and chromatographic optimization.

The following sections will detail the experimental determination of LOD and LOQ for this compound in these three matrices, highlighting how the choice of sample preparation and analytical conditions are dictated by matrix complexity.


Experimental Determination of LOD & LOQ for this compound

This section provides a practical, step-by-step guide for determining the LOD and LOQ of this compound. The causality behind each step is explained to provide a framework for adapting these protocols to other analytes and matrices.

Overall Experimental Workflow

The workflow for determining LOD and LOQ is a systematic process that begins with sample preparation and culminates in statistical analysis of the data.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Acquisition cluster_calc Calculation & Verification prep_urine Urine (Dilute & Shoot) lcms LC-MS/MS Analysis (Optimized Method) prep_urine->lcms prep_plasma Plasma (Protein Precipitation) prep_plasma->lcms prep_tissue Tissue Homogenate (SPE Cleanup) prep_tissue->lcms data_acq Acquire Signal (S) & Noise (N) Data lcms->data_acq sn_calc Method 1: S/N Ratio LOD ~3, LOQ ~10 data_acq->sn_calc For S/N Method cal_curve Method 2: Calibration Curve LOD = 3.3σ/S, LOQ = 10σ/S data_acq->cal_curve For Calibration Curve Method verification Verification (Accuracy & Precision at LOQ) sn_calc->verification cal_curve->verification G start Start: Define Assay Requirements matrix_type What is the biological matrix? start->matrix_type urine Urine (Low Complexity) matrix_type->urine Urine plasma Plasma (Medium Complexity) matrix_type->plasma Plasma tissue Tissue (High Complexity) matrix_type->tissue Tissue prep_dilute Use 'Dilute & Shoot' urine->prep_dilute prep_ppt Use Protein Precipitation or LLE plasma->prep_ppt prep_spe Use Solid-Phase Extraction (SPE) tissue->prep_spe validation_stage Is this for formal validation (GLP/GCP)? prep_dilute->validation_stage prep_ppt->validation_stage prep_spe->validation_stage method_sn Use S/N Method for initial estimation validation_stage->method_sn No (Discovery) method_cal Use Calibration Curve Method (ICH Q2) validation_stage->method_cal Yes (Development/ Clinical) verify Verify LOQ with Accuracy & Precision Runs method_sn->verify method_cal->verify

Sources

A Technical Guide to the Comparative Stability of Omeprazole and its Impurity H-180/29

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the stability of Omeprazole, a widely used proton pump inhibitor, and its known impurity, H-180/29 (also known as Omeprazole Impurity B). Understanding the stability profile of an active pharmaceutical ingredient (API) in relation to its impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document will delve into the chemical relationship between Omeprazole and this compound, their comparative stability under various stress conditions, and the experimental protocols required for their assessment.

Introduction: The Stability Challenge of Proton Pump Inhibitors

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2] Its therapeutic efficacy hinges on its ability to irreversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] However, Omeprazole is notoriously unstable in acidic environments, the very environment it is designed to modulate.[3][4] This inherent instability necessitates the formulation of Omeprazole in enteric-coated dosage forms to protect it from degradation in the stomach.[4]

The degradation of Omeprazole not only reduces its therapeutic potency but also leads to the formation of various impurities. One such impurity is this compound, identified as Omeprazole Impurity B.[5] The presence and quantity of impurities in a pharmaceutical preparation are critical quality attributes that are strictly regulated by authorities like the International Council for Harmonisation (ICH). Therefore, a thorough understanding of the stability of Omeprazole and the formation of its impurities is essential for formulation development, quality control, and regulatory compliance.

Chemical Structures and Relationship

Omeprazole and this compound share a core benzimidazole structure, highlighting their close chemical relationship. The key difference lies in the substitution pattern on the benzimidazole ring.

  • Omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

  • This compound (Omeprazole Impurity B): 2-[[(3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-6-methoxy-1H-benzimidazole[5]

The subtle difference in the position of the methoxy group on the benzimidazole ring underscores why this compound is considered a related substance to Omeprazole. This structural similarity means that they may have comparable, yet distinct, physicochemical properties, including stability.

Comparative Stability Profile: Omeprazole vs. This compound

Forced degradation studies are the cornerstone for evaluating the intrinsic stability of a drug substance. These studies expose the drug to a variety of stress conditions, including acid, base, oxidation, heat, and light, to accelerate its degradation.

Degradation of Omeprazole

Omeprazole's degradation is highly pH-dependent.[3] It is rapidly degraded in acidic conditions, with a half-life of less than 10 minutes at a pH below 4.[1][4] In contrast, it exhibits acceptable stability in alkaline conditions.[3][6]

  • Acidic Conditions: Rapid degradation occurs, leading to the formation of several degradation products.[3][7]

  • Alkaline Conditions: Omeprazole is more stable under alkaline conditions.[3]

  • Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide leads to the formation of N-oxide and sulfone derivatives.[3][7]

  • Thermal Stress: Both in solid state and in solution, heat can induce degradation.[3][7]

  • Photostability: Omeprazole is sensitive to light, and exposure to UV radiation can cause degradation.[3][8][9]

The formation of this compound is often observed during the synthesis of Omeprazole and can also be a product of its degradation, although specific pathways for its formation from Omeprazole under stress conditions are not extensively detailed in the provided literature. Its presence as an impurity, however, necessitates its monitoring during stability studies.

Experimental Protocols for Forced Degradation Studies

To assess the stability of Omeprazole and monitor the formation of impurities like this compound, a systematic forced degradation study is essential. The following are detailed protocols based on established scientific practices and ICH guidelines.[3][10][11][12]

Acid Hydrolysis
  • Preparation: Crush Omeprazole tablets (e.g., 20 mg) and accurately weigh a portion of the powder.

  • Stress Condition: Treat the sample with 0.1 N HCl at room temperature for a specified period (e.g., 1.5 hours).[3]

  • Neutralization: Neutralize the reaction mixture with an equivalent amount of 0.1 N NaOH.[3]

  • Analysis: Dilute the sample to a suitable concentration with an appropriate solvent and analyze using HPLC.

Base Hydrolysis
  • Preparation: Prepare a sample solution of Omeprazole as in the acid hydrolysis protocol.

  • Stress Condition: Treat the sample with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined duration.

  • Neutralization: Neutralize the reaction mixture with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze the sample using HPLC.

Oxidative Degradation
  • Preparation: Prepare a sample solution of Omeprazole.

  • Stress Condition: Expose the drug to a solution of hydrogen peroxide (e.g., 3% or 30%) at room temperature for a specified time.[3]

  • Analysis: Analyze the sample directly using HPLC.

Thermal Degradation
  • Solid State: Place the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C) for a defined period.

  • Solution State: Reflux a solution of the drug at a specific temperature for a set time.

  • Analysis: Dissolve the solid sample or dilute the solution and analyze using HPLC.

Photolytic Degradation
  • Exposure: Expose the drug substance (solid or in solution) to a combination of visible and UV light in a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines.

  • Analysis: Analyze the sample using HPLC. A dark control should be run in parallel.

Analytical Techniques for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying Omeprazole and its degradation products.[3]

  • Column: A C18 column is commonly used for the separation.

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Detection: UV detection at a specific wavelength is used for quantification.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is crucial for the identification and structural characterization of unknown degradation products.[7][13]

Data Presentation

The results of forced degradation studies are typically summarized in a table format for easy comparison.

Table 1: Summary of Forced Degradation Conditions for Omeprazole

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 N HCl1.5 hoursRoom Temperature
Base Hydrolysis0.1 N NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temperature
Thermal (Solid)Dry Heat48 hours70°C
PhotolyticUV/Visible LightAs per ICH Q1BControlled

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl) Analysis HPLC / LC-MS Analysis Acid->Analysis Analyze Base Base Hydrolysis (0.1N NaOH) Base->Analysis Analyze Oxidation Oxidation (H₂O₂) Oxidation->Analysis Analyze Thermal Thermal Stress Thermal->Analysis Analyze Photo Photolytic Stress Photo->Analysis Analyze API Omeprazole API API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Report Stability Report (Impurity Profiling) Analysis->Report Generate

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-180/29 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of H-180/29, a compound identified as Omeprazole Impurity B. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the ecosystem. This document is designed for researchers, scientists, and drug development professionals, offering practical insights rooted in established safety principles.

Understanding this compound: Identification and Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the substance's chemical identity and associated hazards is paramount. This compound is chemically known as 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole, with the molecular formula C16H17N3O2S.[1] It is recognized as an impurity of the pharmaceutical compound Omeprazole.

A critical assessment of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), reveals the following:

  • Acute Oral Toxicity (H302): Harmful if swallowed.[1]

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Chronic Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[1]

This hazard profile dictates that this compound must be treated as a hazardous chemical waste and must not be disposed of via standard laboratory drains or in regular trash.[2][3][4] The environmental toxicity, in particular, necessitates stringent containment to prevent release into aquatic ecosystems.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
IUPAC Name 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazolePubChem[1]
Molecular Formula C16H17N3O2SPubChem[1]
Molar Mass 315.4 g/mol PubChem[1]
GHS Hazard Codes H302, H315, H411PubChem[1]

The Disposal Protocol: A Step-by-Step Approach

The following protocol is designed to ensure the safe and compliant disposal of this compound. The underlying principle is waste segregation and containment to prevent accidental exposure and environmental contamination.

Causality: Given that this compound is a skin irritant and harmful if swallowed, minimizing direct contact is the primary safety objective.[1]

  • Mandatory PPE: Wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene are suitable), and safety glasses or goggles.[5][6]

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or dust particles.[7]

Causality: Improper segregation of chemical waste can lead to dangerous reactions and complicates the final disposal process.[2][8] The container must be compatible with the chemical to prevent degradation and leakage.[3][5]

  • Waste Stream: this compound waste should be collected in a dedicated "Non-halogenated Organic Solid Waste" or a specifically labeled "Toxic Chemical Waste" container, depending on your institution's waste management categories.

  • Container Choice: Use a clearly labeled, leak-proof, and sturdy container with a secure screw-top cap.[3][9] The original product container, if in good condition, is an ideal choice.[2] Avoid using food containers.[2] For liquid solutions of this compound, secondary containment (placing the waste container inside a larger, chemically resistant bin or tray) is required to contain potential spills.[3][8]

Causality: Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers and for proper final disposal by the environmental health and safety (EHS) office.[3][9][10]

  • Collection:

    • Solid Waste: Carefully transfer solid this compound into the designated waste container using a dedicated spatula or scoop.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must also be disposed of in the same hazardous waste container.

    • Empty Containers: The original container of this compound, even if seemingly empty, must be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[4][11]

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first piece of waste is added.[3]

    • The label must include:

      • The full chemical name: "this compound (Omeprazole Impurity B)"[3]

      • The approximate concentration and quantity of the waste.

      • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date the waste was first added to the container (accumulation start date).[3]

      • The name of the principal investigator and the laboratory location.

Causality: Proper storage within the laboratory minimizes the risk of spills, exposure, and unauthorized access pending collection by EHS personnel.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and clearly marked SAA within the laboratory.[2][9] This area should be at or near the point of waste generation.[9]

  • Segregation: Ensure the this compound waste container is segregated from incompatible materials. For instance, it should be stored separately from strong acids, bases, and oxidizers.[2][8]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[2][3][9] Regularly inspect the container for any signs of leakage or degradation.[5]

Causality: Laboratories are regulated as hazardous waste generators and must adhere to specific time and quantity limits for waste accumulation.

  • Contact EHS: Once the waste container is full or has been in accumulation for a period approaching your institution's limit (often 6-12 months for partially filled containers), arrange for a pickup by your institution's Environmental Health and Safety (EHS) office.[3][8][9]

  • Regulatory Limits: Be aware of the maximum allowable accumulation volumes for your laboratory (typically up to 55 gallons of hazardous waste).[4][9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

H180_29_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood SelectContainer Select Labeled, Compatible Waste Container FumeHood->SelectContainer Proceed to Collection SegregateWaste Transfer this compound Waste (Solids & Contaminated Items) SelectContainer->SegregateWaste LabelContainer Accurately Label Container (Name, Hazards, Date) SegregateWaste->LabelContainer StoreInSAA Store in Designated SAA LabelContainer->StoreInSAA Proceed to Storage SegregateIncompatibles Segregate from Incompatibles StoreInSAA->SegregateIncompatibles InspectContainer Keep Container Closed & Inspect SegregateIncompatibles->InspectContainer RequestPickup Request Pickup from EHS InspectContainer->RequestPickup When Full or Time Limit Reached EHS_Disposal EHS Manages Final Disposal RequestPickup->EHS_Disposal

Sources

Navigating the Handling of H-180/29: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The substance "H-180/29" is not found in publicly available chemical databases or safety literature. For the purpose of this guide, it is assumed that this compound is a potent, hazardous cytotoxic compound. The following recommendations are based on established best practices for handling such materials. A thorough, substance-specific risk assessment is mandatory before any handling of a new or unknown compound.

Introduction: Understanding the Imperative for Stringent Controls

In the landscape of drug discovery and development, the compounds we handle are often characterized by high potency and significant biological activity. This compound, a formulation demanding the utmost respect, falls into this category. Occupational exposure to such cytotoxic agents, even at low levels, can pose severe health risks, including dermal and respiratory irritation, reproductive and developmental harm, and oncogenesis.[1] This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, to ensure the safety of all personnel handling this compound. Our objective is to create a self-validating system of safety that protects the user, the experiment, and the environment.

The Foundation of Safety: The Hazard Assessment

Before any work with this compound commences, a thorough hazard assessment is not just recommended; it is a mandatory prerequisite under OSHA's Personal Protective Equipment standard (29 CFR 1910.132).[1] This assessment dictates the specific PPE required by evaluating the unique risks associated with each experimental procedure. Key factors to consider include:

  • The physical form of this compound: Is it a powder, a liquid, or a volatile solvent? Powdered forms present a significant inhalation risk, while liquids pose a splash hazard.

  • The scale of the operation: Are you working with micrograms or grams? The quantity directly impacts the potential for exposure.

  • The nature of the procedure: Activities such as weighing, reconstituting, and sonicating can generate aerosols, requiring enhanced respiratory protection.

  • The potential for emergencies: Consider the possibility of spills and have a clear, rehearsed plan in place.

The Core Arsenal: Selecting the Right PPE for this compound

The selection of PPE is not a one-size-fits-all endeavor. Each component of your protective ensemble plays a critical role in creating a barrier between you and this compound.

Hand Protection: Your First Line of Defense

Given the potential for dermal absorption of cytotoxic compounds, robust hand protection is non-negotiable.

  • Glove Selection: Double gloving is the standard practice when handling potent compounds. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Nitrile gloves are commonly recommended for their chemical resistance. Crucially, select gloves that have been tested according to the ASTM D6978-05 standard, which specifically assesses resistance to permeation by chemotherapy drugs.[2][3][4]

  • Breakthrough Times: Be aware that all glove materials will eventually be permeated by a chemical. The "breakthrough time" is the time it takes for the chemical to be detected on the inside of the glove. Always consult the manufacturer's data for specific breakthrough times for the chemicals you are handling. Change gloves immediately if you suspect contamination and always after a set time interval based on the breakthrough data.

Glove MaterialExample Cytotoxic DrugTypical Breakthrough Time (minutes)
Nitrile (chemotherapy-rated)Carmustine> 30
Nitrile (chemotherapy-rated)Thiotepa> 60
Nitrile (chemotherapy-rated)Cisplatin> 240
LatexThiotepa< 10

Data is illustrative. Always refer to the manufacturer's specific chemical resistance data for the gloves you are using.

Body Protection: Shielding Against Spills and Splashes
  • Gowns: A disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required. Gowns should have long sleeves with tight-fitting knit cuffs.

  • Aprons and Sleeves: For procedures with a high risk of splashes, consider adding a chemically resistant apron and sleeve covers over your gown.

Eye and Face Protection: Guarding Against the Unseen
  • Safety Glasses: At a minimum, safety glasses with side shields are required for all laboratory work.

  • Goggles: When there is a risk of splashes, tight-fitting chemical splash goggles should be worn.

  • Face Shields: For procedures that pose a significant splash or aerosol generation risk, a full-face shield worn over safety goggles provides the highest level of protection for the eyes and face.

Respiratory Protection: A Critical Barrier for Aerosols and Powders

The need for respiratory protection is determined by the hazard assessment. The Occupational Safety and Health Administration (OSHA) provides guidance on respirator selection based on the anticipated exposure concentration.[5]

  • N95/P100 Respirators: For weighing and handling powders of this compound outside of a containment device, a NIOSH-approved N95 or P100 filtering facepiece respirator is the minimum requirement to protect against airborne particulates.[6][7]

  • Elastomeric Half-Mask or Full-Facepiece Respirators: For higher-risk activities or in the event of a spill, a reusable elastomeric respirator with appropriate chemical cartridges offers a higher level of protection. These require fit testing to ensure a proper seal.

  • Powered Air-Purifying Respirators (PAPRs): For extended duration tasks or when a higher assigned protection factor is needed, a PAPR is the preferred choice. PAPRs use a battery-powered blower to force air through a filter, creating positive pressure inside the hood or facepiece, which provides excellent protection and comfort.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-rehearsed protocol is essential for minimizing the risk of exposure.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection and prevent cross-contamination.

G cluster_prep Preparation Area cluster_donning Donning Sequence Enter_Prep Enter Designated PPE Donning Area Gown 1. Gown Enter_Prep->Gown Begin Donning Mask 2. Mask or Respirator Gown->Mask Goggles 3. Goggles or Face Shield Mask->Goggles Gloves 4. Gloves (Double Pair) Goggles->Gloves

Caption: PPE Donning Sequence.

Detailed Donning Protocol:

  • Gown: Put on a disposable gown, ensuring it is fully fastened at the back.

  • Mask or Respirator: Secure the ties or elastic bands of your chosen mask or respirator. If using a tight-fitting respirator, perform a user seal check.

  • Goggles or Face Shield: Place your eye and face protection on.

  • Gloves: Don your first pair of gloves, tucking the cuffs under the sleeves of your gown. Don your second pair of gloves, pulling the cuffs over the sleeves of your gown.

Doffing PPE: The Critical Decontamination Step

Removing PPE correctly is paramount to preventing self-contamination. This process should be performed in a designated doffing area.

G cluster_doffing Doffing Sequence Outer_Gloves 1. Remove Outer Gloves Gown 2. Remove Gown Outer_Gloves->Gown Exit_Lab Exit Lab Area Gown->Exit_Lab Inner_Gloves 3. Remove Inner Gloves Exit_Lab->Inner_Gloves Face_Shield 4. Remove Face Shield/Goggles Inner_Gloves->Face_Shield Respirator 5. Remove Respirator Face_Shield->Respirator Hand_Hygiene 6. Perform Hand Hygiene Respirator->Hand_Hygiene

Caption: PPE Doffing Sequence.

Detailed Doffing Protocol:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the appropriate cytotoxic waste container.

  • Gown: Unfasten the gown and roll it down from your shoulders, turning it inside out as you go. Dispose of it in the cytotoxic waste container.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Goggles or Face Shield: Remove your eye and face protection from the back to the front.

  • Mask or Respirator: Remove your mask or respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is crucial. A cytotoxic spill kit should be readily accessible in all areas where this compound is handled.[10][11][12]

Spill Cleanup Protocol (for a small liquid spill):

  • Alert and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Put on the appropriate PPE from the spill kit, including a respirator if not already worn.

  • Contain: Cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Clean: Carefully collect the absorbent material and any broken glass (using forceps) and place it in a designated cytotoxic waste container.

  • Decontaminate: Clean the spill area three times with a detergent solution, followed by a rinse with water.

  • Dispose: All materials used for cleanup, including your PPE, must be disposed of as cytotoxic waste.

  • Report: Document the spill according to your institution's policies.

Disposal Plan: A Cradle-to-Grave Approach

All materials that come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to strict protocols. The final disposal method for cytotoxic waste is typically high-temperature incineration.[13]

G cluster_generation Waste Generation cluster_disposal Disposal Pathway Sharps Contaminated Sharps (Needles, Syringes) Sharps_Container Puncture-Resistant Cytotoxic Sharps Container (Purple Lid) Sharps->Sharps_Container Solids Contaminated Solids (Gloves, Gowns, Pads) Waste_Bag Labeled Cytotoxic Waste Bag/Container (Purple) Solids->Waste_Bag Liquids Bulk Liquid Waste (Unused Solutions) Liquid_Container Sealed, Labeled Cytotoxic Liquid Waste Container Liquids->Liquid_Container Incineration High-Temperature Incineration Sharps_Container->Incineration Waste_Bag->Incineration Liquid_Container->Incineration

Caption: Cytotoxic Waste Disposal Streams.

  • Sharps: All contaminated sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[14]

  • Solids: Contaminated gloves, gowns, bench paper, and other solid waste should be placed in a designated, labeled cytotoxic waste bag or container, often color-coded purple.[14][15]

  • Liquids: Bulk liquid waste containing this compound should be collected in a sealed, labeled, and leak-proof container.

By implementing these comprehensive PPE and safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • Which Protective Gloves for Cytotoxic Drugs? (n.d.). Shield Scientific.
  • Cytotoxic Spill Clean Up. (n.d.). Safety & Risk Services, The University of British Columbia.
  • ASTM D6978-05 Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. (2019). American National Standards Institute.
  • Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017). NHS England.
  • The Science Behind ASTM D6978-05 Fentanyl-Resistant Glove Standard. (n.d.). MDS Associates.
  • Evaluating Chemotherapy Protection for Exam Gloves. (n.d.). Spina Dental-Medical.
  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (2023). Centers for Disease Control and Prevention.
  • ASTM D6978 - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. (2023). NIOSH Personal Protective Equipment Information (PPE-Info).
  • Illicit Drugs, Including Fentanyl: Using Personal Protective Equipment. (2019). NIOSH.
  • 919-Hazardous drug spill management. (n.d.). eviQ.
  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. (n.d.). Duke University Occupational & Environmental Safety Office.
  • Safe handling of cytotoxics: guideline recommendations. (2015). Journal of Oncology Pharmacy Practice.
  • Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. (n.d.). BiomatiQ.
  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023). Centers for Disease Control and Prevention.
  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. (2012). Journal of Occupational and Environmental Hygiene.
  • Guide to Cytotoxic Waste Compliance. (2019). Daniels Health.
  • How Should Cytotoxic Waste be Disposed of? (2022). Sharpsmart.
  • FA2_(60 Drugs) Updated_ Chemotheraphy Nitrile Glove Flyer. (n.d.). Top Glove.
  • CDC Sequence for Donning and Doffing PPE. (2020). LSU NCBRT/ACE.
  • Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices. (n.d.). Med-X.
  • Sequence for Putting on Personal Protective Equipment (PPE). (n.d.). Centers for Disease Control and Prevention.
  • Prediction of the permeability of antineoplastic agents through nitrile medical gloves by zone classification based on their physicochemical properties. (2020). Scientific Reports.
  • Swansea University Waste Management Guidance Note WMGN27 Infectious Solid and Sharps Cytotoxic & Cytostatic Waste. (2018). Swansea University.
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH.
  • NIOSH Guide to the Selection & Use of Particulate Respirators. (1996). NIOSH.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • Respirator Selection Guide for the Healthcare Industry. (2025). NIOSH.
  • NIOSH provides guidance on respirator selection for health care workers. (2025). Safety+Health Magazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-180/29
Reactant of Route 2
H-180/29

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.